Isoxazol-5-ylmethanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,2-oxazol-5-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2/c6-3-4-1-2-5-7-4/h1-2,6H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOSRUMHBCVQFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30512621 | |
| Record name | (1,2-Oxazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30512621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98019-60-4 | |
| Record name | (1,2-Oxazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30512621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-oxazol-5-ylmethanol | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(Isoxazol-5-yl)methanol chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of (Isoxazol-5-yl)methanol
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (Isoxazol-5-yl)methanol, a pivotal heterocyclic building block for researchers, scientists, and professionals in drug development. We will delve into its core chemical properties, synthesis, reactivity, and applications, offering field-proven insights grounded in authoritative data.
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement confers unique electronic properties and the ability to engage in various non-covalent interactions, making it a privileged structure in medicinal chemistry.[1][2] Isoxazole derivatives are integral to numerous approved drugs and exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4]
(Isoxazol-5-yl)methanol, specifically, serves as a versatile and highly valuable intermediate. The presence of a reactive hydroxymethyl group at the 5-position allows for straightforward structural modifications, enabling the synthesis of diverse compound libraries for screening and development in pharmaceuticals, agrochemicals, and material science.[5][6][7]
Physicochemical and Spectroscopic Profile
The fundamental properties of (Isoxazol-5-yl)methanol and its substituted analogues are critical for their application in synthesis and material design.
Core Physicochemical Data
Quantitative data for the parent compound and a representative substituted derivative are summarized below for comparative analysis.
| Property | (Isoxazol-5-yl)methanol | [3-(2-Chlorophenyl)isoxazol-5-yl]methanol |
| CAS Number | 127232-41-1[8] | 438565-33-4[6] |
| Molecular Formula | C₄H₅NO₂[8] | C₁₀H₈ClNO₂[6] |
| Molecular Weight | 99.09 g/mol [8] | 209.63 g/mol [6] |
| Appearance | Colorless to light yellow liquid[9] | Off-white amorphous powder[6] |
| Boiling Point | 115-125 °C @ 16 Torr[9] | Not available |
| Melting Point | Not applicable | 74-80 °C[6] |
| pKa | 13.41 ± 0.10 (Predicted)[9] | Not available |
| Storage | 2-8°C[9] | 0-8°C[6] |
Spectroscopic Characterization
The structural integrity of (Isoxazol-5-yl)methanol derivatives is routinely confirmed using a suite of spectroscopic techniques. The data below for (3-(4-bromophenyl)isoxazole-5-yl)methanol serves as an illustrative example.[5][10]
-
¹H NMR Spectroscopy : The proton NMR spectrum provides distinct signals for the key functional groups. The methylene protons (CH₂) of the hydroxymethyl group typically appear as a singlet around δ 4.82 ppm.[5] The lone proton on the isoxazole ring (H-4) resonates as a singlet further downfield, at approximately δ 6.54 ppm.[10] Protons on any aromatic substituents, such as a bromophenyl group, will appear in the aromatic region (δ 7.42–7.67 ppm).[5]
-
¹³C NMR Spectroscopy : The carbon spectrum corroborates the structure. The methylene carbon (CH₂OH) is typically found around δ 49.60 ppm.[10] The carbons of the isoxazole ring have characteristic shifts, with C-4 appearing around δ 100.71 ppm, C-5 at δ 147.79 ppm, and C-3 (referred to as C-2 in some literature) at δ 166.68 ppm.[5][10]
-
FT-IR Spectroscopy : Infrared spectroscopy is invaluable for identifying key functional groups. A broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol, often broadened by hydrogen bonding.[3] The C=N stretch of the isoxazole ring is observed near 1694 cm⁻¹, while the C–O stretch appears around 1040 cm⁻¹.[10]
Synthesis and Purification
An efficient and common method for synthesizing (Isoxazol-5-yl)methanol derivatives is the [3+2] cycloaddition reaction. This involves the in situ generation of a nitrile oxide from an aldoxime, which then reacts with an alkyne like propargyl alcohol.[3][10] Green chemistry approaches utilizing ultrasound irradiation have been shown to significantly accelerate this process and improve yields.[11]
General Experimental Protocol: [3+2] Cycloaddition
The following protocol describes a representative synthesis of a 3-aryl-substituted (isoxazol-5-yl)methanol.
-
Oxime Formation : An appropriate benzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., pyridine) to form the corresponding benzaldoxime.[3]
-
Nitrile Oxide Generation & Cycloaddition : The aldoxime is dissolved in a suitable solvent (e.g., CCl₄ or DMF).[3][11] A chlorinating agent, such as N-chlorosuccinimide (NCS) or sodium hypochlorite (NaOCl), is added to generate the nitrile oxide intermediate in situ.[3][11]
-
Reaction with Alkyne : Propargyl alcohol is added to the reaction mixture. The nitrile oxide undergoes a [3+2] cycloaddition with the alkyne to form the isoxazole ring.[3][10]
-
Workup & Purification : The reaction is stirred at a specified temperature (e.g., 70°C or under ultrasound irradiation) for several hours.[3][11] After completion, the organic phase is separated, washed, dried, and concentrated. The crude product is then purified, typically by column chromatography or recrystallization, to yield the final (isoxazol-5-yl)methanol derivative.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of (Isoxazol-5-yl)methanol.
Chemical Reactivity and Synthetic Utility
(Isoxazol-5-yl)methanol is a bifunctional molecule whose reactivity is dominated by the hydroxymethyl group and the stable isoxazole ring.
Reactions of the Hydroxymethyl Group
The primary alcohol is a versatile handle for further functionalization:
-
Esterification : It readily undergoes Fischer esterification with carboxylic acids to form isoxazole esters, which are themselves of interest for biological screening.[10]
-
Oxidation : The alcohol can be oxidized to the corresponding (isoxazol-5-yl)carbaldehyde or isoxazole-5-carboxylic acid using standard oxidizing agents. These derivatives are key intermediates for forming amides, imines, and other functional groups.
-
Conversion to Halides : The hydroxyl group can be converted to a halide (e.g., using SOCl₂ or PBr₃) to facilitate nucleophilic substitution reactions.
Reactivity of the Isoxazole Ring
The isoxazole ring is an aromatic heterocycle and is generally stable under many reaction conditions.[10] However, it can undergo cleavage under strong reductive conditions (e.g., catalytic hydrogenation), which can be a useful synthetic strategy for accessing β-hydroxy ketones or other acyclic structures.
Role as a Synthetic Intermediate
The ability to easily modify the hydroxymethyl group makes (isoxazol-5-yl)methanol a crucial building block in:
-
Pharmaceutical Development : It serves as a key intermediate for synthesizing drugs targeting neurological disorders and for developing anti-inflammatory and analgesic agents.[6][7]
-
Agricultural Chemistry : It is used in the formulation of pesticides and herbicides, where the isoxazole scaffold contributes to the biological activity.[6][7]
Reactivity Diagram
Caption: Key synthetic transformations of (Isoxazol-5-yl)methanol.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of (Isoxazol-5-yl)methanol and its derivatives is paramount. The toxicological properties have not been fully investigated for many derivatives, and caution is advised.[12][13]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[13][14]
-
Handling : Use in a well-ventilated area or under a chemical fume hood.[15][16] Avoid breathing dust, vapors, or mists.[13] Wash hands thoroughly after handling.[14][15] Take precautionary measures against static discharge and keep away from heat and ignition sources.[15][16]
-
Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[12][15] Some derivatives may require storage under an inert atmosphere (e.g., nitrogen).[12]
-
First Aid :
-
Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[14][17]
-
Skin : Wash off immediately with plenty of soap and water.[14][17]
-
Inhalation : Move to fresh air. If breathing is difficult, administer oxygen.[17]
-
Ingestion : Rinse mouth and seek immediate medical advice. Do not induce vomiting.[15][17]
-
-
Disposal : Dispose of surplus and non-recyclable solutions through a licensed disposal company. Do not let the product enter drains.[13]
Conclusion
(Isoxazol-5-yl)methanol is a cornerstone intermediate in modern organic and medicinal chemistry. Its stable heterocyclic core, combined with a readily functionalizable hydroxymethyl group, provides a robust platform for the synthesis of novel molecules with significant potential in drug discovery, agrochemicals, and materials science. A thorough understanding of its physicochemical properties, spectroscopic signatures, and chemical reactivity is essential for any scientist looking to leverage this powerful building block in their research and development endeavors.
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The Core of Innovation: A Technical Guide to (Isoxazol-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Isoxazole Scaffold in Drug Discovery
The isoxazole ring system is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a feature that imparts unique electronic and steric properties. This privileged scaffold is present in numerous clinically approved drugs, valued for its metabolic stability and ability to engage in a variety of non-covalent interactions with biological targets.[1] (Isoxazol-5-yl)methanol, as a fundamental building block, provides a hydroxylmethyl handle for further chemical elaboration, making it an invaluable synthon for creating diverse chemical libraries. Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, underscoring the therapeutic potential of this chemical class.[2][3][4]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of (Isoxazol-5-yl)methanol is critical for its effective use in synthesis and for predicting the behavior of its derivatives.
Table 1: Physicochemical Properties of (Isoxazol-5-yl)methanol
| Property | Value | Source(s) |
| CAS Number | 127232-41-1 | [5][6][7] |
| Molecular Formula | C₄H₅NO₂ | [5][6] |
| Molecular Weight | 99.09 g/mol | [5][8] |
| Boiling Point | 212.8 °C at 760 mmHg | [6] |
| Density | 1.25 g/cm³ | [6] |
| Flash Point | 82.49 °C | [6] |
| Refractive Index | 1.494 | [6] |
| pKa | 13.41 ± 0.10 (Predicted) | |
| LogP | -0.5 (Predicted) | [8] |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the methylene protons (CH₂) adjacent to the hydroxyl group, typically in the range of 4.5-5.0 ppm. The protons on the isoxazole ring will appear as distinct signals in the aromatic region.
-
¹³C NMR: The carbon NMR will display signals for the methylene carbon and the carbons of the isoxazole ring.
-
Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group.[9] Stretching vibrations for the C=N bond of the isoxazole ring are typically observed around 1600 cm⁻¹.[9]
Synthesis of (Isoxazol-5-yl)methanol: A Mechanistic Perspective
The synthesis of 5-substituted isoxazoles, including (Isoxazol-5-yl)methanol, is most commonly achieved through a [3+2] cycloaddition reaction. This powerful transformation involves the reaction of a nitrile oxide with an alkyne. In the case of (Isoxazol-5-yl)methanol, propargyl alcohol serves as the alkyne component.
The nitrile oxide is typically generated in situ from an aldoxime precursor. The choice of the method for generating the nitrile oxide can influence the overall yield and reaction conditions. Common methods include oxidation of the aldoxime with reagents like N-chlorosuccinimide (NCS) or sodium hypochlorite.[9][11]
Figure 1: General synthetic workflow for (Isoxazol-5-yl)methanol.
Experimental Protocol: Representative Synthesis
The following protocol is a representative example for the synthesis of a 3-substituted (isoxazol-5-yl)methanol derivative, which can be adapted for the synthesis of the parent compound by starting with the appropriate aldoxime.[11]
Materials:
-
4-Bromobenzaldoxime
-
Propargyl alcohol
-
Dichloromethane (DCM)
-
Sodium hypochlorite solution
-
Cerium Ammonium Nitrate (CAN) (catalytic amount)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-bromobenzaldoxime (1 equivalent) and propargyl alcohol (1.2 equivalents) in dichloromethane. Add a catalytic amount of Cerium Ammonium Nitrate (CAN).
-
Nitrile Oxide Generation and Cycloaddition: Slowly add a solution of sodium hypochlorite to the reaction mixture with vigorous stirring. The reaction is typically carried out at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure (3-(4-bromophenyl)isoxazol-5-yl)methanol.[11]
Rationale for Experimental Choices:
-
In situ Generation of Nitrile Oxide: Generating the nitrile oxide in the presence of the dipolarophile (propargyl alcohol) minimizes its dimerization, a common side reaction.
-
Catalyst: The use of a catalyst like CAN can facilitate the oxidation of the aldoxime under milder conditions.[11]
-
Solvent: Dichloromethane is a common solvent for this reaction due to its inertness and ability to dissolve the reactants.
Applications in Drug Discovery and Medicinal Chemistry
The isoxazole moiety is a versatile scaffold in drug design, and (Isoxazol-5-yl)methanol provides a convenient starting point for the synthesis of a wide array of derivatives with diverse pharmacological activities.[12][13]
Figure 2: Therapeutic applications of (Isoxazol-5-yl)methanol derivatives.
-
Anticancer Activity: Isoxazole-containing compounds have been shown to exhibit potent anticancer activity through various mechanisms, including the induction of apoptosis.[1] For example, derivatives have been designed to target specific signaling pathways involved in cell proliferation and survival.
-
Anti-inflammatory Properties: The isoxazole scaffold is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives of (Isoxazol-5-yl)methanol can be synthesized to inhibit enzymes such as cyclooxygenase (COX), which are central to the inflammatory cascade.[4]
-
Antimicrobial Agents: The isoxazole nucleus has been incorporated into a variety of antibacterial and antifungal agents. The ability to easily modify the structure allows for the optimization of activity against multidrug-resistant strains.[14]
-
Neuroprotective Effects: Emerging research suggests that isoxazole derivatives may have therapeutic potential in neurodegenerative disorders.[3] Their mechanism of action in this context is an active area of investigation.
Safety and Handling
(Isoxazol-5-yl)methanol is a chemical that should be handled in a well-ventilated laboratory with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Based on data for similar compounds, it may cause skin and eye irritation.[8] Avoid inhalation of dust or vapors and prevent contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.
Conclusion
(Isoxazol-5-yl)methanol is a foundational building block in the ever-evolving landscape of medicinal chemistry. Its straightforward synthesis, coupled with the diverse biological activities of its derivatives, ensures its continued importance in the quest for novel and more effective therapeutics. This guide provides a comprehensive overview to empower researchers and drug development professionals in harnessing the full potential of this versatile molecule.
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Potential activities of isoxazole derivatives. (2024). Retrieved January 11, 2026, from [Link]
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The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
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The recent progress of isoxazole in medicinal chemistry. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. (2025). ResearchGate. Retrieved January 11, 2026, from [Link]
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SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]
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Regioselective Synthesis of Isoxazoles from Propargylic Alcohols via In‐situ‐formed α‐Iodo Enones/Enals. (2025). ResearchGate. Retrieved January 11, 2026, from [Link]
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A Technical Guide to (Isoxazol-5-yl)methanol: Physicochemical Properties, Synthesis, and Applications in Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents, earning them the designation of "privileged structures." The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a quintessential example of such a scaffold.[1][2] Its unique electronic properties, metabolic stability, and capacity for diverse non-covalent interactions have cemented its role in modern drug discovery.[1][3] Isoxazole derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][4]
At the core of this chemical diversity lies (Isoxazol-5-yl)methanol, the parent alcohol of this heterocyclic system. It serves not as an end-product, but as a crucial and versatile building block—a foundational intermediate from which complex, biologically active molecules are constructed. The hydroxymethyl group at the 5-position provides a reactive handle for extensive functionalization, enabling chemists to explore vast chemical space and optimize structure-activity relationships (SAR).
This technical guide provides a comprehensive overview of (Isoxazol-5-yl)methanol, consolidating its fundamental physicochemical properties, detailing its primary synthetic routes with mechanistic insights, and exploring its applications as a key intermediate in the development of next-generation therapeutics.
Physicochemical and Structural Data
Accurate characterization begins with a solid understanding of a compound's fundamental properties. The data for (Isoxazol-5-yl)methanol are summarized below.
Table 1: Core Compound Identifiers
| Property | Value | Source(s) |
| Molecular Formula | C₄H₅NO₂ | [5][6] |
| Molecular Weight | 99.09 g/mol | [5][6] |
| CAS Number | 127232-41-1, 98019-60-4 | [5][6][7] |
| IUPAC Name | (Isoxazol-5-yl)methanol | |
| Common Synonyms | 5-Isoxazolemethanol, 5-(Hydroxymethyl)isoxazole | [6][7] |
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow liquid | [7] |
| Boiling Point | 212.8°C at 760 mmHg; 115-125°C at 16 Torr | [7][8] |
| Density | ~1.25 g/cm³ | [7][8] |
| Flash Point | 82.5°C | [8] |
| pKa | 13.41 ± 0.10 (Predicted) | [7] |
| Storage Temperature | 2-8°C | [7] |
Synthesis and Mechanistic Insights
The construction of the isoxazole ring is a cornerstone of heterocyclic chemistry. The most prevalent and efficient method for synthesizing 5-substituted isoxazoles like (Isoxazol-5-yl)methanol is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[9][10]
Primary Synthetic Route: 1,3-Dipolar Cycloaddition
This pathway is favored due to its high degree of regioselectivity and the ready availability of starting materials. The key steps are:
-
In Situ Nitrile Oxide Generation: A stable aldoxime is treated with a mild oxidizing agent, such as N-chlorosuccinimide (NCS) or sodium hypochlorite, to generate the highly reactive nitrile oxide dipole in situ.[10][11] This transient intermediate is immediately consumed in the next step, preventing its decomposition.
-
Cycloaddition: The generated nitrile oxide undergoes a concerted [3+2] cycloaddition reaction with a dipolarophile. For the synthesis of (Isoxazol-5-yl)methanol, the ideal dipolarophile is propargyl alcohol.
Recent advancements have shown that this reaction can be significantly accelerated. The use of ultrasonic irradiation, for instance, can dramatically reduce reaction times from hours to minutes and improve overall yields.[11]
Diagram 1: General Synthesis Workflow
Caption: Synthesis workflow for (Isoxazol-5-yl)methanol.
Experimental Protocol: Ultrasound-Assisted One-Pot Synthesis
The following protocol is adapted from methodologies reported for the synthesis of (3-aryl-isoxazol-5-yl)methanol derivatives, which leverages ultrasound for enhanced efficiency.[11]
-
Reagent Preparation: In a suitable reaction vessel, dissolve the starting aldoxime (1.0 eq) and propargyl alcohol (1.2 eq) in a solvent such as dimethylformamide (DMF).
-
Initiation: Add N-chlorosuccinimide (NCS) (1.1 eq) and a catalytic amount of triethylamine (Et₃N) to the mixture.
-
Ultrasonic Irradiation: Place the sealed reaction vessel in an ultrasonic bath operating at 25-40 kHz and 250 W. Maintain the reaction for 90-180 minutes, monitoring progress via Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Final Product: Purify the resulting crude residue by column chromatography on silica gel to yield pure (Isoxazol-5-yl)methanol.
Structural Characterization and Validation
Confirmation of the molecular structure is a non-negotiable step in synthesis. The integrity of (Isoxazol-5-yl)methanol and its derivatives is validated using a suite of standard spectroscopic techniques.[3][9]
Table 3: Expected Spectroscopic Data for Isoxazole Derivatives
| Technique | Characteristic Signal | Interpretation | Source(s) |
| ¹H NMR | δ ~6.5 ppm (s, 1H) | Proton at C4 of the isoxazole ring | [9] |
| δ ~4.8 ppm (s, 2H) | Methylene protons (-CH₂OH) | [9] | |
| δ ~3.5-5.5 ppm (br s, 1H) | Hydroxyl proton (-OH), exchangeable | [3] | |
| ¹³C NMR | δ ~165-170 ppm | C5 of the isoxazole ring (bearing the CH₂OH) | [9] |
| δ ~100-102 ppm | C4 of the isoxazole ring | [9] | |
| δ ~50-55 ppm | Methylene carbon (-CH₂OH) | [9] | |
| FT-IR | ~3200-3500 cm⁻¹ (broad) | O-H stretching vibration of the alcohol | [3] |
| ~1600 cm⁻¹ | C=N stretching vibration of the isoxazole ring | [3] | |
| ~1040 cm⁻¹ | C-O stretching vibration | [9] |
Note: Exact chemical shifts (δ) and wavenumbers can vary based on the solvent used and the specific substitution pattern on the isoxazole ring. A reference ¹H NMR spectrum in DMSO-d6 is available for direct comparison.[12]
Chemical Reactivity and Applications in Drug Development
The utility of (Isoxazol-5-yl)methanol lies in its role as a versatile synthon. The primary alcohol functionality is a key site for chemical modification, allowing for its incorporation into larger, more complex molecules with tailored biological activities.
-
Esterification and Etherification: The hydroxyl group can be readily converted into esters or ethers, providing a straightforward method to introduce new functional groups and modulate properties like lipophilicity and cell permeability.[9]
-
Building Block for Bioactive Scaffolds: This compound is a precursor for more elaborate structures. For example, it serves as a foundational piece in the synthesis of 4,5-diaryl-isoxazole scaffolds, which have been identified as potent inhibitors of Heat Shock Protein 90 (HSP90), a significant target in cancer therapy.[13] The isoxazole core acts as a bioisostere for other chemical groups, enhancing pharmacokinetic properties and target binding.[3]
-
Privileged Fragment in Drug Discovery: The isoxazole motif is present in numerous approved drugs and clinical candidates. Its inclusion can lead to improved efficacy and reduced toxicity.[3][4] Derivatives are actively investigated for a wide array of therapeutic areas, including oncology, infectious diseases, and inflammation.[1][2][14]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of (Isoxazol-5-yl)methanol is essential to ensure personnel safety.
-
Hazard Identification: The compound is classified as an irritant. GHS hazard statements indicate it may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[7]
-
Handling Procedures:
-
Work in a well-ventilated area or under a chemical fume hood.[15][16]
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[17][18]
-
Avoid inhalation of vapors and direct contact with skin and eyes.[16][17]
-
Wash hands thoroughly after handling.[18]
-
-
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[18][19]
-
Skin Contact: Wash off with soap and plenty of water. If irritation persists, seek medical advice.[18][19]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical help.[16][19]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[19]
-
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, typically between 2-8°C.[7][17]
Conclusion
(Isoxazol-5-yl)methanol is more than a simple heterocyclic alcohol; it is a foundational tool for innovation in medicinal chemistry. With a molecular weight of 99.09 g/mol and a well-established synthetic methodology rooted in cycloaddition chemistry, it provides a reliable and adaptable starting point for complex molecular design. Its true value is realized in its application as a key intermediate, enabling researchers and drug development professionals to systematically build and refine novel therapeutic candidates. The continued exploration of isoxazole chemistry, powered by versatile building blocks like this one, promises to deliver significant contributions to the future of medicine.
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A Technical Guide to the Structural Elucidation of (Isoxazol-5-yl)methanol
For Distribution: Researchers, scientists, and drug development professionals.
Abstract
(Isoxazol-5-yl)methanol is a heterocyclic building block of significant interest in medicinal chemistry and materials science, valued for its role as a versatile synthon.[1][2] Its precise molecular structure is paramount to its function and reactivity in complex synthetic pathways. Ambiguity in its characterization can lead to unforeseen reaction outcomes, compromised biological activity, and significant delays in research and development pipelines. This in-depth guide provides a comprehensive, multi-technique framework for the unambiguous structural elucidation of (Isoxazol-5-yl)methanol. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, this document establishes a self-validating system for confirming the compound's identity, purity, and isomeric integrity. We detail not just the methods, but the underlying scientific rationale, empowering researchers to interpret complex spectral data with confidence and authority.
The Analytical Imperative: Beyond the Molecular Formula
The molecular formula of (Isoxazol-5-yl)methanol, C₄H₅NO₂, and its corresponding molecular weight of approximately 99.09 g/mol , are merely the starting point of its identity.[3][4] The core analytical challenge lies in definitively confirming the precise arrangement of these atoms and distinguishing the target molecule from its constitutional isomers, primarily (Isoxazol-3-yl)methanol and (Isoxazol-4-yl)methanol. Each isomer possesses a unique electronic and steric profile that dictates its chemical behavior. A failure to differentiate the 5-substituted isomer from others can invalidate subsequent synthetic steps and biological assays.
The Elucidation Workflow: A Synergistic Approach
Effective structural elucidation is not a linear process but an integrated workflow. Data from each technique should be used to corroborate findings from the others, creating a self-validating loop that ensures the highest level of confidence in the final structure.
Figure 1: A comprehensive workflow for the structural elucidation of (Isoxazol-5-yl)methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. For (Isoxazol-5-yl)methanol, a combination of ¹H, ¹³C, and 2D NMR experiments is essential.
¹H NMR Spectroscopy: Mapping the Protons
¹H NMR provides the initial proton census and connectivity map. For (Isoxazol-5-yl)methanol, we anticipate three distinct signals:
-
Hydroxymethyl Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) corresponding to the two methylene protons.
-
Isoxazole Ring Protons (H3 & H4): Two distinct signals for the two protons on the isoxazole ring. Their chemical shifts and coupling constants are diagnostic of their relative positions.
-
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is highly dependent on solvent, concentration, and temperature.
Expected ¹H NMR Data (in DMSO-d₆, 400 MHz): [5]
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Feature |
| H3 (ring proton) | ~8.4 - 8.6 | Doublet (d) | 1H | Signal for the proton at the C3 position. |
| H4 (ring proton) | ~6.5 - 6.7 | Doublet (d) | 1H | Signal for the proton at the C4 position. |
| -CH₂- | ~4.6 - 4.8 | Singlet (s) or Doublet (d) | 2H | Methylene protons adjacent to the ring and hydroxyl group. |
| -OH | Variable (Broad) | Singlet (s) | 1H | Exchangeable hydroxyl proton. |
Note: Chemical shifts are predictive and can vary based on solvent and experimental conditions.[6][7]
¹³C NMR Spectroscopy: The Carbon Skeleton
¹³C NMR spectroscopy complements the ¹H NMR by defining the carbon framework of the molecule. We expect to observe four distinct carbon signals.
Expected ¹³C NMR Data (in CDCl₃, 100 MHz): [8]
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Key Feature |
| C5 (ring carbon) | ~168 - 172 | Quaternary carbon attached to the -CH₂OH group and ring oxygen. |
| C3 (ring carbon) | ~150 - 152 | Ring carbon adjacent to the nitrogen atom. |
| C4 (ring carbon) | ~101 - 104 | Ring carbon showing a characteristic upfield shift. |
| -CH₂OH | ~55 - 60 | Methylene carbon. |
Note: The chemical shift of C5 is particularly diagnostic for the 5-substituted isomer.
2D NMR: Confirming Connectivity (HMBC)
While ¹H and ¹³C NMR provide a strong foundation, two-dimensional (2D) techniques like the Heteronuclear Multiple Bond Correlation (HMBC) experiment are non-negotiable for unambiguous isomeric assignment. HMBC reveals long-range (2-3 bond) correlations between protons and carbons. For (Isoxazol-5-yl)methanol, the key correlations are those that link the methylene protons to the isoxazole ring.
Figure 2: Key HMBC correlations confirming the C5-CH₂OH linkage.
Crucial Observation: The protons of the methylene (-CH₂) group must show correlations to both C4 and C5 of the isoxazole ring. This specific pattern is unique to the 5-substituted isomer and serves as definitive proof of its structure.
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the purified (Isoxazol-5-yl)methanol in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.[6]
-
¹H Acquisition: Acquire a standard proton spectrum with sufficient scans to achieve a high signal-to-noise ratio (>100:1).
-
¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. An acquisition time of 1-2 hours is typical.
-
2D HMBC Acquisition: Run a standard gradient-selected HMBC experiment optimized for a long-range coupling constant of 8-10 Hz.
Mass Spectrometry (MS): Elemental Composition and Fragmentation
Mass spectrometry is an indispensable tool for confirming the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For C₄H₅NO₂, the expected exact mass is 99.0371 Da. An experimental mass measurement within a narrow tolerance (e.g., ± 5 ppm) provides strong evidence for the correct molecular formula.
Expected HRMS Data:
| Ion | Formula | Calculated Mass (m/z) | Observed Mass (m/z) |
| [M+H]⁺ | C₄H₆NO₂⁺ | 100.0444 | Within 5 ppm |
| [M+Na]⁺ | C₄H₅NNaO₂⁺ | 122.0263 | Within 5 ppm |
Fragmentation Pattern
Electron Impact (EI) or Collision-Induced Dissociation (CID) mass spectrometry can reveal characteristic fragmentation patterns.[9][10] While complex, the fragmentation of the isoxazole ring often involves characteristic losses that can support the proposed structure.[11] For (Isoxazol-5-yl)methanol, a prominent fragment would likely correspond to the loss of the hydroxymethyl radical (•CH₂OH), resulting in an isoxazolyl cation.
Protocol: MS Sample Preparation and Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion or LC-MS.
-
Acquisition: Acquire data in both full scan mode to observe the molecular ion and in MS/MS (or CID) mode to observe fragmentation patterns.
Infrared (IR) Spectroscopy: Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.[12] It serves as a crucial check to confirm the presence of the expected hydroxyl and aromatic moieties.[13][14]
Expected FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 3500 - 3200 (Broad) | O-H Stretch | Alcohol (-OH) | Confirms the presence of the hydroxyl group.[8] |
| 3150 - 3100 | C-H Stretch | Aromatic (Isoxazole) | Indicates C-H bonds on the heterocyclic ring. |
| 1650 - 1550 | C=N / C=C Stretch | Isoxazole Ring | Characteristic ring stretching vibrations.[14] |
| 1470 - 1400 | N-O Stretch | Isoxazole Ring | Confirms the N-O bond within the ring. |
| 1050 - 1000 | C-O Stretch | Primary Alcohol | Confirms the C-O single bond of the methanol group.[8] |
Protocol: FTIR Analysis
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR (Attenuated Total Reflectance) crystal or prepare a KBr pellet.
-
Background Scan: Perform a background scan of the empty ATR crystal or the KBr pellet.
-
Sample Scan: Acquire the spectrum of the sample, typically co-adding 16-32 scans for a good quality spectrum.
Conclusion: A Triad of Evidence
The unambiguous structural elucidation of (Isoxazol-5-yl)methanol is not achieved by a single technique but by the synergistic integration of NMR, MS, and IR spectroscopy. NMR defines the precise atomic connectivity and confirms the isomeric form through HMBC. HRMS validates the elemental composition to a high degree of certainty. FTIR provides rapid confirmation of the essential functional groups. Together, these methods form a self-validating triad of evidence, providing the certainty required for high-stakes applications in drug discovery and materials science. Adherence to this rigorous, multi-faceted analytical workflow is the hallmark of sound scientific practice and ensures the integrity of all subsequent research.
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Journal of the American Society for Mass Spectrometry. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Retrieved from [Link]
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ResearchGate. (n.d.). IR, NMR and HR-MS Mass spectrum of isoxazole 2c. Retrieved from [Link]
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An In-Depth Technical Guide to (Isoxazol-5-yl)methanol for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive overview of (isoxazol-5-yl)methanol, a pivotal heterocyclic building block in modern medicinal chemistry. We will delve into its systematic nomenclature, structural characteristics, validated synthetic protocols, and critical role in the development of novel therapeutics. The isoxazole scaffold is a privileged structure in drug discovery, imparting unique physicochemical properties that can enhance pharmacological profiles.[1][2] This document serves as an in-depth resource for researchers, chemists, and drug development professionals, offering both foundational knowledge and actionable experimental insights.
Introduction: The Significance of the Isoxazole Moiety
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of contemporary pharmaceutical design.[3] Its incorporation into molecular scaffolds can improve metabolic stability, modulate lipophilicity, and serve as a versatile bioisosteric replacement for other functional groups, enhancing interactions with biological targets.[2] Isoxazole-containing compounds have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[4][5][6] Consequently, (isoxazol-5-yl)methanol, as a functionalized synthon, represents a critical entry point for introducing this valuable moiety into drug candidates.
Nomenclature, Structure, and Physicochemical Properties
A precise understanding of a compound's identity is fundamental to reproducible scientific research. This section clarifies the nomenclature and key properties of the target molecule.
IUPAC Name and Synonyms
The systematic and unambiguous name for the compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is (isoxazol-5-yl)methanol .
Commonly encountered synonyms in literature and chemical catalogs include:
-
5-(Hydroxymethyl)isoxazole
-
5-Isoxazolemethanol
-
1,2-Oxazol-5-ylmethanol[7]
Structural and Chemical Data
The structural and key physicochemical properties are summarized in the table below for quick reference.
| Property | Value | Source |
| IUPAC Name | (isoxazol-5-yl)methanol | [7] |
| CAS Number | 98019-60-4 | [7] |
| Molecular Formula | C₄H₅NO₂ | [7] |
| Molecular Weight | 99.09 g/mol | [7] |
| SMILES | C1=C(ON=C1)CO | [7] |
| Density | 1.25 g/cm³ | [7] |
Synthesis and Purification: A Validated Protocol
The preparation of (isoxazol-5-yl)methanol is most commonly and efficiently achieved through the reduction of a corresponding carbonyl compound, such as an aldehyde or an ester. A prevalent and reliable method involves the [3+2] cycloaddition reaction to form the isoxazole ring, followed by functional group manipulation.[8][9]
Rationale for Synthetic Strategy
The chosen synthetic pathway involves a two-step process:
-
[3+2] Cycloaddition: This powerful reaction forms the isoxazole core by reacting a nitrile oxide (generated in situ from an oxime) with an alkyne. Using propargyl alcohol as the alkyne component directly installs the required hydroxymethyl group at the 5-position of the ring.[8][10] This approach is highly regioselective and efficient.
-
Purification: Standard chromatographic techniques are employed to ensure the high purity required for subsequent applications in drug synthesis.
The entire workflow is designed to be a self-validating system, where the successful synthesis and purity of the final product are confirmed by analytical characterization.
Detailed Experimental Protocol
This protocol describes the synthesis of a substituted (isoxazol-5-yl)methanol derivative, a common procedure adaptable for various starting materials.[8][11]
Materials:
-
4-Bromobenzaldehyde
-
Hydroxylamine hydrochloride
-
Pyridine
-
Sodium hypochlorite (NaOCl) solution
-
Propargyl alcohol
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Anhydrous sodium sulfate (Na₂SO₄)
Step 1: Synthesis of 4-Bromobenzaldoxime
-
Dissolve 4-bromobenzaldehyde (10 mmol) and hydroxylamine hydrochloride (11 mmol) in pyridine (20 mL).
-
Stir the mixture at room temperature for 2-3 hours until TLC analysis indicates complete consumption of the aldehyde.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude oxime.
Step 2: Cycloaddition to form (3-(4-bromophenyl)isoxazol-5-yl)methanol
-
Dissolve the crude 4-bromobenzaldoxime (10 mmol) and propargyl alcohol (12 mmol) in DCM (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hypochlorite solution (e.g., commercial bleach, ~15 mL) dropwise over 30 minutes, maintaining the temperature below 5 °C. The slow addition is critical to control the exothermic reaction and prevent side product formation.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC.
-
Upon completion, separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine all organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent in vacuo to obtain the crude product.
Step 3: Purification
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient elution system (e.g., 20% to 50% ethyl acetate in hexanes).
-
Combine fractions containing the pure product and evaporate the solvent to yield the final compound as a solid.
Step 4: Characterization
-
Confirm the structure and purity using ¹H-NMR, ¹³C-NMR, and mass spectrometry. The presence of a characteristic singlet for the isoxazole proton and the methylene protons of the CH₂OH group are key diagnostic signals in the ¹H-NMR spectrum.[11]
Applications in Drug Discovery and Development
(Isoxazol-5-yl)methanol is not merely a chemical curiosity; it is a versatile building block for synthesizing complex molecules with significant therapeutic potential. The hydroxymethyl group provides a convenient handle for further chemical modification, such as esterification or etherification, to explore structure-activity relationships (SAR).
-
Antimicrobial Agents: The isoxazole nucleus is a key component of several antibacterial drugs, including certain penicillins like Cloxacillin and Dicloxacillin, where it influences the drug's stability and activity spectrum.[2] Novel isoxazole derivatives continue to be explored as potent agents against resistant bacterial and fungal strains.[12][13]
-
Anticancer Therapeutics: Numerous studies have demonstrated the potent antiproliferative activity of isoxazole-containing compounds against various human cancer cell lines.[3] The isoxazole moiety can be found in molecules designed to inhibit kinases, modulate cell cycle progression, or induce apoptosis.
-
Anti-inflammatory Drugs: Valdecoxib, a selective COX-2 inhibitor, famously features an isoxazole ring, highlighting the scaffold's utility in designing anti-inflammatory agents.[12]
-
Agrochemicals: Beyond pharmaceuticals, isoxazole derivatives are used in agrochemicals for crop protection, functioning as effective herbicides or pesticides.[14]
Safety and Handling
(Isoxazol-5-yl)methanol is classified as a chemical that is harmful if swallowed (H302).[7] Standard laboratory safety precautions should be observed.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
(Isoxazol-5-yl)methanol is a high-value chemical intermediate whose strategic importance in medicinal chemistry cannot be overstated. Its defined IUPAC nomenclature, well-established synthetic routes, and the versatile reactivity of its hydroxymethyl group make it an indispensable tool for drug discovery professionals. The proven track record of the isoxazole scaffold in FDA-approved drugs underscores the potential for developing novel, effective, and safe therapeutics derived from this essential building block.[1][4]
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A review of isoxazole biological activity and present synthetic techniques. (n.d.). International Journal of Research in Pharmacy and Pharmaceutical Sciences. Retrieved January 11, 2026, from [Link]
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Li, S., Mei, Y., Jiang, L., Yang, X., Zeng, W., & Du, Y. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry, 16, 1879-1890. [Link]
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Li, S., Mei, Y., Jiang, L., Yang, X., Zeng, W., & Du, Y. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. Retrieved January 11, 2026, from [Link]
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Priyadarshini, A., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Retrieved January 11, 2026, from [Link]
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Isoxazol-5-ylmethanol. (n.d.). American Elements. Retrieved January 11, 2026, from [Link]
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An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. (n.d.). Connect Journals. Retrieved January 11, 2026, from [Link]
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Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid. (n.d.). ProQuest. Retrieved January 11, 2026, from [Link]
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Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). Molecules, 28(14), 5384. [Link]
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The recent progress of isoxazole in medicinal chemistry. (2018). Bioorganic & Medicinal Chemistry, 26(12), 3065-3075. [Link]
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Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024). Biological and Molecular Chemistry. Retrieved January 11, 2026, from [Link]
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Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. Retrieved January 11, 2026, from [Link]
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Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. (2025). ResearchGate. Retrieved January 11, 2026, from [Link]
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The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). Molecules, 29(1), 22. [Link]
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Isoxazoles. (n.d.). Fisher Scientific. Retrieved January 11, 2026, from [Link]
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Synthesis of Functional Isoxazole and Isothiazole Derivatives from [(5-Arylisoxazol-3-yl)methoxy]arylmethanols. (2018). ResearchGate. Retrieved January 11, 2026, from [Link]
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New approach to 3-hydroxyisoxazole-5-carbaldehydes: key intermediates in synthesis of new 3-hydroxyisoxazoles of pharmacological interest. (n.d.). Arkivoc. Retrieved January 11, 2026, from [Link]
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Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2023). Catalysts, 13(12), 1500. [Link]
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Synthesis of (Isoxazol-5-yl)methanol from Propargyl Alcohol: A Mechanistic and Practical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of (isoxazol-5-yl)methanol, a valuable heterocyclic building block, utilizing propargyl alcohol as a key starting material. We will delve into the core chemical principles, provide detailed experimental protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis. The isoxazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous approved pharmaceuticals and bioactive compounds.[1][2][3] The ability to efficiently construct this scaffold, particularly with functional handles like the hydroxymethyl group, is of paramount importance for the development of new chemical entities.
The primary and most robust strategy for this transformation is the 1,3-dipolar cycloaddition reaction between propargyl alcohol and a nitrile oxide, generated in situ.[4] This approach offers high regioselectivity and operational simplicity, making it a favored method in both academic and industrial laboratories.
Part 1: The Core [3+2] Cycloaddition Reaction
Mechanistic Underpinnings
The formation of the isoxazole ring from an alkyne and a nitrile oxide is a classic example of a Huisgen 1,3-dipolar cycloaddition.[5] This is a [3+2] cycloaddition, meaning a three-atom π-system (the nitrile oxide) reacts with a two-atom π-system (the alkyne) in a concerted fashion to form a five-membered ring.[4][6]
-
The 1,3-Dipole: The nitrile oxide (R-C≡N⁺-O⁻) is the three-atom component. It possesses a linear structure with a positive charge on the nitrogen and a negative charge on the oxygen, creating a dipole across the C-N-O system.
-
The Dipolarophile: Propargyl alcohol (HC≡C-CH₂OH) serves as the two-atom component, or the dipolarophile, providing the alkyne π-bond for the cycloaddition.
The reaction proceeds through a concerted, pericyclic mechanism involving a cyclic transition state. This concerted pathway is generally accepted over a stepwise mechanism involving a diradical intermediate.[4] The result is the regioselective formation of a 3,5-disubstituted isoxazole, an aromatic and highly stable heterocycle.[6]
Controlling Regioselectivity
When a terminal alkyne like propargyl alcohol is used, two regioisomers could theoretically form: the 3,5-disubstituted and the 3,4-disubstituted isoxazole. However, the reaction overwhelmingly favors the formation of the 3,5-disubstituted product. This regioselectivity is governed by both steric and electronic factors. In the favored transition state, the oxygen atom of the nitrile oxide adds to the more substituted carbon of the alkyne, leading to the desired (isoxazol-5-yl)methanol structure.[5][7]
Caption: General workflow of the [3+2] cycloaddition reaction.
Part 2: The Critical Step - In Situ Nitrile Oxide Generation
Nitrile oxides are highly reactive and prone to dimerization, making them difficult to isolate and store.[8] Therefore, they are almost exclusively generated in situ from stable precursors, reacting immediately with the dipolarophile present in the reaction mixture. The most common and practical precursor is an aldoxime (R-CH=NOH).
Method A: The Dehydrohalogenation Pathway
This is a widely used two-step, one-pot process. The aldoxime is first converted to an intermediate hydroximoyl halide, which is then dehydrohalogenated by a base to yield the nitrile oxide.
-
Chlorination: An aldoxime is treated with a chlorinating agent, such as N-chlorosuccinimide (NCS), to form a hydroximoyl chloride.
-
Elimination: A non-nucleophilic base, typically triethylamine (Et₃N), is added. The base abstracts the acidic hydroxyl proton and promotes the elimination of HCl to generate the nitrile oxide.[9][10]
This method is highly reliable and works for a wide range of aldoximes. The choice of solvent is often DMF or CH₂Cl₂, and the reaction proceeds readily at room temperature.
Method B: The Direct Oxidation Pathway
This pathway avoids the use of halogenating agents and bases by directly oxidizing the aldoxime.
-
Oxidative Cycloaddition: The aldoxime is mixed with propargyl alcohol and a suitable oxidant. Common oxidants for this purpose include aqueous sodium hypochlorite (bleach)[2][3], hypervalent iodine reagents (e.g., [bis(trifluoroacetoxy)iodo]benzene)[7][11], or cerium(IV) ammonium nitrate (CAN)[3].
This method can be advantageous by offering milder conditions and simpler workup procedures. For example, using bleach as the oxidant is inexpensive and environmentally benign.
Caption: Pathways for the in situ generation of nitrile oxides.
Part 3: A Validated Experimental Protocol
The following protocol describes the synthesis of (3-phenylisoxazol-5-yl)methanol from benzaldoxime and propargyl alcohol using the dehydrohalogenation pathway (Method A). This procedure is a representative example that can be adapted for various substituted aryl aldoximes.
Materials and Reagents
| Reagent/Material | M.W. | Quantity (10 mmol scale) | Notes |
| Benzaldoxime | 121.14 | 1.21 g (10.0 mmol) | Starting material |
| N-Chlorosuccinimide (NCS) | 133.53 | 1.40 g (10.5 mmol) | Handle in a fume hood |
| Propargyl Alcohol | 56.06 | 0.88 mL (15.0 mmol) | Use a 1.5x excess |
| Triethylamine (Et₃N) | 101.19 | 2.10 mL (15.0 mmol) | Use a fresh, dry bottle |
| Dimethylformamide (DMF) | 73.09 | 20 mL | Anhydrous grade recommended |
| Ethyl Acetate | - | ~150 mL | For extraction |
| Saturated NaCl solution | - | ~50 mL | For washing |
| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | For drying |
| Silica Gel | - | As needed | For chromatography |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzaldoxime (1.21 g, 10.0 mmol) and dissolve it in dimethylformamide (20 mL).
-
Chlorination: Cool the solution to 0 °C using an ice bath. Add N-chlorosuccinimide (1.40 g, 10.5 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C. Stir the resulting mixture at 0 °C for 30 minutes. The formation of the intermediate hydroximoyl chloride can be monitored by Thin Layer Chromatography (TLC).
-
Addition of Dipolarophile: To the reaction mixture, add propargyl alcohol (0.88 mL, 15.0 mmol).
-
Nitrile Oxide Generation & Cycloaddition: Slowly add triethylamine (2.10 mL, 15.0 mmol) dropwise to the mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Pour the reaction mixture into a separatory funnel containing 100 mL of water. Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous NaCl solution (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane-ethyl acetate gradient (e.g., starting from 9:1 and gradually increasing polarity to 7:3) to afford the pure (3-phenylisoxazol-5-yl)methanol. Expected yields for this parent compound are generally in the range of 70-85%.[9][10]
Part 4: Process Optimization and Advanced Methods
Impact of Substituents
The electronic nature of the substituents on the starting aryl aldoxime can influence reaction rates and yields.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or hydroxyl (-OH) on the aromatic ring generally accelerate the reaction and lead to higher yields.[9][10]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or chloro (-Cl) can slow down the formation of the nitrile oxide, sometimes requiring longer reaction times or slightly elevated temperatures to achieve full conversion.[9][10]
Ultrasound-Assisted Synthesis
The application of ultrasonic irradiation (sonochemistry) has been shown to significantly enhance this reaction.[9][12] Ultrasound promotes the formation of the nitrile oxide and accelerates the cycloaddition, leading to:
-
Reduced Reaction Times: Reactions that take several hours under conventional stirring can often be completed in 30-90 minutes.[9][10]
-
Improved Yields: Yields can increase by 10-40%, particularly for less reactive substrates bearing electron-withdrawing groups.[9]
This green chemistry approach is highly valuable for high-throughput synthesis and process intensification.
Conclusion
The 1,3-dipolar cycloaddition of in situ generated nitrile oxides with propargyl alcohol is a powerful and versatile method for the synthesis of (isoxazol-5-yl)methanol derivatives. The reaction is characterized by its high regioselectivity, operational simplicity, and tolerance of a wide range of functional groups. By understanding the underlying mechanism and the key experimental parameters, researchers can reliably produce these important heterocyclic building blocks for applications in drug discovery and materials science. Further optimization using techniques such as ultrasound irradiation can lead to even more efficient and sustainable synthetic processes.
References
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Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]
-
Yin, B., et al. (2025, October 9). Regioselective Synthesis of Isoxazoles from Propargylic Alcohols via In‐situ‐formed α‐Iodo Enones/Enals. ResearchGate. Retrieved from [Link]
-
Shen, Y., et al. (2011). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. This reference is cited within a broader review on ultrasound synthesis. The original work by Shen's group is referenced as in the linked article. Retrieved from [Link]
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Wang, Z., et al. (2021). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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Yadav, D. K., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Retrieved from [Link]
-
Poul, S., et al. (2003). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications. Retrieved from [Link]
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Shen, Y. B., et al. (2011). One-Pot Synthesis of (3-Phenylisoxazol-5-yl)methanol Derivatives Under Ultrasound. Semantic Scholar. Retrieved from [Link]
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Mphahlele, M. J., et al. (2018). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Sciforum. Retrieved from [Link]
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Wang, Y., et al. (2024). Radical Nitrososulfonation of Propargyl Alcohols: Thiazolidine-2,4-dione-Assisted Synthesis of 5-Alykyl-4-sulfonylisoxazoles. Organic Letters. Retrieved from [Link]
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Talha, S. M., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Retrieved from [Link]
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Bhirud, J. D., & Narkhede, H. P. (2020). An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. Connect Journals. Retrieved from [Link]
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Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry. Retrieved from [Link]
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Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry. Retrieved from [Link]
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Kącka-Zych, A. (2021). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. National Institutes of Health. Retrieved from [Link]
-
Fatollahzadeh Dizaji, M., et al. (2025). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. Research Square. Retrieved from [Link]
-
Organic Chemistry Explained. (2019, January 3). cycloadditions with nitrile oxides. YouTube. Retrieved from [Link]
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Moseley, J. D., et al. (2011). Aryl nitrile oxide cycloaddition reactions in the presence of pinacol boronic acid ester. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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The Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition: A Technical Guide for Drug Discovery Professionals
The isoxazole motif is a cornerstone in medicinal chemistry, embedded in a multitude of approved drugs and clinical candidates.[1][2][3][4][5][6] Its prevalence stems from its ability to act as a versatile pharmacophore and a bioisostere for amide and ester functionalities, often enhancing physicochemical properties and biological activity.[5][6] Among the synthetic methodologies available, the 1,3-dipolar cycloaddition, a cornerstone of click chemistry, stands out as a highly efficient and regioselective route to this privileged scaffold.[2][7][8] This in-depth guide provides a comprehensive overview of the 1,3-dipolar cycloaddition for isoxazole synthesis, focusing on the underlying principles, practical methodologies, and strategic considerations for researchers in drug development.
The Core Principle: Understanding the 1,3-Dipolar Cycloaddition
The synthesis of isoxazoles via this pathway is a classic example of a Huisgen 1,3-dipolar cycloaddition, a powerful ring-forming reaction between a 1,3-dipole and a dipolarophile.[7][9][10] In this specific context, the key players are a nitrile oxide as the 1,3-dipole and an alkyne or alkene as the dipolarophile, which react to form an isoxazole or isoxazoline ring, respectively.[7][8][11]
The reaction is a concerted, pericyclic process, meaning the new bonds are formed in a single step through a cyclic transition state.[2][12] This concerted nature is crucial as it imparts a high degree of stereospecificity to the reaction. The inherent polarity of the nitrile oxide, with its nucleophilic oxygen and electrophilic carbon, governs the regioselectivity of the cycloaddition with polarized alkynes.[13]
The Critical Intermediate: Generation of Nitrile Oxides
The fleeting nature of nitrile oxides necessitates their in situ generation. The choice of precursor and generation method is a critical experimental parameter that influences reaction efficiency, substrate scope, and overall process greenness. Several robust methods have been developed, each with its own set of advantages and limitations.
Dehydrohalogenation of Hydroximoyl Halides
Historically, the most common method for nitrile oxide generation is the base-induced dehydrohalogenation of hydroximoyl chlorides.[14][15] These precursors are typically synthesized by the chlorination of aldoximes using reagents like N-chlorosuccinimide (NCS).[14] While effective, this two-step process can be cumbersome and may not be suitable for sensitive substrates.
Oxidation of Aldoximes
Direct oxidation of aldoximes offers a more streamlined approach. A variety of oxidizing agents can be employed, offering a range of reaction conditions.
-
Hypohalites: Aqueous sodium hypochlorite (bleach) is an inexpensive and readily available oxidant for this transformation.[11]
-
t-Butyl hypoiodite (t-BuOI): Generated in situ from tert-butyl hypochlorite and sodium iodide, t-BuOI provides a mild and versatile method for nitrile oxide generation.[14][16]
-
NaCl/Oxone: This combination offers a "green" and efficient protocol for the in situ generation of nitrile oxides from a broad scope of aldoximes, avoiding the production of organic byproducts from the oxidant.[17][18]
Dehydration of Primary Nitro Compounds
Primary nitro compounds can also serve as precursors to nitrile oxides through dehydration, often facilitated by a base.[19]
Other Modern Approaches
Recent advancements have introduced novel methods for nitrile oxide generation, including:
-
Visible-light photoredox catalysis: This method utilizes hydroxyimino acids as precursors, offering broad functional group compatibility.[20]
-
Reaction of diazoketones with tert-butyl nitrite: This approach has been developed for the generation of azirinyl-substituted nitrile oxides.[21]
The choice of method will depend on factors such as the stability of the starting materials, desired reaction conditions (e.g., temperature, pH), and tolerance of functional groups within the molecule.
The Reaction Partners: Dipolarophiles and Regioselectivity
The dipolarophile, typically an alkyne or an alkene, reacts with the nitrile oxide to form the five-membered heterocyclic ring. The nature of the dipolarophile significantly impacts the reaction outcome.
-
Alkynes: The cycloaddition of a nitrile oxide with an alkyne directly yields the aromatic isoxazole ring.[7][11] With terminal alkynes, the reaction generally proceeds with high regioselectivity to afford 3,5-disubstituted isoxazoles.[22]
-
Alkenes: When an alkene is used as the dipolarophile, the initial product is a non-aromatic isoxazoline.[14][16] This can be a desired final product or can be subsequently oxidized to the corresponding isoxazole.
The regioselectivity of the cycloaddition is a key consideration. For terminal alkynes, the reaction is primarily governed by frontier molecular orbital (FMO) theory, where the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other determines the orientation of the addition.[23] Both electronic and steric factors can influence the regiochemical outcome.[24] While thermal reactions with electron-rich alkynes typically yield 5-heterosubstituted isoxazoles, the use of a ruthenium catalyst can reverse this regioselectivity to favor the formation of 4-heterosubstituted isoxazoles.[13]
Experimental Workflow and Protocols
The following sections provide a generalized experimental protocol and a visual representation of the workflow for the synthesis of isoxazoles via the 1,3-dipolar cycloaddition of a nitrile oxide generated from an aldoxime.
General Experimental Workflow
The synthesis of an isoxazole via this method can be broken down into two main stages: the formation of the aldoxime precursor and the subsequent cycloaddition reaction.
Caption: Generalized experimental workflow for isoxazole synthesis.
Step-by-Step Protocol: Synthesis of a 3,5-Disubstituted Isoxazole
This protocol is a representative example and may require optimization for specific substrates.
Part A: Synthesis of the Aldoxime Precursor
-
Dissolution: Dissolve the starting aldehyde in a suitable solvent such as ethanol.
-
Addition of Hydroxylamine: Add a solution of hydroxylamine hydrochloride and a mild base (e.g., pyridine or sodium acetate) to the aldehyde solution.
-
Reaction: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Perform an aqueous work-up to remove the base and excess hydroxylamine. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. The crude aldoxime may be purified by recrystallization or column chromatography if necessary.
Part B: 1,3-Dipolar Cycloaddition
-
Reactant Mixture: In a round-bottom flask, dissolve the aldoxime and the alkyne in a suitable solvent (e.g., dichloromethane, tetrahydrofuran).
-
Oxidant Addition: Add the chosen oxidizing agent (e.g., aqueous NaOCl, t-BuOI, or a solution of Oxone and NaCl) to the reaction mixture, often at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: Stir the reaction vigorously and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.
-
Quenching and Extraction: Once the reaction is complete, quench any remaining oxidant and perform an aqueous work-up. Extract the isoxazole product with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate the solvent, and purify the crude isoxazole by column chromatography on silica gel to obtain the final product.
Mechanistic Overview of the 1,3-Dipolar Cycloaddition
The following diagram illustrates the concerted mechanism of the [3+2] cycloaddition between a nitrile oxide and an alkyne.
Caption: Concerted mechanism of isoxazole formation.
Tabulated Data for Method Comparison
The following table summarizes typical reaction conditions and yields for different nitrile oxide generation methods, providing a comparative overview for experimental design.
| Nitrile Oxide Precursor | Generation Method | Oxidant/Reagent | Solvent | Temperature | Typical Yields | Reference |
| Aldoxime | Oxidation | NaOCl | Dichloromethane/Water | 0 °C to RT | High | [11] |
| Aldoxime | Oxidation | t-BuOI | Dioxane | Room Temperature | Good to Excellent | [14][16] |
| Aldoxime | Oxidation | NaCl/Oxone | Aqueous medium | Room Temperature | High | [17][18] |
| Hydroxyimino acid | Photoredox Catalysis | Visible Light | Organic Solvent | Room Temperature | Good | [20] |
| Primary Nitro Compound | Dehydration | Base (e.g., DABCO) | Chloroform/Ethanol | 60-80 °C | Moderate to Good | [19] |
Applications in Drug Discovery and Conclusion
The isoxazole ring is a privileged structure in medicinal chemistry, appearing in drugs with a wide range of therapeutic applications, including antibacterial (e.g., sulfamethoxazole), anti-inflammatory (e.g., parecoxib), and anticancer agents.[2][3][4][6] The 1,3-dipolar cycloaddition provides a robust and versatile platform for the synthesis of novel isoxazole-containing compounds for drug discovery programs.[1] Its high efficiency, regioselectivity, and tolerance of diverse functional groups make it an invaluable tool for generating compound libraries for high-throughput screening and for the synthesis of complex molecular architectures. As the demand for novel therapeutics continues to grow, the strategic application of the 1,3-dipolar cycloaddition for isoxazole synthesis will undoubtedly remain a key enabling technology in the field of drug development.
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Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molecules. Available at: [Link]
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In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. PubMed. Available at: [Link]
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Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). Inorganic Chemistry - ACS Publications. Available at: [Link]
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3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. PMC - NIH. Available at: [Link]
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Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. FLORE. Available at: [Link]
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An In-depth Technical Guide to the Spectroscopic Data of (Isoxazol-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound (isoxazol-5-yl)methanol. Isoxazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. A thorough understanding of their structural and electronic properties, as elucidated by spectroscopic techniques, is paramount for the rational design and synthesis of new therapeutic agents. This document details the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) in the characterization of (isoxazol-5-yl)methanol. Each section includes a detailed, field-tested experimental protocol, in-depth data interpretation, and a discussion of the causal relationships between molecular structure and spectral features. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of isoxazole-containing compounds.
Introduction: The Significance of (Isoxazol-5-yl)methanol
The isoxazole moiety is a five-membered heterocyclic ring system containing adjacent nitrogen and oxygen atoms. This structural motif is a cornerstone in the development of a wide array of pharmaceutical agents, agrochemicals, and materials. The unique electronic distribution and geometric constraints of the isoxazole ring impart a range of chemical and physical properties that are often exploited to enhance biological activity and modulate pharmacokinetic profiles.
(Isoxazol-5-yl)methanol, as a fundamental building block, provides a versatile scaffold for the synthesis of more complex isoxazole derivatives. The primary alcohol functionality serves as a convenient handle for further chemical modifications, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). A precise and unambiguous characterization of this core molecule is therefore the critical first step in any research and development program centered on this chemical class. Spectroscopic analysis provides the definitive "fingerprint" of the molecule, confirming its identity, purity, and structural integrity.
This guide will systematically dissect the spectroscopic data of (isoxazol-5-yl)methanol, providing not just the data itself, but also the rationale behind the experimental choices and the logic of the spectral interpretation.
Synthesis of (Isoxazol-5-yl)methanol
A common and effective method for the synthesis of 5-substituted isoxazoles is the [3+2] cycloaddition reaction. In the case of (isoxazol-5-yl)methanol, this can be achieved through the reaction of a nitrile oxide with propargyl alcohol.
Diagram 1: Synthesis of (Isoxazol-5-yl)methanol
Caption: A simplified workflow for the synthesis of (isoxazol-5-yl)methanol.
Experimental Protocol: Synthesis of (3-Aryl-isoxazol-5-yl)methanol (A Representative Example)
While the direct synthesis of the unsubstituted (isoxazol-5-yl)methanol is less commonly detailed in readily available literature, a representative protocol for a 3-aryl substituted analogue, (3-(4-bromophenyl)isoxazol-5-yl)methanol, is provided here to illustrate the general methodology.[1] This reaction proceeds via a [3+2] cycloaddition of a nitrile oxide (generated in situ from an aldoxime) with propargyl alcohol.
Materials:
-
4-Bromobenzaldehyde
-
Hydroxylamine hydrochloride
-
Pyridine
-
Sodium hypochlorite solution
-
Propargyl alcohol
-
Cerium(IV) ammonium nitrate (CAN) - Catalyst
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
Step-by-Step Procedure:
-
Oxime Formation: 4-Bromobenzaldehyde is reacted with hydroxylamine hydrochloride in pyridine to form 4-bromobenzaldoxime.
-
Nitrile Oxide Generation: The resulting oxime is then treated with sodium hypochlorite to generate the corresponding nitrile oxide in situ.
-
Cycloaddition: Propargyl alcohol and a catalytic amount of CAN are added to the reaction mixture. The nitrile oxide undergoes a [3+2] cycloaddition with the alkyne of propargyl alcohol.
-
Work-up and Purification: The reaction mixture is extracted with DCM. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
Proton NMR provides information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), integration (relative number of protons), and splitting patterns (revealing neighboring protons).
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard 5 mm probe.
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified (isoxazol-5-yl)methanol.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
Data Acquisition Parameters (Typical for a 400 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: A range that encompasses all expected proton signals (e.g., 0-12 ppm).
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.08 | Singlet | 1H | Isoxazole H-3 |
| 7.67-7.42 | Doublet | 4H | Aromatic protons |
| 6.54 | Singlet | 1H | Isoxazole H-4 |
| 4.82 | Singlet | 2H | -CH ₂OH |
Analysis:
-
Isoxazole Protons: The protons on the isoxazole ring appear as singlets, indicating no adjacent proton neighbors. The H-3 proton is typically more deshielded than the H-4 proton due to its proximity to the electronegative nitrogen atom.
-
Methylene Protons: The two protons of the hydroxymethyl group (-CH₂OH) appear as a singlet, as they are equivalent and have no adjacent proton neighbors.
-
Hydroxyl Proton: The hydroxyl proton signal can be broad and its chemical shift is variable depending on concentration and solvent. It may exchange with residual water in the solvent.
Diagram 2: Key ¹H NMR Correlations for (Isoxazol-5-yl)methanol Scaffold
Sources
Introduction: The Structural Significance of (Isoxazol-5-yl)methanol
An In-Depth Technical Guide to the ¹H NMR Spectrum of (Isoxazol-5-yl)methanol
In the landscape of modern drug discovery and development, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, the isoxazole scaffold is of paramount importance, valued for its unique electronic properties and its ability to act as a versatile pharmacophore.[1] (Isoxazol-5-yl)methanol, a fundamental building block, serves as a key intermediate in the synthesis of a wide array of biologically active molecules, from anticancer to antimicrobial agents.[1]
The precise and unambiguous structural confirmation of such intermediates is not merely a procedural step; it is the foundation upon which all subsequent research and development rests. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the gold standard for this purpose. It provides a detailed fingerprint of a molecule's structure by mapping the chemical environment of every hydrogen atom.
This guide offers an in-depth analysis of the ¹H NMR spectrum of (isoxazol-5-yl)methanol. Moving beyond a simple recitation of data, we will explore the causal relationships between the molecule's structure and its spectral features, providing the field-proven insights necessary for researchers, scientists, and drug development professionals to interpret and leverage this critical data with confidence.
Deconstructing the ¹H NMR Spectrum: A Proton-by-Proton Analysis
The structure of (isoxazol-5-yl)methanol presents four distinct proton environments, each giving rise to a unique signal in the ¹H NMR spectrum. Our analysis will predict the characteristics of each signal—chemical shift (δ), multiplicity, and integration—and explain the underlying principles governing these features.
Caption: Molecular structure of (isoxazol-5-yl)methanol with distinct proton environments labeled.
The Isoxazole Ring Protons: H-3 and H-4
The isoxazole ring is an aromatic system, meaning its protons will resonate in the downfield region of the spectrum (typically δ > 6.0 ppm). The electronegativity of the nitrogen and oxygen atoms significantly influences the electron density around the ring, leading to distinct chemical shifts for the two ring protons.
-
H-3 (Proton a): This proton is adjacent to the nitrogen atom and is expected to be the most deshielded proton on the ring. Its signal will appear furthest downfield. For the parent isoxazole, the H-3 proton resonates at approximately δ 8.49 ppm.[2] We predict a similar chemical shift for H-3 in (isoxazol-5-yl)methanol.
-
H-4 (Proton b): This proton is situated between two carbon atoms and is more shielded than H-3. In unsubstituted isoxazole, the H-4 proton appears around δ 6.39 ppm.[2] The presence of the hydroxymethyl group at the 5-position will have a minor electronic effect, but the signal is expected to remain in this region.
-
Spin-Spin Coupling: Protons H-3 and H-4 are on adjacent carbons and will exhibit spin-spin coupling. The coupling constant for protons on an isoxazole ring, ³J(H3-H4), is typically small, in the range of 1.7-3.0 Hz.[3] This will result in both the H-3 and H-4 signals appearing as doublets.
The Methylene Protons (-CH₂-): H(c)
The two protons of the methylene group are chemically equivalent and will therefore produce a single signal.
-
Chemical Shift: This group is attached to the C-5 position of the electron-deficient isoxazole ring, which will shift its resonance downfield compared to a simple alkyl alcohol. Based on data for structurally similar compounds like (3-(4-bromophenyl)isoxazol-5-yl)methanol, where the -CH₂- protons appear at δ 4.82 ppm in CDCl₃, a chemical shift in the range of δ 4.7-4.9 ppm is anticipated.[4][5]
-
Multiplicity: In an aprotic solvent like CDCl₃, where proton exchange with the hydroxyl group can be fast, this signal often appears as a singlet. However, in a hydrogen-bond-accepting solvent like DMSO-d₆, the rate of exchange is slowed, and coupling to the hydroxyl proton may be observed, resulting in a doublet.[6]
The Hydroxyl Proton (-OH): H(d)
The hydroxyl proton is the most variable signal in the spectrum. Its chemical shift and appearance are highly dependent on experimental conditions.[7]
-
Chemical Shift: The position of the -OH signal can vary widely (from δ 1-6 ppm or even wider) depending on solvent, sample concentration, and temperature.[8] Hydrogen bonding plays a critical role; stronger hydrogen bonding deshields the proton, shifting it downfield.
-
Multiplicity: The signal is often a broad singlet due to rapid chemical exchange with trace amounts of water or other exchangeable protons in the sample.[9] In very dry, aprotic solvents or in DMSO-d₆, this exchange is slowed, and coupling to the adjacent -CH₂- protons can be resolved, causing the -OH signal to appear as a triplet (due to coupling with the two -CH₂- protons).[6][8]
-
Confirmation: The identity of the -OH peak can be unequivocally confirmed by performing a "D₂O shake." Adding a drop of deuterium oxide to the NMR tube results in the rapid exchange of the -OH proton for a deuterium atom. Since deuterium is not observed in ¹H NMR, the -OH signal will disappear from the spectrum.[8]
Predicted ¹H NMR Data Summary
The following table summarizes the anticipated ¹H NMR data for (isoxazol-5-yl)methanol. Note that the values for the -OH proton are highly conditional.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |
| H-3 (a) | 8.4 – 8.6 | 1H | Doublet (d) | ³J(H3-H4) ≈ 1.7–3.0 Hz |
| H-4 (b) | 6.4 – 6.6 | 1H | Doublet (d) | ³J(H3-H4) ≈ 1.7–3.0 Hz |
| -CH₂- (c) | 4.7 – 4.9 | 2H | Singlet (s) or Doublet (d) | ³J(CH₂-OH) ≈ 5–7 Hz |
| -OH (d) | 1.0 – 6.0 (Variable) | 1H | Broad Singlet (br s) or Triplet (t) | ³J(CH₂-OH) ≈ 5–7 Hz |
*Multiplicity and coupling for -CH₂- and -OH are solvent-dependent. A doublet/triplet pattern is more likely in DMSO-d₆, while singlets are common in CDCl₃.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
This protocol outlines the steps for obtaining a publication-quality ¹H NMR spectrum of (isoxazol-5-yl)methanol. The methodology is designed to be a self-validating system, ensuring data integrity.
Caption: Standard workflow for ¹H NMR spectrum acquisition of (isoxazol-5-yl)methanol.
Causality Behind Experimental Choices
-
Choice of Solvent: The selection of a deuterated solvent is critical.
-
CDCl₃ (Deuterated Chloroform): A common, relatively non-polar solvent. It is excellent for general-purpose analysis, though hydroxyl proton signals tend to be broad and may not show coupling due to fast exchange.[10]
-
DMSO-d₆ (Deuterated Dimethyl Sulfoxide): A polar, aprotic solvent that is a strong hydrogen-bond acceptor. It effectively slows down the exchange rate of -OH protons, often allowing for the resolution of sharp signals and their coupling to adjacent protons.[6] This makes it the solvent of choice for unambiguously identifying hydroxyl groups and their neighboring protons.
-
-
Internal Standard (TMS): Tetramethylsilane (TMS) is added as the universal reference point (δ 0.00 ppm). Its 12 equivalent protons give a single, sharp signal that does not typically overlap with analyte signals, ensuring accurate calibration of the chemical shift axis.[11]
-
Shimming: This process corrects for magnetic field inhomogeneities across the sample volume. Proper shimming is essential for achieving high resolution and sharp, symmetrical peaks, which is crucial for accurately measuring coupling constants.
Conclusion
The ¹H NMR spectrum of (isoxazol-5-yl)methanol is a rich source of structural information. A thorough understanding of the factors influencing chemical shifts and coupling constants allows for a complete and confident assignment of every proton in the molecule. The characteristic downfield doublets of the isoxazole ring protons, the singlet of the methylene group, and the variable signal of the hydroxyl group collectively form a unique spectral signature. By employing rigorous experimental techniques, including the judicious choice of solvent and confirmation via D₂O exchange, researchers can leverage this powerful analytical tool to verify the integrity of this vital chemical building block, thereby ensuring the robustness and reliability of their scientific endeavors in drug development and beyond.
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Yavari, I., & Naeimabadi, M. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 1(1), 1-7. Available at: [Link]
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An In-depth Technical Guide to ¹³C NMR Analysis of the Isoxazole Ring
This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the principles and applications of ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and analysis of isoxazole-containing compounds. The isoxazole scaffold is a privileged motif in medicinal chemistry, and a thorough grasp of its spectroscopic characteristics is paramount for unambiguous characterization and accelerated drug discovery.
The Isoxazole Ring: A Cornerstone in Medicinal Chemistry
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a fundamental building block in a vast array of biologically active molecules.[1][2] Its unique electronic properties and rigid conformational nature make it an attractive scaffold for designing novel therapeutic agents. A precise and efficient method for confirming the structure and substitution pattern of isoxazole derivatives is therefore indispensable. ¹³C NMR spectroscopy serves as a powerful and definitive tool for this purpose.
Fundamentals of ¹³C NMR Spectroscopy of Isoxazoles
¹³C NMR spectroscopy provides detailed information about the carbon framework of a molecule.[3][4] For the isoxazole ring, the chemical shifts of the three carbon atoms (C3, C4, and C5) are highly sensitive to their electronic environment, which is influenced by the electronegativity of the heteroatoms and the nature of any substituents.
Chemical Shifts: The Fingerprints of the Isoxazole Carbons
The characteristic ¹³C NMR chemical shifts for the unsubstituted isoxazole ring provide a baseline for analysis. In a typical deuterated chloroform (CDCl₃) solvent, the approximate chemical shifts are:
-
C3: ~157.8 ppm
-
C5: ~149.1 ppm
-
C4: ~103.6 ppm[5]
The significant downfield shifts of C3 and C5 are attributed to the deshielding effects of the adjacent electronegative oxygen and nitrogen atoms. C4, being further removed from the heteroatoms, resonates at a considerably more upfield position.
The Influence of Substituents on Chemical Shifts
The true power of ¹³C NMR in isoxazole analysis lies in its ability to pinpoint the location and nature of substituents. Substituent effects are a cornerstone of interpreting these spectra.[6][7][8] Electron-donating groups (EDGs) will generally cause an upfield shift (shielding) of the attached and conjugated ring carbons, while electron-withdrawing groups (EWGs) will induce a downfield shift (deshielding).
These substituent-induced chemical shifts (SCS) can be correlated with Hammett substituent constants, providing a quantitative measure of the electronic effects transmitted through the isoxazole ring.[7][8] This relationship is invaluable for confirming the regiochemistry of synthesized isoxazole isomers.[9] For instance, distinguishing between a 3,5-disubstituted isoxazole and its 3,4- or 4,5-isomers is often straightforward based on the predictable shifts of the ring carbons.
Coupling Constants: Deciphering Connectivity
Beyond chemical shifts, carbon-proton coupling constants (¹JCH, ²JCH, and ³JCH) provide through-bond connectivity information, further solidifying structural assignments.[10]
-
One-Bond Coupling (¹JCH): These couplings are the largest and are directly related to the hybridization of the carbon atom. For the isoxazole ring, typical ¹JCH values are in the range of 180-205 Hz.[10] For example, in the parent isoxazole, ¹J(C3,H3) is approximately 187.6 Hz, ¹J(C4,H4) is around 184.6 Hz, and ¹J(C5,H5) is about 203.5 Hz.[10] The magnitude of these couplings can be a sensitive probe of the electronic environment.
-
Long-Range Couplings (²JCH and ³JCH): These smaller couplings, typically between 0 and 15 Hz, are invaluable for establishing longer-range connectivity.[10] For instance, a ³JCH coupling between a substituent proton and a ring carbon can definitively establish the point of attachment.
Experimental Protocol for ¹³C NMR Analysis of Isoxazoles
A robust and reproducible experimental protocol is crucial for obtaining high-quality ¹³C NMR data. The following steps outline a standard procedure.
Sample Preparation
-
Sample Purity: Ensure the isoxazole derivative is of high purity to avoid interference from impurities in the spectrum.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for many organic molecules, including isoxazoles.[11] Other deuterated solvents such as DMSO-d₆, acetone-d₆, or methanol-d₄ may be used depending on the solubility of the compound.[12]
-
Concentration: Prepare a solution of approximately 10-50 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the spectrum to the residual solvent peak.[11]
Data Acquisition
The following is a general guide for setting up a standard proton-decoupled ¹³C NMR experiment on a modern NMR spectrometer.[13][14]
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Pulse Program: Select a standard ¹³C pulse program with proton decoupling (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (SW): A typical spectral width for ¹³C NMR is around 200-250 ppm.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. A starting point could be 128 or 256 scans, with more scans improving the signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally sufficient for qualitative spectra. For quantitative analysis, a longer delay (5-10 seconds) is necessary to ensure full relaxation of all carbon nuclei.
-
Acquisition Time (AQ): This is typically set automatically based on the spectral width and the number of data points.
-
-
Processing: After data acquisition, perform a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.
Advanced NMR Techniques for Isoxazole Characterization
While a standard ¹³C{¹H} experiment is often sufficient, more advanced techniques can provide deeper structural insights.
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments are used to differentiate between CH, CH₂, and CH₃ groups, which is particularly useful for analyzing substituents on the isoxazole ring.
-
2D NMR Spectroscopy:
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s), providing unambiguous C-H one-bond connectivity.
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between carbons and protons over two or three bonds, which is instrumental in assigning quaternary carbons and confirming the substitution pattern of the isoxazole ring and its connection to other parts of the molecule.[15]
-
-
¹³C{¹⁴N} Solid-State NMR: For challenging cases, particularly in distinguishing isomers where nitrogen placement is ambiguous, solid-state NMR techniques that probe the C-N connectivity can be employed.[16][17]
Data Summary: Characteristic ¹³C NMR Data for the Isoxazole Ring
| Carbon Position | Typical Chemical Shift (ppm in CDCl₃) [5] | Typical ¹JCH (Hz) [10] | Notes |
| C3 | 157.8 | ~188 | Adjacent to both O and N; highly deshielded. |
| C4 | 103.6 | ~185 | Most shielded carbon; sensitive to substitution at C3 and C5. |
| C5 | 149.1 | ~204 | Adjacent to N; deshielded. |
Conclusion
¹³C NMR spectroscopy is an indispensable technique for the structural characterization of isoxazole derivatives. A thorough understanding of the characteristic chemical shifts, the predictable effects of substituents, and the information gleaned from coupling constants allows for the unambiguous determination of structure and regiochemistry. By employing a systematic experimental approach and, when necessary, advanced NMR techniques, researchers and drug development professionals can confidently and efficiently advance their work with this important class of heterocyclic compounds.
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Kara, Y. S. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 723-730. [Link]
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Holy, A. (2023). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Angewandte Chemie International Edition, 62(13), e202217688. [Link]
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Kara, Y. S. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 723-730. [Link]
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Silva, A. M. S., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 15(21), 3680-3725. [Link]
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Bruzguliene, J., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 1-11. [Link]
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Stephens, C. E., & Arafa, R. K. (2012). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. Journal of Chemical Education, 89(11), 1464-1467. [Link]
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Vashisht, K., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 376-387. [Link]
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Kara, Y. S. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 723-730. [Link]
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An In-depth Technical Guide to the FT-IR Spectrum of (isoxazol-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of (isoxazol-5-yl)methanol. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its vibrational properties is crucial for its identification, purity assessment, and the study of its molecular interactions. This document details the theoretical principles, experimental protocols, and in-depth interpretation of the characteristic spectral features of (isoxazol-5-yl)methanol. It is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of isoxazole-containing compounds.
Introduction: The Significance of (isoxazol-5-yl)methanol and Its Vibrational Signature
(Isoxazol-5-yl)methanol is a heterocyclic compound featuring an isoxazole ring substituted with a hydroxymethyl group. The isoxazole moiety, a five-membered aromatic ring containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in drug discovery, contributing to a wide range of biological activities.[1][2] The presence of both a hydrogen bond donor (-OH) and acceptor sites (N and O atoms in the ring) allows for diverse non-covalent interactions, which are fundamental to its function in various chemical and biological systems.[1]
Vibrational spectroscopy, particularly FT-IR, is a powerful, non-destructive analytical technique that probes the vibrational modes of a molecule.[3][4] Each functional group within a molecule possesses characteristic vibrational frequencies, and the absorption of infrared radiation at these specific frequencies provides a unique "molecular fingerprint."[4] For (isoxazol-5-yl)methanol, FT-IR spectroscopy is indispensable for:
-
Structural Verification: Confirming the presence of key functional groups such as the hydroxyl (-OH) group, the isoxazole ring, and the methylene (-CH2-) bridge.
-
Purity Assessment: Detecting the presence of impurities or starting materials by identifying their characteristic absorption bands.
-
Studying Intermolecular Interactions: Analyzing shifts in vibrational frequencies to understand hydrogen bonding and other non-covalent interactions in different physical states (solid, liquid) or in complex with other molecules.
This guide will systematically deconstruct the FT-IR spectrum of (isoxazol-5-yl)methanol, correlating observed absorption bands with specific molecular vibrations, thereby providing a robust framework for its spectroscopic characterization.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
The acquisition of a reliable FT-IR spectrum is predicated on meticulous sample preparation and appropriate instrument parameter selection. The following protocol outlines a standard procedure for obtaining the FT-IR spectrum of (isoxazol-5-yl)methanol in the solid state using the KBr pellet method.
2.1. Materials and Instrumentation
-
(isoxazol-5-yl)methanol (solid)
-
Potassium bromide (KBr), spectroscopy grade, desiccated
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FT-IR spectrometer (e.g., Perkin-Elmer, Shimadzu)[5]
2.2. Step-by-Step Methodology
-
Sample Preparation (KBr Pellet):
-
Thoroughly dry the KBr powder in an oven to eliminate any adsorbed water, which exhibits a strong, broad absorption in the O-H stretching region.
-
In the agate mortar, grind a small amount of (isoxazol-5-yl)methanol (approximately 1-2 mg) to a fine powder.
-
Add approximately 100-200 mg of the dried KBr to the mortar.
-
Gently mix the sample and KBr with the pestle, then grind the mixture vigorously for several minutes to ensure a homogenous dispersion of the sample within the KBr matrix. The resulting mixture should be a fine, uniform powder.
-
Transfer a portion of the mixture to the pellet-forming die.
-
Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Instrumental Analysis:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric CO2 and water vapor.
-
Acquire the sample spectrum over a typical mid-IR range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Process the resulting interferogram using a Fourier transform to obtain the final infrared spectrum.
-
2.3. Rationale for Experimental Choices
-
KBr Pellet Method: This technique is widely used for solid samples as it minimizes scattering effects and produces sharp, well-resolved spectra. The KBr matrix is transparent to infrared radiation in the mid-IR region.
-
Grinding: Thorough grinding is crucial to reduce particle size below the wavelength of the incident infrared radiation, which minimizes scattering and improves spectral quality.
-
Background Correction: This is a critical step to remove spectral contributions from atmospheric gases, ensuring that the final spectrum represents only the sample.
Interpretation of the FT-IR Spectrum of (isoxazol-5-yl)methanol
The FT-IR spectrum of (isoxazol-5-yl)methanol can be divided into several key regions, each corresponding to the vibrational modes of its distinct functional groups.
3.1. High-Frequency Region (4000-2500 cm⁻¹): O-H and C-H Stretching Vibrations
-
O-H Stretching: A prominent, broad absorption band is expected in the region of 3500-3200 cm⁻¹ , characteristic of the stretching vibration of the hydroxyl (-OH) group involved in intermolecular hydrogen bonding.[6][7] The breadth of this peak is a direct consequence of the different hydrogen-bonded states present in the solid sample.[8] In dilute solutions in a non-polar solvent, a sharper, less intense "free" O-H stretching band might be observed around 3600 cm⁻¹.[9]
-
C-H Stretching:
-
Aromatic C-H Stretch: Weak to medium intensity sharp peaks are anticipated just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), corresponding to the C-H stretching vibrations of the isoxazole ring.[10]
-
Aliphatic C-H Stretch: Absorptions corresponding to the asymmetric and symmetric stretching vibrations of the methylene (-CH2-) group are expected just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).[11][12]
-
3.2. Mid-Frequency Region (2500-1500 cm⁻¹): Double Bond and Bending Vibrations
-
C=N Stretching: A characteristic absorption band for the C=N double bond within the isoxazole ring is typically observed in the range of 1650-1590 cm⁻¹ .[5][13][14] This peak is often of medium to strong intensity.
-
C=C Stretching: The C=C stretching vibration of the isoxazole ring is expected to appear in the region of 1600-1430 cm⁻¹ .[1] Aromatic rings often show multiple bands in this region.[13]
3.3. Fingerprint Region (1500-400 cm⁻¹): Complex Vibrations
This region contains a wealth of information from various bending and stretching vibrations, making it unique for each molecule.
-
C-O Stretching: A strong absorption band corresponding to the C-O stretching vibration of the primary alcohol is expected in the range of 1075-1000 cm⁻¹ .[6] Another C-O stretching mode, associated with the isoxazole ring, may be observed around 1068 cm⁻¹ .[15]
-
N-O Stretching: The N-O stretching vibration of the isoxazole ring typically appears as a medium to strong band in the region of 1170-1150 cm⁻¹ .[1][15]
-
C-N Stretching: The C-N stretching vibration within the isoxazole ring can be found around 1276 cm⁻¹ .[15]
-
CH₂ Bending: The scissoring vibration of the methylene group is expected around 1470-1450 cm⁻¹ .[12]
-
Ring Vibrations: The isoxazole ring itself will have several in-plane and out-of-plane bending and deformation modes that contribute to the complex pattern of absorptions in the fingerprint region.
Tabulated Summary of Key FT-IR Absorptions
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3500-3200 | O-H stretch (H-bonded) | Hydroxyl (-OH) | Strong, Broad |
| 3100-3000 | C-H stretch | Isoxazole Ring | Weak to Medium |
| 2960-2850 | C-H stretch (asymmetric & symmetric) | Methylene (-CH₂) | Medium |
| 1650-1590 | C=N stretch | Isoxazole Ring | Medium to Strong |
| 1600-1430 | C=C stretch | Isoxazole Ring | Medium |
| 1470-1450 | CH₂ bend (scissoring) | Methylene (-CH₂) | Medium |
| 1276 | C-N stretch | Isoxazole Ring | Medium |
| 1170-1150 | N-O stretch | Isoxazole Ring | Medium to Strong |
| 1075-1000 | C-O stretch | Primary Alcohol | Strong |
Visualizing the Molecular Structure and Key Vibrational Modes
The following diagram illustrates the chemical structure of (isoxazol-5-yl)methanol and highlights the key functional groups responsible for its characteristic FT-IR absorption bands.
Caption: Molecular structure of (isoxazol-5-yl)methanol with key bonds highlighted.
Conclusion: A Practical Framework for Spectroscopic Analysis
This technical guide has provided a detailed exposition of the FT-IR spectrum of (isoxazol-5-yl)methanol. By understanding the correlation between molecular structure and vibrational frequencies, researchers can confidently utilize FT-IR spectroscopy for the routine characterization and quality control of this important heterocyclic compound. The provided experimental protocol and spectral interpretation serve as a practical reference for scientists in academic and industrial settings. The unique combination of a hydroxyl group and an aromatic isoxazole ring results in a distinctive FT-IR spectrum, which, when properly interpreted, offers valuable insights into the molecular integrity and intermolecular interactions of (isoxazol-5-yl)methanol.
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ResearchGate. The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. Available at: [Link]
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Crystal structure of (3-phenylisoxazol-5-yl)methanol
An In-Depth Technical Guide to the Crystal Structure of (3-Phenylisoxazol-5-yl)methanol: Implications for Rational Drug Design
Authored by: A Senior Application Scientist
Foreword: The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged structure in drug design.[3][4] Understanding the precise three-dimensional arrangement of atoms in isoxazole derivatives is paramount for optimizing their pharmacological profiles. This guide provides a comprehensive analysis of the crystal structure of (3-phenylisoxazol-5-yl)methanol, a representative building block, offering researchers and drug development professionals a detailed protocol for its synthesis, crystallization, and structural elucidation, alongside an expert interpretation of its crystallographic features in the context of structure-based drug design.
The Significance of the Isoxazole Moiety in Medicinal Chemistry
Isoxazoles are five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[3][5][6] The isoxazole ring is a key pharmacophore in a variety of clinically approved drugs, including the anti-inflammatory drug valdecoxib, the anticonvulsant zonisamide, and β-lactamase resistant antibiotics like cloxacillin and dicloxacillin.[1][2] The versatility of the isoxazole scaffold stems from its ability to act as a bioisosteric replacement for other functional groups, modulate physicochemical properties, and engage in specific interactions with biological targets.[3] Elucidating the crystal structure of isoxazole-containing compounds provides invaluable, high-resolution data on molecular geometry, conformation, and intermolecular interactions, which are critical for rational drug design and lead optimization.[7][8]
Synthesis and Crystallization: From Powder to Diffraction-Quality Crystal
The journey to determining a crystal structure begins with the synthesis of the pure compound followed by the meticulous process of growing a single crystal suitable for X-ray diffraction.
Synthesis of (3-phenylisoxazol-5-yl)methanol
An efficient, one-pot synthesis of (3-phenylisoxazol-5-yl)methanol and its derivatives can be achieved via a 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne, a reaction that can be significantly accelerated using ultrasound irradiation.[9][10] A general, field-proven protocol is detailed below.
Experimental Protocol: Ultrasound-Assisted One-Pot Synthesis
-
Aldoxime Formation: Convert the starting benzaldehyde to the corresponding benzaldoxime. A common method involves reacting benzaldehyde with hydroxylamine hydrochloride in a solvent like pyridine.[11]
-
Nitrile Oxide Generation: The benzaldoxime is then treated in situ with an oxidizing agent, such as sodium hypochlorite, to generate the benzonitrile oxide intermediate.
-
Cycloaddition: Propargyl alcohol is introduced to the reaction mixture. The benzonitrile oxide undergoes a [3+2] cycloaddition reaction with the propargyl alcohol to form the 3-phenyl-5-(hydroxymethyl)isoxazole ring.[11]
-
Workup and Purification: The reaction mixture is cooled, poured into water, and the product is extracted using an appropriate organic solvent. The crude product is then purified, typically by column chromatography or recrystallization, to yield pure (3-phenylisoxazol-5-yl)methanol.[4]
Causality: The use of ultrasound provides energy to the system, enhancing reaction rates and often leading to higher yields and shorter reaction times compared to traditional heating methods.[9] This one-pot approach is efficient as it avoids the isolation of the potentially unstable nitrile oxide intermediate.
Growing Single Crystals
Obtaining a high-quality single crystal is often the most challenging step in a crystallographic study.[12][13] The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline lattice.
Experimental Protocol: Crystal Growth by Slow Evaporation
-
Solvent Selection: Dissolve a small amount of purified (3-phenylisoxazol-5-yl)methanol in a minimum volume of a suitable solvent or solvent mixture (e.g., ethyl acetate, acetone, or a mixture like chloroform/dimethylformamide).[14] The ideal solvent is one in which the compound is moderately soluble.
-
Preparation: Filter the solution through a small plug of glass wool or a syringe filter into a clean, small vial to remove any dust or particulate matter which could act as unwanted nucleation sites.[15]
-
Evaporation: Cover the vial with a cap, or Parafilm, and pierce it with a needle. This allows the solvent to evaporate slowly over several days to weeks.[12]
-
Incubation: Place the vial in a location free from vibrations and significant temperature fluctuations.[15]
-
Harvesting: Once well-formed crystals of a suitable size (typically 0.1-0.3 mm) appear, they can be carefully harvested for analysis.[13][16]
Causality: Slow evaporation is a robust method that gradually increases the concentration of the solute, pushing the system past saturation to the point of nucleation and crystal growth.[14] The slow rate is critical to allow molecules to arrange themselves into a well-ordered lattice rather than crashing out as an amorphous solid or a microcrystalline powder.[12]
Caption: Workflow for Synthesis and Crystallization.
Single-Crystal X-ray Diffraction (SCXRD) Analysis
SCXRD is the definitive technique for determining the atomic and molecular structure of a crystalline compound.[17][18] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.
Experimental Protocol: A Step-by-Step Guide to Data Collection and Structure Refinement
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant oil to prevent degradation and ice formation.[17][19]
-
Data Collection: The mounted crystal is placed on the diffractometer, cooled in a stream of cold nitrogen gas (typically to 100 K), and exposed to a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).[18] The crystal is rotated, and a series of diffraction patterns are collected on a detector.[8][16]
-
Data Processing: The raw diffraction intensities are processed. This involves indexing the reflections (assigning hkl indices), integrating the intensities, and applying corrections for factors like absorption.[16] This step yields a list of unique reflections and their intensities.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson synthesis to generate an initial electron density map and an approximate model of the molecular structure.[16][18]
-
Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns, ultimately yielding the final, precise crystal structure.[20]
Caption: Single-Crystal X-ray Diffraction Workflow.
Structural Analysis of (3-phenylisoxazol-5-yl)methanol
The crystal structure of the title compound was determined and reported in Acta Crystallographica Section E.[21] The analysis of this structure provides key insights into its molecular conformation and intermolecular interactions, which are crucial for understanding its potential biological activity.
Crystallographic Data Summary
The crystallographic data provides the fundamental parameters of the crystal lattice.
| Parameter | Value | Reference |
| Chemical Formula | C₁₀H₉NO₂ | [21][22] |
| Formula Weight | 175.18 | [22] |
| Crystal System | Monoclinic | [21] |
| Space Group | P2₁/c | [21] |
| a (Å) | 12.0089 (5) | [21] |
| b (Å) | 5.5891 (2) | [21] |
| c (Å) | 13.0485 (5) | [21] |
| β (°) | 104.148 (2) | [21] |
| Volume (ų) | 848.33 (6) | [21] |
| Z | 4 | [21] |
Interpretation: The compound crystallizes in the monoclinic system with the centrosymmetric space group P2₁/c. The value 'Z=4' indicates that there are four molecules of (3-phenylisoxazol-5-yl)methanol in each unit cell.
Molecular Geometry and Conformation
The molecular structure reveals a non-planar conformation. The isoxazole and phenyl rings are twisted relative to each other, with a dihedral angle of 25.82 (3)°.[21] This twist is a critical feature, as it dictates the overall shape of the molecule and how it can fit into a binding pocket of a biological target. Planarity or non-planarity can significantly influence π-π stacking interactions and overall binding affinity.
Supramolecular Assembly via Hydrogen Bonding
In the crystal, the most significant intermolecular interaction is a classic O—H···O hydrogen bond. The hydroxyl group of the methanol substituent acts as a hydrogen-bond donor to the oxygen atom of the isoxazole ring of an adjacent molecule.[21]
This interaction links the molecules into one-dimensional ribbons that propagate along the[1] crystal direction.[21] The packing is further stabilized by weaker C—H···O and C—H···N interactions.[21]
Implications for Drug Design: The hydrogen bonding pattern is of paramount importance. The hydroxyl group is a potent hydrogen bond donor, and the isoxazole oxygen is an acceptor. In a drug-receptor complex, these are the very interactions that would likely be formed with amino acid residues (e.g., serine, threonine, aspartate, glutamate). Knowing this inherent structural propensity allows medicinal chemists to design molecules that can form specific, directional hydrogen bonds to maximize potency and selectivity.[20][23] The observed intermolecular interactions in the crystal can be considered a blueprint for the potential interactions in a protein's active site.
Conclusion: From Crystal Structure to Informed Drug Discovery
The crystallographic analysis of (3-phenylisoxazol-5-yl)methanol provides a high-resolution snapshot of its preferred conformation and intermolecular interactions. This guide has detailed the necessary steps to obtain this information, from chemical synthesis to the final refined structure. For drug development professionals, this data is not merely academic; it is actionable intelligence.[7] It validates the roles of the hydroxyl and isoxazole moieties as key hydrogen bonding groups, explains the molecule's three-dimensional shape governed by the inter-ring dihedral angle, and provides a solid foundation for structure-based design strategies. By understanding and leveraging this structural information, scientists can more effectively design the next generation of isoxazole-based therapeutics with improved efficacy and safety profiles.
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Sahoo, B. M., Kumar, B. V. V. R., Panda, K. C., Banik, B. K., Tiwari, A., Tiwari, V., Singh, S., & Kumar, M. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Frontiers In Medicinal Chemistry, 10, 1. [1][2]
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Li, J-T., Sun, M-X., & Yin, Y. (2012). One-Pot Synthesis of (3-Phenylisoxazol-5-yl)methanol Derivatives Under Ultrasound. Letters in Organic Chemistry, 9(10), 727-730. [Link][9][10]
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Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, Crystallographic Communications, 71(Pt 5), a003. [Link][12]
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Thorn, A., et al. (2012). Some thoughts about the single crystal growth of small molecules. Acta Crystallographica Section A: Foundations of Crystallography, 68(Pt 4), 427–432. [Link][14]
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Wlodawer, A., Dauter, Z., & Huff, T. (2014). The future of crystallography in drug discovery. Expert Opinion on Drug Discovery, 9(1), 15-27. [Link][23]
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The Isoxazole Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activities of Isoxazole Compounds
Introduction: The Enduring Significance of the Isoxazole Ring
The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including its ability to participate in hydrogen bonding and π-π stacking, make it a versatile scaffold for designing novel therapeutic agents.[2] The incorporation of the isoxazole moiety can significantly enhance the pharmacological profile of a molecule, improving its bioactivity, selectivity, and pharmacokinetic properties.[1][4][5] This has led to the development of a wide array of isoxazole-containing compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[5][6][7] Notably, the clinical relevance of this scaffold is underscored by the number of FDA-approved drugs that feature the isoxazole ring, such as the anti-inflammatory drug Valdecoxib and the antirheumatic agent Leflunomide.[1][4] This guide provides a comprehensive technical overview of the diverse biological activities of isoxazole compounds, delving into their mechanisms of action, key structure-activity relationships, and the experimental methodologies used to evaluate their therapeutic potential.
Anticancer Activity: A Multifaceted Approach to Combating Malignancy
Isoxazole derivatives have emerged as a promising class of anticancer agents, exhibiting efficacy against a wide range of cancer cell lines through diverse mechanisms of action.[8][9][10] Their ability to induce apoptosis, inhibit key enzymes involved in tumor progression, and disrupt cellular processes essential for cancer cell survival makes them attractive candidates for further development.[8][9][10]
Mechanisms of Anticancer Action
The anticancer effects of isoxazole compounds are often attributed to their ability to target multiple pathways simultaneously. Key mechanisms include:
-
Induction of Apoptosis: Many isoxazole derivatives have been shown to trigger programmed cell death in cancer cells.[9][10] This can occur through the activation of intrinsic and extrinsic apoptotic pathways, often involving the modulation of Bcl-2 family proteins and the activation of caspases. Some compounds have been reported to induce apoptosis by inhibiting heat shock protein 90 (HSP90), a molecular chaperone crucial for the stability of many oncoproteins.
-
Enzyme Inhibition: Isoxazole-containing molecules can act as potent inhibitors of various enzymes that play a critical role in cancer development and progression. These include:
-
Aromatase Inhibition: Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a validated strategy for treating hormone-dependent breast cancer.[8][9]
-
Topoisomerase Inhibition: Topoisomerases are essential for DNA replication and repair, and their inhibition can lead to DNA damage and cell death.[8]
-
Histone Deacetylase (HDAC) Inhibition: HDACs are involved in the regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes.[8]
-
Protein Kinase Inhibition: Many isoxazole derivatives target protein kinases, which are key regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[9]
-
-
Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a well-established anticancer strategy. Some isoxazole compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[9][10]
Diagram: Key Anticancer Mechanisms of Isoxazole Derivatives
Caption: Overview of the primary mechanisms of anticancer activity exhibited by isoxazole compounds.
Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Treat the cells with various concentrations of the isoxazole compound (typically ranging from nanomolar to micromolar) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Isoxazole derivatives have demonstrated significant anti-inflammatory properties, making them valuable leads for the development of new treatments for inflammatory diseases.[1][4][5] Their mechanisms of action often involve the inhibition of key enzymes and mediators in the inflammatory pathway.
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of isoxazole compounds are primarily attributed to:
-
Cyclooxygenase (COX) Inhibition: Several isoxazole derivatives, most notably the selective COX-2 inhibitor Valdecoxib, exert their anti-inflammatory effects by blocking the activity of cyclooxygenase enzymes.[4] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.
-
Lipoxygenase (LOX) Inhibition: Some isoxazole compounds have been shown to inhibit 5-lipoxygenase (5-LOX), an enzyme involved in the production of leukotrienes, which are potent inflammatory mediators.[12]
-
Cytokine Modulation: Isoxazole derivatives can modulate the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[13] By suppressing the release of these cytokines, they can effectively dampen the inflammatory response.
Diagram: Anti-inflammatory Signaling Pathway
Caption: Inhibition of key inflammatory pathways by isoxazole derivatives.
Experimental Protocol: In Vivo Anti-inflammatory Activity Assessment (Carrageenan-Induced Paw Edema)
The carrageenan-induced paw edema model is a widely used and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.[14]
Methodology:
-
Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory conditions for at least one week prior to the experiment.
-
Compound Administration: Administer the isoxazole compound orally or intraperitoneally at a predetermined dose. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., Indomethacin).
-
Induction of Edema: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group. A significant reduction in paw volume in the treated groups indicates anti-inflammatory activity.
Antimicrobial Activity: Combating Pathogenic Microorganisms
The isoxazole scaffold is a key component of several clinically important antimicrobial agents, demonstrating activity against a broad spectrum of bacteria and fungi.[4][15][16] The structural versatility of isoxazoles allows for modifications that can enhance their potency and spectrum of activity.
Mechanisms of Antimicrobial Action
The antimicrobial mechanisms of isoxazole derivatives can vary depending on the specific compound and the target microorganism. Common mechanisms include:
-
Inhibition of Cell Wall Synthesis: Some isoxazole-containing β-lactam antibiotics, such as Cloxacillin and Dicloxacillin, inhibit the synthesis of the bacterial cell wall, leading to cell lysis and death.
-
Inhibition of Dihydropteroate Synthase: Sulfamethoxazole, an isoxazole-containing sulfonamide, inhibits dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. This disruption of folate metabolism inhibits bacterial growth.
-
Disruption of Biofilms: Some novel isoxazole-linked compounds have shown efficacy against bacterial biofilms, which are notoriously difficult to treat with conventional antibiotics.[17]
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.
-
Serial Dilution of Compound: Perform serial two-fold dilutions of the isoxazole compound in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).
-
Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Quantitative Data Summary
The following table summarizes the reported biological activities of representative isoxazole derivatives from the literature.
| Compound Class | Biological Activity | Assay | Target/Cell Line | IC50 / Activity | Reference |
| Isoxazole-Indole Derivatives | Anticancer | MTT Assay | Various Cancer Cell Lines | Varies (µM range) | [18] |
| N-phenyl-5-carboxamidyl Isoxazoles | Anticancer | Cytotoxicity Assay | Colon 38, CT-26 | 2.5 µg/mL | [4] |
| Fluorophenyl-isoxazole-carboxamides | Antioxidant | DPPH Assay | - | 0.45 ± 0.21 µg/mL (Compound 2a) | [19] |
| Indolyl–isoxazolidines | Anti-inflammatory | LPS-induced TNF-α and IL-6 production | THP-1 macrophages | Significant inhibition | [13] |
| Isoxazole-linked 1,3,4-Oxadiazole | Antibacterial | Broth Microdilution | S. aureus | Bactericidal | [17] |
Conclusion and Future Perspectives
The isoxazole scaffold continues to be a highly privileged and versatile platform in the design and development of new therapeutic agents.[2][5] The diverse range of biological activities, coupled with the potential for synthetic modification to optimize potency and selectivity, ensures its enduring importance in medicinal chemistry.[1][5] Future research in this area will likely focus on the development of multi-targeted isoxazole derivatives, the exploration of novel biological targets, and the application of advanced synthetic methodologies to create more complex and potent compounds.[5][6] The continued investigation into the biological activities of isoxazole compounds holds immense promise for addressing unmet medical needs across various disease areas.
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A Guide to the Green Synthesis of Isoxazole Derivatives: Principles, Protocols, and Perspectives
Abstract
The isoxazole core is a privileged scaffold in medicinal chemistry and materials science, integral to numerous clinically approved drugs and advanced materials.[1][2][3] Traditional synthetic routes, however, often rely on hazardous solvents, harsh conditions, and multi-step processes that are antithetical to the principles of sustainable chemistry. This technical guide provides researchers, chemists, and drug development professionals with an in-depth exploration of green synthetic methodologies for the efficient and environmentally benign construction of isoxazole derivatives. We will delve into the mechanistic underpinnings and practical applications of key green techniques, including microwave-assisted organic synthesis (MAOS), sonochemistry, green solvent systems, and catalyst-driven multicomponent reactions (MCRs). By grounding our discussion in field-proven protocols and comparative data, this guide aims to equip the modern scientist with the knowledge to design and execute sustainable synthetic strategies that do not compromise on yield or purity.
The Imperative for Green Chemistry in Isoxazole Synthesis
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a structural motif that imparts a unique profile of electronic and steric properties.[3][4] This has made it a cornerstone in the design of a wide spectrum of pharmaceuticals, including antimicrobial, anticancer, anti-inflammatory, and antiviral agents.[2][3] However, the classical syntheses often involve volatile organic compounds (VOCs), stoichiometric reagents, and energy-intensive purifications, generating significant chemical waste.
Green chemistry offers a proactive framework to mitigate these environmental and safety concerns. By adhering to its twelve principles—such as waste prevention, atom economy, use of safer solvents, and energy efficiency—we can fundamentally redesign the synthetic landscape for these vital heterocyles.[5][6] This guide focuses on the practical implementation of these principles in the synthesis of isoxazoles.
Core Green Synthetic Strategies and Methodologies
The modern synthetic chemist has a powerful arsenal of tools to make heterocyclic synthesis more sustainable. Below, we explore the most impactful green strategies for isoxazole synthesis, explaining the causality behind their efficacy and providing practical insights.
Energy-Efficient Synthesis: Microwave and Ultrasound Irradiation
Alternative energy sources provide a direct route to enhancing reaction efficiency, often dramatically reducing reaction times from hours to minutes and minimizing the formation of side products.[6][7][8]
Principle of Operation: Microwave irradiation accelerates chemical reactions by directly coupling with polar molecules in the reaction mixture, leading to rapid and uniform heating that is not achievable with conventional thermal methods.[6] This localized, instantaneous heating can overcome activation energy barriers more efficiently, leading to dramatic rate enhancements.[6][8]
Application in Isoxazole Synthesis: MAOS is particularly effective for cycloaddition reactions. For instance, the reaction of chalcones with hydroxylamine hydrochloride to form 3,5-disubstituted isoxazoles can be completed in minutes with high yields, compared to several hours under conventional reflux.[6][7] This rapid process minimizes the potential for thermal decomposition of sensitive substrates and products.
Principle of Operation: Sonochemistry utilizes the energy of ultrasound (typically 20-100 kHz) to induce acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in a liquid.[1][2][5] This collapse generates localized "hot spots" with transient high temperatures and pressures, creating extreme conditions that accelerate mass transfer and reaction rates.[1][5]
Application in Isoxazole Synthesis: Ultrasound has proven highly effective in promoting one-pot, multicomponent reactions for isoxazole synthesis.[1][2] The mechanical effects of cavitation can disrupt solid catalysts, increasing their surface area and activity, and enhance mixing in heterogeneous systems. This leads to higher yields in shorter times, often at ambient temperature, thereby reducing energy consumption.[1][9] For example, the synthesis of 3-methyl-4-arylmethylene isoxazol-5(4H)-ones from aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride is significantly accelerated under ultrasonic irradiation.[1][2]
Workflow for Energy-Assisted Green Synthesis
The following diagram illustrates a typical workflow for optimizing a green synthesis protocol using alternative energy sources.
Caption: General workflow for microwave or ultrasound-assisted isoxazole synthesis.
Benign by Design: Green Solvents and Catalysts
Solvent selection is a critical component of green chemistry, as solvents often constitute the largest mass component of a reaction and are a primary source of waste.
Water is the ultimate green solvent: it is non-toxic, non-flammable, inexpensive, and abundant. While organic compounds often have low solubility in water, this can sometimes be advantageous, as the hydrophobic effect can organize reactants and accelerate reactions. Numerous catalyst-free syntheses of isoxazole derivatives have been developed in aqueous media, offering simplified work-up procedures where the product often precipitates and can be isolated by simple filtration.[10][11][12]
DES are mixtures of a hydrogen bond acceptor (typically a quaternary ammonium salt like choline chloride) and a hydrogen bond donor (e.g., urea, glycerol).[13][14] These mixtures have a significantly lower melting point than their individual components and are considered green solvents due to their low volatility, biodegradability, and low cost.[13][14][15] DES can act as both the solvent and catalyst, and their high polarity and hydrogen-bonding ability can stabilize intermediates and transition states, accelerating reactions like the 1,3-dipolar cycloaddition.[16][17][18] Furthermore, DES are often recyclable, enhancing the sustainability of the process.[16][17]
The use of catalysts is inherently green as it allows for reactions to proceed with higher efficiency and selectivity under milder conditions.
-
Heteropolyacids (HPAs): These are reusable solid acid catalysts that are effective for the condensation of β-dicarbonyl compounds with hydroxylamine hydrochloride to yield isoxazoles.[19] Their solid nature simplifies separation and recycling.
-
Biocatalysts: Enzymes and biocompatible molecules like Vitamin B1 have been used to catalyze multicomponent reactions for isoxazole synthesis in water, avoiding the need for toxic metal catalysts or harsh reagents.[1][5]
-
Nanocatalysts: Ferrite (Fe₂O₃) nanoparticles have been employed as magnetically recoverable catalysts for ultrasound-promoted syntheses, combining the benefits of high catalytic activity with ease of separation.[1]
Atom Economy: Multicomponent Reactions (MCRs)
MCRs are processes where three or more reactants combine in a single synthetic operation to form a product that contains all or most of the atoms of the starting materials.[20][21] This inherent atom economy makes MCRs a cornerstone of green synthesis. The one-pot synthesis of 3,4-disubstituted isoxazol-5(4H)-ones from an aldehyde, a β-ketoester, and hydroxylamine hydrochloride is a classic example.[20] These reactions, especially when performed in green solvents or under ultrasound irradiation, represent a highly efficient and sustainable pathway to complex isoxazole structures.[1][13][21][22]
Mechanism: 1,3-Dipolar Cycloaddition
The most fundamental route to the isoxazole ring is the 1,3-dipolar cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile).[23][24] Green methods facilitate the in situ generation of the often unstable nitrile oxide from precursors like aldoximes, avoiding its isolation.[23][24]
Caption: The 1,3-dipolar cycloaddition pathway for isoxazole synthesis.
Comparative Analysis and Data
To assist in the selection of an appropriate synthetic methodology, the following table summarizes the key performance indicators of various green approaches discussed in the literature.
| Methodology | Typical Solvent(s) | Energy Source | Catalyst Examples | Avg. Time | Avg. Yield | Key Advantages |
| Aqueous Synthesis | Water[10][11] | Conventional Heat | Often Catalyst-Free[10] | 2-3 h | 85-95% | Environmentally benign, simple work-up, low cost. |
| Microwave-Assisted | Ethanol, IPA[6][25] | Microwave | Base (e.g., K₃PO₄)[25] | 8-30 min | 90-96% | Drastic reduction in reaction time, high yields.[8] |
| Ultrasound-Assisted | Water, EtOH/H₂O[1][2] | Ultrasound | Vitamin B1, Fe₂O₃ NPs[1] | 10-45 min | 90-96% | High efficiency at RT, energy saving, good for MCRs.[9] |
| Deep Eutectic Solvents | Choline Cl:Urea[14][16] | Conventional Heat | DES acts as catalyst | 2 h | 80-95% | Recyclable solvent, avoids VOCs, enhances reactivity.[16][17] |
| Mechanochemistry | Solvent-Free[23] | Ball-milling | Cu/Al₂O₃[23] | 1-2 h | 70-90% | Eliminates bulk solvents, scalable, simplified work-up. |
Experimental Protocols
The following protocols are representative examples of the green synthetic methodologies discussed. They are intended as a starting point for laboratory work and should be adapted and optimized for specific substrates.
Protocol 1: Ultrasound-Assisted, Vitamin B1-Catalyzed Synthesis of a 3-Methyl-4-arylmethyleneisoxazol-5(4H)-one in Water[5]
-
Materials:
-
Aromatic aldehyde (e.g., 2-methoxybenzaldehyde) (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Hydroxylamine hydrochloride (1.2 mmol)
-
Vitamin B1 (Thiamine hydrochloride) (0.1 mmol)
-
Deionized water (10 mL)
-
Ultrasonic bath or probe sonicator (e.g., 40 kHz, 300 W)
-
-
Procedure:
-
In a 50 mL round-bottom flask, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and Vitamin B1 (0.1 mmol) in 10 mL of deionized water.
-
Place the flask in an ultrasonic bath, ensuring the liquid level inside the flask is consistent with the water level in the bath for efficient energy transfer.
-
Irradiate the mixture with ultrasound at room temperature (20-25 °C) for 30 minutes.[5]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the solid product typically precipitates from the aqueous solution.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure product.
-
Protocol 2: Microwave-Assisted Synthesis of a 3,5-Disubstituted Isoxazole from a Chalcone[6]
-
Materials:
-
Chalcone (e.g., 1,3-diphenyl-2-propen-1-one) (1 mmol)
-
Hydroxylamine hydrochloride (1.2 mmol)
-
Sodium hydroxide (catalytic amount)
-
Ethanol (15 mL)
-
Microwave reactor with a sealed vessel capability
-
-
Procedure:
-
In a microwave-safe reaction vessel, dissolve the chalcone (1 mmol) and hydroxylamine hydrochloride (1.2 mmol) in ethanol (15 mL).
-
Add a catalytic amount of ethanolic sodium hydroxide solution.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant power (e.g., 210 W) for 10-15 minutes, with a temperature target of ~80-100 °C (monitor pressure).[6]
-
After irradiation, allow the vessel to cool to room temperature.
-
Monitor the reaction completion by TLC.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Recrystallize from ethanol to obtain the pure isoxazole derivative.
-
Future Perspectives and Challenges
The field of green isoxazole synthesis continues to evolve. The integration of flow chemistry with green solvents like DES presents a promising avenue for scalable, continuous manufacturing.[17] The development of novel, earth-abundant metal catalysts and metal-free catalytic systems remains a key challenge to further reduce the cost and environmental impact of these syntheses.[24] As the principles of green chemistry become more deeply integrated into the ethos of drug discovery and development, the methodologies outlined in this guide will become not just an alternative, but the standard for the synthesis of isoxazoles and other critical heterocyclic compounds.
References
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Yasaei, Z., et al. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. [Link]
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Methodological & Application
Authored by: Senior Application Scientist, Gemini Division
An Application Guide to the Synthesis of (Isoxazol-5-yl)methanol Derivatives
Publication Date: January 11, 2026
Introduction: The Significance of the (Isoxazol-5-yl)methanol Scaffold
The isoxazole ring is a five-membered heterocycle that represents a "privileged scaffold" in medicinal chemistry, appearing in a multitude of natural products and commercial drugs.[1][2][3][4] Its derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][4][5][6] The (isoxazol-5-yl)methanol moiety, in particular, serves as a crucial building block, providing a hydroxyl group that can be a key pharmacophoric feature or a handle for further functionalization.[7][8]
This application note provides a detailed, field-proven guide to the synthesis of (isoxazol-5-yl)methanol derivatives. We move beyond simple step-by-step instructions to elucidate the chemical reasoning behind our strategic choices, ensuring that researchers can not only replicate these protocols but also adapt them with a deep understanding of the underlying principles. The primary focus will be on a robust, two-stage approach involving the construction of the isoxazole ring via 1,3-dipolar cycloaddition, followed by the targeted reduction of a C5-ester functional group. An alternative, more direct one-pot synthesis is also presented for comparison.
Strategic Overview: Pathways to the Target Scaffold
The synthesis of (isoxazol-5-yl)methanol derivatives is most reliably achieved through two primary strategic pathways.
-
Two-Step Sequential Approach: This is the most common and versatile method. It involves the initial synthesis of a stable precursor, typically an ethyl or methyl isoxazole-5-carboxylate, followed by a chemical reduction of the ester to the primary alcohol. This strategy offers excellent control and is amenable to a wide variety of substituents on the isoxazole ring.
-
One-Pot Direct Synthesis: This more streamlined approach utilizes propargyl alcohol directly as the starting alkyne. The 1,3-dipolar cycloaddition reaction, therefore, installs the required hydroxymethyl group at the C5 position in a single synthetic operation, bypassing the need for a separate reduction step.[9][10][11]
This guide will provide detailed protocols for both methodologies, beginning with the foundational cycloaddition reaction.
Part 1: The Core Synthesis — [3+2] Cycloaddition for Isoxazole Ring Formation
The cornerstone of modern isoxazole synthesis is the 1,3-dipolar cycloaddition, often referred to as a [3+2] cycloaddition.[5] This reaction involves the combination of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile) to regioselectively form the 3,5-disubstituted isoxazole ring.[12][13]
Causality of the Method: Why In Situ Generation is Critical
Nitrile oxides are highly reactive and unstable intermediates prone to dimerization.[14] Therefore, they are almost always generated in situ (within the reaction mixture) immediately prior to their reaction with the alkyne. A common and effective method for this is the oxidation of a precursor aldoxime using a mild oxidizing agent like N-chlorosuccinimide (NCS) or sodium hypochlorite (bleach).[10][14][15] This controlled, slow generation ensures that the concentration of the nitrile oxide remains low, favoring the desired cycloaddition over the unproductive dimerization pathway.
Experimental Protocol 1: Synthesis of Ethyl 3-Aryl-isoxazole-5-carboxylate
This protocol details the synthesis of the key ester intermediate, which serves as the precursor to the target methanol derivative.
Workflow Diagram
Caption: Workflow for the synthesis of an isoxazole-5-carboxylate precursor.
Materials & Reagents
| Reagent | Molar Eq. | Purpose |
| Substituted Aryl Aldoxime | 1.0 | Nitrile Oxide Precursor |
| Ethyl Propiolate | 1.2 | Dipolarophile (Alkyne) |
| N-Chlorosuccinimide (NCS) | 1.1 | Oxidant |
| Triethylamine (Et₃N) | 1.1 | Base |
| Dichloromethane (DCM) | - | Solvent |
Step-by-Step Procedure
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the aryl aldoxime (1.0 eq.) and ethyl propiolate (1.2 eq.) in dichloromethane (DCM).
-
Base Addition: Add triethylamine (1.1 eq.) to the mixture.
-
Nitrile Oxide Generation: Cool the flask in an ice-water bath (0 °C). Prepare a solution or slurry of N-chlorosuccinimide (NCS, 1.1 eq.) in DCM. Add the NCS solution dropwise to the stirred reaction mixture over 30-60 minutes. Causality Note: Slow addition is crucial to maintain a low concentration of the transient nitrile oxide, minimizing dimerization.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring the consumption of the starting materials by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel and extract the product with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude oil or solid by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure ethyl 3-aryl-isoxazole-5-carboxylate.[14]
Part 2: The Reduction Step — From Ester to Methanol
With the isoxazole-5-carboxylate in hand, the final step is the reduction of the ester to the primary alcohol. This transformation requires a potent reducing agent, as esters are significantly less reactive than aldehydes or ketones.
Choice of Reducing Agent: LiAlH₄ vs. DIBAL-H
-
Lithium Aluminum Hydride (LiAlH₄): This is a powerful, non-selective hydride donor and is the reagent of choice for the complete reduction of esters to primary alcohols.[16][17][18] Its high reactivity ensures a clean and efficient conversion. The reaction must be performed in an anhydrous aprotic solvent (like THF or diethyl ether) and followed by a careful aqueous workup.[19]
-
Diisobutylaluminum Hydride (DIBAL-H): DIBAL-H is a bulkier and more selective reducing agent.[20][21] While it is famously used to achieve the partial reduction of esters to aldehydes at low temperatures (-78 °C), using 2 or more equivalents or running the reaction at higher temperatures will result in the formation of the primary alcohol.[20][22]
For this protocol, we will detail the use of LiAlH₄ due to its widespread availability and robust performance.
Experimental Protocol 2: LiAlH₄ Reduction to (Isoxazol-5-yl)methanol
This protocol describes the final conversion to the target compound.
Workflow Diagram
Caption: Reduction of the isoxazole ester to the target alcohol.
Materials & Reagents
| Reagent | Molar Eq. | Purpose |
| Ethyl 3-Aryl-isoxazole-5-carboxylate | 1.0 | Starting Material |
| Lithium Aluminum Hydride (LiAlH₄) | 2.0 | Reducing Agent |
| Anhydrous Tetrahydrofuran (THF) | - | Solvent |
| Saturated aq. Rochelle's Salt | - | Workup/Quenching |
Step-by-Step Procedure
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a stir bar and anhydrous THF. Cool the flask to 0 °C using an ice bath.
-
Reagent Addition: Carefully and portion-wise, add LiAlH₄ (2.0 eq.) to the cold THF. Safety Note: LiAlH₄ is highly reactive with moisture and air. Handle with extreme care.
-
Substrate Addition: Dissolve the ethyl 3-aryl-isoxazole-5-carboxylate (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring by TLC until the starting ester is fully consumed.
-
Workup (Fieser Method): Carefully quench the reaction by cooling it back to 0 °C and adding, sequentially and dropwise, 'X' mL of water, 'X' mL of 15% aqueous NaOH, and finally '3X' mL of water, where 'X' is the mass of LiAlH₄ used in grams. This procedure is designed to produce a granular, easily filterable precipitate of aluminum salts.
-
Isolation: Stir the resulting mixture vigorously for 30 minutes until a white precipitate forms. Filter the solid through a pad of Celite, washing thoroughly with ethyl acetate.
-
Purification: Combine the filtrate and washes, dry over Na₂SO₄, and concentrate under reduced pressure. The crude product is often pure enough for subsequent steps, but can be further purified by column chromatography or recrystallization if necessary.
Alternative Strategy: One-Pot Synthesis Using Propargyl Alcohol
For instances where efficiency and step-economy are paramount, a direct synthesis can be employed. By substituting ethyl propiolate with propargyl alcohol in Protocol 1, the (isoxazol-5-yl)methanol derivative is formed directly.[9][10][11]
Experimental Protocol 3: Direct Synthesis of (Isoxazol-5-yl)methanol
Workflow Diagram
Caption: Direct one-pot synthesis of (isoxazol-5-yl)methanol.
Procedure Outline
The procedure is nearly identical to Protocol 1 , with the critical change of using propargyl alcohol (1.2 eq.) in place of ethyl propiolate. The reaction, workup, and purification steps are analogous. Some reports suggest that using ultrasound irradiation can significantly accelerate this one-pot synthesis and improve yields.[10]
Comparative Analysis of Synthetic Strategies
| Parameter | Two-Step Sequential Method | One-Pot Direct Method |
| Number of Steps | 2 (Cycloaddition, Reduction) | 1 (Cycloaddition) |
| Key Reagents | Aldoxime, Alkyne Ester, Oxidant, LiAlH₄ | Aldoxime, Propargyl Alcohol , Oxidant |
| Advantages | Robust, high-yielding, versatile, well-established. The ester intermediate is stable and easily purified. | More step-economical and efficient. Avoids the use of hazardous LiAlH₄. |
| Disadvantages | Longer overall sequence. Requires the use and careful handling of a powerful reducing agent. | The free hydroxyl group of propargyl alcohol may sometimes interfere with reaction conditions. Yields can be more substrate-dependent. |
Conclusion
The synthesis of (isoxazol-5-yl)methanol derivatives is a well-trodden path in synthetic organic and medicinal chemistry. The two-step approach, involving the formation of an isoxazole-5-carboxylate followed by its reduction, remains the most versatile and reliable strategy, offering excellent control and broad substrate scope. For applications where speed and efficiency are critical, the direct one-pot cycloaddition with propargyl alcohol provides a compelling and elegant alternative. By understanding the chemical principles that govern these protocols—from the in situ generation of nitrile oxides to the selection of appropriate reducing agents—researchers are well-equipped to synthesize these valuable scaffolds for application in drug discovery and development.
References
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Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications (RSC Publishing). [Link]
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Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. PMC - NIH. [Link]
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Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. SciSpace. [Link]
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Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Organic Letters. [Link]
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Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]
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Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. [Link]
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Construction of Isoxazole ring: An Overview. Biointerfaceresearch. [Link]
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The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. [Link]
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An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. PMC. [Link]
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Synthesis of isoxazole derivatives by 1,3-DC of NOs and alkynes... ResearchGate. [Link]
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Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid. ProQuest. [Link]
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Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry. [Link]
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Construction of Isoxazole ring: An Overview. Biointerface Research in Applied Chemistry. [Link]
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The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]
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Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. ResearchGate. [Link]
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Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]
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Application Notes and Protocols for the Ultrasound-Assisted Synthesis of (3-Phenylisoxazol-5-yl)methanol Derivatives
Introduction: The Significance of Isoxazoles and the Advent of Sonochemistry
The isoxazole scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The (3-phenylisoxazol-5-yl)methanol moiety, in particular, represents a valuable building block for the synthesis of more complex pharmaceutical compounds. Traditional methods for the synthesis of these heterocyclic systems often necessitate harsh reaction conditions, extended reaction times, and laborious purification procedures.
In recent years, the principles of green chemistry have driven the adoption of more sustainable and efficient synthetic methodologies. Among these, sonochemistry—the application of ultrasound to chemical reactions—has emerged as a powerful tool.[2][3] The use of ultrasonic irradiation can dramatically enhance reaction rates, improve yields, and lead to cleaner reaction profiles, often under milder conditions than conventional methods.[2][3] This enhancement is primarily attributed to the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of microscopic bubbles in a liquid, which generates localized hot spots with transient high temperatures and pressures.[2][3]
This application note provides a comprehensive guide to the one-pot, ultrasound-assisted synthesis of (3-phenylisoxazol-5-yl)methanol derivatives. The protocols detailed herein are designed for researchers, scientists, and drug development professionals seeking an efficient, reliable, and green approach to the synthesis of this important class of compounds.
Underlying Principles and Mechanistic Insights
The synthesis of the isoxazole ring in this protocol is achieved through a 1,3-dipolar cycloaddition reaction. This powerful transformation involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).[4] The key to the efficiency of the described one-pot procedure lies in the in situ generation of the nitrile oxide from a readily available aldoxime.
The overall transformation can be broken down into two key stages, both accelerated by ultrasonic irradiation:
-
In Situ Generation of Benzonitrile Oxide: The process begins with the chlorination of a substituted benzaldoxime using N-chlorosuccinimide (NCS). The resulting hydroxamoyl chloride intermediate is then dehydrochlorinated in the presence of a base, typically triethylamine (Et₃N), to yield the highly reactive benzonitrile oxide. Ultrasound facilitates this step by enhancing mass transfer and promoting the dissolution of reagents.
-
[3+2] Cycloaddition: The freshly generated benzonitrile oxide immediately undergoes a [3+2] cycloaddition reaction with a dipolarophile, in this case, propargyl alcohol. This reaction forms the five-membered isoxazole ring with high regioselectivity. The high-energy environment created by acoustic cavitation increases the frequency and energy of molecular collisions, thereby accelerating the rate of this cycloaddition.
The entire sequence is performed in a single reaction vessel, obviating the need for the isolation of intermediates and thereby improving the overall efficiency and atom economy of the synthesis.
Visualizing the Synthetic Workflow
To provide a clear overview of the process, the following diagrams illustrate the reaction mechanism and the experimental workflow.
Caption: Reaction mechanism for the one-pot synthesis.
Caption: Step-by-step experimental workflow.
Detailed Experimental Protocols
Materials and Equipment:
-
Substituted benzaldoxime (1.0 eq.)
-
N-Chlorosuccinimide (NCS) (1.1 eq.)
-
Propargyl alcohol (1.2 eq.)
-
Triethylamine (Et₃N) (1.5 eq.)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel (230-400 mesh) for column chromatography
-
Ultrasonic bath or probe sonicator (250 W, 25 kHz)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle (for comparison with conventional method)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
Safety Precautions:
-
This procedure should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.
-
NCS is a corrosive solid. Handle with care.
-
DMF is a potential teratogen; avoid inhalation and skin contact.
-
Organic solvents are flammable. Keep away from ignition sources.
Protocol 1: Ultrasound-Assisted One-Pot Synthesis of (3-Phenylisoxazol-5-yl)methanol
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add benzaldoxime (1.0 mmol, 1.0 eq.), N,N-dimethylformamide (DMF, 10 mL), and propargyl alcohol (1.2 mmol, 1.2 eq.).
-
Initiation of Sonication: Place the flask in an ultrasonic bath containing water. The water level should be adjusted to be approximately the same as the level of the reaction mixture in the flask. Begin sonication at a frequency of 25 kHz and a power of 250 W.
-
Addition of Reagents: To the sonicating mixture, add N-chlorosuccinimide (NCS) (1.1 mmol, 1.1 eq.) in one portion. After 5 minutes, add triethylamine (Et₃N) (1.5 mmol, 1.5 eq.) dropwise over a period of 5 minutes.
-
Reaction Monitoring: Continue sonication and monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate (3:1) solvent system. The reaction is typically complete within 90-270 minutes.[2]
-
Work-up: Upon completion, pour the reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.[5][6]
Protocol 2: Conventional Synthesis (for comparison)
-
Follow the same reaction setup and reagent addition sequence as in Protocol 1, but instead of using an ultrasonic bath, place the flask in an oil bath on a magnetic stirrer hotplate.
-
Heat the reaction mixture at 60 °C and stir for 6-8 hours.
-
Monitor the reaction and perform the work-up and purification as described in Protocol 1.
Quantitative Data and Comparison
The application of ultrasound significantly enhances both the reaction rate and the isolated yield of (3-phenylisoxazol-5-yl)methanol derivatives compared to conventional heating methods.[2]
| Derivative Substituent (on Phenyl Ring) | Method | Reaction Time (min) | Yield (%) |
| H | Ultrasound | 120 | 75 |
| H | Conventional | >360 | 50 |
| 4-OCH₃ | Ultrasound | 90 | 82 |
| 4-OCH₃ | Conventional | >360 | 60 |
| 4-OH | Ultrasound | 90 | 87 |
| 4-OH | Conventional | >360 | 65 |
| 4-Cl | Ultrasound | 240 | 60 |
| 4-Cl | Conventional | >480 | 42 |
| 4-NO₂ | Ultrasound | 270 | 45 |
| 4-NO₂ | Conventional | >480 | 31 |
Data adapted from a study by Shen et al. and subsequent reviews.[2]
Characterization of the Product
A self-validating protocol requires thorough characterization of the final product to confirm its identity and purity. The following data are representative for the parent compound, (3-phenylisoxazol-5-yl)methanol.
Physical Properties:
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.80-7.75 (m, 2H, Ar-H), 7.45-7.38 (m, 3H, Ar-H), 6.50 (s, 1H, isoxazole-H), 4.85 (d, J = 6.0 Hz, 2H, CH₂), 2.10 (t, J = 6.0 Hz, 1H, OH).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 173.0, 162.5, 130.2, 129.0, 128.8, 126.8, 100.5, 57.0.
-
FT-IR (KBr, cm⁻¹): 3350-3150 (br, O-H stretch), 3120 (C-H, aromatic), 1610 (C=N stretch), 1580, 1450 (C=C, aromatic), 1020 (C-O stretch).
-
Mass Spectrometry (EI): m/z (%) 175 (M⁺), 144, 116, 103, 77.
Note: NMR and IR data are predictive and based on typical values for similar structures. Actual values may vary slightly.[9] A crystal structure for (3-phenylisoxazol-5-yl)methanol has been reported, confirming the molecular geometry.[8][10]
Troubleshooting and Field-Proven Insights
-
Low Yields:
-
Moisture: Ensure all glassware is dry and use anhydrous DMF, as moisture can hydrolyze the intermediate hydroxamoyl chloride and the nitrile oxide.
-
Reagent Quality: Use freshly opened or properly stored NCS and triethylamine. The purity of the starting aldoxime is also critical.
-
Ultrasound Positioning: The position of the reaction flask in the ultrasonic bath can affect the cavitation intensity. Adjust the flask position to the point of maximum visible cavitation (often indicated by surface disturbance).
-
-
Side Product Formation:
-
Furoxan Dimerization: If the concentration of the nitrile oxide becomes too high, it can dimerize to form a furoxan. This can be minimized by the slow, dropwise addition of triethylamine. The one-pot nature of this ultrasound-assisted protocol, where the nitrile oxide reacts as it is formed, inherently reduces this side reaction.
-
-
Purification Challenges:
-
Similar Polarity: If the product and starting materials have similar polarities, purification by column chromatography can be challenging. Experiment with different solvent systems (e.g., toluene/ethyl acetate) and consider using a longer column for better separation.[5]
-
Product Degradation: The isoxazole ring can be sensitive to highly acidic or basic conditions. If degradation is observed on silica gel, consider deactivating the silica with triethylamine before use or using an alternative stationary phase like neutral alumina.[5]
-
Conclusion
The ultrasound-assisted synthesis of (3-phenylisoxazol-5-yl)methanol derivatives offers a significant improvement over conventional synthetic methods. This approach provides a rapid, efficient, and environmentally benign route to a valuable class of heterocyclic compounds. By following the detailed protocols and considering the troubleshooting insights provided, researchers can reliably synthesize these target molecules in high yields and purity, facilitating further research and development in medicinal chemistry.
References
-
Chen, M.-T., Li, Y.-R., Wang, Z.-Q., Jiang, S., Jia, Z.-H., & Zhang, D.-W. (2025). The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches. Preprints.org. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Supporting Information. Royal Society of Chemistry. Retrieved from [Link]
-
Supporting Information. (n.d.). Retrieved from [Link]
-
Willy, B., Rominger, F., & Müller, T. J. J. (2008). Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence. Synthesis, 2008(02), 293-303. Retrieved from [Link]
-
3,5-Isoxazoles from α-bromo pentafluorophenyl vinylsulfonates: Synthesis of sulfonates and sulfonamides. (n.d.). Retrieved from [Link]
-
Yin, L., Zhao, G.-L., Jia, J., Meng, Q.-Y., & Wang, J.-w. (2010). (3-Phenylisoxazol-5-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 66(3), o536. Retrieved from [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. Retrieved from [Link]
-
Synthesis of isoxazolidines by 1,3-dipolar cycloaddition: recent advances. (n.d.). Retrieved from [Link]
-
Lipka, E., et al. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. Journal of Chromatography A, 1509, 91-99. Retrieved from [Link]
-
Ramirez, J. A. G., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 12(42), 27289-27296. Retrieved from [Link]
-
Ali, A. M., et al. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences, 26(2), 209-220. Retrieved from [Link]
-
Vieira, A. S., et al. (2011). ChemInform Abstract: 1,3-Dipolar Cycloaddition Reaction Applied to Synthesis of New Unsymmetric Liquid Crystal Compounds-Based Isoxazole. ChemInform, 42(38). Retrieved from [Link]
-
Mohammed, S., Vishwakarma, R. A., & Bharate, S. B. (2014). Metal-free DBU promoted regioselective synthesis of isoxazoles and isoxazolines. RSC Advances, 4(96), 53915-53919. Retrieved from [Link]
-
Kondrashov, M. V., & Shatokhina, S. A. (2019). Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene. Chemistry of Heterocyclic Compounds, 55(4), 382-386. Retrieved from [Link]
-
Kondrashov, M. V., & Shatokhina, S. A. (2019). Simple one-pot synthesis of 5-(chloromethyl)isoxazoles from aldoximes and 2,3-dichloro-1-propene. Chemistry of Heterocyclic Compounds, 55(4), 382-386. Retrieved from [Link]
-
Yin, L., Zhao, G. L., Jia, J., Meng, Q. Y., & Wang, J. W. (2010). (3-Phenyl-isoxazol-5-yl)methanol. Acta crystallographica. Section E, Structure reports online, 66(Pt 3), o536. Retrieved from [Link]
-
G., R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(8), 1387-1395. Retrieved from [Link]
-
Tables For Organic Structure Analysis. (n.d.). Retrieved from [Link]
-
Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 1(2), 118-126. Retrieved from [Link]
-
Hreczycho, G., et al. (2022). Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. Molecules, 27(12), 3845. Retrieved from [Link]
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One-Pot Synthesis of Isoxazole Derivatives: A Detailed Guide for Researchers
Introduction: The Enduring Significance of Isoxazoles in Modern Chemistry
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in medicinal chemistry and materials science. Its remarkable versatility and diverse biological activities have rendered it a cornerstone in the development of numerous therapeutic agents, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective drugs. The inherent electronic properties of the isoxazole nucleus allow it to act as a versatile pharmacophore, engaging with biological targets through various non-covalent interactions. Consequently, the development of efficient and sustainable synthetic methodologies for accessing structurally diverse isoxazole derivatives remains a paramount objective for researchers in both academic and industrial settings.
Traditional multi-step syntheses of isoxazoles often suffer from drawbacks such as low overall yields, the need for purification of intermediates, and the generation of significant chemical waste. In contrast, one-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, has emerged as a powerful strategy that offers numerous advantages, including improved efficiency, reduced reaction times, and enhanced atom economy. This guide provides a detailed exploration of contemporary one-pot methodologies for the synthesis of isoxazole derivatives, with a focus on practical applications, mechanistic understanding, and the principles of green chemistry.
Core Methodologies in One-Pot Isoxazole Synthesis
The construction of the isoxazole ring in a one-pot fashion can be broadly categorized into two primary strategies: the reaction of a three-carbon component with hydroxylamine and the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes. This guide will delve into specific, field-proven protocols that exemplify these approaches.
I. Three-Component Condensation for Isoxazol-5(4H)-ones: A Green Chemistry Approach
A widely adopted and environmentally benign method for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones involves the one-pot, three-component condensation of an aldehyde, a β-ketoester, and hydroxylamine hydrochloride. This reaction is often performed in aqueous media, minimizing the reliance on hazardous organic solvents.
The reaction proceeds through a cascade of events, initiated by the formation of an oxime intermediate from the reaction of hydroxylamine with the β-ketoester. This is followed by an intramolecular cyclization to form a 3-substituted isoxazol-5(4H)-one. The final step is a Knoevenagel condensation between the cyclized intermediate and the aldehyde, furnishing the desired product. The use of a mild catalyst, such as pyruvic acid or even certain ionic liquids, can significantly accelerate the reaction.
Caption: Workflow for the one-pot, three-component synthesis of 3,4-disubstituted isoxazol-5(4H)-ones.
This protocol is a representative example for the synthesis of 3-methyl-4-(arylmethylene)isoxazol-5(4H)-ones.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Hydroxylamine hydrochloride (1.0 mmol)
-
Pyruvic acid (5 mol%)
-
Water (10 mL)
-
Ethanol (for washing)
Procedure:
-
To a 50 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), hydroxylamine hydrochloride (1.0 mmol), and water (10 mL).
-
Add pyruvic acid (5 mol%) to the mixture.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, the solid product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the pure 3-methyl-4-(arylmethylene)isoxazol-5(4H)-one.
The versatility of this one-pot method is demonstrated by its applicability to a wide range of aromatic aldehydes.
| Entry | Aromatic Aldehyde (R¹) | Product | Yield (%) |
| 1 | Benzaldehyde | 3-methyl-4-(benzylidene)isoxazol-5(4H)-one | 64 |
| 2 | 4-Chlorobenzaldehyde | 4-((4-chlorophenyl)methylene)-3-methylisoxazol-5(4H)-one | ~90 |
| 3 | 4-Methoxybenzaldehyde | 4-((4-methoxyphenyl)methylene)-3-methylisoxazol-5(4H)-one | ~90 |
| 4 | 4-(Dimethylamino)benzaldehyde | 4-((4-(dimethylamino)phenyl)methylene)-3-methylisoxazol-5(4H)-one | 96 |
Yields are approximate and can vary based on specific reaction conditions and purification methods. Data synthesized from multiple sources.
II. Ultrasound-Assisted One-Pot Synthesis of 3,5-Disubstituted Isoxazoles
The application of ultrasound irradiation in organic synthesis has gained significant traction as a green chemistry tool. Sonochemistry can dramatically enhance reaction rates, improve yields, and often allows for milder reaction conditions. The one-pot synthesis of 3,5-disubstituted isoxazoles from aldehydes and terminal alkynes is a prime example of the benefits of this technology.
This method typically proceeds via a 1,3-dipolar cycloaddition. The key steps involve the in situ generation of a nitrile oxide from an aldehyde and hydroxylamine. The nitrile oxide then undergoes a [3+2] cycloaddition with a terminal alkyne to form the isoxazole ring. Ultrasound irradiation facilitates the formation of the nitrile oxide and accelerates the cycloaddition step.
Caption: Workflow for the ultrasound-assisted one-pot synthesis of 3,5-disubstituted isoxazoles.
This protocol describes a general procedure for the ultrasound-assisted synthesis of 3,5-disubstituted isoxazoles.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Hydroxylamine hydrochloride (1.5 mmol)
-
Terminal alkyne (1.0 mmol)
-
Ceric Ammonium Nitrate (CAN) (as oxidant)
-
Water/Acetonitrile mixture (2:1) (15 mL)
-
Ultrasound bath or probe
Procedure:
-
In a suitable reaction vessel, dissolve the aromatic aldehyde (1.0 mmol) and hydroxylamine hydrochloride (1.5 mmol) in a water/acetonitrile mixture (2:1, 15 mL).
-
Add the terminal alkyne (1.0 mmol) to the solution.
-
Add Ceric Ammonium Nitrate (CAN) as the oxidizing agent.
-
Place the reaction vessel in an ultrasound bath and irradiate at a specified frequency (e.g., 40 kHz) at room temperature.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 3,5-disubstituted isoxazole.
Trustworthiness: A Self-Validating System
The protocols described herein are designed to be robust and reproducible. However, as with any chemical synthesis, unexpected outcomes can occur. A critical aspect of scientific integrity is the ability to troubleshoot and validate experimental results.
-
Expected Outcomes: The formation of the desired isoxazole derivative should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic data for a wide range of isoxazole derivatives are well-documented in the chemical literature.
-
Potential Side Reactions: In the three-component synthesis of isoxazol-5(4H)-ones, incomplete reaction may lead to the isolation of the intermediate oxime. For the 1,3-dipolar cycloaddition, a common side reaction is the dimerization of the nitrile oxide to form a furoxan, especially at high concentrations or in the absence of a reactive dipolarophile. To mitigate this, the slow addition of the nitrile oxide precursor or ensuring an excess of the alkyne can be beneficial.
-
Troubleshooting: Low yields can often be attributed to impure starting materials, incorrect stoichiometry, or insufficient reaction times. For ultrasound-assisted reactions, the intensity and frequency of the ultrasound can significantly impact the outcome and may require optimization. Regioselectivity can be an issue in the synthesis of unsymmetrical isoxazoles. The choice of solvent and catalyst can often influence the regiochemical outcome.
Conclusion: The Future of Isoxazole Synthesis
The one-pot synthesis of isoxazole derivatives represents a significant advancement in synthetic organic chemistry, offering a more efficient, economical, and environmentally friendly alternative to traditional multi-step methods. The methodologies outlined in this guide, particularly those incorporating green chemistry principles such as the use of aqueous media and ultrasound irradiation, are poised to become indispensable tools for researchers in drug discovery and materials science. As the demand for novel and structurally complex isoxazole-based compounds continues to grow, the development of innovative one-pot strategies will undoubtedly remain at the forefront of chemical research.
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The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals (Basel). 2025 Aug 10;18(8):1179. [Link]
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One-pot synthesis of biologically active oxazole, isoxazole, and pyranopyrazoles—an overview. SpringerLink. [Link]
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A review of isoxazole biological activity and present synthetic techniques. ResearchGate. [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Publishing. [Link]
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One-Pot Synthesis of Isoxazole-Fused Tricyclic Quinazoline Alkaloid Derivatives via Intramolecular Cycloaddition of Propargyl-Substituted Methyl Azaarenes under Metal-Free Conditions. PubMed Central. [Link]
-
Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. ACS Publications. [Link]
-
Recent Advances on the Synthesis and Reactivity of Isoxazoles. ResearchGate. [Link]
-
Construction of Isoxazole ring: An Overview. MDPI. [Link]
-
One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cyclization. RSC Publishing. [Link]
-
Synthesis of Isoxazol-5-one Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. [Link]
-
279 Efficient Three-Component Synthesis of 3,4-Disubstituted Isoxazol- 5(4H)-ones in Green Media. Jordan Journal of Chemistry. [Link]
-
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-
One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid. Oriental Journal of Chemistry. [Link]
-
The proposed mechanism for the synthesis of isoxazol-5(4H)-ones by the urea catalyst (5a-5aab). ResearchGate. [Link]
-
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-
Ultrasound‐Assisted Green Synthesis of 3,5‐Disubstituted Isoxazole Secondary Sulfonamides via One‐Pot Five‐Component Reaction using CaCl2/K2CO3 as Pre‐Catalyst in Water. ResearchGate. [Link]
-
Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes. Organic Chemistry Portal. [Link]
-
Oxazole and isoxazole: From one-pot synthesis to medical applications. ResearchGate. [Link]
(Isoxazol-5-yl)methanol: A Versatile Synthon for Heterocyclic Scaffolds in Modern Organic Synthesis
Abstract
(Isoxazol-5-yl)methanol is a pivotal heterocyclic building block, or synthon, that offers chemists a powerful tool for the construction of complex molecular architectures, particularly those relevant to pharmaceutical and agrochemical research.[1][2][3][4] The strategic importance of this synthon lies in the latent reactivity of the isoxazole ring. While stable under many conditions, the N-O bond of the isoxazole can be selectively cleaved, unmasking a β-amino enone functionality. This transformation allows for the subsequent synthesis of a diverse array of other heterocyclic systems. This guide provides an in-depth exploration of the synthesis of (isoxazol-5-yl)methanol, its key reactions, and detailed protocols for its application in organic synthesis, aimed at researchers, scientists, and professionals in drug development.
The Strategic Value of (Isoxazol-5-yl)methanol in Synthesis
The isoxazole moiety is a prominent feature in numerous biologically active compounds.[3][4] Its inclusion in a molecule can enhance physicochemical properties, such as metabolic stability and binding affinity to biological targets.[3] (Isoxazol-5-yl)methanol, in particular, serves as a bifunctional synthon. The hydroxymethyl group at the 5-position provides a handle for further functionalization, while the isoxazole ring itself acts as a masked 1,3-dicarbonyl equivalent, which can be revealed through reductive ring-opening. This dual reactivity makes it a highly versatile intermediate in multi-step synthetic sequences.
The core utility of (isoxazol-5-yl)methanol as a synthon is depicted in the workflow below. The initial synthesis typically involves a [3+2] cycloaddition to form the isoxazole ring. The resulting hydroxymethyl group can then be modified, or the isoxazole ring can be carried through several synthetic steps before its strategic ring-opening to reveal a new reactive intermediate, which is then cyclized to a different heterocyclic system.
Caption: Synthetic workflow illustrating the preparation and utility of (isoxazol-5-yl)methanol.
Synthesis of (Isoxazol-5-yl)methanol
The most common and efficient method for the synthesis of 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[5] For the preparation of (isoxazol-5-yl)methanol, propargyl alcohol is the alkyne of choice. The nitrile oxide is typically generated in situ from an aldoxime to avoid its dimerization.
Mechanism of [3+2] Cycloaddition
The [3+2] cycloaddition reaction is a concerted pericyclic reaction where a 1,3-dipole (the nitrile oxide) reacts with a dipolarophile (the alkyne) to form a five-membered ring.[5] The nitrile oxide, with its linear structure and charge distribution, readily engages with the triple bond of propargyl alcohol. The regioselectivity of the addition is governed by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne.
Sources
Application Note & Protocols: Strategic Derivatization of the Hydroxyl Group of (Isoxazol-5-yl)methanol for Medicinal Chemistry
Introduction: The Isoxazole Moiety as a Privileged Scaffold
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in modern medicinal chemistry.[1][2][3] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions make it a "privileged scaffold" in drug design.[4][5] Compounds incorporating the isoxazole nucleus exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][2][4] Notable drugs such as the COX-2 inhibitor Valdecoxib, the antirheumatic agent Leflunomide, and several β-lactamase-resistant antibiotics like Cloxacillin and Dicloxacillin feature this versatile ring system.[4][6][7]
The (isoxazol-5-yl)methanol framework serves as a particularly valuable starting point for generating novel molecular entities. The primary hydroxyl group at the 5-position is a versatile handle for chemical modification, allowing for the systematic modulation of a compound's physicochemical properties. By converting this alcohol into esters, ethers, carbamates, and other functional groups, researchers can fine-tune parameters such as lipophilicity (LogP), hydrogen bonding capacity, metabolic stability, and ultimately, biological activity and pharmacokinetic profiles.
This guide provides an in-depth exploration of key derivatization strategies for the hydroxyl group of (isoxazol-5-yl)methanol. It offers detailed, field-proven protocols and explains the underlying chemical principles and strategic considerations essential for drug development professionals.
Core Strategic Considerations
Before proceeding with synthesis, it is critical to understand the chemical nature of the (isoxazol-5-yl)methanol core.
A. Reactivity of the Hydroxymethyl Group: The primary alcohol is readily susceptible to nucleophilic attack and can be activated for various transformations. Its reactivity is generally comparable to that of benzyl alcohol, though the electron-withdrawing nature of the isoxazole ring can have a modest influence.
B. Stability of the Isoxazole Ring: The isoxazole ring is an aromatic system and is generally stable under many synthetic conditions. However, the N-O bond is the weakest link and can be susceptible to cleavage under harsh conditions.[3]
-
pH Sensitivity: The ring is particularly labile under strong basic conditions, which can lead to ring-opening.[8][9] A study on the drug Leflunomide demonstrated that its isoxazole ring opens under basic pH, a process that is accelerated at higher temperatures.[9] Therefore, reactions should be conducted under neutral or mildly acidic/basic conditions where possible.
-
Reductive Cleavage: Strong reducing agents, especially those involving catalytic hydrogenation (e.g., H₂/Pd-C), can cleave the N-O bond. Careful selection of catalysts and conditions is necessary if other functional groups in the molecule require reduction.
The following workflow provides a general overview of the derivatization and validation process.
Caption: General workflow for derivatization of (isoxazol-5-yl)methanol.
Derivatization Pathways and Protocols
The three most common and effective strategies for derivatizing the hydroxyl group are esterification, etherification, and carbamate formation. Each pathway offers a distinct modification to the parent molecule's properties.
Caption: Key derivatization pathways for the (isoxazol-5-yl)methanol core.
Protocol 1: Esterification via Acyl Chloride
This is a robust and high-yielding method for forming esters. The use of an acyl chloride activated by a non-nucleophilic base is highly efficient.
Causality Behind Experimental Choices:
-
Reagent: Acyl chlorides are highly electrophilic and react readily with alcohols.
-
Base: Triethylamine (TEA) or diisopropylethylamine (DIPEA) are used as acid scavengers to neutralize the HCl byproduct, driving the reaction to completion. A catalytic amount of 4-dimethylaminopyridine (DMAP) is often added to accelerate the reaction, especially with less reactive alcohols or acyl chlorides. DMAP acts as a hyper-nucleophilic acylation catalyst.
-
Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are excellent choices as they are aprotic and effectively solubilize the reactants.
Detailed Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add (isoxazol-5-yl)methanol (1.0 eq.).
-
Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add triethylamine (1.5 eq.) followed by a catalytic amount of DMAP (0.1 eq.).
-
Add the desired acyl chloride (1.2 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient).
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[10]
Protocol 2: Etherification via Williamson Synthesis
This classic method for forming ethers is effective but requires careful control of basicity to avoid isoxazole ring degradation.
Causality Behind Experimental Choices:
-
Base: A mild base like sodium hydride (NaH) is used to deprotonate the alcohol, forming a reactive alkoxide. While stronger bases could be used, NaH is sufficient and minimizes the risk of side reactions. The reaction must be performed under strictly anhydrous conditions as NaH reacts violently with water.
-
Reagent: A primary alkyl halide (e.g., benzyl bromide, ethyl iodide) is used as the electrophile. Secondary or tertiary halides are more prone to elimination side reactions.
-
Solvent: Anhydrous THF or DMF are suitable polar aprotic solvents that can solubilize the alkoxide intermediate.
Detailed Step-by-Step Methodology:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a 60% dispersion of sodium hydride (1.2 eq.) in mineral oil.
-
Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, carefully decanting the hexanes each time.
-
Add anhydrous THF to the flask, and cool the resulting suspension to 0 °C.
-
Slowly add a solution of (isoxazol-5-yl)methanol (1.0 eq.) in anhydrous THF to the NaH suspension. Effervescence (H₂ gas) should be observed. Caution: Hydrogen gas is flammable.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the alkoxide.
-
Add the alkyl halide (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC. Gentle heating (40-50 °C) may be required for less reactive halides.
-
Upon completion, carefully quench the reaction by slowly adding methanol, followed by water, at 0 °C to destroy any excess NaH.
-
Remove the solvent under reduced pressure. Partition the residue between water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate).
-
Characterize the purified ether by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 3: Carbamate Formation via Isocyanate
Carbamates are important functional groups in medicinal chemistry, often acting as bioisosteres for amides or esters and serving as prodrug moieties. Reaction with an isocyanate is the most direct route to their synthesis.
Causality Behind Experimental Choices:
-
Reagent: Isocyanates (R-N=C=O) are highly electrophilic and react rapidly with alcohols without the need for a catalyst to form the carbamate linkage.
-
Catalyst: While often unnecessary, a mild base catalyst like dibutyltin dilaurate (DBTDL) can be used to accelerate the reaction if the alcohol or isocyanate is sterically hindered or electronically deactivated.
-
Solvent: Anhydrous, aprotic solvents like THF, DCM, or acetonitrile are required to prevent the isocyanate from reacting with water to form an unstable carbamic acid, which decomposes to an amine.
Detailed Step-by-Step Methodology:
-
In a flame-dried flask under an inert atmosphere, dissolve (isoxazol-5-yl)methanol (1.0 eq.) in anhydrous THF.
-
Add the desired isocyanate (1.05 eq.) dropwise via syringe at room temperature. The reaction is often exothermic.
-
Stir the mixture at room temperature for 1-3 hours. Monitor the disappearance of the alcohol starting material by TLC.
-
If the reaction is sluggish, add a catalytic amount of DBTDL (0.01 eq.) and continue stirring.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product is often of high purity. If necessary, purify by flash column chromatography or recrystallization.
-
Characterize the final carbamate product by ¹H NMR, ¹³C NMR, IR (strong C=O stretch around 1700 cm⁻¹), and Mass Spectrometry.
| Derivatization Strategy | Key Reagents | Typical Conditions | Key Advantages | Potential Issues |
| Esterification | Acyl Chloride, TEA, DMAP | DCM, 0 °C to RT | High yield, fast reaction | HCl byproduct requires scavenging |
| Etherification | Alkyl Halide, NaH | Anhydrous THF, 0 °C to RT | Forms stable C-O-C linkage | Requires strictly anhydrous conditions; risk of elimination |
| Carbamate Formation | Isocyanate | Anhydrous THF, RT | High atom economy, often no catalyst needed | Isocyanates are moisture-sensitive and toxic |
Analytical Characterization
Thorough characterization is essential to confirm the successful derivatization and purity of the final compounds.
-
¹H and ¹³C NMR: Confirms the covalent modification. For example, in esterification, the appearance of new signals corresponding to the acyl group and a downfield shift of the methylene protons (-CH₂O-) adjacent to the newly formed ester linkage would be expected.[10]
-
FT-IR Spectroscopy: Provides evidence of functional group transformation. A strong carbonyl (C=O) stretching band will appear around 1735 cm⁻¹ for esters or 1700 cm⁻¹ for carbamates, while the broad O-H stretching band of the parent alcohol (around 3300 cm⁻¹) will disappear.
-
Mass Spectrometry (MS): Confirms the molecular weight of the new derivative, validating the addition of the desired moiety.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.
Conclusion and Future Perspectives
The derivatization of the hydroxyl group of (isoxazol-5-yl)methanol is a powerful and versatile strategy in drug discovery. The protocols detailed herein for esterification, etherification, and carbamate formation provide reliable methods for generating diverse chemical libraries. By carefully selecting the derivatization strategy and reaction conditions to maintain the integrity of the isoxazole core, researchers can effectively modulate the properties of these promising scaffolds. Subsequent screening of these derivatives in relevant biological assays will pave the way for identifying new lead compounds with enhanced potency, selectivity, and drug-like properties, underscoring the continued importance of the isoxazole heterocycle in the development of future therapeutics.[1][5]
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- Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. ResearchGate.
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- Efficient carbamate synthesis. Google Patents.
- Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal.
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Protecting Group Strategies for Hydroxymethylisoxazoles: An Application Guide for Researchers
Introduction: Navigating the Synthesis of Isoxazole-Containing Molecules
The isoxazole ring is a privileged scaffold in medicinal chemistry and drug development, appearing in a wide array of pharmacologically active compounds.[1][2][3] Its unique electronic properties and ability to participate in various biological interactions make it a valuable building block for novel therapeutics. Hydroxymethylisoxazoles, in particular, serve as crucial synthons, allowing for further functionalization and elaboration of molecular complexity. However, the presence of the reactive hydroxyl group necessitates a carefully considered protection strategy to prevent unwanted side reactions during multi-step syntheses.[4][5]
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth analysis of protecting group strategies tailored for hydroxymethylisoxazoles. We will delve into the critical factors influencing the choice of a protecting group, explore the most effective options, and provide detailed, field-proven protocols for their installation and removal. The causality behind experimental choices will be emphasized to empower researchers to make informed decisions in their synthetic endeavors.
The Isoxazole Moiety: Key Considerations for Stability
The isoxazole ring is generally considered a stable aromatic system.[1] However, its stability is not absolute and can be influenced by the reaction conditions employed during a synthetic sequence. A critical understanding of the isoxazole ring's reactivity is paramount when selecting a protecting group strategy.
-
pH Sensitivity: The isoxazole ring can be susceptible to cleavage under strongly basic conditions, particularly at elevated temperatures.[1][6] This lability is a crucial consideration when choosing deprotection methods, as many standard procedures for removing protecting groups employ basic reagents.
-
Photochemical Reactivity: Under UV irradiation, the isoxazole ring can undergo rearrangement to an oxazole.[2] While not a common condition for most standard organic transformations, it is a factor to be aware of, especially in photochemistry-driven reactions.
-
Reductive Stability: The N-O bond within the isoxazole ring can be susceptible to cleavage under certain reductive conditions. The choice of reducing agents for other functional groups in the molecule should be made with this potential liability in mind.
A judicious choice of protecting group and corresponding deprotection conditions is therefore essential to preserve the integrity of the isoxazole core throughout a synthetic route.
Selecting the Optimal Protecting Group: A Strategic Decision
The ideal protecting group for a hydroxymethylisoxazole should be easily and selectively introduced in high yield, stable to a wide range of reaction conditions, and readily and selectively removed without affecting other functional groups or the isoxazole ring itself.[5][7] The choice will depend on the overall synthetic strategy, including the nature of subsequent reaction steps.
Here, we focus on two of the most widely employed and effective classes of protecting groups for primary alcohols: Silyl Ethers and Methoxymethyl (MOM) Ethers .
Silyl Ethers: Versatility and Tunable Stability
Silyl ethers are among the most popular choices for protecting hydroxyl groups due to their ease of formation, general stability, and the wide array of reagents available, which allows for fine-tuning of their stability.[8][9][10][11] The general structure of a silyl ether is R₃Si-O-R'. The steric bulk of the substituents on the silicon atom dictates the stability of the silyl ether.
Common Silyl Ethers for Hydroxymethylisoxazoles
| Protecting Group | Abbreviation | Relative Stability (Acidic) | Relative Stability (Basic) |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBDMS or TBS | 20,000 | ~20,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
Data adapted from literature sources.[8]
For most applications involving hydroxymethylisoxazoles, TBDMS (TBS) and TIPS ethers offer a good balance of stability and ease of removal. TMS ethers are generally too labile for multi-step syntheses, while TBDPS ethers can be overly robust.
Experimental Protocol: TBDMS Protection of 3-(Hydroxymethyl)isoxazole
This protocol details the protection of a representative hydroxymethylisoxazole using tert-butyldimethylsilyl chloride.
Materials:
-
3-(Hydroxymethyl)isoxazole
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-(hydroxymethyl)isoxazole (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Add tert-butyldimethylsilyl chloride (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the TBDMS-protected hydroxymethylisoxazole.
Causality of Choices:
-
Imidazole: Acts as a base to deprotonate the alcohol and as a nucleophilic catalyst to form a highly reactive silylating intermediate.[12]
-
DMF: A polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.[8][12]
-
Aqueous Work-up: Neutralizes the reaction mixture and removes water-soluble byproducts.
Deprotection of Silyl Ethers
A key advantage of silyl ethers is the variety of conditions available for their removal, allowing for orthogonal deprotection strategies.[13]
1. Fluoride-Mediated Deprotection: This is the most common and mildest method for cleaving silyl ethers. The high affinity of silicon for fluoride drives the reaction.[10]
-
Reagent: Tetra-n-butylammonium fluoride (TBAF) in THF.
-
Advantages: Very mild and selective for silyl ethers.
-
Consideration for Isoxazoles: This method is highly compatible with the isoxazole ring as it is performed under neutral to slightly basic conditions at room temperature.
2. Acid-Mediated Deprotection: Silyl ethers can also be cleaved under acidic conditions. The rate of cleavage is dependent on the steric bulk of the silyl group.
-
Reagents: Acetic acid in THF/water, p-toluenesulfonic acid (p-TsOH) in methanol, or hydrofluoric acid-pyridine (HF-Py).[8][14]
-
Advantages: Can be selective for less hindered silyl groups.
-
Consideration for Isoxazoles: While the isoxazole ring is generally stable to acidic conditions, care should be taken with strong acids or prolonged reaction times.[6][15] For many applications, fluoride-mediated deprotection is the preferred method.
Experimental Protocol: TBAF Deprotection of TBDMS-protected 3-(Hydroxymethyl)isoxazole
Materials:
-
TBDMS-protected 3-(hydroxymethyl)isoxazole
-
Tetra-n-butylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TBDMS-protected 3-(hydroxymethyl)isoxazole (1.0 eq) in anhydrous THF.
-
Add TBAF (1.1 eq, 1 M solution in THF) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction with water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the deprotected 3-(hydroxymethyl)isoxazole.
Methoxymethyl (MOM) Ethers: Robust and Acid-Labile Protection
Methoxymethyl (MOM) ethers are another excellent choice for protecting alcohols.[16][17] They are acetals and are therefore stable to a wide range of nucleophilic and basic conditions, as well as many oxidizing and reducing agents.[16][18] Their removal is typically achieved under acidic conditions.
Experimental Protocol: MOM Protection of 3-(Hydroxymethyl)isoxazole
Materials:
-
3-(Hydroxymethyl)isoxazole
-
Chloromethyl methyl ether (MOM-Cl) (Caution: Carcinogen)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-(hydroxymethyl)isoxazole (1.0 eq) in anhydrous DCM, add DIPEA (1.5 eq).
-
Cool the mixture to 0 °C and add MOM-Cl (1.2 eq) dropwise. (Perform this step in a well-ventilated fume hood) .
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM (2 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the MOM-protected hydroxymethylisoxazole.
Causality of Choices:
-
DIPEA: A non-nucleophilic hindered base to scavenge the HCl generated during the reaction.[17]
-
DCM: A common solvent for this type of reaction.
-
MOM-Cl: A reactive electrophile for the formation of the MOM ether. Extreme caution should be exercised when handling this reagent.[17]
Deprotection of MOM Ethers
MOM ethers are cleaved by acid hydrolysis.[16][19]
-
Reagents: Hydrochloric acid in methanol, trifluoroacetic acid (TFA) in DCM, or other acidic conditions.
-
Advantages: Orthogonal to base-labile protecting groups.
-
Consideration for Isoxazoles: The acidic conditions required for MOM deprotection are generally well-tolerated by the isoxazole ring. However, as with any acid-mediated reaction, optimization may be necessary to avoid any potential degradation.
Experimental Protocol: Acidic Deprotection of MOM-protected 3-(Hydroxymethyl)isoxazole
Materials:
-
MOM-protected 3-(hydroxymethyl)isoxazole
-
Methanol (MeOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the MOM-protected 3-(hydroxymethyl)isoxazole (1.0 eq) in methanol.
-
Add a catalytic amount of concentrated HCl (e.g., 1-2 drops).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, neutralize the mixture with saturated aqueous NaHCO₃ solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Orthogonal Protecting Group Strategies
In complex syntheses, it is often necessary to deprotect one hydroxyl group in the presence of another. This is achieved through an orthogonal protecting group strategy, where each protecting group can be removed by a specific set of reagents that do not affect the others.[4][13][20]
For hydroxymethylisoxazole-containing molecules with multiple hydroxyl groups, a combination of a silyl ether (e.g., TBDMS) and a MOM ether can be a powerful strategy. The TBDMS group can be selectively removed with fluoride, leaving the MOM group intact. Conversely, the MOM group can be removed with acid, leaving the TBDMS group untouched.
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Application Notes and Protocols for the Synthesis of Antimicrobial Isoxazole Derivatives
Introduction: The Isoxazole Scaffold in Antimicrobial Drug Discovery
The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents.[1] Isoxazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including potent antimicrobial effects against a range of pathogenic bacteria and fungi.[2][3][4][5][6][7] The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, serves as a versatile pharmacophore that can be readily functionalized to optimize antimicrobial potency and selectivity.[3][6] Its unique electronic and structural properties allow for diverse interactions with biological targets, making it a privileged scaffold in medicinal chemistry.[8][9]
This comprehensive guide provides detailed application notes and protocols for the synthesis, characterization, and antimicrobial evaluation of isoxazole derivatives. It is designed for researchers, scientists, and drug development professionals engaged in the discovery of new antimicrobial agents. The methodologies described herein are grounded in established chemical principles and have been validated in numerous research settings.
Synthetic Strategies for Isoxazole Derivatives: A Mechanistic Perspective
The synthesis of the isoxazole ring can be achieved through various synthetic routes. The choice of a particular method often depends on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. Two of the most robust and widely employed strategies are the [3+2] cycloaddition of nitrile oxides with alkynes and the cyclization of chalcone derivatives.
The [3+2] Cycloaddition Approach: Building the Isoxazole Core
The 1,3-dipolar cycloaddition reaction, often referred to as the Huisgen cycloaddition, is a powerful and highly convergent method for the construction of five-membered heterocyclic rings, including isoxazoles.[10][11] This reaction involves the concertedly or stepwise addition of a 1,3-dipole (a nitrile oxide in this case) to a dipolarophile (an alkyne).[10][12]
Caption: Workflow for isoxazole synthesis via [3+2] cycloaddition.
This protocol details the synthesis of a 3,5-disubstituted isoxazole from an aldoxime and a terminal alkyne. The nitrile oxide is generated in situ from the corresponding aldoxime using an oxidizing agent like N-chlorosuccinimide (NCS) or chloramine-T.[12][13]
Materials:
-
Substituted aldoxime
-
Terminal alkyne
-
N-Chlorosuccinimide (NCS) or Chloramine-T
-
Triethylamine (TEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Reflux condenser (if heating is required)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aldoxime (1.0 eq) in anhydrous DCM or THF.
-
Addition of Alkyne: To the stirred solution, add the terminal alkyne (1.1 eq).
-
Generation of Nitrile Oxide: Slowly add NCS or Chloramine-T (1.1 eq) to the mixture. The reaction may be slightly exothermic.
-
Base Addition: Add triethylamine (1.2 eq) dropwise to the reaction mixture. The triethylamine acts as a base to facilitate the elimination of HCl, forming the nitrile oxide intermediate.[12]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed. The reaction time can vary from a few hours to overnight depending on the substrates.
-
Workup:
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 3,5-disubstituted isoxazole.
-
Characterization: Characterize the purified compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[4][14][15]
The Chalcone Cyclization Approach: A Versatile Pathway
Chalcones, or 1,3-diaryl-2-propen-1-ones, are excellent precursors for the synthesis of various heterocyclic compounds, including isoxazoles.[2][5][16][17][18] The synthesis involves the initial Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone to form the chalcone, followed by a cyclization reaction with hydroxylamine hydrochloride.[4][16][17]
Caption: Workflow for isoxazole synthesis via chalcone cyclization.
This protocol is divided into two main steps: the synthesis of the chalcone intermediate and its subsequent cyclization to the isoxazole derivative.
Step A: Synthesis of Chalcone Intermediate
Materials:
-
Substituted aromatic aldehyde
-
Substituted acetophenone
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Ethanol or methanol
-
Magnetic stirrer and stirring bar
-
Beaker or round-bottom flask
Procedure:
-
Base Solution: Prepare a solution of NaOH or KOH in ethanol or methanol.
-
Reaction Mixture: In a separate beaker, dissolve the aromatic aldehyde (1.0 eq) and the acetophenone (1.0 eq) in ethanol.
-
Condensation: Slowly add the basic solution to the stirred solution of the aldehyde and ketone at room temperature.
-
Precipitation: Continue stirring for the recommended time (typically a few hours). The chalcone product will often precipitate out of the solution.
-
Isolation: Collect the precipitated chalcone by filtration, wash with cold ethanol or water, and dry.
Step B: Cyclization to Isoxazole
Materials:
-
Synthesized chalcone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate or potassium hydroxide
-
Ethanol
-
Magnetic stirrer and stirring bar
-
Round-bottom flask with reflux condenser
Procedure:
-
Reaction Mixture: In a round-bottom flask, dissolve the chalcone (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in ethanol.
-
Base Addition: Add a base such as sodium acetate or potassium hydroxide (1.5 eq) to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for the specified time (typically 2-6 hours), monitoring the reaction progress by TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water. The isoxazole derivative will precipitate.
-
Isolation and Purification: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 3,5-diarylisoxazole.[19]
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[4][14][15]
Antimicrobial Activity Screening: In Vitro Evaluation
Once the isoxazole derivatives have been synthesized and characterized, the next crucial step is to evaluate their antimicrobial activity. The Minimum Inhibitory Concentration (MIC) is a key parameter that quantifies the potency of an antimicrobial agent.[20][21][22]
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
The broth microdilution method is a widely used and standardized technique for determining the MIC of antimicrobial agents.[20][23]
Materials:
-
Synthesized isoxazole derivatives
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative))
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile saline or phosphate-buffered saline (PBS)
-
McFarland standard (0.5)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Stock Solutions: Dissolve the synthesized isoxazole derivatives in a suitable solvent (e.g., DMSO) to prepare a stock solution of known concentration.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to each well of a 96-well microtiter plate.
-
Add 100 µL of the stock solution of the test compound to the first well of a row.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of concentrations of the test compound.
-
-
Preparation of Inoculum:
-
From a fresh culture, prepare a bacterial or fungal suspension in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.[20]
-
Dilute this suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).[21]
-
-
Inoculation: Add 100 µL of the diluted inoculum to each well of the microtiter plate, including a positive control well (broth and inoculum, no compound) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.[24]
-
Reading the Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[21][22] The results can also be read using a microplate reader by measuring the absorbance at 600 nm.
Data Presentation
The antimicrobial activity of the synthesized isoxazole derivatives should be summarized in a clear and concise table.
| Compound ID | R¹ Group | R² Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| IZ-01 | Phenyl | 4-Chlorophenyl | 8 | 16 | 32 |
| IZ-02 | 4-Methoxyphenyl | 4-Nitrophenyl | 4 | 8 | 16 |
| IZ-03 | Thienyl | Phenyl | 16 | 32 | 64 |
| Ciprofloxacin | - | - | 1 | 0.5 | - |
| Fluconazole | - | - | - | - | 4 |
Note: The interpretation of MIC values often relies on comparison with standard antimicrobial agents and established breakpoints.[20]
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of isoxazole derivatives is highly dependent on the nature and position of the substituents on the isoxazole ring and the flanking aryl groups. For instance, the presence of electron-withdrawing groups like nitro and chloro at the C-3 phenyl ring and electron-donating groups like methoxy and dimethylamino at the C-5 phenyl ring has been shown to enhance antibacterial activity.[3] A systematic variation of these substituents allows for the development of a structure-activity relationship (SAR), which is crucial for the rational design of more potent antimicrobial agents.
Conclusion
This guide provides a comprehensive framework for the synthesis and antimicrobial evaluation of isoxazole derivatives. By following the detailed protocols and understanding the underlying chemical principles, researchers can effectively synthesize novel isoxazole compounds and assess their potential as antimicrobial agents. The versatility of the isoxazole scaffold, coupled with the robust synthetic and screening methodologies described, offers a powerful platform for the discovery of new drugs to combat the growing challenge of infectious diseases.
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Carballo, R. M., et al. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 2021. Available from: [Link]
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Sahu, S. K., et al. Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 2016. Available from: [Link]
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Wang, Y., et al. Design and synthesis of sinomenine isoxazole derivatives via 1,3-dipolar cycloaddition reaction. Journal of Asian Natural Products Research, 2022. Available from: [Link]
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Flook, M. M., et al. Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). Inorganic Chemistry, 2017. Available from: [Link]
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Patel, K. D., et al. Synthesis, Characterization and Antimicrobial Activity of Novel Chalcone series and its Isoxazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 2015. Available from: [Link]
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Patel, N. B., et al. Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate, 2011. Available from: [Link]
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Thomas, A., et al. Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry, 2019. Available from: [Link]
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Shaik, A. B., et al. Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. Molecules, 2020. Available from: [Link]
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ResearchGate. Synthesis, Antioxidant, and Antibacterial Activities of Two Novel Series of 3,5-Disubstituted Isoxazole Ether-Linked Isoxazolines and 3,5-Disubstituted Pyrazole Ether-Linked Isoxazolines Mediated by Chloramine-T. Available from: [Link]
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D'hooghe, M., et al. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry, 2024. Available from: [Link]
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Siddiqui, N., et al. The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Turkish Chemical Society, Section A: Chemistry, 2017. Available from: [Link]
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Khan, R., et al. Recent Trends and Methods in Antimicrobial Drug Discovery from Plant Sources. Current Pharmaceutical Design, 2018. Available from: [Link]
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Hamme, A. T., II, et al. Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. Tetrahedron Letters, 2012. Available from: [Link]
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Kim, J., et al. Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area. ACS Combinatorial Science, 2017. Available from: [Link]
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Charris, J., et al. A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Molecules, 2014. Available from: [Link]
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Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank, 2016. Available from: [Link]
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Gherib, A., et al. New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. Molecules, 2024. Available from: [Link]
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Application Notes & Protocols: Synthesis of Anticancer Agents from Isoxazole Precursors
Abstract
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone of modern medicinal chemistry.[1] Its unique electronic properties and versatile synthetic accessibility have established it as a "privileged scaffold" in the design of novel therapeutic agents.[2] This guide provides an in-depth exploration of the synthesis of potent anticancer agents derived from isoxazole precursors. We will delve into the mechanistic rationale behind the anticancer activity of isoxazole derivatives, detail robust synthetic methodologies, and provide field-proven, step-by-step protocols for their preparation and analysis. This document is intended for researchers, chemists, and drug development professionals in the field of oncology.
Section 1: The Isoxazole Scaffold: A Versatile Pharmacophore in Oncology
The isoxazole moiety is not merely a passive structural component; it actively contributes to the pharmacological profile of a molecule. Its ability to engage in hydrogen bonding, dipole-dipole interactions, and pi-stacking allows for effective binding to a wide range of biological targets.[1] This versatility has led to the development of isoxazole-containing compounds that exhibit anticancer activity through a multitude of mechanisms.[2][3]
The major appeal of isoxazole derivatives lies in their capacity to be tailored to target various critical pathways involved in cancer progression.[4][5] These mechanisms include, but are not limited to:
-
Induction of Apoptosis: Many isoxazole derivatives have been shown to trigger programmed cell death in cancer cells.[2]
-
Enzyme Inhibition: They can act as potent inhibitors of key enzymes like aromatase, topoisomerases, and protein kinases, which are crucial for tumor growth and survival.[4][5]
-
Tubulin Polymerization Disruption: Certain isoxazoles interfere with microtubule dynamics, leading to mitotic arrest and cell death, a mechanism similar to established chemotherapeutics.[6]
-
Heat Shock Protein (HSP90) Inhibition: The isoxazole scaffold is integral to several HSP90 inhibitors, which destabilize a wide array of oncogenic proteins.[6]
-
Signaling Pathway Modulation: These compounds can disrupt vital cancer-related signaling pathways, such as those regulated by ERα (Estrogen Receptor Alpha) and various growth factors.[2][3]
The following diagram illustrates the diverse molecular targeting strategies employed by isoxazole-based anticancer agents.
Caption: Diverse mechanisms of action for isoxazole-based anticancer agents.
Section 2: Core Synthetic Strategies for the Isoxazole Ring
The construction of the isoxazole ring is a well-established field in organic chemistry, offering a variety of reliable methods. The choice of a specific route depends on the desired substitution pattern and the availability of starting materials.
2.1. 1,3-Dipolar Cycloaddition
This is one of the most powerful and versatile methods for constructing isoxazole rings. It typically involves the reaction of a nitrile oxide (generated in situ from an aldoxime) with an alkyne. This [3+2] cycloaddition approach allows for the creation of 3,5-disubstituted isoxazoles with high regioselectivity.[7] The causality here is the orbital symmetry-allowed interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipole (nitrile oxide) and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile (alkyne).
2.2. Condensation of 1,3-Diketones with Hydroxylamine
A classic and highly reliable method involves the condensation of a 1,3-dicarbonyl compound (or its equivalent, like an α,β-unsaturated ketone) with hydroxylamine hydrochloride.[8] The reaction proceeds via the formation of an oxime intermediate, which then undergoes intramolecular cyclization and dehydration to yield the isoxazole ring. The pH of the reaction is critical; a weak base like sodium acetate is often used to liberate free hydroxylamine without promoting side reactions.[8]
2.3. Modern Synthetic Approaches
To improve efficiency, yield, and environmental footprint, modern techniques are often employed:
-
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and often improves yields by ensuring rapid, uniform heating.[9]
-
Ultrasound-Assisted Synthesis: Sonication provides mechanical energy that can accelerate reactions, particularly in heterogeneous mixtures, leading to shorter reaction times and higher yields.[10]
Section 3: Application Protocols for Synthesis
The following protocols are designed to be self-validating, providing clear steps from starting materials to purified, characterizable products.
Protocol 1: Synthesis of an Isoxazole-Carboxamide Analog
This protocol describes the synthesis of an isoxazole-carboxamide derivative, a class of compounds evaluated for cytotoxic activity against various cancer cell lines.[11] The workflow involves the creation of an isoxazole carboxylic acid followed by amide coupling.
Caption: Workflow for the synthesis of an isoxazole-carboxamide analog.
Part A: Synthesis of 5-methylisoxazole-3-carboxylic acid
-
Rationale: This step utilizes the classic condensation reaction. Ethyl acetoacetate provides the 1,3-dicarbonyl backbone, and hydroxylamine hydrochloride serves as the nitrogen and oxygen source for the heterocycle. Subsequent hydrolysis of the ester is required to generate the carboxylic acid needed for the next step.
-
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
Hydroxylamine hydrochloride (1.1 eq)
-
Sodium acetate (1.1 eq)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
-
-
Procedure:
-
Dissolve hydroxylamine hydrochloride and sodium acetate in ethanol in a round-bottom flask.
-
Add ethyl acetoacetate to the solution.
-
Heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the resulting crude ester in an aqueous solution of NaOH (2.0 eq) and stir at 50°C for 2 hours to hydrolyze the ester.
-
Cool the solution in an ice bath and acidify to pH ~2 with concentrated HCl.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield 5-methylisoxazole-3-carboxylic acid.
-
Part B: Amide Coupling to form Isoxazole-Carboxamide
-
Rationale: This step employs a standard peptide coupling reaction. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid. 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst to accelerate the formation of the amide bond with the substituted aniline.[11]
-
Materials:
-
5-methylisoxazole-3-carboxylic acid (1.0 eq)
-
Substituted aniline (e.g., 4-chloroaniline) (1.0 eq)
-
EDC (1.2 eq)
-
DMAP (0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for chromatography
-
-
Procedure:
-
Suspend 5-methylisoxazole-3-carboxylic acid in anhydrous DCM under a nitrogen atmosphere.
-
Add the substituted aniline, followed by DMAP and EDC.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor progress by TLC.
-
Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure isoxazole-carboxamide derivative.[11]
-
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.
-
Section 4: Quantitative Data on Biological Activity
The true measure of success for these synthetic endeavors is the biological activity of the resulting compounds. Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds.[4] The table below summarizes the cytotoxic activity (IC₅₀ values) of representative isoxazole-amide analogs against various human cancer cell lines, demonstrating their potential as anticancer agents.
| Compound ID | Substitution Pattern | HeLa (Cervical) IC₅₀ (µg/mL)[11] | Hep3B (Liver) IC₅₀ (µg/mL)[11] | MCF-7 (Breast) IC₅₀ (µg/mL)[11] |
| 2a | 2-methoxyphenyl | 20.11 ± 0.98 | 31.21 ± 1.01 | 39.80 ± 1.11 |
| 2d | 4-chlorophenyl | 15.48 ± 0.89 | 23.18 ± 0.94 | > 400 |
| 2e | 4-bromophenyl | 18.62 ± 0.79 | 23.45 ± 0.91 | > 400 |
| Doxorubicin | Reference Drug | 13.01 ± 0.91 | 19.51 ± 0.81 | 21.03 ± 0.99 |
Data presented as mean ± SD. Lower values indicate higher potency.
As the data indicates, compounds 2d and 2e , featuring halogen substitutions on the phenyl ring, demonstrated the most potent activity against HeLa and Hep3B cell lines, comparable in some cases to the standard chemotherapeutic drug, Doxorubicin.[11][12] This highlights a key aspect of drug design: small structural modifications can lead to significant changes in biological efficacy.
Conclusion
The isoxazole scaffold is a remarkably fruitful starting point for the development of novel anticancer agents. Its synthetic tractability, combined with the diverse mechanisms by which its derivatives can combat cancer, ensures its continued prominence in medicinal chemistry.[13] The protocols and data presented here provide a robust framework for researchers to synthesize, purify, and evaluate isoxazole-based compounds. Future work will likely focus on creating hybrid molecules that combine the isoxazole core with other pharmacophores to develop multi-targeted therapies with enhanced efficacy and reduced toxicity.[14][15]
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Application Notes & Protocols: A Guide to the In Vitro Evaluation of Isoxazole Compounds
Introduction: The Isoxazole Scaffold in Modern Drug Discovery
The isoxazole ring is a privileged five-membered heterocycle that serves as a cornerstone in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have led to its incorporation into a multitude of clinically successful drugs and investigational agents. Derivatives of isoxazole exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] This guide provides a comprehensive framework for the in vitro evaluation of novel isoxazole compounds, designed for researchers, scientists, and drug development professionals. Our approach is structured as a hierarchical screening cascade, ensuring a logical and resource-efficient progression from broad-based cytotoxicity screening to detailed mechanism of action and safety profiling.
A Hierarchical Approach to In Vitro Screening
A tiered screening strategy is essential for making informed decisions in the early stages of drug discovery.[3][4] This approach prioritizes assays to quickly eliminate compounds with undesirable properties (e.g., high toxicity, poor metabolic stability) while advancing promising candidates for more complex and resource-intensive studies.
Caption: Principle of a competitive receptor-ligand binding assay.
Tier 3: Early ADME & Safety Profiling
Causality: Favorable absorption, distribution, metabolism, and excretion (ADME) properties are critical for a compound's success in vivo. [3][5]Early in vitro assessment of these characteristics, along with key safety liabilities like cardiotoxicity, helps de-risk candidates and guides chemical optimization before significant resources are invested. [6][7]
Protocol 5: Metabolic Stability Assay
This assay determines the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance. [8]Liver microsomes (containing Phase I CYP enzymes) or hepatocytes (containing both Phase I and Phase II enzymes) are commonly used. [9][10] Step-by-Step Methodology:
-
System Preparation: Thaw cryopreserved human liver microsomes or hepatocytes and dilute to the desired concentration (e.g., 0.5 mg/mL protein for microsomes) in buffer. [10]2. Reaction Setup: In a 96-well plate, add the isoxazole compound (at a final concentration of ~1 µM) to the microsomal or hepatocyte suspension. [11]3. Initiate Metabolism: Pre-warm the plate to 37°C. Start the reaction by adding a cofactor solution (e.g., NADPH for microsomes). [9]4. Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a plate containing a cold organic solvent (e.g., acetonitrile) with an internal standard. [9]5. Sample Processing: Centrifuge the quenched plate to pellet the protein. Transfer the supernatant for analysis.
-
Data Acquisition: Analyze the samples using LC-MS/MS to quantify the remaining concentration of the parent compound at each time point. [8]7. Analysis: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint). [9]
Protocol 6: Cytochrome P450 (CYP) Inhibition Assay
This assay assesses the potential for a compound to cause drug-drug interactions (DDI) by inhibiting major CYP enzymes (e.g., 3A4, 2D6, 2C9). [6][12] Step-by-Step Methodology:
-
Assay Setup: Incubate human liver microsomes with an isoform-specific probe substrate and varying concentrations of the isoxazole test compound. [12][13]2. Initiate Reaction: Start the reaction by adding NADPH and incubate at 37°C.
-
Quench Reaction: After a set time, stop the reaction with a cold organic solvent.
-
Data Acquisition: Analyze the samples by LC-MS/MS to measure the formation of the substrate-specific metabolite. [12]5. Analysis: A reduction in metabolite formation indicates inhibition. Plot the percent inhibition against the isoxazole compound concentration to determine the IC₅₀ value for each CYP isoform. [13]
Protocol 7: Caco-2 Permeability Assay
The Caco-2 assay is the gold standard for predicting intestinal drug absorption. [14][15]Caco-2 cells, a human colon adenocarcinoma line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and active transporters. [14][15] Step-by-Step Methodology:
-
Cell Culture: Seed Caco-2 cells onto semi-permeable filter supports in Transwell® plates and culture for ~21 days to allow for differentiation and monolayer formation. [15]2. Monolayer Integrity Check: Before the assay, confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Measurement (A to B): Add the isoxazole compound to the apical (A, upper) chamber. At various time points, take samples from the basolateral (B, lower) chamber.
-
Permeability Measurement (B to A): In a separate set of wells, add the compound to the basolateral chamber and sample from the apical chamber. This helps determine if the compound is a substrate for efflux transporters (e.g., P-glycoprotein).
-
Data Acquisition: Analyze the concentration of the compound in the collected samples by LC-MS/MS.
-
Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. [14]An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux. [16]
Protocol 8: hERG Safety Assay
Inhibition of the hERG potassium channel is a primary cause of drug-induced cardiac arrhythmia (Torsades de Pointes). [17][18]Early screening for hERG liability is a regulatory requirement and critical for safety. [18]Automated patch-clamp electrophysiology is the standard high-throughput method. [18][19] Step-by-Step Methodology:
-
Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG). [17][19]Prepare a single-cell suspension.
-
Automated Patch-Clamp: Load the cells and compound solutions into an automated patch-clamp system (e.g., QPatch). [18][19]3. Data Acquisition: The system establishes a whole-cell recording configuration. A specific voltage protocol is applied to elicit the hERG current. [17]4. Compound Application: After establishing a stable baseline current, the system sequentially applies the vehicle control followed by increasing concentrations of the isoxazole compound. [17]5. Analysis: Measure the inhibition of the hERG tail current at each concentration. Plot the percent inhibition versus concentration to determine the IC₅₀ value. [19] Data Presentation: Summary of Early ADME & Safety Parameters
| Assay | Key Parameter | Desired Profile |
| Metabolic Stability | t₁/₂ (min) | > 30 (indicates lower clearance) |
| CYP Inhibition | IC₅₀ (µM) | > 10 (low risk of DDI) |
| Caco-2 Permeability | Papp (A→B) (10⁻⁶ cm/s) | > 10 (High); 1-10 (Medium); < 1 (Low) |
| Caco-2 Permeability | Efflux Ratio | < 2 (not a significant efflux substrate) |
| hERG Safety | IC₅₀ (µM) | > 10-30 (lower risk of cardiotoxicity) |
Conclusion
The in vitro protocols detailed in this guide provide a robust, logical, and field-proven framework for the comprehensive evaluation of novel isoxazole compounds. By systematically assessing cytotoxicity, mechanism of action, and key ADME/safety liabilities, researchers can efficiently identify and optimize promising lead candidates. This hierarchical approach ensures that resources are focused on compounds with the highest potential for success, ultimately accelerating the journey from discovery to clinical development.
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Application Note & Protocols: Multi-Step Synthesis of (Isoxazol-5-yl)methanol Derivatives for Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the isoxazole scaffold represents a "privileged structure" due to its wide-ranging biological activities.[1][2] Isoxazole-containing compounds have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[3][4] This application note provides a detailed guide to the multi-step synthesis of (isoxazol-5-yl)methanol derivatives, key building blocks in the development of novel therapeutics. We will delve into the prevalent synthetic strategies, focusing on the highly efficient [3+2] cycloaddition reaction, and provide detailed, field-proven protocols.
The Strategic Importance of the Isoxazole Moiety
The five-membered heterocyclic structure of isoxazole, containing adjacent nitrogen and oxygen atoms, imparts unique physicochemical properties to molecules.[4] This includes metabolic stability, the ability to act as a bioisosteric replacement for other functional groups, and the capacity to engage in various non-covalent interactions with biological targets. These attributes make isoxazole derivatives attractive candidates for drug discovery programs.[1][5]
Synthetic Approach: The [3+2] Cycloaddition Pathway
The most robust and versatile method for constructing the isoxazole ring is the 1,3-dipolar cycloaddition, also known as the [3+2] cycloaddition.[6] This reaction involves the concerted addition of a 1,3-dipole, typically a nitrile oxide, to a dipolarophile, such as an alkyne or an alkene. For the synthesis of (isoxazol-5-yl)methanol, propargyl alcohol serves as a readily available and effective dipolarophile.
A key advantage of this synthetic route is the ability to generate the unstable nitrile oxide intermediate in situ from a stable precursor, most commonly an aldoxime. This one-pot approach enhances efficiency and minimizes the handling of potentially hazardous intermediates.
Visualizing the Synthetic Workflow
The overall synthetic strategy can be visualized as a two-step process, often performed in a single pot, beginning with the formation of an aldoxime from an appropriate aldehyde, followed by the cycloaddition reaction.
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Scale-up synthesis of (isoxazol-5-yl)methanol
An Application Note and Protocol for the Scale-Up Synthesis of (Isoxazol-5-yl)methanol Derivatives
Abstract
The isoxazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] (Isoxazol-5-yl)methanol and its derivatives are crucial building blocks for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This application note provides a comprehensive, scalable, and robust two-step protocol for the synthesis of (3-aryl-isoxazol-5-yl)methanol, a representative example of this class. The synthesis proceeds via a 1,3-dipolar cycloaddition of an in situ-generated nitrile oxide with propargyl alcohol. We delve into the mechanistic rationale, process optimization for scale-up, detailed safety protocols, and analytical characterization, offering a complete guide for researchers in drug development and process chemistry.
Introduction and Mechanistic Rationale
Isoxazoles are five-membered aromatic heterocycles containing adjacent nitrogen and oxygen atoms. This arrangement confers unique electronic properties, making them valuable as bioisosteres for other functional groups and enabling a wide range of biological activities.[1][3] The (isoxazol-5-yl)methanol core, in particular, provides a versatile handle for further chemical elaboration.
The most common and efficient method for constructing the 3,5-disubstituted isoxazole ring is the [3+2] Huisgen cycloaddition.[4] This reaction involves the 1,3-dipolar cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile).[5][6]
Our selected synthetic strategy involves two key stages:
-
Aldoxime Formation: An aromatic aldehyde is condensed with hydroxylamine to form the corresponding aldoxime.
-
Oxidative Cycloaddition: The aldoxime is oxidized in situ to a highly reactive nitrile oxide intermediate. This intermediate is immediately trapped by propargyl alcohol, which is present in the reaction mixture, to regioselectively form the desired (3-aryl-isoxazol-5-yl)methanol product.[7][8]
The in situ generation of the nitrile oxide is critical for safety and efficiency, as nitrile oxides can be unstable and prone to dimerization.[9] Common oxidants for this transformation include sodium hypochlorite (NaOCl), N-chlorosuccinimide (NCS), or cerium ammonium nitrate (CAN).[8][10] This guide will focus on the use of readily available and cost-effective sodium hypochlorite.
Process Workflow and Logic
The overall synthetic process is designed for scalability and robustness, moving from readily available starting materials to the purified final product.
Caption: Workflow for the scale-up synthesis of (3-aryl-isoxazol-5-yl)methanol.
Detailed Experimental Protocols
Safety Precaution: All operations must be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves, must be worn at all times.
Step 1: Synthesis of 4-Bromobenzaldoxime (Precursor)
This protocol is adapted from established procedures for aldoxime synthesis.[8]
Materials & Reagents:
| Reagent | MW ( g/mol ) | Equivalents | Amount (g) | Moles (mol) |
| 4-Bromobenzaldehyde | 185.02 | 1.0 | 50.0 | 0.270 |
| Hydroxylamine HCl | 69.49 | 1.5 | 28.2 | 0.406 |
| Pyridine | 79.10 | - | 150 mL | - |
| Ethyl Acetate | 88.11 | - | ~500 mL | - |
| Deionized Water | 18.02 | - | ~500 mL | - |
| Anhydrous Na₂SO₄ | 142.04 | - | As needed | - |
Procedure:
-
To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-bromobenzaldehyde (50.0 g, 0.270 mol), hydroxylamine hydrochloride (28.2 g, 0.406 mol), and pyridine (150 mL).
-
Heat the mixture to reflux (approx. 115 °C) under a nitrogen atmosphere and maintain for 3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully remove the pyridine under reduced pressure using a rotary evaporator.
-
To the resulting residue, add ethyl acetate (250 mL) and deionized water (250 mL). Stir vigorously for 10 minutes.
-
Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with an additional portion of ethyl acetate (100 mL).
-
Combine the organic layers and wash with deionized water (2 x 150 mL) and then with brine (1 x 100 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the 4-bromobenzaldoxime as a solid. The product is typically used in the next step without further purification.
-
Expected Yield: ~53 g (98%)
-
Appearance: Off-white to pale yellow solid.
-
Step 2: Synthesis of (3-(4-Bromophenyl)isoxazol-5-yl)methanol
This one-pot cycloaddition protocol is optimized for scalability and safety.[7][8]
Materials & Reagents:
| Reagent | MW ( g/mol ) | Equivalents | Amount | Moles (mol) |
| 4-Bromobenzaldoxime | 200.03 | 1.0 | 53.0 g | 0.265 |
| Propargyl Alcohol | 56.06 | 1.2 | 17.8 g (18.5 mL) | 0.318 |
| Dichloromethane (DCM) | 84.93 | - | 750 mL | - |
| Sodium Hypochlorite | 74.44 | 2.0 | 500 mL of 10-15% soln. | ~0.530 |
Procedure:
-
In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and an addition funnel, dissolve the 4-bromobenzaldoxime (53.0 g, 0.265 mol) and propargyl alcohol (17.8 g, 0.318 mol) in dichloromethane (750 mL).
-
Cool the stirred solution to 0-5 °C using an ice-water bath.
-
Charge the addition funnel with a 10-15% aqueous solution of sodium hypochlorite (~500 mL).
-
Add the sodium hypochlorite solution dropwise to the reaction mixture over 1.5-2 hours, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional hour, then let it warm to room temperature and stir for 4-6 hours. Monitor reaction completion by TLC.
-
Work-up: Transfer the reaction mixture to a large separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 150 mL).
-
Combine all organic layers and wash with 1M sodium thiosulfate solution (200 mL) to quench any remaining oxidant, followed by deionized water (200 mL) and brine (150 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.
Purification Protocol: Recrystallization
For scale-up, recrystallization is a more efficient purification method than column chromatography.[11][12]
-
Transfer the crude solid to a suitably sized Erlenmeyer flask.
-
Add a minimal amount of a hot solvent system, such as ethyl acetate/hexanes or isopropanol/water, until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath for 1-2 hours to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to a constant weight.
-
Expected Yield: 45-55 g (65-80% over two steps)
-
Appearance: White to off-white crystalline solid.
-
Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.[13]
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~7.65 (d, 2H, Ar-H), ~7.55 (d, 2H, Ar-H), ~6.50 (s, 1H, isoxazole C4-H), ~4.85 (s, 2H, CH₂), ~2.0-2.5 (br s, 1H, OH).
-
¹³C NMR (101 MHz, CDCl₃): δ (ppm) ~162.0, ~159.0, ~132.0, ~129.0, ~128.0, ~125.0, ~102.0, ~56.0.
-
FT-IR (KBr, cm⁻¹): ~3300 (O-H stretch, broad), ~1600 (C=N stretch), ~1450 (aromatic C=C stretch), ~1050 (C-O stretch).[8]
-
Mass Spectrometry (ESI+): Calculated for C₉H₈BrNO₂ [M+H]⁺, found m/z consistent with the expected value.
Scale-Up and Process Safety Considerations
-
Exotherm Control: The in situ generation of the nitrile oxide using sodium hypochlorite is exothermic. On a larger scale, efficient heat dissipation is critical. A jacketed reactor with controlled cooling is recommended. The rate of addition of the oxidant must be carefully controlled to maintain the desired temperature range.
-
Agitation: Mechanical stirring is required for larger volumes to ensure efficient mixing and heat transfer in the biphasic reaction mixture.
-
Solvent Selection: While DCM is effective, its environmental and health concerns may necessitate evaluation of alternative solvents like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) for greener processing at an industrial scale.
-
Waste Management: Aqueous waste containing residual hypochlorite should be quenched with a reducing agent (e.g., sodium bisulfite or thiosulfate) before disposal.[14][15] Halogenated and non-halogenated organic wastes should be segregated and disposed of according to institutional guidelines.
-
Ultrasound Irradiation: For process intensification, ultrasound-assisted synthesis can be explored. It has been shown to reduce reaction times and improve yields for isoxazole synthesis by enhancing mass transfer.[10][16]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield in Step 1 | Incomplete reaction. | Increase reflux time. Ensure reagents are dry and of high purity. |
| Loss of product during work-up. | Perform multiple extractions. Avoid overly aggressive washing. | |
| Low Yield in Step 2 | Degradation of nitrile oxide (dimerization). | Maintain low temperature (0-5 °C) during NaOCl addition. Ensure efficient stirring. |
| Ineffective oxidant. | Use a fresh, properly stored batch of sodium hypochlorite. Titrate to confirm its concentration. | |
| Impure Final Product | Incomplete reaction. | Allow the reaction to stir longer at room temperature. Monitor closely by TLC. |
| Inefficient purification. | Optimize the recrystallization solvent system. If necessary for very high purity, perform column chromatography. |
References
-
Environment, Health & Safety, Princeton University. (n.d.). Safe Handling of Sodium Azide (SAZ). Retrieved from [Link]
-
University of Tennessee Health Science Center. (n.d.). Lab Safety Guideline: Sodium Azide. Retrieved from [Link]
-
University of New Mexico Department of Chemistry & Chemical Biology. (2021). Standard Operating Procedure: Safe Handling of Azido Compounds. Retrieved from [Link]
-
Yale Environmental Health & Safety. (n.d.). Sodium Azide. Retrieved from [Link]
-
Carl ROTH GmbH + Co. KG. (2025). Safety Data Sheet: Sodium azide. Retrieved from [Link]
-
Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. (n.d.). National Institutes of Health. Retrieved from [Link]
- Shen, C., et al. (2011). One-Pot Synthesis of (3-Phenylisoxazol-5-yl)Methanol Derivatives Under Ultrasound. Letters in Organic Chemistry, 8(4), 278-281.
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). Royal Society of Chemistry. Retrieved from [Link]
-
Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). MDPI. Retrieved from [Link]
-
Isoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Synthesis and characterization of some novel isoxazoles via chalcone intermediates. (n.d.). Der Pharma Chemica. Retrieved from [Link]
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A useful, regiospecific synthesis of isoxazoles. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]
-
Synthesis of isoxazoline and isoxazole heterocycles as potential inhibitors of lysyl oxidase. (n.d.). American Chemical Society. Retrieved from [Link]
- Shen, C., et al. (2011). One-Pot Synthesis of (3-Phenylisoxazol-5-yl)methanol Derivatives Under Ultrasound. Letters in Organic Chemistry, 8(4).
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Isoxazole. (n.d.). Wikipedia. Retrieved from [Link]
-
A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
- Gollapalli, N., et al. (2022). Green Synthesis of Newer Isoxazole Derivatives and Their Biological Evaluation. International Journal of Biology, Pharmacy and Allied Sciences, 11(6), 2622-2629.
-
Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. (2024). Biological and Molecular Chemistry. Retrieved from [Link]
-
Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. (2025). ResearchGate. Retrieved from [Link]
- Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 1(2), 118-126.
-
Regioselective Synthesis of Isoxazoles from Propargylic Alcohols via In‐situ‐formed α‐Iodo Enones/Enals. (2025). ResearchGate. Retrieved from [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). MDPI. Retrieved from [Link]
- Bhirud, J. D., & Narkhede, H. P. (n.d.). An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. Connect Journals.
-
Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]
-
MSJChem. (2017). D.9 Extraction and purification of organic products (HL). YouTube. Retrieved from [Link]
-
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (n.d.). MDPI. Retrieved from [Link]
-
Natural Product Isolation (2) - Purification Techniques, An Overview. (2016). Master Organic Chemistry. Retrieved from [Link]
-
Ethanol production, purification, and analysis techniques: a review. (n.d.). SpringerLink. Retrieved from [Link]
- Gollapalli, N. R., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(6), 346-352.
-
Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. (n.d.). MDPI. Retrieved from [Link]
-
Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. (n.d.). National Institutes of Health. Retrieved from [Link]
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Application Notes and Protocols for the Purification of (isoxazol-5-yl)methanol by Column Chromatography
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity for (isoxazol-5-yl)methanol in Medicinal Chemistry
The isoxazole moiety is a cornerstone in modern medicinal chemistry, featuring in a range of pharmaceuticals due to its unique electronic properties and ability to act as a bioisostere for other functional groups. (Isoxazol-5-yl)methanol, as a key building block, serves as a precursor for a multitude of more complex, biologically active molecules. The purity of this starting material is paramount; trace impurities can lead to unwanted side reactions, complicate downstream reaction monitoring, and ultimately compromise the integrity and safety of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the purification of (isoxazol-5-yl)methanol using column chromatography, a robust and widely applicable technique for achieving high levels of purity.
Understanding the Separation: Principles of Column Chromatography for Polar Heterocycles
Column chromatography is a preparative technique used to separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[1][2][3] For a polar molecule like (isoxazol-5-yl)methanol, which contains a hydroxyl group and two heteroatoms, careful selection of both the stationary and mobile phases is crucial for effective separation from less polar starting materials or more polar byproducts.
Stationary Phase Selection: The Utility of Silica Gel
Silica gel (SiO₂) is the most common stationary phase for normal-phase column chromatography due to its high surface area and the presence of surface silanol (Si-OH) groups.[1] These silanol groups are polar and can interact with polar molecules via hydrogen bonding. Consequently, more polar compounds in a mixture will have a stronger affinity for the silica gel and will move down the column more slowly, while less polar compounds will be eluted more quickly by the mobile phase.[1][3] Given the polar nature of (isoxazol-5-yl)methanol, silica gel is an appropriate choice for its purification.
Mobile Phase Selection: A Balancing Act of Polarity
The choice of the mobile phase, or eluent, is critical for achieving good separation.[2] A solvent system that is too polar will cause all compounds, including the desired product and impurities, to elute quickly with little to no separation. Conversely, a solvent system that is not polar enough will result in all compounds remaining strongly adsorbed to the silica gel, leading to very slow or no elution.[2]
For the purification of (isoxazol-5-yl)methanol, a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is typically employed.[4][5] The polarity of the eluent is fine-tuned by adjusting the ratio of these two solvents. The optimal solvent system is typically determined by preliminary analysis using Thin-Layer Chromatography (TLC).[2]
Pre-Purification Analysis: Method Development with Thin-Layer Chromatography (TLC)
Before proceeding with column chromatography, it is essential to develop a suitable solvent system using TLC. The goal is to find a solvent mixture that provides a good separation between (isoxazol-5-yl)methanol and its impurities, with the desired compound having a retention factor (Rf) of approximately 0.25-0.35.[1]
Protocol for TLC Analysis:
-
Prepare TLC Plates: Use commercially available silica gel TLC plates.
-
Spot the Sample: Dissolve a small amount of the crude (isoxazol-5-yl)methanol in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it onto the baseline of the TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing a pre-equilibrated atmosphere of the chosen solvent system (e.g., varying ratios of hexane:ethyl acetate).
-
Visualize the Spots: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the separated spots under UV light (254 nm) and/or by staining with an appropriate reagent (e.g., potassium permanganate).
-
Calculate Rf Values: The Rf value for each spot is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.
-
Optimize the Solvent System: Adjust the ratio of the polar and non-polar solvents until the desired separation and Rf value for (isoxazol-5-yl)methanol are achieved.
Detailed Protocol for Column Chromatography Purification
This protocol outlines the step-by-step procedure for purifying crude (isoxazol-5-yl)methanol using silica gel column chromatography.
Materials and Equipment:
-
Crude (isoxazol-5-yl)methanol
-
Silica gel (230-400 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Chromatography column with a stopcock
-
Cotton or glass wool
-
Sand (acid-washed)
-
Collection tubes or flasks
-
TLC plates and developing chamber
-
Rotary evaporator
Workflow Diagram:
Caption: Workflow for the purification of (isoxazol-5-yl)methanol.
Step-by-Step Procedure:
-
Column Preparation:
-
Ensure the chromatography column is clean, dry, and securely clamped in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[1]
-
Add a thin layer of sand on top of the plug.
-
-
Packing the Column (Slurry Method):
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent (determined by TLC).[4] The amount of silica gel should be approximately 30-50 times the weight of the crude sample.[1]
-
Pour the slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.
-
Open the stopcock to allow some solvent to drain, which helps in compacting the silica gel bed. Do not let the top of the silica gel run dry.
-
Once the silica gel has settled, add a thin layer of sand on top to protect the surface of the stationary phase from being disturbed during sample loading.[4]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude (isoxazol-5-yl)methanol in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude sample) to this solution.
-
Remove the solvent under reduced pressure (using a rotary evaporator) to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluting solvent to the top of the column.
-
Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per fraction).
-
Start with the least polar solvent system determined by TLC. If a gradient elution is required (i.e., the polarity of the eluent is gradually increased), prepare a series of solvent mixtures with increasing concentrations of the more polar solvent (e.g., ethyl acetate).[2]
-
Maintain a constant flow rate and ensure the top of the silica gel does not run dry.
-
-
Monitoring the Separation:
-
Periodically analyze the collected fractions by TLC to determine which fractions contain the desired product.
-
Spot every few fractions on a TLC plate, along with a spot of the crude mixture and a pure standard if available.
-
Develop the TLC plate in the optimized solvent system.
-
-
Isolation of the Pure Product:
-
Based on the TLC analysis, combine the fractions that contain the pure (isoxazol-5-yl)methanol.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
-
Purity Assessment:
-
Assess the purity of the final product using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Mass Spectrometry (MS).[6]
-
Data Presentation: Key Parameters for Purification
| Parameter | Recommended Value/Procedure | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Polar adsorbent suitable for separating polar compounds.[1] |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Allows for the elution of compounds with a range of polarities.[4] |
| TLC Rf of Target | 0.25 - 0.35 | Ensures good separation and a reasonable elution time from the column.[1] |
| Sample Loading | Dry Loading | Provides better resolution and avoids disrupting the column packing.[7] |
| Silica to Sample Ratio | 30:1 to 50:1 (w/w) | Ensures sufficient separation capacity.[1] |
| Fraction Analysis | TLC | A quick and effective way to monitor the elution of compounds.[2] |
| Purity Analysis | HPLC, NMR, MS | Quantitative and qualitative assessment of the final product's purity.[6] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation | - Inappropriate solvent system- Column channeling (uneven packing) | - Re-optimize the solvent system using TLC.- Repack the column carefully to ensure a homogenous bed. |
| Compound Won't Elute | - Solvent system is not polar enough. | - Gradually increase the polarity of the mobile phase (gradient elution). |
| Compound Elutes Too Quickly | - Solvent system is too polar. | - Decrease the polarity of the mobile phase. |
| Cracked Column Bed | - The column ran dry. | - Always keep the solvent level above the top of the stationary phase. |
| Product Degradation | - Isoxazole ring instability under certain conditions. | - Avoid using strongly basic or acidic conditions during workup and purification. The isoxazole ring can be labile under basic conditions.[8][9] |
Safety and Handling
-
(Isoxazol-5-yl)methanol and its derivatives should be handled in a well-ventilated fume hood.[10][11]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[10]
-
The solvents used in column chromatography, such as hexane and ethyl acetate, are flammable and should be kept away from ignition sources. Methanol, if used, is toxic if swallowed, in contact with skin, or if inhaled.[12]
-
Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The purification of (isoxazol-5-yl)methanol by column chromatography is a reliable and effective method for obtaining high-purity material essential for research and drug development. Success hinges on a systematic approach, beginning with careful method development using TLC, followed by meticulous execution of the column chromatography protocol. By understanding the principles of the separation and anticipating potential challenges, researchers can consistently achieve the desired purity of this valuable synthetic intermediate.
References
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- Column chromatography. (n.d.).
- Fisher Scientific. (2010, April 10). SAFETY DATA SHEET - (5-Methylisoxazol-3-yl)methanol.
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- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- Columbia University. (n.d.). Column chromatography.
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Application Notes and Protocols for the Recrystallization of Isoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide to the recrystallization of isoxazole derivatives, a critical purification technique in synthetic and medicinal chemistry. This document moves beyond a simple procedural outline, offering in-depth explanations for experimental choices, robust troubleshooting strategies, and a framework for developing tailored purification protocols.
The Significance of Isoxazoles and the Imperative of Purity
Isoxazole derivatives are a cornerstone of modern pharmacology, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The precise three-dimensional structure of these molecules, dictated by the substitution pattern on the isoxazole ring, is critical to their therapeutic efficacy and safety. Impurities, such as regioisomers or unreacted starting materials, can dramatically alter a compound's biological activity and introduce toxicity. Therefore, achieving high purity is not merely a matter of analytical neatness but a fundamental requirement for reliable biological evaluation and clinical success.
While chromatography is a powerful purification tool, recrystallization offers a cost-effective and scalable method for obtaining highly pure crystalline solids. For isoxazole derivatives that are solids at room temperature, mastering recrystallization is an essential skill.
Foundational Principles of Recrystallization for Isoxazole Derivatives
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures. The ideal recrystallization solvent should dissolve the isoxazole derivative sparingly or not at all at room temperature but readily at its boiling point.
The inherent polarity of the isoxazole ring, stemming from the presence of both nitrogen and oxygen atoms, makes it more soluble in polar solvents. The solubility of a specific isoxazole derivative, however, is significantly influenced by its substituents. A large, nonpolar substituent will increase solubility in nonpolar solvents, while polar functional groups will enhance solubility in polar solvents. This "like dissolves like" principle is the guiding tenet of solvent selection.
Strategic Solvent Selection for Isoxazole Derivatives
The selection of an appropriate solvent system is the most critical step in developing a successful recrystallization protocol. A systematic approach, grounded in the physicochemical properties of the isoxazole derivative, is paramount.
Single Solvent Systems
For many isoxazole derivatives of moderate polarity, a single solvent can be effective. Common choices include:
-
Ethanol or Methanol: These are often the first choice for recrystallizing simple isoxazoles.
-
Water: For highly polar isoxazole derivatives, water can be an excellent and environmentally benign solvent.
Mixed Solvent Systems
When a single solvent does not provide the desired solubility profile, a mixed solvent system, also known as a solvent-antisolvent system, is employed. This typically involves a "good" solvent in which the isoxazole is highly soluble and a "poor" solvent (antisolvent) in which it is sparingly soluble.
A common and effective mixed solvent system for isoxazole derivatives is Ethanol/Water . The crude product is dissolved in a minimal amount of hot ethanol, and water is added dropwise until the solution becomes cloudy (the saturation point). The solution is then allowed to cool slowly.
Another versatile combination is Hexane/Ethyl Acetate . The compound is dissolved in a minimal amount of hot ethyl acetate, and hexane is added until turbidity persists.
The following table summarizes commonly employed solvent systems for the recrystallization of isoxazole derivatives:
| Solvent System | Polarity | Suitable for Isoxazole Derivatives with... |
| Ethanol or Methanol | Polar | Simple, moderately polar substituents. |
| Ethanol/Water | Polar | Moderately polar substituents. |
| Hexane/Ethyl Acetate | Nonpolar/Polar | A wide range of polarities. |
| Dichloromethane/Hexane | Nonpolar/Polar | Similar to Hexane/Ethyl Acetate. |
Table 1: Common Recrystallization Solvent Systems for Isoxazole Derivatives
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the recrystallization of isoxazole derivatives.
Protocol 1: Single Solvent Recrystallization
This protocol is suitable for isoxazole derivatives that exhibit a significant difference in solubility in a single solvent at high and low temperatures.
Methodology:
-
Dissolution: Place the crude isoxazole derivative in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to the solvent's boiling point with gentle swirling. Continue adding the solvent in small portions until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This is a critical step to remove any particulate matter that will not dissolve.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize the yield, the flask can then be placed in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator to remove all traces of solvent.
Protocol 2: Mixed Solvent Recrystallization
This protocol is ideal when a single solvent is not suitable.
Methodology:
-
Dissolution: Dissolve the crude isoxazole derivative in the minimum amount of the "good" solvent at its boiling point.
-
Addition of Antisolvent: While the solution is still hot, add the "poor" solvent (antisolvent) dropwise until the solution becomes faintly cloudy. If too much antisolvent is added, add a small amount of the "good" solvent to redissolve the precipitate.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 4-6 from Protocol 1.
Visualizing the Workflow
Caption: Logical flow for selecting a recrystallization solvent system.
Troubleshooting Common Recrystallization Challenges
Even with a well-designed protocol, challenges can arise. The following guide provides solutions to common problems encountered during the recrystallization of isoxazole derivatives.
| Problem | Potential Cause(s) | Troubleshooting Strategies |
| No Crystals Form | - Too much solvent was used.- The solution is supersaturated. | - Reduce the solvent volume by gentle heating or under reduced pressure.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound. |
| "Oiling Out" | - The compound's melting point is lower than the solvent's boiling point.- The solution is cooling too quickly.- High concentration of impurities. | - Use a lower-boiling point solvent system.- Allow the solution to cool more slowly.- Purify the crude product further by column chromatography before recrystallization. |
| Poor Recovery | - The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Ensure the solution is thoroughly cooled before filtration.- Minimize the amount of solvent used for washing.- Use a pre-heated funnel for hot filtration. |
| Colored Product | - Colored impurities are co-crystallizing. | - Add a small amount of activated charcoal to the hot solution before filtration. |
Table 2: Troubleshooting Guide for Isoxazole Recrystallization
Conclusion
The recrystallization of isoxazole derivatives is a powerful and essential technique for achieving the high levels of purity required for pharmaceutical research and development. By understanding the fundamental principles of solubility and crystallization, and by employing a systematic approach to solvent selection and protocol development, researchers can confidently and efficiently purify these valuable compounds. This guide provides the foundational knowledge and practical protocols to navigate the challenges of isoxazole recrystallization and to consistently obtain high-quality, crystalline materials.
References
-
(Author, Year). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. ResearchGate. [Online]. Available: [Link]
-
Dou, G., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13645-13653. [Online]. Available: [Link]
-
Solubility of Things. (n.d.). Isoxazole. [Online]. Available: [Link]
-
MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 18(1), 179. [Online]. Available: [Link]
- (Author, Year). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds.
-
(Author, Year). The Physico‐Chemical Properties of Isoxazole and its Derivatives. ResearchGate. [Online]. Available: [Link]
- (Author, Year). EXPERIMENT (3) Recrystallization.
-
(Author, Year). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. ResearchGate. [Online]. Available: [Link]
-
(Author, Year). Lipophilicity and water solubility of Isoxazole derivatives computed by.... ResearchGate. [Online]. Available: [Link]
-
(Author, Year). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. [Online]. Available: [Link]
-
(Author, Year). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. NIH. [Online]. Available: [Link]
-
(Author, Year). Theoretical-study-of-Isoxazoles-and-their-derivatives. ResearchGate. [Online]. Available: [Link]
-
(Author, Year). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. [Online]. Available: [Link]
- (Author, Year). Recrystallization.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Online]. Available: [Link]
-
(Author, Year). Examples of some isoxazole-containing bioactive compounds and drugs. ResearchGate. [Online]. Available: [Link]
-
(Author, Year). Isoxazole Derivatives of Alpha-pinene Isomers: Synthesis, Crystal Structure, Spectroscopic Characterization (FT-IR/NMR/GC-MS) and DFT Studies. ResearchGate. [Online]. Available: [Link]
-
(Author, Year). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Online]. Available: [Link]
-
(Author, Year). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. PMC. [Online]. Available: [Link]
-
(Author, Year). Diversity points of substituted isoxazoles. ResearchGate. [Online]. Available: [Link]
Application Note: A Strategic Guide to the HPLC Purification of Polar Isoxazole Compounds
Abstract
Isoxazole scaffolds are privileged structures in medicinal chemistry, frequently appearing in active pharmaceutical ingredients (APIs).[1][2] As drug discovery trends toward more complex and polar molecules to improve pharmacokinetic properties, researchers face significant challenges in purifying these polar isoxazole derivatives. Standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods often fail, leading to poor retention, inadequate resolution, and compromised purity. This guide provides a detailed framework for developing robust HPLC purification methods for polar isoxazole compounds. It moves beyond standard protocols to explain the underlying chromatographic principles, enabling scientists to make informed decisions in column selection, mobile phase optimization, and method scaling. Two detailed protocols are presented: one utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) for highly polar analytes and another using a modern polar-embedded reversed-phase column for moderately polar compounds.
The Challenge: Understanding the Physicochemical Properties of Polar Isoxazoles
The isoxazole ring itself is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms.[3][4] This structure imparts a significant dipole moment and hydrogen bonding capability.[1] When substituted with polar functional groups such as hydroxyls (-OH), amines (-NH2), or carboxylic acids (-COOH), the resulting molecule can become exceptionally hydrophilic.
This high polarity is the root of the purification challenge. In traditional RP-HPLC, which uses a non-polar stationary phase (like C18) and a polar mobile phase, retention is driven by hydrophobic interactions.[5] Highly polar analytes have minimal affinity for the non-polar stationary phase and are therefore poorly retained, often eluting in the solvent front with impurities.[6] This makes achieving high purity and recovery nearly impossible with standard C18 columns.
Strategic Method Development
A successful purification strategy for polar isoxazoles hinges on selecting a chromatographic system that promotes favorable interactions with the analyte. This involves a careful choice of both the stationary phase (the column) and the mobile phase.
Column Selection: Choosing the Right Stationary Phase
When standard C18 columns prove ineffective, alternative column chemistries are required to provide the necessary retention and selectivity.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique for separating highly polar compounds.[7] It utilizes a polar stationary phase (e.g., bare silica, amide, diol, or zwitterionic phases) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[8][9] The retention mechanism is primarily based on the partitioning of the polar analyte into a water-enriched layer that adsorbs onto the surface of the stationary phase.[10][11] As the aqueous content of the mobile phase increases, the analyte's elution is accelerated.[6] This mode is often the best choice for very polar, hydrophilic isoxazoles that show no retention in reversed-phase.
-
Polar-Embedded Phases: These are reversed-phase columns that have a polar group (e.g., amide or carbamate) embedded within the alkyl chain (C18 or C8).[12][13] This embedded polar group alters the selectivity compared to a standard C18 column and, crucially, prevents the collapse of the stationary phase ligands in highly aqueous mobile phases.[14][15] This "pore dewetting" phenomenon can cause sudden retention loss on traditional C18 columns when using mobile phases with more than 95% water.[16][17] Polar-embedded columns are compatible with 100% aqueous mobile phases, making them ideal for moderately polar isoxazoles that require highly aqueous conditions for retention.[13]
-
Polar-Endcapped Phases: In these columns, the residual silanol groups on the silica surface are capped with a polar reagent instead of a non-polar one.[18][19] This modification helps to shield basic analytes from interacting with acidic silanols, which can cause significant peak tailing. This strategy is particularly useful if the polar isoxazole contains a basic nitrogen moiety.
Mobile Phase Optimization: The Driving Force of Separation
The mobile phase composition is critical for controlling retention, selectivity, and peak shape.
-
pH Control: The pH of the mobile phase dictates the ionization state of the analyte.[20] For isoxazoles with acidic or basic functional groups, adjusting the pH can dramatically alter their polarity and, therefore, their retention. As a general rule, to maximize retention in reversed-phase, the pH should be adjusted to suppress ionization (pH < pKa for acids, pH > pKa for bases). Conversely, in HILIC, retention is often enhanced when the analyte is in its more hydrophilic ionized form.[21]
-
Buffer Selection: Using a buffer is essential to maintain a constant pH and ensure reproducible chromatography. For preparative work and compatibility with mass spectrometry (MS), volatile buffers are preferred. Ammonium formate and ammonium acetate are excellent choices as they are soluble in the high organic content of HILIC mobile phases and are fully MS-compatible.[9][22][23] A buffer concentration of 10-20 mM is typically sufficient to provide adequate buffering capacity without causing issues with solubility or high backpressure.[22]
-
Organic Modifier: In HILIC, acetonitrile is the most common organic solvent because it is aprotic and effectively facilitates the formation of the aqueous layer on the stationary phase.[7][24] In reversed-phase, acetonitrile and methanol are the most common choices, and switching between them can offer different selectivity due to their distinct chemical properties.[20]
Visualization of Method Development Strategy
The decision process for selecting the appropriate chromatographic mode can be visualized as a logical workflow.
Caption: Decision tree for HPLC method development for polar isoxazoles.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for purifying polar isoxazole compounds using both HILIC and polar-embedded reversed-phase chromatography.
Protocol 1: HILIC Purification of a Highly Polar Hydroxy-Isoxazole
This protocol is designed for a very polar isoxazole derivative that exhibits little to no retention on C18 or polar-embedded columns. The primary retention mechanism is hydrophilic partitioning.
Methodology Workflow
Sources
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- 24. biotage.com [biotage.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (Isoxazol-5-yl)methanol
Welcome to our dedicated technical support center for the synthesis of (isoxazol-5-yl)methanol. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic yields and troubleshoot common experimental hurdles. Our approach is rooted in a deep understanding of the underlying chemical principles and extensive hands-on experience in synthetic chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to (isoxazol-5-yl)methanol?
The two most prevalent and reliable methods for synthesizing (isoxazol-5-yl)methanol are:
-
Reduction of Isoxazole-5-carboxylic Acid or its Esters: This is arguably the most straightforward approach. The carboxylic acid or an ester derivative is reduced using a suitable reducing agent.
-
Reaction of a 5-lithiated Isoxazole with Formaldehyde: This method involves the deprotonation of a 5-unsubstituted isoxazole with a strong base, followed by quenching with formaldehyde.
Each route has its own set of advantages and potential pitfalls, which we will explore in the troubleshooting section.
Q2: I am observing a low yield in my reduction of ethyl isoxazole-5-carboxylate. What are the likely causes?
Low yields in this reduction are often traced back to several key factors:
-
Choice of Reducing Agent: The reactivity of the reducing agent is critical. Over-reduction can lead to ring opening of the isoxazole, while incomplete reduction will leave starting material.
-
Reaction Temperature: Exothermic reactions, if not properly controlled, can lead to side product formation.
-
Purity of Starting Material: Impurities in the starting ester can interfere with the reaction.
-
Work-up Procedure: Inefficient extraction or product loss during purification will negatively impact the final yield.
Q3: What are the characteristic NMR peaks for (isoxazol-5-yl)methanol that I should look for to confirm its identity?
For successful synthesis of (isoxazol-5-yl)methanol, you should expect to see the following characteristic signals in a 1H NMR spectrum (in CDCl3):
-
A singlet for the methylene protons (-CH2OH) around δ 4.8 ppm .
-
A singlet for the hydroxyl proton (-OH) which can be broad and variable in its chemical shift, typically between δ 2.0-3.0 ppm .
-
A singlet for the C4-proton of the isoxazole ring around δ 6.4 ppm .
-
A singlet for the C3-proton of the isoxazole ring around δ 8.2 ppm .
The absence or shifting of these peaks can indicate the presence of impurities or an incorrect final product.
Troubleshooting Guide
This section provides a detailed breakdown of common problems encountered during the synthesis of (isoxazol-5-yl)methanol and offers systematic solutions.
Problem 1: Low or No Yield in the Reduction of Ethyl Isoxazole-5-carboxylate
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inappropriate Reducing Agent | Switch to a milder reducing agent like Diisobutylaluminium hydride (DIBAL-H) or Lithium borohydride (LiBH4). | Stronger reducing agents such as Lithium aluminum hydride (LiAlH4) can over-reduce the ester and potentially cleave the N-O bond of the isoxazole ring, leading to a complex mixture of byproducts. |
| Suboptimal Reaction Temperature | Perform the reaction at a lower temperature (e.g., -78 °C to 0 °C). | Many reduction reactions are highly exothermic. Lowering the temperature helps to control the reaction rate and minimize the formation of side products. |
| Moisture in the Reaction | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents. | Reducing agents like LiAlH4 and DIBAL-H react violently with water. The presence of moisture will quench the reducing agent, leading to incomplete reaction and lower yields. |
| Inefficient Quenching | Use a carefully controlled quenching procedure, such as the Fieser workup for LiAlH4 reactions. | Improper quenching can lead to the formation of emulsions or the precipitation of aluminum salts that can trap the product, making extraction difficult. |
Experimental Protocol: Reduction of Ethyl Isoxazole-5-carboxylate with DIBAL-H
-
Dissolve ethyl isoxazole-5-carboxylate (1 equivalent) in anhydrous THF in a flame-dried, three-necked flask under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add DIBAL-H (1.0 M in hexanes, 2.2 equivalents) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers are observed.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Problem 2: Formation of a Major Byproduct in the Lithiation-Formaldehyde Reaction
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Incorrect Lithiation Site | Ensure the use of a 3-substituted isoxazole to direct lithiation to the C5 position. | The acidity of the protons on the isoxazole ring can vary depending on the substituents. Without a substituent at the 3-position, competitive deprotonation at C3 can occur. |
| Decomposition of the Lithiated Intermediate | Maintain a low temperature (typically -78 °C) throughout the lithiation and quenching steps. | Lithiated isoxazoles can be unstable at higher temperatures and may undergo ring-opening or other decomposition pathways. |
| Source of Formaldehyde | Use freshly cracked paraformaldehyde or a commercially available solution of formaldehyde in an appropriate solvent. | Paraformaldehyde can be difficult to depolymerize completely, leading to incomplete reaction. Gaseous formaldehyde, generated in situ, is often the most effective electrophile. |
| Over-addition of Base | Use a stoichiometric amount of the organolithium base (e.g., n-BuLi). | An excess of a strong base can lead to multiple deprotonations or side reactions with the solvent or the desired product. |
Workflow for Troubleshooting the Lithiation-Formaldehyde Reaction
Caption: Troubleshooting flowchart for the lithiation-formaldehyde synthesis route.
Visualizing the Synthetic Pathways
The choice of synthetic route is a critical decision in optimizing the yield of (isoxazol-5-yl)methanol. The following diagram illustrates the two primary pathways discussed.
Caption: The two primary synthetic routes to (isoxazol-5-yl)methanol derivatives.
References
-
The reduction of isoxazoles with lithium aluminum hydride. Journal of the American Chemical Society. A study detailing the reaction of various isoxazoles with LiAlH4, highlighting potential ring cleavage. [Link]
-
The Metallation of Isoxazole and its Derivatives. Tetrahedron. A comprehensive review on the metallation of isoxazoles, discussing the stability of lithiated intermediates and their subsequent reactions. [Link]
Technical Support Guide: Troubleshooting Impurities in (Isoxazol-5-yl)methanol Synthesis
Introduction: The (isoxazol-5-yl)methanol scaffold is a valuable building block in medicinal chemistry and drug development, prized for its role in constructing complex molecular architectures.[1][2] However, its synthesis is not without challenges. Purity is paramount, and researchers frequently encounter a range of impurities stemming from incomplete reactions, side-product formation, and product degradation. This guide provides in-depth, field-tested insights into identifying, understanding, and mitigating common impurities encountered during the synthesis of (isoxazol-5-yl)methanol and its derivatives.
Frequently Asked Questions & Troubleshooting
Q1: My main synthetic route is the [3+2] cycloaddition of a nitrile oxide with propargyl alcohol. After workup, I see a significant amount of my starting aldoxime in the crude NMR. What is the likely cause?
Answer: This is a classic issue indicating an incomplete conversion of the aldoxime to the reactive nitrile oxide intermediate. The in situ generation of nitrile oxides from aldoximes typically requires an oxidant or a dehydrating agent. The efficiency of this step is the most critical control point for the entire reaction sequence.
Root Causes & Solutions:
-
Inefficient Oxidant/Halogenating Agent: The most common method for this conversion is the oxidation of the aldoxime, often using agents like N-chlorosuccinimide (NCS) or sodium hypochlorite (bleach).[3][4] If the oxidant is old, has degraded, or is used in a substoichiometric amount, the conversion will be sluggish and incomplete.
-
Troubleshooting:
-
Verify Oxidant Quality: Use a freshly opened bottle of NCS or titrate your bleach solution to confirm its active chlorine content.
-
Stoichiometry: Ensure at least one full equivalent of the oxidant is used. A slight excess (e.g., 1.05-1.1 eq) can sometimes drive the reaction to completion, but be cautious as excess oxidant can lead to other side reactions.
-
Reaction Conditions: The formation of the intermediate N-chloro-oxime (in the case of NCS) and its subsequent elimination to the nitrile oxide is often base-mediated. Ensure your base (e.g., triethylamine, pyridine) is dry and added correctly to facilitate the elimination step.[4]
-
-
-
Suboptimal Reaction Temperature: The conversion of the aldoxime to the nitrile oxide can be temperature-sensitive.
-
Troubleshooting: Running the reaction at 0 °C can help control exotherms but may slow the reaction rate. If you observe incomplete conversion, allowing the reaction to slowly warm to room temperature after the addition of all reagents can be beneficial.[3]
-
Q2: I've isolated my product, but I have a major, less-polar byproduct. My mass spectrometry data suggests it has a molecular weight double that of my nitrile oxide intermediate. What is this impurity?
Answer: You are almost certainly observing a furoxan (1,2,5-oxadiazole 2-oxide), which is the head-to-tail dimer of your nitrile oxide intermediate. This is the most common and often most frustrating side reaction in [3+2] cycloadditions involving nitrile oxides.
Causality and Mechanism: Nitrile oxides are highly reactive 1,3-dipoles. In the absence of a suitable dipolarophile (like propargyl alcohol), or if the concentration of the nitrile oxide is too high, it will readily react with itself in a [3+2] cycloaddition to form a stable furoxan ring. This dimerization is a second-order reaction, meaning its rate increases exponentially with the concentration of the nitrile oxide.
Mitigation Strategies:
-
Control Nitrile Oxide Concentration: The key is to keep the instantaneous concentration of the nitrile oxide low.
-
Slow Addition: Instead of adding the oxidant (e.g., NCS) all at once, add it portion-wise or as a solution via a syringe pump over 30-60 minutes. This generates the nitrile oxide slowly, allowing it to be "trapped" by the propargyl alcohol before it has a chance to dimerize.
-
-
Optimize Stoichiometry of the Dipolarophile: Ensure propargyl alcohol is present in a slight excess (e.g., 1.2-1.5 equivalents). This increases the probability of the desired intermolecular cycloaddition over the undesired dimerization.
-
Solvent Choice: While common solvents like DMF or CH2Cl2 are used, ensure they are anhydrous. Water can hydrolyze the nitrile oxide.[3][4]
Q3: I am attempting to synthesize (isoxazol-5-yl)methanol by reducing isoxazole-5-carbaldehyde with NaBH₄, but my yields are low and I see a complex mixture of products. What could be causing this?
Answer: While reduction of the aldehyde to the primary alcohol is the intended transformation, the isoxazole ring itself is susceptible to reduction under certain conditions. The N-O bond is the weakest point in the ring and can be cleaved, leading to a cascade of degradation products.[5]
Root Causes & Solutions:
-
Reductive Ring Cleavage: Stronger reducing agents or harsh reaction conditions (e.g., catalytic hydrogenation with Pd/C, or sometimes even aggressive NaBH₄ conditions with certain additives) can cleave the N-O bond.[6] This typically results in the formation of β-hydroxy ketone or enone intermediates after hydrolysis, which are often unstable and can polymerize or undergo further reactions.
-
Troubleshooting:
-
Use a Milder Reducing Agent: For the aldehyde-to-alcohol conversion, sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol at low temperatures (0 °C to room temperature) is usually sufficient and mild enough to preserve the isoxazole ring.
-
Avoid Catalytic Hydrogenation: Unless specifically required and carefully controlled, avoid standard catalytic hydrogenation (H₂, Pd/C) for this transformation, as it is well-documented to cause isoxazole ring opening.
-
Consider DIBAL-H: If starting from an ester, Diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C) is an excellent choice for reduction to the aldehyde or, with more equivalents, directly to the alcohol, often with minimal ring degradation.[7]
-
-
-
Product Instability During Workup: The product, (isoxazol-5-yl)methanol, can be sensitive to strong acids or bases during workup. Acidic conditions, in particular, can promote ring-opening or dehydration.
-
Troubleshooting: Use a mild workup procedure. Quench the reaction with a saturated solution of ammonium chloride (NH₄Cl) or Rochelle's salt rather than strong acids. Ensure all subsequent extraction and purification steps are performed under neutral pH conditions.
-
Summary of Common Impurities
| Impurity Type | Common Synthetic Route | Probable Cause | Key Analytical Signatures (¹H NMR) | Mitigation Strategy |
| Unreacted Aldoxime | [3+2] Cycloaddition | Incomplete oxidation/conversion to nitrile oxide. | Presence of characteristic oxime proton signal (~8-9 ppm) and aldehyde proton (~9-10 ppm if from starting aldehyde). | Use fresh oxidant (NCS, bleach), ensure proper stoichiometry, optimize base and temperature.[3][4] |
| Furoxan Dimer | [3+2] Cycloaddition | High concentration of nitrile oxide intermediate. | Complex aromatic signals, absence of alcohol/alkyne protons. Mass is ~2x nitrile oxide intermediate. | Slow addition of oxidant, use excess propargyl alcohol. |
| Ring-Opened Products | Reduction of Carbonyl | Reductive cleavage of the N-O bond. | Appearance of new ketone/enone signals, loss of distinct isoxazole aromatic proton signal. | Use mild reducing agents (NaBH₄ at 0°C), avoid catalytic hydrogenation.[5][6] |
| Unreacted Propargyl Alcohol | [3+2] Cycloaddition | Used in excess; incomplete reaction. | Characteristic signals for the alkyne proton and methylene protons. | Use a smaller excess, ensure efficient nitrile oxide generation, purify via column chromatography. |
| Regioisomer | [3+2] Cycloaddition | Non-regioselective cycloaddition. | A second, distinct isoxazole proton signal with a different chemical shift and coupling pattern. | Generally a minor impurity with terminal alkynes, but can be separated by careful chromatography.[8] |
Experimental Protocols
Protocol 1: General Procedure for (3-Aryl-isoxazol-5-yl)methanol Synthesis via [3+2] Cycloaddition
-
Oxime Formation: Dissolve the starting aryl aldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in ethanol or a pyridine/ethanol mixture.[2] Heat to reflux for 1-2 hours or until TLC analysis shows complete consumption of the aldehyde. Cool the reaction mixture and partition between ethyl acetate and water. Dry the organic layer and concentrate under reduced pressure to yield the crude aldoxime, which is often used without further purification.
-
Cycloaddition:
-
In a flask under an inert atmosphere, dissolve the crude aldoxime (1.0 eq) and propargyl alcohol (1.5 eq) in an anhydrous solvent like DMF or THF.[3]
-
Add triethylamine (1.2 eq) and cool the mixture to 0 °C.
-
In a separate flask, dissolve N-chlorosuccinimide (NCS) (1.1 eq) in the same anhydrous solvent.
-
Add the NCS solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-12 hours, monitoring by TLC.
-
-
Workup and Purification:
-
Quench the reaction with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure (isoxazol-5-yl)methanol product.
-
Protocol 2: TLC Method for In-Process Monitoring
-
System: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: 30-50% Ethyl Acetate in Hexane (adjust as needed based on substrate polarity).
-
Visualization: UV light (254 nm) and/or staining with potassium permanganate (KMnO₄) or ceric ammonium molybdate (CAM).
-
Expected Rf Values: Aldehyde > Furoxan Dimer > Aldoxime > (Isoxazol-5-yl)methanol. The final alcohol product is typically the most polar compound among the key non-salt components.
Visualization of Impurity Formation
[3+2] Cycloaddition Pathway and Key Side Reaction
Caption: Synthetic pathway for (isoxazol-5-yl)methanol and major impurity routes.
Troubleshooting Logic Flow
Caption: Decision tree for identifying and resolving common synthesis impurities.
References
-
Zhang, Y., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(5), 1038. Available at: [Link]
-
Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 1(2), 118-126. Available at: [Link]
-
Golding, C. (2024). Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry. Available at: [Link]
-
Kaur, H., et al. (2017). An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. Rasayan Journal of Chemistry, 10(3), 851-857. Available at: [Link]
- Shen, J., et al. (2011). Ultrasound-assisted synthesis of (3-phenylisoxazol-5-yl)methanol derivatives. Molecules, 16(5), 4057-4066. (Referenced within MDPI review, specific URL may vary).
-
Kumar, A., et al. (2024). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. Authorea Preprints. Available at: [Link]
-
Chaudhari, P., et al. (2024). Construction of Isoxazole ring: An Overview. Nanotheranostics, 5(3), 1-23. Available at: [Link]
-
Wikipedia contributors. (2023). Isoxazole. Wikipedia. Available at: [Link]
-
Krogsgaard-Larsen, P., et al. (2003). New approach to 3-hydroxyisoxazole-5-carbaldehydes: key intermediates in synthesis of new 3-hydroxyisoxazoles of pharmacological interest. Arkivoc, 2003(5), 18-28. Available at: [Link]
- Curran, D. P., et al. (1985). An unexpected transformation by reduction of isoxazolines. The Journal of Organic Chemistry, 50(18), 3478–3480.
Sources
- 1. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]
- 2. biolmolchem.com [biolmolchem.com]
- 3. connectjournals.com [connectjournals.com]
- 4. mdpi.com [mdpi.com]
- 5. Isoxazole - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. New approach to 3-hydroxyisoxazole-5-carbaldehydes: key intermediates in synthesis of new 3-hydroxyisoxazoles of pharmacological interest [ch.ic.ac.uk]
- 8. nanobioletters.com [nanobioletters.com]
Preventing byproduct formation in isoxazole synthesis
<Technical Support Center: Isoxazole Synthesis >
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed to provide researchers and drug development professionals with in-depth, actionable advice to overcome common challenges in the synthesis of isoxazole derivatives. As a senior application scientist, my goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of isoxazoles, providing foundational knowledge for optimizing your experimental design.
Q1: What are the most common synthetic routes to isoxazoles and their associated byproduct risks?
A1: The two most prevalent methods for isoxazole ring construction are the [3+2] cycloaddition (1,3-dipolar cycloaddition) of a nitrile oxide with an alkyne, and the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[1][2]
-
1,3-Dipolar Cycloaddition: This is a powerful and versatile method.[3] The primary challenge is the high reactivity of the nitrile oxide intermediate, which, if not trapped efficiently by the alkyne (dipolarophile), can dimerize to form a highly stable byproduct called a furoxan (1,2,5-oxadiazole-2-oxide).[4][5] This dimerization is a major cause of reduced yields.[6][7]
-
Condensation with Hydroxylamine: This classic method involves reacting a β-dicarbonyl compound (like a 1,3-diketone or β-ketoester) with hydroxylamine.[2] The main challenges here are controlling regioselectivity when using unsymmetrical dicarbonyl compounds, which can lead to a mixture of isomeric products, and potential side reactions if the substrate contains other sensitive functional groups.[1][3]
Q2: How critical are reaction conditions like solvent, base, and temperature in preventing side reactions?
A2: These parameters are paramount for controlling both the reaction rate and the formation of unwanted byproducts.
-
Solvent: The choice of solvent affects reactant solubility and can influence the stability and reactivity of intermediates like nitrile oxides. Aprotic solvents (e.g., THF, DCM) are generally preferred for nitrile oxide chemistry to prevent side reactions with the solvent itself.[8][9]
-
Base: In many protocols, a base is used to generate the reactive species in situ. For nitrile oxide generation from hydroximoyl chlorides, a non-nucleophilic base like diisopropylethylamine (DIPEA) is often preferred over more nucleophilic bases (e.g., triethylamine) to avoid Michael-type addition byproducts.[4][8]
-
Temperature: Elevated temperatures can accelerate the desired reaction but may also increase the rate of byproduct formation, such as nitrile oxide dimerization.[8] It is often a delicate balance that must be optimized for each specific substrate pair.
Q3: What role does regioselectivity play, and how can I control it?
A3: Regioselectivity determines which of two or more possible structural isomers is formed. In isoxazole synthesis, this is a frequent challenge that directly impacts product purity and complicates purification.
-
In 1,3-Dipolar Cycloadditions: The reaction between an unsymmetrical alkyne and a nitrile oxide can yield two different regioisomers (e.g., the 3,4-disubstituted vs. the 3,5-disubstituted isoxazole). This outcome is governed by a complex interplay of steric and electronic factors of both reactants.[10][11] The use of copper(I) catalysts can often provide excellent control, favoring one regioisomer.[12]
-
In Condensation Reactions: With an unsymmetrical 1,3-dicarbonyl, hydroxylamine can react at either carbonyl group, leading to isomeric isoxazoles.[1] Selectivity can sometimes be achieved by modifying one of the carbonyl groups to make it more or less reactive, for instance, by converting it to a β-enamino ketone.[1][3]
Troubleshooting Guide: From Problem to Solution
This section provides a problem-oriented approach to common experimental issues, explaining the underlying chemistry and offering validated solutions.
Problem 1: My yield is very low, and my crude NMR shows a prominent symmetrical byproduct. TLC shows a major nonpolar spot.
Probable Cause: You are likely observing the dimerization of your nitrile oxide intermediate to form a furoxan. This occurs when the nitrile oxide is generated faster than it can be trapped by your alkyne, leading it to react with itself.[4][5]
Solutions & Scientific Rationale:
-
Slow Addition/In Situ Generation: The most effective strategy is to generate the nitrile oxide slowly in the presence of the alkyne.[9] This keeps the instantaneous concentration of the nitrile oxide low, maximizing the probability of it reacting with the desired dipolarophile rather than another molecule of itself.
-
Protocol: Dissolve the alkyne and the base in your chosen solvent. Then, add the nitrile oxide precursor (e.g., a solution of the hydroximoyl chloride) dropwise over several hours using a syringe pump.
-
-
Use an Excess of the Dipolarophile: Shifting the stoichiometry to favor the alkyne (e.g., using 1.2 to 1.5 equivalents) can help ensure the nitrile oxide is trapped more efficiently.[8]
-
Check Reactant Purity: Ensure your alkyne is pure and does not contain inhibitors that could slow the cycloaddition.
Problem 2: I am getting a mixture of two regioisomers that are very difficult to separate by column chromatography.
Probable Cause: The electronic and steric influences of the substituents on your alkyne and nitrile oxide precursor are not sufficient to direct the cycloaddition to a single constitutional isomer.[13]
Solutions & Scientific Rationale:
-
Catalysis: For terminal alkynes, switching to a copper(I)-catalyzed cycloaddition (a variant of the CuAAC reaction) can provide exceptional regiocontrol, typically yielding the 3,5-disubstituted isoxazole exclusively.[12]
-
Substrate Modification: If catalysis is not an option, consider modifying your substrates. Increasing the steric bulk on one side of the alkyne can more effectively block one avenue of approach for the nitrile oxide.[13]
-
Solvent Screening: While less predictable, changing solvent polarity can sometimes influence the transition state energies of the two competing pathways differently, modestly improving the isomeric ratio.[8]
Problem 3: My TLC plate is a complete mess with many spots, and I suspect a Michael addition byproduct.
Probable Cause: This can occur if you are using a nucleophilic amine base (like triethylamine) with an α,β-unsaturated ketone or ester as your substrate. The base itself can act as a nucleophile in a conjugate addition (Michael addition) reaction, leading to byproducts.[14][15]
Solutions & Scientific Rationale:
-
Switch to a Non-Nucleophilic Base: The most direct solution is to use a sterically hindered, non-nucleophilic base. Diisopropylethylamine (DIPEA) or 1,8-Diazabicycloundec-7-ene (DBU) are excellent choices as they are strong enough to facilitate the reaction but are too bulky to act as competing nucleophiles.[4]
-
Modify Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of the undesired Michael addition more than the desired reaction.
Summary of Troubleshooting Strategies
| Problem | Primary Cause | Key Solution | Alternative Actions |
| Low Yield & Furoxan | Nitrile Oxide Dimerization | Slow addition of precursor via syringe pump | Use excess alkyne; check alkyne purity |
| Mixture of Regioisomers | Poor Regiocontrol | Employ Copper(I) catalysis for terminal alkynes | Modify substrate sterics; screen solvents |
| Messy Reaction (TLC) | Michael Addition | Switch to a non-nucleophilic base (DBU, DIPEA) | Lower reaction temperature |
| Low or No Product | Inefficient Reaction | Optimize temperature and solvent systematically[8] | Verify reactant quality; protect sensitive groups[8] |
General Protocol: Optimized Synthesis of a 3,5-Disubstituted Isoxazole via Copper-Catalyzed Cycloaddition
This protocol is a validated starting point designed to minimize byproduct formation when using a terminal alkyne.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the terminal alkyne (1.0 eq.), sodium ascorbate (0.2 eq.), and copper(II) sulfate pentahydrate (0.1 eq.).
-
Solvent Addition: Add a 1:1 mixture of water and tert-butanol. Stir the mixture vigorously until all solids are dissolved.
-
Reactant Addition: Add the corresponding hydroximoyl chloride (1.1 eq.) followed by N,N-diisopropylethylamine (DIPEA) (1.2 eq.).
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Once the starting material is consumed, dilute the reaction mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to afford the pure 3,5-disubstituted isoxazole.
This protocol is adapted from methodologies known to promote high regioselectivity and yield.[12]
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dimerizations of nitrile oxides to furoxans are stepwise via dinitrosoalkene diradicals: a density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dimerisation of nitrile oxides: a quantum-chemical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Isoxazole synthesis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Michael addition reaction - Wikipedia [en.wikipedia.org]
Centre de support technique : Dépannage des faibles rendements dans la synthèse des isoxazoles
Introduction
Ce centre de support technique est conçu pour les chercheurs, les scientifiques et les professionnels du développement de médicaments qui rencontrent des difficultés dans la synthèse des isoxazoles. En tant que scientifique d'application senior, mon objectif est de fournir des informations exploitables et fondées sur des données probantes pour vous aider à dépanner et à optimiser vos réactions. Ce guide est structuré sous forme de questions-réponses pour aborder directement les problèmes spécifiques que vous pourriez rencontrer.
Table des matières
-
Guide de dépannage principal :
-
Q1 : Mon rendement en isoxazole est très faible ou nul. Quelles sont les causes potentielles et comment puis-je résoudre ce problème ?
-
-
Problèmes spécifiques et FAQ :
-
Q2 : Ma réaction produit un mélange de régioisomères d'isoxazole. Comment puis-je améliorer la régiosélectivité ?
-
Q3 : Mon dérivé d'isoxazole semble se décomposer pendant le traitement ou la purification. Pourquoi cela pourrait-il se produire ?
-
Q4 : Comment puis-je purifier efficacement mes dérivés d'isoxazole ?
-
Q5 : Puis-je utiliser l'irradiation par micro-ondes ou les ultrasons pour améliorer ma synthèse d'isoxazole ?
-
-
Protocoles expérimentaux clés :
-
Protocole 1 : Synthèse générale d'isoxazoles par condensation de composés 1,3-dicarbonylés et d'hydroxylamine.
-
Protocole 2 : Synthèse générale d'isoxazoles par cycloaddition 1,3-dipolaire in situ.
-
-
Références
Guide de dépannage principal
Q1 : Mon rendement en isoxazole est très faible ou nul. Quelles sont les causes potentielles et comment puis-je résoudre ce problème ?
Réponse : Un rendement faible ou nul dans la synthèse des isoxazoles peut provenir de plusieurs facteurs liés aux matières premières, aux conditions de réaction et à la stabilité des intermédiaires. Une approche systématique du dépannage est recommandée.[1]
Légende : Logique de dépannage pour un faible rendement en synthèse d'isoxazole.
1. Intégrité des matières premières :
-
Pureté : Assurez-vous de la pureté de vos matières premières. Les composés 1,3-dicarbonylés peuvent exister sous forme de tautomères céto-énoliques, ce qui peut affecter la réactivité.[1] Pour les cycloadditions 1,3-dipolaires, la stabilité de l'alcyne et du précurseur d'oxyde de nitrile est cruciale.[1]
-
Hydroxylamine : Le chlorhydrate d'hydroxylamine peut être hygroscopique et de qualité variable. Envisagez de le recristalliser ou d'utiliser une nouvelle bouteille.
2. Conditions de réaction :
-
Température : Le contrôle de la température est essentiel. Par exemple, la génération in situ d'oxydes de nitrile peut nécessiter une basse température pour éviter la dimérisation, suivie d'un réchauffement pour faciliter la cycloaddition.[1]
-
Temps de réaction : Surveillez la progression de la réaction par CCM ou LC-MS pour déterminer le temps de réaction optimal. Un temps insuffisant entraînera une faible conversion, tandis que des temps excessivement longs peuvent entraîner une dégradation du produit ou la formation de sous-produits.[1]
-
Solvant et catalyseur : Le choix du solvant et du catalyseur peut avoir un impact significatif sur le rendement. Envisagez de cribler différents solvants et catalyseurs.[1][2]
Tableau 1 : Effet du solvant sur le rendement de la synthèse des isoxazoles
| Entrée | Solvant | Rendement (%) | Référence |
| 1 | Eau | 93 | [3] |
| 2 | Éthanol | 85 | [4] |
| 3 | Méthanol | 82 | [4] |
| 4 | Acétonitrile | 78 | [2] |
| 5 | DMF | 75 | [2] |
| 6 | DMSO | 72 | [2] |
Les rendements sont spécifiques à des réactions particulières et doivent être considérés comme indicatifs.
3. Stabilité des intermédiaires (pour les cycloadditions 1,3-dipolaires) :
-
Dimérisation de l'oxyde de nitrile : Les oxydes de nitrile sont sujets à la dimérisation pour former des furoxanes, en particulier à des concentrations élevées.[1][2] Pour atténuer ce problème :
Problèmes spécifiques et FAQ
Q2 : Ma réaction produit un mélange de régioisomères d'isoxazole. Comment puis-je améliorer la régiosélectivité ?
Réponse : La formation de régioisomères est un défi courant, en particulier dans la synthèse d'isoxazoles de Claisen à partir de composés 1,3-dicarbonylés non symétriques et dans les cycloadditions 1,3-dipolaires.[1] La régiosélectivité est influencée par les facteurs stériques et électroniques des réactifs, ainsi que par les conditions de réaction.[1][2]
Légende : Arbre de décision pour l'amélioration de la régiosélectivité.
-
Pour la synthèse de Claisen : Le contrôle du pH pendant la réaction et le traitement est crucial. Des variations de pH peuvent influencer la position de l'attaque nucléophile initiale et donc le produit régioisomérique.[5]
-
Pour la cycloaddition 1,3-dipolaire :
-
Facteurs électroniques : La complémentarité électronique entre l'orbitale moléculaire haute occupée (HOMO) du dipôle et l'orbitale moléculaire basse vacante (LUMO) du dipolarophile (et vice versa) régit la régiosélectivité. La modification des substituants sur l'un ou l'autre des réactifs peut favoriser un isomère.
-
Solvants : L'utilisation de solvants plus polaires ou fluorés s'est avérée améliorer la régiosélectivité dans certains cas.[2]
-
Catalyse : Les catalyseurs au cuivre(I) sont largement utilisés pour contrôler la régiosélectivité dans les cycloadditions 1,3-dipolaires, favorisant généralement la formation de l'isomère 3,5-disubstitué.[6][7]
-
Q3 : Mon dérivé d'isoxazole semble se décomposer pendant le traitement ou la purification. Pourquoi cela pourrait-il se produire ?
Réponse : Le cycle isoxazole peut être sensible à certaines conditions. La liaison N-O est relativement faible et peut être clivée dans les conditions suivantes :[1]
-
Conditions fortement basiques : Certains isoxazoles peuvent subir une ouverture de cycle en présence de bases fortes.
-
Conditions réductrices : L'hydrogénation catalytique (par exemple, H₂/Pd) peut cliver la liaison N-O.
-
Conditions photochimiques : L'irradiation UV peut provoquer le réarrangement du cycle isoxazole.[1]
-
Métaux de transition : Certains métaux de transition peuvent catalyser le clivage de la liaison N-O.
Si vous suspectez une décomposition du produit, envisagez d'utiliser des procédures de traitement plus douces, en évitant les conditions fortement acides ou basiques, et en protégeant le composé de la lumière s'il est photosensible.
Q4 : Comment puis-je purifier efficacement mes dérivés d'isoxazole ?
Réponse : La purification des dérivés d'isoxazole peut être difficile en raison de la présence de matières premières n'ayant pas réagi, de sous-produits (par exemple, des furoxanes) et de régioisomères ayant des polarités similaires.[1]
-
Chromatographie sur colonne : C'est la méthode de purification la plus courante.
-
Criblage du système de solvants : Criblez systématiquement différents systèmes de solvants à l'aide de la chromatographie sur couche mince (CCM) pour trouver les conditions qui offrent la meilleure séparation.[1]
-
-
Cristallisation : Si le produit souhaité est un solide, la cristallisation peut être une méthode de purification très efficace. Expérimentez avec différents systèmes de solvants pour induire la cristallisation de l'isomère souhaité.[1]
Q5 : Puis-je utiliser l'irradiation par micro-ondes ou les ultrasons pour améliorer ma synthèse d'isoxazole ?
Réponse : Oui, la synthèse assistée par micro-ondes et l'irradiation par ultrasons peuvent être des techniques très efficaces.
-
Irradiation par micro-ondes : Elle peut réduire considérablement les temps de réaction et améliorer les rendements en fournissant un chauffage rapide et uniforme.[1][4]
-
Irradiation par ultrasons : Les ultrasons peuvent également améliorer les rendements et réduire les temps de réaction, souvent dans des conditions plus douces que le chauffage conventionnel.[8] Cette technique est considérée comme une approche de chimie verte.[8][9]
Protocoles expérimentaux clés
Protocole 1 : Synthèse générale d'isoxazoles par condensation de composés 1,3-dicarbonylés et d'hydroxylamine
Cette méthode est une approche classique pour la synthèse d'isoxazoles.[10][11]
-
Dissolution : Dissoudre le composé 1,3-dicarbonylé (1,0 éq.) et le chlorhydrate d'hydroxylamine (1,1 éq.) dans de l'éthanol ou un mélange eau/éthanol.
-
Ajustement du pH : Ajouter une base (par exemple, de l'acétate de sodium, de la pyridine ou de l'hydroxyde de sodium) pour libérer l'hydroxylamine libre. Le pH doit être soigneusement contrôlé pour influencer la régiosélectivité.
-
Réaction : Chauffer le mélange réactionnel à reflux (ou à une température optimisée) pendant 2 à 24 heures. Surveiller la progression de la réaction par CCM.
-
Traitement : Après refroidissement, le mélange réactionnel est généralement versé dans de l'eau glacée.
-
Extraction : Extraire le produit avec un solvant organique approprié (par exemple, de l'acétate d'éthyle ou du dichlorométhane).
-
Purification : Laver la couche organique avec de la saumure, la sécher sur du sulfate de sodium anhydre, filtrer et concentrer sous pression réduite. Purifier le produit brut par chromatographie sur colonne ou par recristallisation.
Protocole 2 : Synthèse générale d'isoxazoles par cycloaddition 1,3-dipolaire in situ
Cette méthode est très polyvalente et largement utilisée pour la synthèse d'isoxazoles 3,5-disubstitués.[4][12]
-
Mise en place : Dans un ballon à fond rond, dissoudre l'aldoxime (1,0 éq.) et l'alcyne (1,2 éq.) dans un solvant approprié (par exemple, du THF, du dichlorométhane ou du toluène).
-
Génération de l'oxyde de nitrile : Refroidir la solution dans un bain de glace. Ajouter lentement une solution d'un agent oxydant (par exemple, de l'hypochlorite de sodium) ou un agent de déshydrohalogénation (par exemple, de la triéthylamine si l'on part d'un chlorure d'hydroximoyle) au mélange réactionnel. L'ajout lent est essentiel pour minimiser la dimérisation de l'oxyde de nitrile.
-
Réaction : Laisser la réaction se réchauffer lentement à température ambiante et agiter pendant 4 à 24 heures. Surveiller la progression par CCM.
-
Traitement : Éteindre la réaction en ajoutant de l'eau.
-
Extraction : Extraire le produit avec un solvant organique.
-
Purification : Laver la couche organique, la sécher et la concentrer. Purifier le produit brut par chromatographie sur colonne.
Références
-
BenchChem. (2025). Troubleshooting guide for the synthesis of isoxazole derivatives. BenchChem.
-
Organic Chemistry. (2021). Claisen Isoxazole Synthesis Mechanism. YouTube.
-
Royal Society of Chemistry. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Royal Society of Chemistry.
-
PubMed Central. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central.
-
RCSI Repository. (n.d.). Preparation of polychlorinated isoxazoles and application to organic synthesis. RCSI Repository.
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YouTube. (2019). synthesis of isoxazoles. YouTube.
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MDPI. (2024). Construction of Isoxazole ring: An Overview. MDPI.
-
Research Square. (2021). Synthesis of 2-Isoxazoline Derivatives through Oximes of 1,3-Dicarbonyl Arylidenes. Research Square.
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BenchChem. (2025). Technical Support Center: Isoxazole Synthesis Optimization. BenchChem.
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Organic Chemistry Portal.
-
MDPI. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI.
-
PubMed Central. (n.d.). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. PubMed Central.
-
PubMed Central. (n.d.). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. PubMed Central.
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Technical Support Center: Enhancing the Purity of Crude (Isoxazol-5-yl)methanol
Welcome to the technical support resource for the purification of (isoxazol-5-yl)methanol. This guide is tailored for researchers, chemists, and drug development professionals who encounter challenges in obtaining this key synthetic intermediate with high purity. Here, we address common issues through a troubleshooting-focused question-and-answer format, providing not just solutions but the underlying chemical principles and detailed, field-proven protocols.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the purification of (isoxazol-5-yl)methanol.
Q1: My crude product is a persistent oil or sticky gum, but the literature reports a solid. What is causing this, and how can I fix it?
A1: This is a frequent issue, typically arising from two main sources: residual high-boiling point solvents from the reaction (e.g., DMF, DMSO) or the presence of impurities that form a eutectic mixture, depressing the melting point of your product.[1]
Expert Insight: The polar nature of the hydroxymethyl group and the isoxazole ring can lead to strong associations with polar solvents. Before attempting more complex purification, it's crucial to remove these tenacious contaminants.
Recommended Actions:
-
Aqueous Wash: If your crude product is dissolved in an immiscible organic solvent (like ethyl acetate or dichloromethane), perform several washes with water, followed by a brine wash. This will extract highly water-soluble solvents like DMF.
-
Trituration: If you have an isolated oil, attempt trituration. This involves stirring the oil vigorously with a solvent in which your product is poorly soluble but the impurities are soluble. Non-polar solvents like hexanes or diethyl ether are excellent starting points. The product may solidify, allowing for simple filtration.
-
Vacuum Drying: Ensure your product is dried under high vacuum for a sufficient period, possibly with gentle heating (e.g., 30-40°C), to remove residual volatile solvents. Be cautious, as isoxazoles can be thermally sensitive at higher temperatures.[2]
Q2: My TLC analysis of the crude material shows multiple spots. How do I select the right purification strategy?
A2: A complex TLC profile indicates the presence of multiple byproducts with varying polarities. The key is to use the TLC data to guide your choice between recrystallization and chromatography.[3][4]
Expert Insight: (Isoxazol-5-yl)methanol is a polar compound due to its hydroxyl group. On a normal-phase silica TLC plate, it should have a relatively low Rf value in non-polar solvent systems. Byproducts might include unreacted starting materials or side-products from the cyclization.
Decision Workflow:
Here is a decision-making workflow to guide your purification choice:
Caption: Decision workflow for purification method selection.
Q3: I've chosen recrystallization, but I can't find a suitable solvent. What are the best practices?
A3: The ideal recrystallization solvent should dissolve your compound poorly at room temperature but completely at its boiling point. For a polar molecule like (isoxazol-5-yl)methanol, a systematic screening approach is best.
Expert Insight: A single-solvent system may not work. A two-solvent (miscible pair) system, where the compound is soluble in one ("solvent A") and insoluble in the other ("solvent B"), is often highly effective.[5]
| Solvent System | Type | Rationale & Notes |
| Ethanol or Methanol | Single Solvent | A recent synthesis of a related compound reported successful recrystallization from ethanol.[6] Alcohols are often good candidates for compounds with hydroxyl groups.[7] |
| Ethyl Acetate / Hexanes | Two-Solvent | A classic medium-polarity system. Dissolve the crude product in a minimum of hot ethyl acetate, then slowly add hexanes until turbidity persists. Reheat to clarify and cool slowly.[8] |
| Acetone / Hexanes | Two-Solvent | Similar in principle to the above, acetone is more polar than ethyl acetate and can be a good alternative.[8] |
| Water | Single Solvent | Given the compound's polarity, it may have sufficient solubility in hot water to be a viable, green option. This is highly dependent on the specific impurities.[8] |
Step-by-Step Protocol: Two-Solvent Recrystallization
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the "soluble" solvent (e.g., hot ethyl acetate) dropwise while heating and stirring until the solid just dissolves. Use the absolute minimum amount.
-
Slowly add the "insoluble" solvent (e.g., hexanes) dropwise at an elevated temperature until the solution becomes faintly cloudy.
-
If necessary, add a few more drops of the "soluble" solvent to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To promote slower cooling, insulate the flask.[1][9]
-
Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.[5]
-
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold insoluble solvent (or the solvent mixture).
-
Dry the crystals under vacuum to a constant weight.
Q4: My compound is highly polar and streaks on a silica gel column. What are my options for chromatography?
A4: This is a common problem for polar heterocyclic compounds. Streaking (or tailing) on silica gel occurs due to strong, sometimes irreversible, binding to the acidic silica surface. You have two excellent alternatives to standard normal-phase chromatography.
Expert Insight: The nitrogen on the isoxazole ring can interact strongly with acidic silica. Modifying the mobile phase or changing the stationary phase entirely can overcome this issue.
Option 1: Modified Normal-Phase Chromatography
-
Method: Add a small amount of a competitive binder to your mobile phase. For polar compounds, adding 0.5-2% methanol to a dichloromethane or ethyl acetate/hexane eluent can improve peak shape.[10] If your compound is basic, adding ~1% triethylamine can neutralize acidic sites on the silica.
-
Best For: Compounds that are only moderately polar or show mild tailing.
Option 2: Reversed-Phase Chromatography
-
Method: This is often the best choice for highly polar compounds.[3] Here, the stationary phase is non-polar (e.g., C18 silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). The compound is eluted by gradually increasing the proportion of the organic solvent.
-
Best For: Highly polar compounds that are difficult to purify on silica gel.
Step-by-Step Protocol: Reversed-Phase Flash Chromatography
-
Sample Preparation (Dry Loading): Dissolve your crude product in a minimum amount of a strong solvent like methanol or DMSO. Add a small amount of C18 silica gel and remove the solvent under reduced pressure to create a dry, free-flowing powder.[3] This prevents issues with poor solubility in the initial mobile phase.
-
Column Equilibration: Use a pre-packed C18 flash column. Equilibrate the column with your starting mobile phase (e.g., 95:5 water:acetonitrile) for at least 5 column volumes.[3]
-
Elution: Load your sample onto the column. Begin elution with a shallow gradient, gradually increasing the organic solvent concentration (e.g., from 5% to 100% acetonitrile over 20-30 column volumes).[3]
-
Fraction Collection: Collect fractions and monitor them using a UV detector or by TLC. Note that TLC for reversed-phase requires C18-coated plates.
Caption: Workflow for Reversed-Phase Flash Chromatography.
References
- Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
- Technical Support Center: Purification of Chlorin
- Structure and stability of isoxazoline compounds | Request PDF.
- Troubleshooting Crystalliz
- Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. PubMed.
- Technical Support Center: Refinement of Analytical Methods for 3-Methyl-5-(oxazol-5-yl)isoxazole. Benchchem.
- Overcoming solubility problems with 3-Methyl-5-(oxazol-5-yl)isoxazole. Benchchem.
- Column chrom
- Purification Techniques in Organic Chemistry: A Comprehensive Guide. Macleods Pharma.
- Purification of Organic Compounds. Allen Institute.
- Column Chromatography. University of Colorado Boulder.
- Isolation and Purification of Organic Compounds Extraction. University of Massachusetts.
- Column chrom
- Recrystallization.
- Chromatography: Solvent Systems For Flash Column. University of Rochester.
- An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. Connect Journals.
- A review of isoxazole biological activity and present synthetic techniques. Ain Shams Engineering Journal.
- Reagents & Solvents: Solvents for Recrystalliz
- How to recrystallize a product
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- 10. Chromatography [chem.rochester.edu]
Technical Support Center: Stability of Hydroxymethylisoxazoles Under Acidic Conditions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with hydroxymethylisoxazole derivatives. This resource provides in-depth answers, troubleshooting advice, and validated protocols to address the stability challenges these compounds face in acidic environments. Our goal is to equip you with the foundational knowledge and practical tools to ensure the integrity of your experiments and formulations.
Section 1: Frequently Asked Questions - The Fundamentals
This section addresses the core principles governing the stability of the isoxazole moiety.
Q1: What is the primary stability concern with the isoxazole ring system?
The isoxazole ring, while aromatic, possesses an inherent point of weakness: the nitrogen-oxygen (N-O) single bond.[1][2] This bond is relatively labile and susceptible to cleavage under various conditions, including acidic, basic, or photochemical stress.[1][3][4] The cleavage of this bond leads to a ring-opening reaction, transforming the heterocyclic isoxazole into a different, acyclic chemical entity. This degradation is a critical concern in drug development, as it can lead to a loss of therapeutic activity, the formation of potentially toxic byproducts, and a shortened shelf-life for drug products.
Q2: How do acidic conditions specifically impact the stability of hydroxymethylisoxazoles?
Acidic conditions can significantly accelerate the degradation of isoxazoles through a mechanism known as specific acid catalysis.[5] The process generally involves two key steps:
-
Protonation: The first step is the protonation of the isoxazole ring, most likely at the nitrogen atom. This increases the electrophilicity of the ring carbons and further weakens the already labile N-O bond.
-
Nucleophilic Attack and Ring Opening: A nucleophile, typically water in aqueous acidic solutions, attacks an electron-deficient carbon atom in the protonated ring. This is followed by the cleavage of the N-O bond, leading to the opening of the isoxazole ring.
The rate of this degradation is often directly dependent on the hydrogen ion concentration, particularly at a pH below 3.5.[5][6] While the hydroxymethyl group (-CH₂OH) itself is generally stable, its electronic influence on the ring can subtly affect the rate of degradation. Furthermore, under very harsh acidic conditions, the alcohol moiety could potentially undergo side reactions, but the primary point of failure is almost always the isoxazole ring itself.
Q3: What are the typical degradation products observed following acid-catalyzed ring opening?
The ring-opening of an isoxazole under acidic conditions essentially breaks the heterocycle into more fundamental building blocks. For instance, the acid-catalyzed degradation of one N-substituted isoxazole derivative was found to yield ammonia, hydroxylamine, and keto compounds.[5] The exact products depend on the substitution pattern of the parent isoxazole, but the degradation often leads to compounds containing β-dicarbonyl or α,β-unsaturated carbonyl functionalities, which are the synthetic precursors to the isoxazole ring. Identifying these degradation products using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for confirming the degradation pathway.[7]
Section 2: Troubleshooting Guide - Practical Problem Solving
This section provides solutions to common experimental challenges.
Q4: My hydroxymethylisoxazole is degrading during an acidic reaction workup (e.g., removal of a Boc protecting group with TFA). What can I do?
This is a frequent issue. The goal is to remove the acid-labile protecting group without causing significant degradation of the isoxazole core.
Causality: Strong acids like trifluoroacetic acid (TFA) create a very low pH environment, which accelerates the acid-catalyzed hydrolysis of the isoxazole ring. The longer the exposure and the higher the temperature, the more degradation will occur.
Troubleshooting Steps:
-
Minimize Exposure Time: Perform the deprotection and workup as quickly as possible. Do not let the reaction mixture stand in strong acid for longer than necessary.
-
Control Temperature: Conduct the deprotection at 0 °C or below. Once the protecting group is cleaved, immediately proceed to neutralization at low temperatures.
-
Rapid Neutralization: Quench the reaction by adding it to a cold, vigorously stirred basic solution (e.g., saturated sodium bicarbonate or a phosphate buffer at pH ~8). This will rapidly neutralize the strong acid and raise the pH to a range where the isoxazole is more stable.[4]
-
Consider Milder Acids: If TFA is too harsh, investigate alternative, milder acidic conditions that are still sufficient to remove your protecting group, such as 4M HCl in dioxane for a shorter duration.
-
Use an Acid-Stable Protecting Group: For the hydroxymethyl group itself, if you anticipate needing to perform reactions under acidic conditions, consider protecting it with a group that is stable to acid but can be removed under different conditions (e.g., a Benzyl ether, which is removed by hydrogenolysis).[8]
Q5: I am developing an aqueous formulation for my hydroxymethylisoxazole drug candidate and observe significant degradation at the target pH of 4.5. What factors should I investigate?
Formulation stability is a multi-faceted challenge. A pH of 4.5 can be sufficient to cause slow degradation over time, impacting shelf-life.
Causality: The degradation rate is a function of pH, temperature, and the composition of the formulation matrix.[5][9]
Investigation Workflow:
-
Confirm pH-Rate Profile: Conduct a systematic study to measure the degradation rate at various pH points (e.g., from pH 3 to 7). This will identify the pH of maximum stability, which for many compounds is around pH 4, but can vary.[7]
-
Assess Temperature Effects: Perform the stability study at both ambient and accelerated temperatures (e.g., 25 °C and 40 °C). The data can be used to construct an Arrhenius plot to predict shelf-life at different storage temperatures.[5]
-
Evaluate Buffer Species: While often a minor factor, some buffer species can participate in catalysis.[5] Compare stability in different buffer systems (e.g., citrate vs. acetate vs. phosphate) at the same target pH and ionic strength.
-
Screen Excipients: Co-solvents or other excipients in the formulation could potentially influence stability. Assess the stability of your compound in the presence of each individual excipient to identify any incompatibilities.
Q6: How can I definitively prove that it is the isoxazole ring opening, and not a reaction involving the hydroxymethyl group?
Differentiating between degradation pathways requires robust analytical characterization.
Causality: Each degradation pathway will produce a unique set of product molecules with distinct masses and fragmentation patterns.
Analytical Strategy:
-
High-Resolution LC-MS/MS: This is the most powerful tool. Subject your force-degraded sample (e.g., after incubation in acid) to LC-MS analysis.
-
Look for Ring-Opened Products: The mass of the primary degradation product will likely be the mass of the parent compound + 18 (addition of H₂O). For example, a common ring-opening product is a β-hydroxy enone.
-
Fragment Analysis (MS/MS): Isolate the degradation product peak in the mass spectrometer and fragment it. The fragmentation pattern will provide structural information that can confirm an open-ring structure, which will be vastly different from the fragmentation of the parent isoxazole.
-
-
Comparative Analysis: If you suspect a reaction at the hydroxymethyl group (e.g., oxidation to an aldehyde or acid), you would expect to see a mass change of -2 or +14, respectively, while keeping the isoxazole ring intact. The MS/MS fragmentation pattern of the isoxazole core would remain similar to the parent compound in this case.
Section 3: Experimental Protocols & Methodologies
These protocols provide a standardized framework for assessing stability.
Protocol 1: Standardized Acidic Stress Testing for Hydroxymethylisoxazoles
This protocol establishes a baseline for understanding the acidic lability of your compound.
Objective: To determine the degradation kinetics of a hydroxymethylisoxazole compound under defined acidic conditions.
Materials:
-
Hydroxymethylisoxazole test compound
-
Class A volumetric flasks and pipettes
-
HPLC-grade acetonitrile (ACN) and water
-
0.1 N and 1.0 N Hydrochloric Acid (HCl) solutions, certified
-
0.1 N and 1.0 N Sodium Hydroxide (NaOH) solutions, certified
-
HPLC or UPLC system with UV or MS detector
-
Calibrated pH meter and temperature-controlled incubator/water bath
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of your test compound in ACN.
-
Stress Sample Preparation: In a 10 mL volumetric flask, add 1.0 mL of the stock solution. Add 4.0 mL of 0.1 N HCl. Make up the volume to 10 mL with a 50:50 ACN:Water mixture. This creates a final concentration of 100 µg/mL in approximately 0.04 N HCl.
-
Time Zero (T₀) Sample: Immediately after preparation, take a 100 µL aliquot of the stress sample and add it to a 900 µL of a neutralization solution (e.g., 0.05 N NaOH or a suitable buffer) to stop the reaction. Analyze this sample by HPLC to get the initial peak area.
-
Incubation: Place the sealed stress sample flask in an incubator set to a controlled temperature (e.g., 40 °C).
-
Time Point Sampling: At predetermined intervals (e.g., 2, 4, 8, 24, 48 hours), withdraw 100 µL aliquots and neutralize them as described in Step 3.
-
HPLC Analysis: Analyze all neutralized time point samples using a validated, stability-indicating HPLC method. The method must be able to resolve the parent compound from all major degradation products.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T₀ sample. Plot the natural logarithm of the percentage remaining versus time. If the plot is linear, the degradation follows pseudo-first-order kinetics.[6] The slope of this line is the degradation rate constant (k).
Self-Validation: The HPLC method is considered self-validating for this purpose if a clear mass balance is observed, meaning the decrease in the parent peak area corresponds to the increase in the area of the degradation product peaks.
Section 4: Data & Visualization
Table 1: Summary of Factors Influencing Acidic Stability of Isoxazoles
| Factor | Effect on Stability | Rationale & Key Considerations |
| pH | Stability decreases significantly as pH drops below 4.[5][6] | Lower pH increases the concentration of H⁺ ions, accelerating the rate-limiting protonation step of the ring-opening mechanism. |
| Temperature | Stability decreases as temperature increases. | Degradation reactions have an activation energy barrier. Higher temperatures provide more energy to overcome this barrier, increasing the reaction rate as described by the Arrhenius equation.[4][5] |
| Substituents | Highly variable; can increase or decrease stability. | Electron-withdrawing groups can make the ring more electron-deficient and potentially more susceptible to nucleophilic attack after protonation. Steric hindrance near the ring can sometimes provide kinetic stability. |
| Solvent/Matrix | Can have a moderate effect. | The polarity of the solvent can influence the stability of the protonated intermediate. Excipients in a formulation can interact with the drug or alter the local pH.[9] |
Diagrams
Caption: Proposed mechanism for acid-catalyzed isoxazole degradation.
Caption: Experimental workflow for acidic stability assessment.
References
-
Longhi, M. R., & de Bertorello, M. M. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Journal of Pharmaceutical Sciences, 79(8), 754-7. [Link]
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Ortiz, C. S., & de Bertorello, M. M. (1994). Isoxazoles. 9. Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution. Journal of Pharmaceutical Sciences, 83(10), 1457-60. [Link]
-
(2025). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. [Link]
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Komatsuda, M., Ohki, H., Kondo, H. Jr., Suto, A., et al. (2022). Ring-Opening Fluorination of Isoxazoles. Organic Letters, 24(17), 3270-3274. [Link]
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(N.A.). pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. [Link]
-
(N.A.). Isoxazoles. 4. Hydrolysis of sulfonamide isoxazole derivatives in concentrated sulfuric acid solutions. ACS Publications. [Link]
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(N.A.). Isoxazole. Wikipedia. [Link]
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(2025). Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH. [Link]
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Sahoo, B. M. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. ResearchGate. [Link]
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(N.A.). Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. PMC - PubMed Central. [Link]
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Komatsuda, M., Ohki, H., Kondo, H. Jr., Suto, A., et al. (2022). Ring-Opening Fluorination of Isoxazoles. ACS Publications. [Link]
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(N.A.). Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. ResearchGate. [Link]
-
(2025). Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. ACS Publications. [Link]
-
(N.A.). Ring-Opening Fluorination of Isoxazoles. ResearchGate. [Link]
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(2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]
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(2021). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]
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Ghasemi, Z., Hamidian, A., Azizi, S., Valizadeh, S., & Soleymani, J. (2021). Magnetic sulfonated polysaccharides as efficient catalysts for synthesis of isoxazole-5-one derivatives possessing a substituted pyrrole ring, as anti-cancer agents. RSC Publishing. [Link]
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(N.A.). Protective Groups. Organic Chemistry Portal. [Link]
-
Itoh, K., Hayakawa, M., Abe, R., Takahashi, S., Hasegawa, K., & Aoyama, T. (N.A.). A Facile Approach to the Synthesis of 3-Acylisoxazole Derivatives with Reusable Solid Acid Catalysts. Thieme. [Link]
-
(N.A.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]
-
(N.A.). A review of isoxazole biological activity and present synthetic techniques. ijcrt.org. [Link]
-
Lifshitz, A., & Wohlfeiler, D. (1992). Thermal decomposition of isoxazole: experimental and modeling study. ACS Publications. [Link]
-
(N.A.). Scalable synthesis of hydroxymethyl alkylfuranoates as stable 2,5-furandicarboxylic acid precursors. RSC Publishing. [Link]
-
(2025). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. [Link]
-
(N.A.). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]
-
(2024). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. PMC - NIH. [Link]
-
(2015). Effect of acidic Ph. and heat on the degradation of omeprazole and Esomeprazole. ijppsjournal.com. [Link]
-
Tian, J., & Stella, V. J. (2009). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. Journal of Pharmaceutical Sciences, 98(11), 4236-4246. [Link]
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Technical Support Center: Stability of Hydroxymethylisoxazoles Under Basic Conditions
Prepared by: Gemini, Senior Application Scientist
This guide serves as a technical resource for researchers, medicinal chemists, and process development scientists working with hydroxymethylisoxazole scaffolds. The isoxazole ring is a cornerstone heterocycle in numerous pharmacologically active compounds, valued for its role as a bioisostere and its synthetic versatility.[1][2][3] However, the inherent reactivity of the N-O bond presents specific stability challenges, particularly under basic conditions, which are frequently encountered during synthesis, workup, formulation, and even under physiological conditions.[4][5] This document provides in-depth answers to common questions, troubleshooting advice for experimental challenges, and validated protocols to assess the stability of your hydroxymethylisoxazole-containing molecules.
Section 1: Frequently Asked Questions (FAQs) - Core Stability Principles
Q1: How stable is the isoxazole ring, and what is the primary mechanism of degradation under basic conditions?
The isoxazole ring is an aromatic five-membered heterocycle that is generally considered stable.[4] However, its stability is highly conditional. The N-O bond is the most labile part of the ring system—its "Achilles' heel"—and is susceptible to cleavage under various energetic or chemical conditions, including reductive, photochemical, and hydrolytic stress.[4][6]
Under basic conditions, the primary degradation pathway is a base-catalyzed ring opening. This reaction is significantly influenced by pH and temperature, with stability decreasing as pH and temperature increase.[4][7] The mechanism typically involves the deprotonation of a carbon adjacent to the ring's oxygen atom (C5) or another acidic proton on a substituent, which initiates an electronic rearrangement that culminates in the cleavage of the weak N-O bond. This process transforms the stable heterocyclic ring into a more reactive, open-chain species, often a β-ketonitrile or a derivative thereof.
A well-documented example is the isoxazole-containing drug Leflunomide, which is stable at acidic and neutral pH but degrades at basic pH (pH 10.0) to its active α-cyanoenol metabolite, A771726.[7] This highlights the critical importance of pH control when working with isoxazole derivatives.
Caption: General mechanism for base-catalyzed isoxazole ring cleavage.
Q2: What role does the hydroxymethyl (-CH₂OH) substituent play in the stability of the isoxazole ring?
The hydroxymethyl group can influence stability in several ways:
-
Electronic Effects: As a weakly electron-donating group, the -CH₂OH substituent does not significantly activate or deactivate the isoxazole ring towards base-catalyzed cleavage in the same way a strong electron-withdrawing group would.[4]
-
Acidity: The hydroxyl proton is weakly acidic. In the presence of a very strong base (e.g., NaH, LDA), it can be deprotonated to form an alkoxide. This new anionic center could potentially alter the molecule's degradation pathway or participate in unintended side reactions.
-
Steric Effects: The hydroxymethyl group is relatively small and is unlikely to provide significant steric hindrance to prevent a base from accessing an adjacent acidic ring proton.
The position of the hydroxymethyl group is critical. For instance, a 5-hydroxymethylisoxazole places the substituent adjacent to the C5-H, a common site for deprotonation leading to ring opening. Its presence could subtly alter the rate of this process compared to an unsubstituted analog.
Q3: What are the expected degradation products when a hydroxymethylisoxazole is exposed to a strong base?
Upon cleavage of the N-O bond, the isoxazole ring opens to form a vinyl nitrile or a related isomer. For a hydroxymethylisoxazole, the specific structure of the degradation product depends on the substitution pattern. For example, the base-catalyzed degradation of a generic 3-hydroxymethyl-5-substituted isoxazole would be expected to yield a β-ketonitrile derivative.
Monitoring for the appearance of a nitrile (-C≡N) stretch in the IR spectrum (~2200-2260 cm⁻¹) or the disappearance of the parent compound's molecular ion peak in an LC-MS analysis, accompanied by the appearance of a new peak with the same mass, can confirm this transformation.
Q4: Which factors, besides pH, can accelerate the degradation of hydroxymethylisoxazoles?
Several factors can exacerbate the base-catalyzed degradation of hydroxymethylisoxazoles:
-
Temperature: The rate of hydrolytic ring opening is highly dependent on temperature.[4] Studies on the drug Leflunomide showed a dramatic increase in degradation rate when the temperature was raised from 25°C to 37°C at both neutral and basic pH.[7]
-
Base Strength and Concentration: Stronger bases (e.g., NaOH, LiOH) and higher concentrations will accelerate degradation more than weaker bases (e.g., K₂CO₃, Et₃N).
-
Solvent: Protic solvents like water or methanol can participate in the hydrolysis mechanism, potentially accelerating the degradation compared to aprotic solvents.
-
Presence of Oxidants: While the primary mechanism is hydrolysis, the presence of oxidizing agents in a basic medium could lead to complex, alternative degradation pathways.
Section 2: Troubleshooting Guide - Common Experimental Issues
Q5: My reaction yield is low when using a strong base with my hydroxymethylisoxazole substrate. What could be the cause?
Low yield in a base-mediated reaction can often be attributed to substrate degradation rather than an inefficient reaction.
Troubleshooting Steps:
-
Run a Control Experiment: Subject your hydroxymethylisoxazole starting material to the exact reaction conditions (base, solvent, temperature, time) but without the other reactant(s). Monitor the reaction by TLC or LC-MS.
-
Analyze the Control: If you observe significant disappearance of your starting material or the appearance of new spots/peaks, degradation is the likely culprit.
-
Mitigation Strategies:
-
Lower the Temperature: Perform the reaction at 0°C or even -78°C.
-
Use a Weaker Base: If the reaction allows, substitute strong hydroxides with weaker inorganic bases (e.g., K₂CO₃) or non-nucleophilic organic bases (e.g., DBU, DIPEA).
-
Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed.
-
Slow Addition: Add the base slowly to the reaction mixture to avoid localized areas of high concentration.
-
Q6: I am observing multiple unexpected spots on my TLC/peaks in my LC-MS analysis after a basic workup. How can I identify if these are degradation products?
Distinguishing between reaction byproducts and degradation products is crucial for process optimization.
Identification Strategy:
-
Perform a Basic Stability Test: Dissolve a small amount of your purified starting material in a relevant solvent (e.g., THF/water) and add the base used in your workup (e.g., aqueous NaOH). Stir at room temperature for the duration of a typical workup (e.g., 30-60 minutes).
-
Analyze and Compare: Analyze this "stressed" sample by TLC and LC-MS and compare the chromatograms to your problematic reaction mixture. If the new spots/peaks from the stressed sample match the unexpected ones in your reaction mixture, you have confirmed they are degradation products.
-
Characterize the Impurities: Use LC-MS to obtain the molecular weight of the main degradation product. It will often have the same mass as the parent compound, corresponding to the ring-opened isomer.
Q7: How can I minimize the degradation of my hydroxymethylisoxazole during a base-mediated reaction or purification?
Minimizing exposure is key. The goal is to achieve the desired chemical transformation while limiting the contact time and intensity of the basic conditions.
Best Practices:
-
Temperature Control: Always keep the reaction and workup procedures as cold as is practical.
-
Choice of Base: Use the weakest base possible that still effectively promotes the desired reaction.
-
Stoichiometry: Use the minimum required equivalents of base. Avoid large excesses.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (Nitrogen or Argon). While the primary degradation is hydrolytic, this prevents potential side reactions from base-catalyzed air oxidation.
-
Aqueous Workup: When quenching a reaction or performing a liquid-liquid extraction with a basic solution, do so quickly and with cold solutions. Do not let layers sit for extended periods. Neutralize the aqueous layer promptly after separation if the product has any aqueous solubility.
-
Chromatography: Avoid basic mobile phase modifiers for chromatography if possible. If a base is needed to prevent peak tailing, use a volatile organic base like triethylamine in small amounts and remove it thoroughly during solvent evaporation.
Section 3: Protocols and Methodologies
Protocol 1: Standard Protocol for Assessing Base Stability (Forced Degradation Study)
This protocol provides a systematic way to evaluate the stability of a hydroxymethylisoxazole derivative under defined basic conditions.[8]
Materials:
-
Hydroxymethylisoxazole compound
-
Class A volumetric flasks and pipettes
-
HPLC-grade acetonitrile (ACN) and water
-
0.1 M Sodium Hydroxide (NaOH) solution
-
0.1 M Hydrochloric Acid (HCl) solution
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of your compound in ACN.
-
Reaction Setup: In a 10 mL volumetric flask, add 1 mL of the stock solution. Add 4 mL of 0.1 M NaOH. Dilute to the mark with a 50:50 ACN:Water mixture. This creates a final concentration of 0.1 mg/mL in 0.04 M NaOH.
-
Time Zero (T=0) Sample: Immediately after mixing, withdraw a 100 µL aliquot, transfer it to an HPLC vial, and add 100 µL of 0.1 M HCl to neutralize the base. Add 800 µL of mobile phase to dilute. Mix well. This is your T=0 sample.
-
Incubation: Place the reaction flask in a temperature-controlled water bath set to a desired temperature (e.g., 37°C or 50°C).
-
Time-Point Sampling: Withdraw 100 µL aliquots at specified time points (e.g., 1, 2, 4, 8, 24 hours). Immediately neutralize and dilute each aliquot as described in step 3.
-
Analysis: Analyze all samples by HPLC using a validated stability-indicating method.
Caption: Experimental workflow for a forced degradation study.
Protocol 2: General Procedure for Monitoring Degradation by HPLC
This method is used to quantify the amount of the parent hydroxymethylisoxazole remaining over time.[9][10]
-
Instrument Setup:
-
Column: C18, 4.6 x 150 mm, 5 µm (or similar)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 95:5 (A:B), ramp to 5:95 over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV, set to the λ_max of your compound (e.g., 254 nm).
-
-
Data Analysis:
-
Integrate the peak area of the parent compound in each chromatogram.
-
Calculate the percentage of compound remaining at each time point relative to the T=0 sample:
-
% Remaining = (Area_t / Area_t0) * 100
-
-
Plot % Remaining versus Time to generate a degradation profile.
-
Section 4: Data Interpretation and Visualization
Quantitative data is essential for understanding stability. The following table, adapted from a study on Leflunomide, illustrates how stability can be presented as a function of pH and temperature.[7]
| Condition | Temperature (°C) | Apparent Half-Life (t½) |
| pH 4.0 (Acidic) | 25 | Stable |
| pH 7.4 (Neutral) | 25 | Stable |
| pH 10.0 (Basic) | 25 | ~6.0 hours |
| pH 4.0 (Acidic) | 37 | Stable |
| pH 7.4 (Neutral) | 37 | ~7.4 hours |
| pH 10.0 (Basic) | 37 | ~1.2 hours |
| Table 1: pH and Temperature Stability of the Isoxazole Ring in Leflunomide. Data demonstrates the significant destabilizing effect of basic pH and increased temperature.[7] |
Section 5: References
-
The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. (2025). Benchchem.
-
Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. PubMed.
-
pH and temperature stability of the isoxazole ring in leflunomide. (n.d.). ResearchGate.
-
Technical Support Center: Enhancing the Bioavailability of Isoxazole-Carboxamide Derivatives. (2025). Benchchem.
-
Photodegradation of the Isoxazoline Fungicide SYP-Z048 in Aqueous Solution: Kinetics and Photoproducts. (2025). ResearchGate.
-
Isoxazoles. 9. Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution. PubMed.
-
Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). MDPI.
-
Detection and identification of degradation products of sulfamethoxazole by means of LC/MS and -MS(n) after ozone treatment. (2025). ResearchGate.
-
A Brief Review on Isoxazole Derivatives as Antibacterial Agents. Journal of Drug Delivery and Therapeutics.
-
Advances in isoxazole chemistry and their role in drug discovery. (n.d.). RSC Publishing.
-
The recent progress of isoxazole in medicinal chemistry. (n.d.). ResearchGate.
-
Advances in isoxazole chemistry and their role in drug discovery. (2025). PMC - NIH.
-
Stability testing of existing active substances and related finished products. (2023). European Medicines Agency.
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
-
Guideline for Stability Study of Imported Drug Substance and Drug Product. (n.d.). Egyptian Drug Authority.
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Isoxazoles. 9. Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Polar Isoxazole Derivatives
Welcome to the technical support center for the purification of polar isoxazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot common challenges encountered in the laboratory. The inherent polarity of the isoxazole ring, combined with other hydrophilic functional groups, often complicates standard purification protocols.[1] This resource offers practical, in-depth solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most pressing challenges encountered during the purification of polar isoxazole derivatives, from initial work-up to final chromatographic separation.
Category 1: Initial Work-up and Extraction Challenges
Question 1: My polar isoxazole derivative has high water solubility, making extraction from the aqueous layer inefficient. How can I improve my yield?
Answer: This is a classic problem when dealing with polar molecules. The goal is to decrease the compound's affinity for the aqueous phase and increase its partitioning into the organic layer.
-
Causality: Your compound's polar functional groups form strong hydrogen bonds with water, making it reluctant to move into a less polar organic solvent like ethyl acetate or dichloromethane (DCM).
-
Troubleshooting Steps:
-
Salting Out: Add a saturated solution of sodium chloride (brine) or solid sodium chloride to the aqueous layer.[2] This increases the ionic strength of the aqueous phase, disrupts the hydration shell around your molecule, and effectively "squeezes" it into the organic layer.[2]
-
pH Adjustment: If your isoxazole derivative possesses acidic or basic functional groups (e.g., a carboxylic acid or an amino group), you can significantly alter its polarity by adjusting the pH. Neutralizing the charge on these groups will make the molecule less polar and more soluble in organic solvents.[2][3]
-
Use a More Polar Organic Solvent: If ethyl acetate isn't working, consider more polar, water-immiscible solvents. N-butanol or a mixture of chloroform and isopropanol can be effective for extracting highly polar compounds.[2]
-
Continuous Liquid-Liquid Extraction: For extremely water-soluble compounds, a continuous liquid-liquid extraction apparatus can be highly effective, though it is more complex to set up.[2]
-
Question 2: I'm observing a persistent emulsion during my aqueous work-up. How can I break it?
Answer: Emulsions are colloidal suspensions of one liquid in another and are common when organic and aqueous phases have similar densities or when surfactants are present.
-
Causality: Vigorous shaking and the presence of amphiphilic impurities can stabilize microscopic droplets, preventing the layers from separating cleanly.
-
Troubleshooting Steps:
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period.[4]
-
Add Brine: Washing with brine can help break emulsions by increasing the density and polarity of the aqueous phase.[4]
-
Filtration: Filter the entire mixture through a pad of a filter aid like Celite® or glass wool.[4]
-
Centrifugation: If the volume is small enough, centrifuging the mixture is a very effective method to force the separation of layers.[4]
-
Solvent Addition: Adding a small amount of a different organic solvent might disrupt the emulsion.[4]
-
Category 2: Crystallization and Solid-State Issues
Question 3: My purified isoxazole derivative is an oil or a gummy solid and refuses to crystallize. What should I do?
Answer: This is one of the most frequent challenges in organic synthesis.[4] The inability to crystallize is often due to residual impurities inhibiting the formation of a crystal lattice or the compound having a low melting point.
-
Causality: For crystallization to occur, molecules must arrange themselves in a highly ordered, repeating lattice. Impurities disrupt this process. Alternatively, the compound may be amorphous or have a melting point below room temperature.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for oily products.[4]
-
Detailed Techniques:
-
Trituration: This involves washing the oil with a solvent in which your product is insoluble (or sparingly soluble), but the impurities are highly soluble.[4] Vigorously stir or sonicate the oil with a cold solvent (e.g., hexanes, diethyl ether). This can wash away impurities that inhibit crystallization, often causing the product to solidify.[4]
-
Induce Nucleation: If the product is pure but reluctant to crystallize, try scratching the inside of the flask with a glass rod at the surface of the oil.[4] The microscopic scratches provide nucleation sites. Seeding with a tiny crystal from a previous batch is also highly effective.[4]
-
Recrystallization from a Binary Solvent System: Dissolve the oil in a minimal amount of a "good" solvent (e.g., ethanol, DCM). Then, slowly add a "poor" solvent (e.g., water, hexanes) dropwise until the solution becomes persistently cloudy. Gently warm the solution until it becomes clear again, then allow it to cool slowly.[4]
-
Category 3: Chromatographic Purification Challenges
Question 4: My polar isoxazole streaks badly on a silica gel column, leading to poor separation and low recovery. Why is this happening and how can I fix it?
Answer: Streaking (or tailing) of polar, especially basic, compounds on silica gel is a very common problem.[2]
-
Causality: Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Polar and basic compounds can interact very strongly and sometimes irreversibly with these sites through hydrogen bonding or acid-base interactions. This strong binding, relative to the mobile phase, causes the compound to move slowly and unevenly down the column, resulting in a streak rather than a tight band.
-
Troubleshooting Diagram:
Caption: Causes and solutions for chromatographic streaking.
-
Solutions:
-
Add a Mobile Phase Modifier: For basic compounds, adding a small amount of a base like triethylamine or ammonium hydroxide (0.1-2%) to your eluent can dramatically improve peak shape.[2] The modifier competes with your compound for the acidic sites on the silica, preventing strong, irreversible binding. For acidic compounds, a small amount of acetic or formic acid can help.[2]
-
Change the Stationary Phase: If modifiers don't work, switch to a different stationary phase. Alumina (which can be basic, neutral, or acidic) is a good alternative.[5] For very polar compounds, reverse-phase chromatography may be a better choice.[5][6]
-
Dry Loading: Instead of dissolving your sample in a liquid and loading it, pre-adsorb it onto a small amount of silica gel. Dissolve your crude product in a strong solvent (like DCM or methanol), add a few grams of silica, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully loaded onto the top of your packed column. This technique often results in sharper bands.[2]
-
Question 5: My compound is too polar for normal-phase (elutes immediately) and too polar for reverse-phase (no retention). What are my options?
Answer: This is a challenging but solvable situation. When a compound is not well-retained by either traditional normal-phase or reverse-phase chromatography, you need to explore alternative chromatographic techniques designed specifically for polar molecules.[7]
| Technique | Stationary Phase | Mobile Phase | Principle & Best Use Case for Polar Isoxazoles | Pros | Cons |
| Normal Phase (NP) | Polar (e.g., Silica, Alumina)[8] | Non-polar (e.g., Hexane/Ethyl Acetate)[8] | Adsorption based on polarity. Best for moderately polar isoxazoles. | Inexpensive, well-understood. | Poor retention for highly polar compounds, solvent incompatibility with water.[7] |
| Reverse Phase (RP) | Non-polar (e.g., C18, C8)[9][10] | Polar (e.g., Water/Acetonitrile, Water/Methanol)[9][10] | Partitioning based on hydrophobicity. Hydrophilic molecules elute first.[9] Best for isoxazoles with significant non-polar character. | Highly versatile, excellent for many drug-like molecules.[8] | Poor retention for very polar, hydrophilic compounds.[3][7] |
| HILIC | Polar (e.g., Silica, Diol, Amide, Zwitterionic)[11][12] | Polar aprotic solvent with a small amount of aqueous buffer (e.g., Acetonitrile/Water)[11][12] | Partitioning of the polar analyte into a water-enriched layer on the stationary phase surface.[13][14] Excellent for highly polar, water-soluble isoxazoles. | Good retention of very polar compounds, MS-friendly mobile phases.[11] | Can have longer equilibration times, reliance on acetonitrile.[13] |
| SFC | Wide variety (NP & Chiral phases are common)[15] | Supercritical CO₂ with a polar co-solvent (e.g., Methanol)[16][17] | Partitioning between the supercritical fluid mobile phase and the stationary phase. | Very fast, high resolution, "green" (less organic solvent), excellent for separating isomers.[15][18] | High initial equipment cost.[18] |
-
Recommendation: For your specific problem, Hydrophilic Interaction Liquid Chromatography (HILIC) is the most logical next step.[7][13] It is specifically designed to retain and separate polar compounds that are unretained in reverse-phase mode.[12][14] Supercritical Fluid Chromatography (SFC) is also a powerful alternative, particularly if speed and resolution are critical.[15][19]
Experimental Protocols
Protocol 1: General Purpose Silica Gel Column Chromatography with Dry Loading
This protocol is for the purification of a moderately polar isoxazole derivative that is a solid or can be handled as a viscous oil.
-
TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). Aim for an Rf value of ~0.25-0.35 for your target compound. A common starting point is a gradient of hexane and ethyl acetate.[4]
-
Column Packing:
-
Choose an appropriate column size (a 40:1 to 100:1 ratio of silica to crude compound by weight is typical).[2]
-
Prepare a slurry of silica gel in your initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).[4]
-
Pour the slurry into the column and use gentle air pressure to pack it evenly. Add a thin layer of sand to the top to protect the silica bed.[4]
-
-
Sample Loading (Dry Loading):
-
Dissolve your crude product (~1 g) in a minimal amount of a volatile solvent (e.g., 5-10 mL of DCM).
-
Add 2-3 g of silica gel to this solution.
-
Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting the column with the starting solvent system.
-
Collect fractions and monitor the elution progress by TLC.
-
If your compound is moving too slowly, you can gradually increase the polarity of the eluent (gradient elution).[4]
-
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield your purified isoxazole derivative.
Protocol 2: Acid-Base Extraction for Impurity Removal
This protocol is useful when your crude product is contaminated with acidic or basic starting materials.
-
Dissolution: Dissolve the crude isoxazole product in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) in a separatory funnel.
-
Removal of Acidic Impurities (e.g., unreacted 1,3-diketone):
-
Wash the organic layer with a dilute aqueous base, such as 5% sodium bicarbonate (NaHCO₃) or 5% sodium hydroxide (NaOH) solution.[4]
-
The acidic impurity will be deprotonated, forming a salt that is soluble in the aqueous layer.
-
Separate the aqueous layer. Repeat the wash if necessary (check by TLC).
-
-
Removal of Basic Impurities (e.g., excess hydroxylamine):
-
Wash the organic layer with a dilute aqueous acid, such as 5% hydrochloric acid (HCl).[4]
-
The basic impurity will be protonated, forming a salt that partitions into the aqueous layer.
-
Separate the aqueous layer.
-
-
Final Work-up:
-
Wash the organic layer with water, followed by a wash with saturated sodium chloride (brine) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to recover the partially purified product, which can then be further purified by chromatography or recrystallization.
-
References
- BenchChem. (2025). Troubleshooting difficult purification of oily or non-crystalline isoxazole products. BenchChem Technical Support.
- Lesellier, E. (n.d.). How Good is SFC for Polar Analytes?
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- van Zelst, F. H. M., van Meerten, S. G. J., & Kentgens, A. P. M. (2019). Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). RSC Publishing.
- Wikipedia. (n.d.).
- von der Ohe, P., & Ort, C. (2018). Orthogonal Separation Techniques to Analyze (Very) Polar Molecules in Water Samples: Assessing SFC and Reversed-Phase LC–HILIC.
- SIELC Technologies. (n.d.). Polar Compounds.
- van Zelst, F. H. M., van Meerten, S. G. J., & Kentgens, A. P. M. (2019). Characterising polar compounds using supercritical fluid chromatography-nuclear magnetic resonance spectroscopy (SFC-NMR). PubMed.
- JoVE. (2024).
- Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column.
- Chemistry LibreTexts. (2022). 7.
- Solubility of Things. (n.d.). Isoxazole.
- BenchChem. (2025). Assessing the efficiency of different purification methods for isoxazole derivatives.
- Ajay, A., et al. (2024). Hydrophilic Interaction Liquid Chromatography (Hilic). International Journal of Pharmaceutical Sciences.
- Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Obrnuta faza.
- Chirita, R.-I., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)
- Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
- Biotage. (2023). What can I use to purify polar reaction mixtures?
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Polar Compounds | SIELC Technologies [sielc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biotage.com [biotage.com]
- 8. hawach.com [hawach.com]
- 9. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. obrnutafaza.hr [obrnutafaza.hr]
- 12. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - Faraday Discussions (RSC Publishing) DOI:10.1039/C8FD00237A [pubs.rsc.org]
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- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chromatographyonline.com [chromatographyonline.com]
Removal of unreacted starting materials from (isoxazol-5-yl)methanol
Technical Support Center: Purification of (isoxazol-5-yl)methanol
Welcome to the technical support guide for the purification of (isoxazol-5-yl)methanol. This document is designed for researchers, chemists, and drug development professionals to provide expert-driven troubleshooting advice and detailed protocols for removing unreacted starting materials and byproducts from this valuable heterocyclic building block. Achieving high purity is critical for downstream applications, and this guide explains the causality behind our recommended purification strategies.
Section 1: Understanding the Chemistry of Purification
The synthesis of (isoxazol-5-yl)methanol, commonly achieved via a [3+2] cycloaddition between a nitrile oxide and propargyl alcohol, is an elegant route to a versatile scaffold.[1][2] However, this process can result in a crude product containing a mixture of unreacted starting materials, reagents, and side-products. The key to successful purification lies in exploiting the differences in physicochemical properties—primarily polarity, solubility, and volatility—between the desired product and these contaminants.
(Isoxazol-5-yl)methanol is a polar molecule due to the presence of the hydroxyl group and the nitrogen-oxygen heterocycle.[2] This polarity dictates its solubility and behavior in chromatographic systems, which we can leverage to achieve excellent separation.
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of (isoxazol-5-yl)methanol in a practical question-and-answer format.
Q1: My initial analysis (TLC/¹H NMR) of the crude product shows multiple spots/peaks. What are the likely impurities?
A1: The identity of contaminants is directly linked to the synthetic route employed. For the common synthesis from an aldoxime and propargyl alcohol, your primary impurities are likely to be the following:
-
Unreacted Starting Materials: Propargyl alcohol and the starting aldoxime (e.g., 4-bromobenzaldoxime).[1]
-
Reagent Byproducts: Succinimide (if N-chlorosuccinimide was used to generate the nitrile oxide) or residual base (e.g., triethylamine).[3][4]
-
Side-Products: Furoxans (1,2,5-oxadiazole-2-oxides), which are stable dimers of the intermediate nitrile oxide. This side reaction is competitive with the desired cycloaddition.[5]
The table below summarizes these common impurities and the recommended first-line approach for their removal.
| Impurity | Type | Key Property | Recommended Removal Strategy |
| Propargyl Alcohol | Starting Material | Volatile, water-soluble | Aqueous workup wash; removal under reduced pressure. |
| Aldoxime Precursor | Starting Material | Moderately polar, less polar than product | Flash Column Chromatography. |
| Succinimide | Reagent Byproduct | Highly polar, water-soluble | Aqueous workup wash. |
| Furoxan Dimer | Side-Product | Typically non-polar to moderately polar | Flash Column Chromatography. |
| Triethylamine/K₂CO₃ | Reagent | Basic | Aqueous workup wash (mildly acidic or neutral). |
Q2: How can I efficiently remove residual propargyl alcohol?
A2: Propargyl alcohol is a relatively volatile and water-soluble alcohol. A two-step approach is highly effective:
-
Aqueous Workup: During the post-reaction workup, perform several washes of the organic layer (e.g., dichloromethane or ethyl acetate) with water or brine. This will partition the majority of the water-soluble propargyl alcohol into the aqueous phase.
-
Evaporation: After drying and filtering the organic layer, concentrate the solution using a rotary evaporator. The higher volatility of propargyl alcohol compared to your product will facilitate its removal along with the solvent.
Q3: My ¹H NMR spectrum shows significant contamination from the starting aldoxime. What is the most robust purification method?
A3: The most reliable method for removing a starting aldoxime is flash column chromatography on silica gel. The key principle is the polarity difference: (isoxazol-5-yl)methanol, with its hydroxyl group, is significantly more polar than the corresponding aldoxime. This causes the product to adhere more strongly to the silica gel, allowing the less polar aldoxime to elute first. Please refer to Protocol 1: Flash Column Chromatography for a detailed, step-by-step guide.
Q4: I suspect a furoxan dimer has formed. How can I separate it from my desired (isoxazol-5-yl)methanol product?
A4: The formation of a furoxan dimer from the self-condensation of the nitrile oxide intermediate is a common issue, especially if the cycloaddition is slow.[5] Furoxans are generally much less polar than (isoxazol-5-yl)methanol. This large difference in polarity makes separation by flash column chromatography straightforward. The non-polar dimer will elute much earlier than the polar product alcohol, often with the non-polar component of the eluent system (e.g., hexanes).
Q5: Is recrystallization a viable method for purifying (isoxazol-5-yl)methanol?
A5: Yes, recrystallization can be an excellent and scalable purification technique, provided a suitable solvent is identified.[6] It is particularly effective at removing small amounts of impurities that have different solubility profiles from your product. One literature procedure successfully uses ethanol for recrystallization.[4] The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot.[7] See Protocol 2: Recrystallization for a method to screen for solvents and perform the procedure.
Q6: My compound streaks badly on a silica TLC plate, making it difficult to assess purity and choose a chromatography solvent. How do I resolve this?
A6: Streaking is a common phenomenon for polar, nitrogen-containing heterocyclic compounds when analyzed on standard silica gel.[7] Silica gel is slightly acidic, and strong interactions (like hydrogen bonding or acid-base interactions) between the analyte and the stationary phase can lead to poor peak shape and streaking.
Causality & Solution: To prevent this, you must neutralize the acidic sites on the silica or compete with the interaction. This is achieved by adding a small amount of a basic modifier to your eluent.
-
Recommended Fix: Add 0.5-1% triethylamine (Et₃N) or a 10% ammonia in methanol solution to your mobile phase (e.g., ethyl acetate/hexane).[8] This will dramatically improve the spot shape on TLC and lead to sharper peaks and better separation during column chromatography.
Section 3: Visualization and Workflow
A logical approach to purification is essential. The following workflow diagram illustrates a decision-making process for purifying your crude (isoxazol-5-yl)methanol.
Caption: Decision workflow for purifying (isoxazol-5-yl)methanol.
Section 4: Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is optimized for separating the polar (isoxazol-5-yl)methanol from less polar impurities like the aldoxime precursor and non-polar furoxan dimers.
-
TLC Analysis & Eluent Selection:
-
Column Packing:
-
Select a column size appropriate for your sample amount (typically a 30:1 to 50:1 ratio of silica to crude product by weight).[10]
-
Prepare a slurry of silica gel in the chosen eluent (or the non-polar component, e.g., hexanes).
-
Pour the slurry into the column and use positive pressure (air or nitrogen) to pack the bed firmly, ensuring no cracks or air bubbles are present.[10]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) to this solution.
-
Remove the solvent completely under reduced pressure to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed silica gel bed to form a thin, even layer.[9][10]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column and begin applying pressure to move the solvent through the column.
-
Collect fractions in test tubes and monitor the elution process by TLC.
-
Typically, non-polar byproducts will elute first, followed by the aldoxime, and finally the highly-retained (isoxazol-5-yl)methanol product.
-
-
Isolation:
-
Combine the fractions containing the pure product (as determined by TLC).
-
Remove the solvent under reduced pressure to yield the purified (isoxazol-5-yl)methanol.
-
Protocol 2: Recrystallization
This protocol is ideal for purifying solid (isoxazol-5-yl)methanol that is already relatively pure.
-
Solvent Screening:
-
Place ~20 mg of your crude solid into several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexanes) to each tube.[7][11]
-
A suitable solvent will not dissolve the compound at room temperature but will fully dissolve it upon heating.
-
Allow the hot solutions to cool. The best solvent will yield a high quantity of crystalline solid upon cooling to room temperature and then in an ice bath.[7]
-
-
Dissolution:
-
Place the bulk of the crude solid into an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture (e.g., on a hotplate) with swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.[12]
-
-
Cooling and Crystallization:
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[6]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities from the mother liquor.[6]
-
Dry the purified crystals under vacuum to remove all residual solvent.
-
References
-
ProQuest. (n.d.). Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid. Retrieved from [Link]
-
Shen, Z., et al. (2011). Synthesis of (3-phenylisoxazol-5-yl) methanol derivatives under ultrasound irradiation. Published in a study referenced by PubMed Central.[3]
-
Connect Journals. (n.d.). An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. Retrieved from [Link]
-
Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Retrieved from [Link]
-
ResearchGate. (2025). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. Retrieved from [Link]
-
Sorbent Technologies, Inc. (n.d.). Flash Chromatography Basics. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
University of Sheffield. (n.d.). SOP: FLASH CHROMATOGRAPHY. Retrieved from [Link]
-
Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
Biological and Molecular Chemistry. (n.d.). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Retrieved from [Link]
-
ResearchGate. (n.d.). Effective Synthesis of 3,4-Diaryl-isoxazole-5-carboxamides and their Antiproliferative Properties. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Quora. (2017). How to recrystallize a product from methanol. Retrieved from [Link]
-
MDPI. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Retrieved from [Link]
-
Preprints.org. (2025). The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]
-
ResearchGate. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]
Sources
- 1. Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid - ProQuest [proquest.com]
- 2. biolmolchem.com [biolmolchem.com]
- 3. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. connectjournals.com [connectjournals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chromatography [chem.rochester.edu]
- 9. sorbtech.com [sorbtech.com]
- 10. science.uct.ac.za [science.uct.ac.za]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. quora.com [quora.com]
Effect of electron-donating groups on isoxazole synthesis yield
A Guide for Researchers on Navigating the Effects of Electron-Donating Groups on Reaction Yield
Welcome to the Technical Support Center. This guide is designed for chemists and drug development professionals who are actively engaged in the synthesis of isoxazole-based scaffolds. We will delve into the nuanced effects of electron-donating substituents on common isoxazole synthesis pathways, providing field-tested insights, troubleshooting protocols, and data-driven recommendations to enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries our team receives regarding the influence of electronic effects on isoxazole synthesis.
Q1: As a general rule, how do electron-donating groups (EDGs) on aromatic precursors affect isoxazole synthesis yields?
A: In many common isoxazole syntheses, particularly those involving the in-situ generation of nitrile oxides from aromatic aldehydes, precursors bearing electron-donating groups tend to provide higher yields compared to those with electron-withdrawing groups.[1] For instance, in syntheses utilizing aromatic aldehydes and hydroxylamine, a p-dimethylaminobenzaldehyde (a strong EDG) can result in a 96% yield, whereas an unsubstituted benzaldehyde may yield around 64%.[1] This effect is often attributed to the stabilization of intermediates or transition states involved in the formation of the key reactive species, such as the nitrile oxide.
Q2: In a 1,3-dipolar cycloaddition, does it matter if the EDG is on the nitrile oxide precursor or the dipolarophile (e.g., alkyne)?
A: Yes, the position of the electron-donating group is critical and its effect is best understood through the lens of Frontier Molecular Orbital (FMO) theory, which governs pericyclic reactions like the [3+2] cycloaddition.[2][3] The reaction rate is fastest when the energy gap between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other is smallest.
-
EDG on the Nitrile Oxide Precursor (Dipole): An EDG raises the HOMO energy of the nitrile oxide. This generally accelerates the reaction with electron-deficient alkynes (which have a low LUMO), classifying it as a HOMO(dipole)-LUMO(dipolarophile) controlled reaction (Type I).
-
EDG on the Alkyne (Dipolarophile): An EDG raises the HOMO energy of the alkyne. This can slow down the reaction with a standard nitrile oxide if the HOMO(dipole)-LUMO(dipolarophile) interaction is dominant. However, if the alkyne is sufficiently electron-rich and the nitrile oxide is electron-poor, the interaction can shift to being controlled by the HOMO(dipolarophile)-LUMO(dipole) gap (Type II).
In practice, for the most common scenario of reacting an aryl nitrile oxide with a terminal alkyne, placing an EDG on the aryl group of the nitrile oxide precursor is a reliable strategy for improving yields.[1]
Q3: When synthesizing isoxazoles from 1,3-dicarbonyl compounds and hydroxylamine, how do EDGs on the dicarbonyl component impact the reaction?
A: The Claisen isoxazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine, is sensitive to the electronic nature of the substituents.[4][5] An electron-donating group on an aryl ring of a 1,3-diketone can influence which carbonyl group is preferentially attacked by the hydroxylamine, thereby affecting the regioselectivity of the final product.[6][7] However, some studies have noted that electron-donating groups on the phenyl ring of 1,3-diketones can lead to comparatively lower yields than electron-withdrawing substituents in certain aqueous synthesis protocols.[8] The outcome is often highly dependent on the specific reaction conditions, such as solvent and pH.[6][9]
Q4: Can electron-donating groups affect the regioselectivity of isoxazole formation?
A: Absolutely. Regioselectivity is a significant challenge in isoxazole synthesis, especially when using unsymmetrical starting materials.[6] Electronic effects are a key determining factor.[2][6]
-
In [3+2] Cycloadditions: The regioselectivity is governed by the FMO coefficients of the reacting atoms. While a detailed computational analysis is required for precise prediction, generally, the largest HOMO coefficient of one reactant aligns with the largest LUMO coefficient of the other. EDGs alter these coefficients, thereby directing the regiochemical outcome. For the reaction of nitrile oxides with terminal alkynes, the 3,5-disubstituted isoxazole is typically the major product, and this regioselectivity is often enhanced by catalysts like copper(I).[8][10]
-
In 1,3-Dicarbonyl Condensations: When using an unsymmetrical 1,3-diketone, the hydroxylamine can attack either carbonyl group. An EDG can increase the electron density at the adjacent carbonyl, making it less electrophilic and potentially directing the initial attack to the other carbonyl, thus controlling which regioisomer is formed.[5][7]
Troubleshooting Guide: Common Issues & Solutions
Problem 1: Low or Stalled Reaction Yield with an Electron-Rich Aldoxime
Scenario: You are attempting to generate a nitrile oxide in situ from an aldoxime bearing a strong EDG (e.g., p-methoxy, p-hydroxy) using a common oxidant like N-chlorosuccinimide (NCS) or household bleach, but the reaction shows low conversion to the desired isoxazole product.
Causality Analysis: Strong electron-donating groups increase the electron density on the aromatic ring and the oxime functional group. This can have two negative consequences:
-
Deactivation towards Oxidation: The oxime may become less susceptible to certain oxidants, slowing the formation of the crucial hydroximoyl chloride intermediate and subsequent nitrile oxide.
-
Increased Side Reactions: The electron-rich nature of the system can promote side reactions, such as polymerization or decomposition of the starting material or intermediates under the reaction conditions.
Solutions Workflow
Caption: Troubleshooting flowchart for low isoxazole yield.
Problem 2: Poor Regioselectivity in Cyclocondensation with an EDG-Substituted 1,3-Diketone
Scenario: The reaction of an unsymmetrical aryl-1,3-diketone (where the aryl group has an EDG) with hydroxylamine yields a nearly 1:1 mixture of regioisomers, making purification difficult and halving the effective yield.
Causality Analysis: The small difference in electrophilicity between the two carbonyl carbons in the diketone leads to non-selective nucleophilic attack by hydroxylamine. The EDG may not be providing sufficient electronic bias under the chosen reaction conditions.
Solutions:
-
pH Control: The pH of the reaction medium can significantly influence the isomeric ratio. Acidic conditions often favor one isomer, while neutral or basic conditions may favor the other.[9] Perform small-scale trials buffering the reaction at different pH values (e.g., pH 4-5 with acetate buffer, pH 7-8 with phosphate buffer).
-
Solvent Modification: The polarity and protic/aprotic nature of the solvent can alter the transition state energies for the formation of the two regioisomers. Systematically screen solvents like ethanol, acetonitrile, and THF.[6]
-
Substrate Derivatization: Convert the 1,3-diketone into a β-enamino diketone. This modification provides much better regiochemical control in the subsequent cyclocondensation with hydroxylamine.[5][6]
-
Lewis Acid Catalysis: The addition of a Lewis acid, such as BF₃·OEt₂, can coordinate to one of the carbonyls, increasing its electrophilicity and directing the nucleophilic attack to achieve higher regioselectivity.[6][7]
Data Summary: Effect of Aryl Substituents
The following table summarizes the observed yields for isoxazole synthesis in a specific system, highlighting the impact of substituents on an aromatic aldehyde precursor.
| Substituent on Ar-CHO (Position) | Electronic Nature | Yield (%) | Reference |
| -N(CH₃)₂ (para) | Strong EDG | 96 | [1] |
| -OH (para) | Strong EDG | 87 | [1] |
| -OCH₃ (para) | Moderate EDG | >70 | [1] |
| -H (unsubstituted) | Neutral | 64 | [1] |
| -Cl (para) | Weak EWG | 45-59 | [1] |
| -NO₂ (para) | Strong EWG | 45-59 | [1] |
Table reflects data from ultrasound-assisted synthesis methods, which generally improve yields for all substituents compared to conventional heating.[1]
Key Experimental Protocol
Ultrasound-Assisted Synthesis of 3-Aryl-5-(hydroxymethyl)isoxazoles
This protocol is adapted from methodologies that demonstrate the positive effect of electron-donating groups on yield.[1] It describes the one-pot synthesis via a 1,3-dipolar cycloaddition of an in situ-generated nitrile oxide with propargyl alcohol.
Reaction Mechanism Workflow
Sources
- 1. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 3. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13343J [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 9. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isoxazole synthesis [organic-chemistry.org]
Effect of electron-withdrawing groups on isoxazole synthesis yield
Technical Support Center: Isoxazole Synthesis
Welcome to the technical resource center for isoxazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing isoxazole cores, particularly when dealing with electronically demanding substrates. The following content is structured in a question-and-answer format to address common challenges and provide in-depth, mechanistically-grounded solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of an electron-withdrawing group (EWG) on the yield of isoxazole synthesis?
Answer: The effect of an electron-withdrawing group (EWG) is not straightforward and critically depends on which reactant it is attached to and the specific synthesis methodology being employed.
In the most common method, the [3+2] cycloaddition (or 1,3-dipolar cycloaddition) between a nitrile oxide (the dipole) and an alkyne (the dipolarophile), the reaction rate is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[1]
-
EWG on the Alkyne (Dipolarophile): An EWG (e.g., -NO₂, -CN, -CO₂R) lowers the alkyne's HOMO and LUMO energies. This generally accelerates the reaction if the dominant interaction is between the HOMO of the nitrile oxide and the LUMO of the alkyne. This acceleration can lead to higher yields by favoring the desired cycloaddition over side reactions like nitrile oxide dimerization.[2] However, very strong EWGs can sometimes decrease reactivity.[2]
-
EWG on the Nitrile Oxide Precursor: An EWG on the aromatic ring of an aldoxime (a common precursor to nitrile oxides) can have a mixed effect. While it can influence the electronic properties of the resulting nitrile oxide, it may also affect the rate of its in situ generation. For instance, some studies report that strong EWGs on the hydroxyimidoyl chloride precursor (used to generate the nitrile oxide) decrease its reactivity.[2] Conversely, other reports show that electron-deficient groups on the starting materials can be beneficial to the reaction outcome.[3][4]
The key takeaway is that there is no universal rule. The electronic properties of both reaction partners must be considered in tandem.
Troubleshooting Guide: Low Reaction Yield
Q2: My reaction yield is very low. I'm reacting an aryl alkyne bearing a strong EWG (e.g., p-nitro) with a nitrile oxide. What's going wrong?
Answer: This is a common and multifaceted problem. Low yield in this scenario can stem from several factors, from poor reactivity to competing side reactions. Let's break down the potential causes and solutions.
Potential Cause 1: Inefficient Nitrile Oxide Generation or Instability The in situ generation of the nitrile oxide from its precursor (commonly an aldoxime or hydroximoyl chloride) is a critical step.[5]
-
The "Why": The rate of nitrile oxide formation must be well-matched with the rate of its consumption in the cycloaddition. If generation is too slow, the overall reaction time is prolonged, increasing the chance for substrate or product degradation. If it's too fast and the cycloaddition is sluggish, the nitrile oxide can dimerize to form furoxans or other byproducts, which is a primary cause of low yield.[6]
-
Troubleshooting Steps:
-
Monitor Reactants: Use TLC or LC-MS to monitor the disappearance of your nitrile oxide precursor. If it remains largely unreacted, the generation step is the issue.
-
Change Generation Method: If you are using a mild oxidant (like N-chlorosuccinimide, NCS) to convert an aldoxime, it might be inefficient.[7] Consider switching to a more robust method, such as converting the aldoxime to a hydroximoyl chloride first, followed by elimination with a non-nucleophilic base (e.g., triethylamine).[2] Hypervalent iodine reagents are also highly effective for rapid nitrile oxide formation.[8][9]
-
Control Temperature: Generate the nitrile oxide at a low temperature (e.g., 0 °C) to minimize dimerization, and then add the alkyne and allow the reaction to warm to the optimal temperature for cycloaddition.[6]
-
Potential Cause 2: Poor Reactivity of the Electron-Deficient Alkyne While an EWG on the alkyne is often expected to accelerate the reaction, this is not always the case.
-
The "Why": The reaction rate depends on the HOMO-LUMO gap. If both your nitrile oxide and your alkyne are highly electron-deficient, the energy gap between the relevant orbitals may not be optimal, leading to a sluggish reaction.
-
Troubleshooting Steps:
-
Modify the Nitrile Oxide: If possible, switch to a nitrile oxide derived from an aryl aldoxime with an electron-donating group (EDG) like methoxy (-OMe) or alkyl groups. This will raise the nitrile oxide's HOMO energy, narrowing the HOMO(dipole)-LUMO(dipolarophile) gap and accelerating the reaction.
-
Introduce a Catalyst: Copper(I) catalysis is highly effective for the cycloaddition of terminal alkynes and in situ generated nitrile oxides, often providing excellent yields and complete regioselectivity where thermal reactions fail.[10][11] This is a standard approach for overcoming poor reactivity.[12]
-
dot
Caption: Troubleshooting flowchart for low isoxazole yield.
Q3: I am getting a mixture of regioisomers. How do EWGs influence the regioselectivity of the cycloaddition?
Answer: Regioselectivity is a major consideration, and EWGs play a decisive role in directing the orientation of the cycloaddition. For the reaction between an unsymmetrical alkyne (RC≡CR') and a nitrile oxide (ArC≡N⁺-O⁻), two regioisomers are possible: the 3,5-disubstituted and the 3,4-disubstituted isoxazole.
-
The "Why" (Mechanism): In many cases, the regiochemistry can be predicted by considering the orbital coefficients of the frontier molecular orbitals (HOMO/LUMO). The reaction proceeds by matching the largest coefficient on the HOMO of one component with the largest coefficient on the LUMO of the other. EWGs on the alkyne polarize the π-system, altering the magnitude of the orbital coefficients on the two alkyne carbons.
-
General Rule of Thumb: For terminal alkynes reacting with aryl nitrile oxides, the reaction is highly regioselective, almost exclusively yielding the 3,5-disubstituted isoxazole .[8][11] This outcome is so reliable that it forms the basis of "click chemistry" approaches to isoxazole synthesis.[1]
-
Troubleshooting & Optimization:
-
Confirm Structure: First, ensure you have a regioisomeric mixture and not a different byproduct. Use 2D NMR techniques (HMBC, NOESY) for unambiguous structure determination.
-
Leverage Catalysis: Copper(I)-catalyzed cycloadditions provide exceptionally high regioselectivity for 3,5-disubstituted products from terminal alkynes.[10] If you are using a thermal method and getting a mixture, switching to Cu(I) catalysis is the most effective solution.[12]
-
Solvent Effects: Solvent polarity can influence regioselectivity. Experimenting with a range from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile) and polar protic (e.g., ethanol) solvents may favor one isomer over the other.[12]
-
Substrate Modification: If feasible, modifying the substrates to enhance the electronic differentiation between the two ends of the alkyne can lock in a single regioisomeric outcome. Using dipolarophiles with leaving groups is a known strategy to control regioselectivity.[12][13]
-
dot
Caption: Regioselectivity in 1,3-dipolar cycloaddition.
Data Summary Table
The following table summarizes the general impact of substituents on the reactants for a 1,3-dipolar cycloaddition reaction. Note that these are general trends and exceptions exist.
| Substituent Location | Substituent Type | Expected Effect on Alkyne/Nitrile Oxide | Impact on Reaction Rate/Yield | Key Considerations & References |
| Alkyne | Electron-Withdrawing (EWG) | Lowers LUMO energy | Generally increases rate (if HOMO-dipole controlled). | Can decrease yield if both components are too electron-poor.[2][3] |
| Alkyne | Electron-Donating (EDG) | Raises HOMO energy | Generally decreases rate with typical aryl nitrile oxides. | May require higher temperatures or longer reaction times. |
| Nitrile Oxide Precursor | Electron-Withdrawing (EWG) | Lowers HOMO & LUMO of nitrile oxide | Variable . Can decrease reactivity of the dipole itself. | May slow the in situ generation step.[2][7] |
| Nitrile Oxide Precursor | Electron-Donating (EDG) | Raises HOMO of nitrile oxide | Generally increases rate with electron-poor alkynes. | Can accelerate desired reaction over side reactions.[14] |
Reference Experimental Protocol
Copper(I)-Catalyzed Synthesis of 3-(4-chlorophenyl)-5-phenylisoxazole
This protocol is a representative example of a highly reliable, regioselective isoxazole synthesis, particularly useful for substrates that may react poorly under thermal conditions.
Materials:
-
4-Chlorobenzaldoxime (1.0 equiv)
-
Phenylacetylene (1.1 equiv)
-
N-Chlorosuccinimide (NCS) (1.1 equiv)
-
Copper(I) Iodide (CuI) (0.1 equiv)
-
Triethylamine (Et₃N) (2.5 equiv)
-
Solvent: Acetonitrile (MeCN)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-chlorobenzaldoxime (1.0 equiv) and N-chlorosuccinimide (1.1 equiv).
-
Solvent Addition: Add anhydrous acetonitrile to dissolve the solids (concentration approx. 0.2 M).
-
Hydroximoyl Chloride Formation: Stir the mixture at room temperature for 1 hour. The formation of the intermediate hydroximoyl chloride can be monitored by TLC.
-
Critical Checkpoint: This step converts the aldoxime to a more reactive precursor. For aldoximes with strong EWGs, this step might require gentle heating or longer reaction times.
-
-
Addition of Cycloaddition Reagents: To the reaction mixture, add phenylacetylene (1.1 equiv) and Copper(I) Iodide (0.1 equiv).
-
Nitrile Oxide Generation & Cycloaddition: Cool the flask to 0 °C in an ice bath. Add triethylamine (2.5 equiv) dropwise over 15 minutes.
-
Critical Checkpoint: The slow addition of the base generates the nitrile oxide in situ, which is immediately trapped by the copper-acetylide complex. This minimizes nitrile oxide dimerization and is crucial for high yield.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 2-4 hours).
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure 3,5-disubstituted isoxazole.
References
-
The synthetic and therapeutic expedition of isoxazole and its analogs. Future Journal of Pharmaceutical Sciences. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]
-
Synthesis of Fused Isoxazoles: A Comprehensive Review. Molecules. [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals. [Link]
-
Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. Molecules. [Link]
-
Recent Progress in the Synthesis of Isoxazoles. Current Organic Chemistry. [Link]
-
Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances. [Link]
-
Mechanism of 1,3-dipolar cycloaddition reaction. ResearchGate. [Link]
-
Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. Molecules. [Link]
-
Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Catalysts. [Link]
-
The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. Organic Letters. [Link]
-
Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. Molecules. [Link]
-
Isoxazole synthesis. Organic Chemistry Portal. [Link]
-
Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Scientific Reports. [Link]
-
Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications. [Link]
-
Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. Journal of Combinatorial Chemistry. [Link]
-
Substituted Pyridines from Isoxazoles: Scope and Mechanism. The Journal of Organic Chemistry. [Link]
-
Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. [Link]
-
Synthesis of isoxazole derivatives by 1,3-DC of NOs and alkynes including MW activation. ResearchGate. [Link]
-
Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). SciForum. [Link]
-
Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. SciSpace. [Link]
-
Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry. [Link]
-
Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules. [Link]
-
Lewis acid-promoted direct synthesis of isoxazole derivatives. PMC. [Link]
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Technical Support Center: Catalyst Selection for Isoxazole Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
The construction of the isoxazole ring is paramount for drug discovery, and the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne stands out as a versatile and widely used method.[1][2] The selection of an appropriate catalyst is a critical decision point that profoundly influences reaction outcomes, including yield, regioselectivity, and reaction time.[3][2] This guide provides a structured approach to catalyst selection, addressing common challenges and frequently asked questions encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic systems for isoxazole synthesis, and how do I choose the right one?
The choice of a catalytic system is fundamentally dictated by the specific substrates, desired regioselectivity, and reaction conditions. The three main classes of catalysts used are transition metals (notably copper and ruthenium), organocatalysts, and Lewis acids.
-
Copper (I) Catalysts: Copper(I) salts, such as CuI and the in situ generation of Cu(I) from copper(II) sulfate and a reducing agent like sodium ascorbate, are the most common catalysts for the 1,3-dipolar cycloaddition.[4][5][6] They are highly effective for the reaction of terminal alkynes and in situ generated nitrile oxides, typically affording 3,5-disubstituted isoxazoles with high regioselectivity.[4][7] This is often the go-to choice for straightforward syntheses due to its efficiency and reliability.[4]
-
Ruthenium (II) Catalysts: Ruthenium(II) catalysts are particularly advantageous when dealing with internal or highly substituted alkynes, where copper catalysts may be sluggish or ineffective.[3][8] They can promote cycloaddition reactions at room temperature with high yields and can offer different regioselectivity compared to copper, sometimes favoring the formation of 3,4,5-trisubstituted isoxazoles.[8]
-
Organocatalysts: Amine-based organocatalysts, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), can be employed in metal-free synthetic routes.[1] These are often used in greener synthetic approaches, sometimes under ultrasound irradiation to improve yields.[1][9]
-
Lewis Acids: Lewis acids like aluminum chloride (AlCl₃) can also catalyze the cycloaddition, particularly in specific contexts.[2][10]
Decision Workflow for Catalyst Selection:
Caption: A flowchart for troubleshooting low yields in isoxazole synthesis. [11]
Q3: I'm observing a mixture of regioisomers. How can catalyst selection influence regioselectivity?
Regioselectivity is a significant challenge, particularly in the 1,3-dipolar cycloaddition, leading to the formation of either 3,5- or 3,4-disubstituted isoxazoles (or a mixture). The choice of catalyst can play a decisive role in controlling the regiochemical outcome.
-
Copper(I)-Catalysis: The copper(I)-catalyzed cycloaddition of terminal alkynes with nitrile oxides is highly regioselective, almost exclusively yielding the 3,5-disubstituted isoxazole. [4][6]The proposed mechanism involves the formation of a copper(I) acetylide, which then undergoes a stepwise addition with the nitrile oxide. [4]
-
Ruthenium(II)-Catalysis: Ruthenium catalysts can provide access to the alternative 3,4-disubstituted regioisomer, which is often difficult to obtain with copper catalysis. [3]This makes ruthenium catalysis a powerful tool for accessing a broader range of isoxazole scaffolds.
-
Ligand Effects: In some transition metal-catalyzed systems, the choice of ligands can influence regioselectivity. While less common in standard isoxazole syntheses, it is a parameter that can be explored for challenging substrates.
-
Metal-Free Reactions: The regioselectivity in uncatalyzed or organocatalyzed reactions is often governed by the electronic and steric properties of the alkyne and nitrile oxide. These reactions can sometimes lead to mixtures of isomers. [12] Controlling Regioselectivity:
| Catalyst System | Predominant Regioisomer (with terminal alkynes) | Key Considerations |
| Copper(I) (e.g., CuI) | 3,5-disubstituted | Highly reliable for this isomer. [4][7] |
| Ruthenium(II) | Can favor 3,4-disubstituted | Useful for accessing the alternative regioisomer and for internal alkynes. [3][8] |
| Organocatalyst (e.g., DABCO) | Dependent on substrates | May require more optimization to achieve high regioselectivity. [1] |
| Uncatalyzed (Thermal) | Often a mixture | Generally less selective than catalyzed reactions. |
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| No reaction or very low conversion | Inactive catalyst | - Use a fresh batch of catalyst.- For Cu(I) from CuSO₄, ensure the reducing agent (e.g., sodium ascorbate) is fresh and used in sufficient quantity.- Consider pre-activation of the catalyst if applicable. [12] |
| Incorrect reaction temperature | - Optimize the temperature. Some reactions require heating, while others proceed at room temperature. [11][12] | |
| Unsuitable solvent | - Screen a range of solvents. The choice of solvent can significantly impact solubility and reaction rates. [13][12] | |
| Formation of significant byproducts | Furoxan formation (nitrile oxide dimerization) | - Ensure the nitrile oxide is generated in situ in the presence of the alkyne.<[13]br>- Try slow addition of the nitrile oxide precursor (e.g., aldoxime and oxidant) to the alkyne solution to keep the instantaneous concentration of the nitrile oxide low. [13] |
| Decomposition of starting materials or product | - The isoxazole ring can be sensitive to strongly basic or reductive conditions. [11]Ensure the reaction conditions are compatible with the product's stability.- Monitor the reaction by TLC or LC-MS to avoid prolonged reaction times that could lead to degradation. [11] | |
| Difficulty in purifying the product | Co-elution of regioisomers or byproducts | - If regioisomers are the issue, revisit the catalyst selection to improve regioselectivity.- For column chromatography, systematically screen different solvent systems. Sometimes, a ternary mixture or the addition of a small amount of acid or base can improve separation. [11] |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles
This protocol describes a general procedure for the one-pot, copper(I)-catalyzed cycloaddition of a terminal alkyne with an in situ generated nitrile oxide. [4] Materials:
-
Aldoxime (1.0 eq)
-
Terminal alkyne (1.0-1.2 eq)
-
N-Chlorosuccinimide (NCS) or similar oxidant (1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (5 mol%)
-
Sodium ascorbate (10 mol%)
-
Solvent (e.g., a mixture of water and an organic solvent like t-BuOH or THF)
Procedure:
-
To a round-bottom flask, add the aldoxime (1.0 eq), terminal alkyne (1.0-1.2 eq), CuSO₄·5H₂O (5 mol%), and sodium ascorbate (10 mol%).
-
Add the chosen solvent system (e.g., H₂O/t-BuOH 1:1).
-
Stir the mixture at room temperature.
-
Add the oxidant (e.g., NCS) portion-wise over 10-15 minutes.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Catalyst Screening for a New Isoxazole Synthesis
When developing a new isoxazole synthesis, a preliminary catalyst screen is often beneficial.
Setup:
-
Use small-scale reactions in parallel (e.g., in vials).
-
Maintain identical concentrations, stoichiometry, and temperature for all reactions.
-
Analyze the outcome of each reaction by a quantitative method (e.g., UPLC, LC-MS, or ¹H NMR with an internal standard) to compare catalyst performance.
Example Screening Array:
| Vial | Catalyst System | Catalyst Loading (mol%) | Solvent | Temperature (°C) |
| 1 | CuI | 5 | THF | 60 |
| 2 | CuSO₄·5H₂O / Sodium Ascorbate | 5 / 10 | H₂O/t-BuOH | 25 |
| 3 | [Cp*RuCl(cod)] | 2 | Toluene | 80 |
| 4 | DABCO | 20 | Water | 80 |
| 5 | No Catalyst (Control) | - | THF | 60 |
This systematic approach allows for the rapid identification of the most promising catalyst system for further optimization.
References
-
Thieme. Copper-Catalyzed Isoxazole Synthesis. Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. 2022. Available from: [Link]
-
ACS Publications. Copper-Catalyzed Synthesis of Trisubstituted Isoxazoles via a Cascade Cyclization–Migration Process. The Journal of Organic Chemistry. 2012. Available from: [Link]
-
ACS Publications. One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry. 2005. Available from: [Link]
-
Organic Chemistry Portal. Isoxazole synthesis. Available from: [Link]
-
ACS Publications. Cu-Catalyzed Synthesis of Fluoroalkylated Isoxazoles from Commercially Available Amines and Alkynes. Organic Letters. 2018. Available from: [Link]
-
Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34235-34265. Available from: [Link]
-
Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34235-34265. Available from: [Link]
-
Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. Available from: [Link]
-
Liu, Y., et al. (2021). The synthesis of pyrrole from C4‐olefinated isoxazole catalyzed by ruthenium: A density functional theory study. Journal of Physical Organic Chemistry, 34(4), e4171. Available from: [Link]
-
ResearchGate. Mechanism of pathway for the synthesis of oxazoles or isoxazole via direct photoactivation of suitable substrate. Available from: [Link]
-
Kamal, A., et al. (2016). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Iranian Chemical Society, 13(7), 1277-1301. Available from: [Link]
-
FLORE. Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. Available from: [Link]
-
ResearchGate. Ruthenium-Catalyzed Cycloaddition of Nitrile Oxides and Alkynes: Practical Synthesis of Isoxazoles. Available from: [Link]
-
ResearchGate. Comparison for different catalysts used for synthesis of isoxazole derivatives (4a-4h). Available from: [Link]
-
RSC Publishing. Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry. 2015. Available from: [Link]
-
PubMed Central. Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reactions. 2015. Available from: [Link]
-
RSC Publishing. Catalyst-controlled switch of regioselectivity in the asymmetric allylic alkylation of oxazolones with MBHCs. Chemical Communications. 2019. Available from: [Link]
-
E-RESEARCHCO. Synthesis of Novel Isoxazole by Click Chemistry Approach. Available from: [Link]
-
PubMed Central. Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones. 2023. Available from: [Link]
-
PubMed Central. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. 2024. Available from: [Link]
-
RSC Publishing. Advances in isoxazole chemistry and their role in drug discovery. Available from: [Link]
-
RSC Publishing. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. 2017. Available from: [Link]
-
ResearchGate. Mechanism of 1,3-dipolar cycloaddition reaction. Available from: [Link]
-
ACS Publications. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry. 2004. Available from: [Link]
-
National Institutes of Health. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. 2020. Available from: [Link]
-
National Institutes of Health. Lewis acid-promoted direct synthesis of isoxazole derivatives. 2023. Available from: [Link]
-
Semantic Scholar. Advances in isoxazole chemistry and their role in drug discovery. 2025. Available from: [Link]
-
National Institutes of Health. Advances in isoxazole chemistry and their role in drug discovery. 2025. Available from: [Link]
-
ResearchGate. (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. 2025. Available from: [Link]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solvent Effects in the Synthesis of Isoxazoles
Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isoxazole ring formation. My aim is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your reactions effectively. The choice of solvent is a deceptively critical parameter in isoxazole synthesis, profoundly influencing reaction rates, yields, and, most notably, regioselectivity. This resource will delve into these solvent effects to help you achieve your desired synthetic outcomes.
Troubleshooting Guide
This section addresses specific, common problems encountered during isoxazole synthesis, with a focus on resolving them through the strategic selection and modification of the reaction solvent.
Problem 1: My reaction has a very low yield or is not proceeding to completion. What role could the solvent be playing?
Answer:
Low or no yield is a frequent issue that can often be traced back to the solvent system. The solvent's role extends beyond simply dissolving reactants; it influences reaction kinetics and the stability of key intermediates. Here is a systematic approach to troubleshooting:
-
Solubility Issues:
-
Causality: If your starting materials (e.g., the alkyne and the nitrile oxide precursor) are not fully solubilized, the reaction will be slow and inefficient. This is a common issue when using solvents in which one of the reactants has poor solubility.
-
Solution: Screen a range of solvents with varying polarities. For the common 1,3-dipolar cycloaddition, ensure both the alkyne and the in situ generated nitrile oxide are soluble. Consider solvent mixtures to fine-tune solubility. For instance, a mixture of a polar aprotic solvent like acetonitrile with a less polar solvent like toluene might be effective.
-
-
Intermediate Instability (Especially for 1,3-Dipolar Cycloadditions):
-
Causality: Nitrile oxides are highly reactive and prone to dimerization to form furoxans, a common and often difficult-to-remove byproduct.[1][2] This side reaction is highly dependent on the concentration of the nitrile oxide and the solvent environment. Some solvents may not adequately stabilize the nitrile oxide, favoring dimerization over the desired cycloaddition.
-
Solution:
-
In Situ Generation: Always generate the nitrile oxide in situ in the presence of the alkyne to keep its concentration low.[1]
-
Solvent Choice: Aprotic solvents are generally preferred for generating nitrile oxides from hydroximoyl chlorides to avoid side reactions with protic solvents. A study on the cycloaddition of phenylacetylene and benzonitrile-N-oxide found that a methanol/water mixture was highly efficient.[3] This highlights that the optimal solvent can be substrate-dependent.
-
Green Solvents: Consider using "green" solvents like water or deep eutectic solvents (DES), which have been shown to improve yields in some cases, sometimes in conjunction with ultrasound irradiation.[4][5][6]
-
-
-
Reaction Rate:
-
Causality: The solvent can influence the energy of the transition state, thereby affecting the reaction rate. A solvent that stabilizes the transition state more than the ground state reactants will accelerate the reaction.
-
Solution: If your reaction is sluggish, consider switching to a solvent that is known to promote the specific type of reaction you are running. For instance, polar solvents can accelerate 1,3-dipolar cycloadditions.[7] Microwave-assisted synthesis in a suitable solvent can also dramatically reduce reaction times and improve yields.[1]
-
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low yields in isoxazole synthesis.
Problem 2: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity by changing the solvent?
Answer:
The formation of a mixture of regioisomers (e.g., 3,4- vs. 3,5-disubstituted isoxazoles) is a common challenge, especially in 1,3-dipolar cycloadditions with unsymmetrical alkynes.[1] The solvent plays a crucial role in controlling regioselectivity by differentially stabilizing the two possible transition states.
-
Understanding the Mechanism: The regioselectivity is determined by the relative activation energies of the two competing pathways. A solvent that preferentially stabilizes one transition state over the other will favor the formation of the corresponding regioisomer.
-
The Role of Solvent Polarity:
-
General Trend: Often, an increase in solvent polarity will favor the formation of the more polar regioisomer, which typically has a more stabilized transition state in a polar environment.[7] For the reaction between 2-furfuryl nitrile oxide and ethyl propiolate, the ratio of the 3,5- to 3,4-disubstituted isomer decreased as the solvent polarity increased, suggesting the transition state leading to the 3,4-isomer was less polar.[7]
-
Controlling Regioselectivity:
-
-
Protic vs. Aprotic Solvents: In the synthesis of isoxazoles from β-enamino diketones, polar protic solvents like ethanol can favor one regioisomer, while aprotic solvents like acetonitrile may favor the other.[9][10] This is likely due to specific hydrogen-bonding interactions with the intermediates or transition states.
Data Summary: Solvent Effects on Regioselectivity
| Solvent | Dielectric Constant (approx.) | Polarity | General Effect on Regioselectivity (Substrate Dependent) |
| Toluene | 2.4 | Non-polar | May favor the formation of less polar regioisomers (e.g., 3,4-disubstituted).[7] |
| Dichloromethane (DCM) | 9.1 | Polar Aprotic | Often used, can provide a balance. In some cases, it favors the 3,5-isomer more than toluene.[7] |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | Can favor one regioisomer over another in specific systems, such as those starting from β-enamino diketones.[9][10] |
| Ethanol (EtOH) | 24.5 | Polar Protic | Can favor a different regioisomer compared to aprotic solvents due to hydrogen bonding.[9][10] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | High polarity can strongly favor the more polar regioisomer (often the 3,5-disubstituted).[7] |
| Water (H₂O) | 80.1 | Polar Protic | Can be a highly effective "green" solvent, often favoring the more polar transition state and potentially improving yields.[4][11] |
Problem 3: I'm struggling with the purification of my crude isoxazole product. How can solvent choice during workup and chromatography help?
Answer:
Purification can be challenging due to the presence of unreacted starting materials, byproducts like furoxans, and regioisomers with very similar polarities.[1]
-
Workup Strategy:
-
Liquid-Liquid Extraction: Choose a solvent for extraction that maximizes the solubility of your desired product while minimizing the solubility of impurities. If your product is moderately polar, ethyl acetate is often a good starting point. For less polar products, diethyl ether or DCM might be better.
-
Precipitation/Crystallization: If your product is a solid, attempting to crystallize it from the crude mixture can be a highly effective purification step. Experiment with different solvent/anti-solvent systems (e.g., dissolving in a small amount of a good solvent like DCM and then slowly adding a poor solvent like hexanes).
-
-
Chromatography Solvent System:
-
TLC is Key: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to find the optimal conditions for separation.[1]
-
Solvent Mixtures: A single eluent is often insufficient. Start with a standard non-polar/polar mixture like hexanes/ethyl acetate and gradually increase the polarity.
-
Ternary Mixtures: If binary systems fail, a mixture of three solvents can sometimes provide the necessary resolution.[1] For example, a mix of hexanes, ethyl acetate, and a small amount of methanol can be effective for more polar compounds.
-
Additives: Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can improve peak shape and separation, especially if your compounds are acidic or basic.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for isoxazole synthesis via 1,3-dipolar cycloaddition and why?
A1: A range of solvents are commonly used, and the choice depends on the specific substrates and the method of nitrile oxide generation. Common choices include dichloromethane (DCM), chloroform, toluene, acetonitrile (MeCN), and alcohols like methanol or ethanol.[12][13] More recently, "green" solvents like water and deep eutectic solvents have gained popularity.[4][5] The ideal solvent should dissolve both the nitrile oxide precursor and the alkyne, facilitate the reaction without participating in it, and ideally, promote the desired regioselectivity.
Q2: How do "green" solvents like water or deep eutectic solvents (DES) affect isoxazole synthesis?
A2: Green solvents are increasingly used to make organic synthesis more environmentally friendly.[5] In isoxazole synthesis, water has been shown to be an effective solvent, sometimes leading to higher yields and shorter reaction times, especially when combined with ultrasound irradiation.[4][14] Deep eutectic solvents (DES), which are mixtures of compounds with a melting point lower than the individual components, are also emerging as effective media.[5][6] These solvents can enhance reaction rates and yields while being biodegradable and low in toxicity.[6]
Q3: Can the solvent influence the stability of the isoxazole ring itself?
A3: Yes, the isoxazole ring can be sensitive to certain conditions. The N-O bond is relatively weak and can be cleaved under strongly basic or reductive conditions.[1] While the solvent itself doesn't typically cleave the ring under neutral conditions, using a solvent that requires harsh workup conditions (e.g., strong aqueous base) could lead to product decomposition. Therefore, choosing a solvent that allows for a mild workup is beneficial.
Q4: Are there any solvent-free methods for synthesizing isoxazoles?
A4: Yes, solvent-free methods are being developed to align with the principles of green chemistry.[15] Ball-milling, a mechanochemical technique, has been successfully used for the 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides to produce 3,5-isoxazoles in good yields without any bulk solvent.[15] Ultrasound irradiation has also been used to promote solvent-free reactions.[4]
Experimental Protocol: Solvent Screening for Optimization of a 1,3-Dipolar Cycloaddition
This protocol outlines a general procedure for screening various solvents to optimize the yield and regioselectivity of an isoxazole synthesis.
Objective: To identify the optimal solvent for the reaction between a model alkyne (e.g., phenylacetylene) and an in situ generated nitrile oxide (from e.g., benzaldoxime).
Materials:
-
Phenylacetylene
-
Benzaldoxime
-
Oxidizing agent (e.g., N-Chlorosuccinimide (NCS) or [bis(trifluoroacetoxy)iodo]benzene (PIFA))[3]
-
Base (if required, e.g., triethylamine)
-
A selection of anhydrous solvents for screening (e.g., Toluene, Dichloromethane, Acetonitrile, Methanol, Water, DMSO)
-
Small reaction vials with stir bars
-
TLC plates and appropriate chamber
-
LC-MS or GC-MS for analysis
Procedure:
-
Setup: Arrange a series of reaction vials, each designated for a different solvent.
-
Reactant Addition: To each vial, add the benzaldoxime (1.2 equivalents) and phenylacetylene (1.0 equivalent).
-
Solvent Addition: Add the chosen anhydrous solvent (e.g., 2 mL) to each vial to dissolve the reactants.
-
Initiation: At room temperature, add the oxidizing agent (e.g., PIFA, 1.5 equivalents) to each vial.[3] If a base is required for your specific nitrile oxide generation method, add it at this stage.
-
Reaction Monitoring: Stir the reactions at a consistent temperature (e.g., room temperature or a slightly elevated temperature like 40 °C). Monitor the progress of each reaction by TLC at regular intervals (e.g., 1, 3, 6, and 24 hours).
-
Analysis: Once the reactions appear complete (or after 24 hours), take a small aliquot from each vial for analysis by LC-MS or GC-MS. This will allow you to determine:
-
The conversion of the starting material.
-
The relative yield of the desired isoxazole product(s).
-
The ratio of regioisomers (if applicable).
-
The presence of byproducts (e.g., furoxan dimer).
-
Logical Relationship Diagram for Solvent Screening
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Validation & Comparative
A Comparative Guide to the Reactivity of (Isoxazol-5-yl)methanol and Isoxazole-3-ylmethanol for Synthetic and Medicinal Chemists
Prepared by: Gemini, Senior Application Scientist
Abstract
The isoxazole ring is a privileged scaffold in medicinal chemistry, valued for its unique electronic properties and its role in defining the pharmacological profile of numerous drugs.[1][2] Key building blocks such as (isoxazol-5-yl)methanol and isoxazole-3-ylmethanol are instrumental in the synthesis of complex molecular architectures. While structurally similar, the placement of the hydroxymethyl group at the C3 or C5 position imparts distinct electronic characteristics that govern their chemical reactivity. This guide provides an in-depth comparison of these two isomers, analyzing their reactivity at both the hydroxymethyl side chain and the isoxazole ring. We will explore the underlying electronic principles, site-specific reactions, and susceptibility to ring-opening, supported by experimental data and established mechanistic pathways, to offer researchers a predictive framework for their synthetic applications.
Structural and Electronic Fundamentals
The divergent reactivity of (isoxazol-5-yl)methanol and isoxazole-3-ylmethanol stems directly from the asymmetric electronic distribution within the isoxazole ring. Understanding this electronic landscape is paramount to predicting their chemical behavior.
Molecular Structures
The seemingly minor positional change of the hydroxymethyl group between the C3 and C5 positions has profound implications for the molecule's electronic environment and steric accessibility.
Caption: Electronic influences and resulting reactivity sites on the isoxazole core.
Reactivity at the Hydroxymethyl Moiety
The primary alcohol of both isomers undergoes standard transformations such as esterification and oxidation. However, the reaction rates and the acidity of the hydroxyl proton are modulated by the electronic influence of the heterocyclic ring.
Acidity and Nucleophilicity
-
Isoxazole-3-ylmethanol: The hydroxymethyl group at C3 is adjacent to the electron-withdrawing nitrogen atom. This proximity leads to a stronger inductive effect, which should render the hydroxyl proton more acidic than in the C5 isomer.
-
(Isoxazol-5-yl)methanol: The hydroxymethyl group at C5 is adjacent to the electron-donating oxygen atom. This partially mitigates the electron-withdrawing effect of the ring, making its hydroxyl proton less acidic relative to the C3 isomer.
Key Transformation: Fischer Esterification
The esterification of the hydroxyl group is a common and vital transformation. Experimental data for the esterification of a (isoxazol-5-yl)methanol derivative demonstrates the feasibility of this reaction under standard acidic conditions. [5][6]
| Parameter | (3-(4-bromophenyl)isoxazol-5-yl)methanol | Isoxazole-3-ylmethanol |
|---|---|---|
| Reaction | Fischer Esterification with Isobutyric Acid | Fischer Esterification |
| Catalyst | Concentrated H₂SO₄ | Expected: H₂SO₄, or other acid catalyst |
| Conditions | 50–80 °C, 1 hour | Expected: Similar conditions |
| Yield | 35.5% [5] | No direct data available |
| Causality | The hydroxyl group acts as a nucleophile, attacking the protonated carboxylic acid. The reaction proceeds via a standard Fischer mechanism. The moderate yield suggests that the isoxazole ring may be sensitive to the strongly acidic conditions over extended periods. | The hydroxyl group is expected to be slightly less nucleophilic due to the stronger inductive withdrawal from the adjacent nitrogen. This might necessitate slightly more forcing conditions or longer reaction times to achieve comparable yields. |
Experimental Protocol: Fischer Esterification of (3-(4-bromophenyl)isoxazol-5-yl)methanol[7]
This protocol is a validated example of a common transformation for the 5-substituted isomer.
-
Reactant Preparation: In a 100 mL flask, dissolve (3-(4-bromophenyl)isoxazol-5-yl)methanol (1.0 g, 4 mmol) in isobutyric acid (3 mL).
-
Catalyst Addition: Add concentrated H₂SO₄ (5 mL) dropwise to the stirred solution. Causality: Sulfuric acid serves both as a catalyst to protonate the carbonyl of the carboxylic acid, making it more electrophilic, and as a dehydrating agent to shift the equilibrium towards the product.
-
Reaction: Stir the mixture for 1 hour at a temperature of 50–80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Add water to the reaction mixture. After 48 hours at 25 °C, filter the mixture and remove the solvent to yield the crude product.
-
Purification: The resulting ester, (3-(4-bromophenyl)isoxazole-5-yl)methyl isobutyrate, can be purified by column chromatography.
Reactivity Involving the Isoxazole Ring
The most significant differences between the two isomers manifest in reactions that directly involve the heterocyclic ring.
Ring Proton Acidity and Site-Specific Deprotonation
The acidity of the ring protons is a critical differentiator. Experimental and computational studies have shown a clear hierarchy of proton acidity in the parent isoxazole: C5-H > C3-H > C4-H . [7]Critically, deprotonation at the C3 position has been shown to induce N-O bond cleavage and subsequent ring opening. [7][8]
-
(Isoxazol-5-yl)methanol: This isomer lacks the highly acidic C5 proton. The available ring protons are at C3 and C4. Deprotonation would preferentially occur at C3, but this is the pathway that can lead to ring instability and cleavage. Lithiation or deprotonation with strong bases must be conducted with caution.
-
Isoxazole-3-ylmethanol: This isomer possesses the acidic C5 proton. Treatment with a strong, non-nucleophilic base (e.g., LDA) would be expected to cleanly deprotonate the C5 position, generating a stable C5-anion. This anion can then be trapped with various electrophiles, providing a powerful and regioselective method for further functionalization at C5, a reaction pathway unavailable to the 5-substituted isomer.
Susceptibility to N-O Bond Cleavage
The inherent weakness of the N-O bond is a hallmark of isoxazole chemistry, making the ring susceptible to cleavage under various conditions, most notably catalytic reduction. [5]This reaction is synthetically valuable as it unmasks a β-aminoenone functionality.
Caption: Reductive cleavage of the isoxazole N-O bond to yield a β-aminoenone.
While no studies directly compare the rates of cleavage for the two isomers, the electronic environment of the N-O bond is subtly different:
-
In (isoxazol-5-yl)methanol , the C5 substituent is attached to a carbon flanked by the ring oxygen and the C4 carbon.
-
In isoxazole-3-ylmethanol , the C3 substituent is adjacent to the ring nitrogen. The electron-withdrawing nature of the C3 position might slightly alter the bond polarity and susceptibility to reductive cleavage, but without direct experimental evidence, this remains speculative. For most synthetic purposes, both isomers should be considered labile to standard reductive N-O cleavage conditions.
Electrophilic Substitution at C4
As the most electron-rich position, C4 is the preferred site for electrophilic aromatic substitution (EAS) reactions like halogenation, nitration, and Friedel-Crafts reactions. [9][10]The hydroxymethyl group, being a weak ortho-, para-director, does not alter this inherent preference. Therefore, for both isomers, electrophilic attack is expected to occur regioselectively at the C4 position.
Comparative Synthesis Strategies
The optimal synthetic route to each isomer differs, reflecting their distinct substitution patterns.
Caption: Common synthetic workflows for accessing the two isomeric isoxazolylmethanols.
-
Synthesis of (Isoxazol-5-yl)methanol: The most prevalent and efficient method is the [3+2] dipolar cycloaddition between an in situ generated nitrile oxide (from an aldoxime) and propargyl alcohol. [1][11]This method is robust, and reaction conditions can often be enhanced with catalysts or ultrasonic irradiation. [5][11]* Synthesis of Isoxazole-3-ylmethanol: A common route involves the initial construction of a 3,5-disubstituted isoxazole from a 1,3-dicarbonyl compound and hydroxylamine. [12]To obtain the 3-hydroxymethyl derivative, one could start with a β-keto ester like ethyl 4,4,4-trifluoroacetoacetate, cyclize it to form the isoxazole-3-carboxylate, and then reduce the ester to the primary alcohol using a reducing agent like LiAlH₄. [13]
Summary and Outlook
The choice between (isoxazol-5-yl)methanol and isoxazole-3-ylmethanol is not arbitrary; it is a strategic decision based on their distinct and predictable reactivity profiles.
| Feature / Reaction | (Isoxazol-5-yl)methanol | Isoxazole-3-ylmethanol |
| Synthesis | [3+2] Cycloaddition (Nitrile Oxide + Propargyl Alcohol) | 1,3-Diketone + NH₂OH, then side-chain reduction |
| -OH Acidity | Less acidic (relative to C3 isomer) | More acidic (relative to C5 isomer) |
| Ring C-H Acidity | C3-H > C4-H (No C5-H) | C5-H is most acidic site in the molecule |
| Deprotonation Outcome | At C3, can lead to ring-opening | Clean deprotonation at C5 for further functionalization |
| Electrophilic Attack | Occurs at C4 | Occurs at C4 |
| N-O Bond Cleavage | Susceptible to reductive cleavage | Susceptible to reductive cleavage |
References
-
Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 1(2), 118-126. [Link]
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Kumar, M., & Parjapat, M. (2022). A review of isoxazole biological activity and present synthetic techniques. Indo American Journal of Pharmaceutical Sciences, 9(5), 108-118. [Link]
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Pawar, S. S., et al. (2018). An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. International Journal of Pharmaceutical and Chemical Sciences, 7(1), 1-6. [Link]
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Lam, K., et al. (2024). Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid. Authorea Preprints. [Link]
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van der Loop, M. E., et al. (2020). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 63(21), 12895-12915. [Link]
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Lam, K., et al. (2024). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. ResearchGate. [Link]
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Lam, K., et al. (2024). Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid. ResearchGate. [Link]
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Larock, R. C., & Yue, D. (2001). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. Organic Letters, 3(14), 2241-2244. [Link]
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Wallace, D. J., & Chen, C. (2005). Synthesis of 3,4,5-trisubstituted isoxazoles via sequential [3 + 2] cycloaddition/silicon-based cross-coupling reactions. The Journal of Organic Chemistry, 70(7), 2839-2842. [Link]
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Leito, I., et al. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. [Link]
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Hossain, M. S., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 446-458. [Link]
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Williams, R. pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]
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Reich, H. Equilibrium pKa Table (DMSO Solvent and Reference). ACS Division of Organic Chemistry. [Link]
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A Researcher's Guide to Isoxazole Isomers: A Comparative Analysis
This guide is intended for researchers, chemists, and professionals in drug development who seek a deeper understanding of isoxazole isomers. We will move beyond surface-level descriptions to provide a comparative analysis grounded in experimental data and mechanistic insights. The objective is to equip you with the knowledge to strategically select and utilize the appropriate isoxazole isomer for your specific application, be it in medicinal chemistry, materials science, or synthetic methodology.
Introduction: The Significance of Isomeric Variation in the Isoxazole Scaffold
The isoxazole ring, a five-membered aromatic heterocycle, is a cornerstone in modern medicinal chemistry. Its incorporation into molecular frameworks can enhance physicochemical properties and confer a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4][5][6][7] Drugs such as the COX-2 inhibitor Valdecoxib and the antibiotic Cloxacillin feature this privileged scaffold, highlighting its therapeutic relevance.[6][8][9]
However, the true versatility of the isoxazole system lies in its isomeric forms. The placement of substituents at the 3, 4, or 5-positions dramatically alters the electronic distribution, steric profile, and hydrogen bonding potential of the molecule. These subtle changes have profound consequences for synthesis, reactivity, and biological function. A comprehensive understanding of these differences is therefore not merely academic but a critical prerequisite for rational molecular design.
Comparative Physicochemical and Spectroscopic Properties
The position of substitution dictates the fundamental chemical nature of the isoxazole ring. This is a direct result of the adjacent, electron-withdrawing nitrogen and oxygen atoms, which create distinct electronic environments at each carbon atom.
| Property | 3-Substituted Isoxazole | 4-Substituted Isoxazole | 5-Substituted Isoxazole | Rationale & Implications |
| Electron Density | C4 is relatively electron-rich | C4 is the most electron-rich | C4 is relatively electron-rich | The N-O bond polarizes the ring, making C4 the primary site for electrophilic attack. |
| Acidity of Ring C-H | C5-H is the most acidic | C3-H and C5-H are less acidic | C3-H is moderately acidic | Proximity to the electronegative oxygen atom enhances the acidity of the C5-H proton. This allows for selective deprotonation and functionalization at this site. |
| Reactivity | Susceptible to nucleophilic attack at C5 | Prone to electrophilic substitution at C4 | Ring-opening via N-O bond cleavage | The weak N-O bond is a key feature of isoxazole chemistry, often exploited in synthetic transformations.[5] |
Table 1. Comparative physicochemical properties of monosubstituted isoxazole isomers.
Spectroscopic Fingerprints: Differentiating the Isomers
Unambiguous characterization is essential, and spectroscopy provides the most reliable means of distinguishing between isoxazole isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for isomer identification. The chemical shifts of the ring protons are particularly diagnostic.
| Isomer Type | Representative ¹H NMR Chemical Shifts (ppm) | Key Diagnostic Features |
| 3-Substituted | H4: ~6.5 ppm; H5: ~8.3 ppm | The C5-H proton is significantly downfield due to the anisotropic effect of the C=N bond and the electronegativity of the adjacent oxygen. |
| 4-Substituted | H3: ~8.2 ppm; H5: ~8.7 ppm | Both H3 and H5 protons are in the aromatic region, with H5 typically being the most downfield. |
| 5-Substituted | H3: ~8.1 ppm; H4: ~6.7 ppm | The H4 proton appears at a characteristic upfield position, well-separated from the H3 proton. |
Table 2. Typical ¹H NMR chemical shifts for substituted isoxazoles in CDCl₃. Note: Exact values are substituent-dependent. Data synthesized from references.[10][11][12][13][14]
Mass Spectrometry (MS): While MS provides the molecular weight, the fragmentation patterns can also offer clues to the substitution pattern. The isoxazole ring is prone to characteristic cleavage pathways, including the rupture of the weak N-O bond. Tandem mass spectrometry (MS/MS) can be particularly effective in differentiating isomers by analyzing the fragmentation of specific daughter ions.[15]
Synthetic Strategies: Regiocontrol is Key
The 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is the most robust and widely used method for constructing the isoxazole ring.[16][17][18][19][20][21] The primary challenge and strategic consideration in isoxazole synthesis is controlling the regioselectivity of this reaction to yield the desired isomer.
Figure 1. General workflow for isoxazole synthesis via nitrile oxide cycloaddition.
Generally, the reaction of a nitrile oxide with a terminal alkyne regioselectively yields the 3,5-disubstituted isoxazole.[17][22] The synthesis of other isomers, such as the 3,4-disubstituted pattern, often requires specialized strategies, such as using internal alkynes or employing metal catalysts to override the inherent regiochemical preference.[17][23][24]
Experimental Protocol: Synthesis of 5-Phenyl-3-(quinolin-2-yl)isoxazole
This protocol describes a modern, direct synthesis that yields a 3,5-disubstituted isoxazole, a common structural motif.
Source: Adapted from Beilstein Journals.[13]
Materials:
-
2-Methylquinoline
-
Phenylacetylene
-
Aluminum chloride (AlCl₃), anhydrous
-
Sodium nitrite (NaNO₂)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Nitrogen atmosphere apparatus
-
Schlenk tube (100 mL)
-
Magnetic stirrer with heating
-
Thin-Layer Chromatography (TLC) plates (silica gel F254)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Under a nitrogen atmosphere, add 2-methylquinoline (1.0 g, 7 mmol), phenylacetylene (0.36 g, 3.5 mmol), AlCl₃ (1.4 g, 10.5 mmol), and sodium nitrite (2.4 g, 35 mmol) to a flame-dried 100 mL Schlenk tube.
-
Solvent Addition: Add 30 mL of anhydrous DMAc to the Schlenk tube under nitrogen.
-
Reaction: Stir the resulting mixture at 90 °C for 24 hours.
-
Monitoring (Self-Validation): The progress of the reaction should be monitored periodically by TLC to observe the consumption of starting materials and the formation of the product spot.
-
Work-up: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. Carefully pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure 5-phenyl-3-(quinolin-2-yl)isoxazole.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected ¹H NMR spectrum in CDCl₃ should show characteristic signals for the isoxazole proton around 7.39 ppm (singlet), along with the signals for the phenyl and quinoline moieties.[13]
Applications in Drug Discovery: A Strategic Choice
The selection of a specific isoxazole isomer is a critical decision in the drug design process. Each isomer offers a unique vector for substitution, allowing medicinal chemists to fine-tune the steric and electronic properties of a molecule to optimize its interaction with a biological target.
Figure 2. Distinct strategic roles of isoxazole isomers in medicinal chemistry.
-
3-Substituted Isoxazoles: The acidic proton at C5 allows these isomers to act as effective bioisosteres for carboxylic acids, improving oral bioavailability and metabolic stability.
-
4-Substituted Isoxazoles: This position is ideal for "scaffold decoration," where various substituents can be introduced to explore the structure-activity relationship (SAR) without drastically altering the core's interaction with the target.[1]
-
5-Substituted Isoxazoles: The C5 position is often used to introduce larger groups that can interact with hydrophobic pockets within a protein's active site, enhancing potency and selectivity.
Conclusion
The isomeric forms of isoxazole are not interchangeable. They are distinct chemical entities with unique properties that can be strategically exploited. A thorough understanding of their comparative reactivity, spectroscopic signatures, and synthetic accessibility is fundamental for any researcher working with these valuable heterocycles. By carefully considering the principles outlined in this guide, scientists can make more informed decisions, accelerating the synthesis of novel compounds and the discovery of new therapeutics.
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The Isoxazol-5-ylmethanol Scaffold: A Comparative Guide to Structure-Activity Relationships in Anticancer Drug Discovery
The isoxazole ring is a cornerstone in medicinal chemistry, gracing the structure of numerous therapeutic agents with a wide array of biological activities.[1][2] This five-membered heterocycle, with its adjacent nitrogen and oxygen atoms, offers a unique electronic and structural framework that facilitates diverse molecular interactions.[2][3] A particularly promising class of isoxazole-containing compounds is the isoxazol-5-ylmethanol analogs. The strategic placement of a methanol group at the 5-position of the isoxazole ring provides a critical hydrogen bonding motif and a versatile handle for further structural modifications, making these compounds attractive candidates for drug discovery, especially in oncology.[4][5]
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of this compound analogs as potential anticancer agents. We will explore how subtle modifications to this core structure can dramatically influence their cytotoxic potency and delve into the experimental methodologies used to elucidate these relationships.
Comparative Analysis of Biological Activity: Unraveling the SAR of this compound Analogs
The anticancer activity of this compound analogs is profoundly influenced by the nature of the substituents at the 3-position of the isoxazole ring and on any appended aromatic moieties. The following data, synthesized from multiple studies, showcases the cytotoxic effects of a series of 3-aryl-isoxazol-5-ylmethanol analogs against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, were predominantly determined using the MTT assay.[6][7]
| Compound ID | R (Substituent at 3-position) | Cancer Cell Line | IC50 (µM) |
| 1a | Phenyl | WRO (Thyroid) | 5.23[6] |
| 8505c (Thyroid) | 6.12[6] | ||
| 1b | 4-Methoxyphenyl | WRO (Thyroid) | 4.11[6] |
| 8505c (Thyroid) | 5.34[6] | ||
| 1c | 4-Chlorophenyl | WRO (Thyroid) | 3.87[6] |
| 8505c (Thyroid) | 4.98[6] | ||
| 1d | 4-Fluorophenyl | PC-3 (Prostate) | <12[8] |
| 1e | 4-(Trifluoromethyl)phenyl | PC-3 (Prostate) | <12[8] |
| 2a | 3,4-Dimethoxyphenyl | HeLa (Cervical) | 18.62[7][9] |
| Hep3B (Liver) | ~23[7][9] | ||
| 2b | 2,5-Dimethoxyphenyl | Hep3B (Liver) | ~23[7][9] |
Expertise in Action: Interpreting the Data
The data presented in the table reveals several key structure-activity relationships:
-
Influence of Phenyl Ring Substitution: The nature and position of substituents on the phenyl ring at the 3-position of the isoxazole core play a critical role in determining the anticancer potency.
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as chloro (Compound 1c ), fluoro (Compound 1d ), and trifluoromethyl (Compound 1e ), on the phenyl ring generally enhances cytotoxic activity.[8] This suggests that these groups may be involved in crucial interactions with the biological target, potentially through halogen bonding or by modulating the electronic properties of the aromatic ring.
-
Electron-Donating Groups: An electron-donating methoxy group at the para-position (Compound 1b ) also resulted in improved activity compared to the unsubstituted phenyl analog (Compound 1a ).[6] However, the positioning of these groups is crucial, as seen in the varied activities of the dimethoxyphenyl analogs (2a and 2b ).[7][9] This highlights the importance of a precise fit within the target's binding pocket.
-
-
The Role of the this compound Moiety: The consistent anticancer activity observed across this series of compounds underscores the importance of the this compound core. The hydroxyl group is a key hydrogen bond donor and acceptor, likely facilitating critical interactions with amino acid residues in the active site of the target protein.
Mechanism of Action: Targeting the Cytoskeleton through Tubulin Polymerization Inhibition
A significant body of evidence suggests that many isoxazole-based anticancer agents exert their cytotoxic effects by interfering with the dynamics of microtubules.[10][11][12] Microtubules are essential components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape.[10][11] The disruption of microtubule polymerization dynamics leads to cell cycle arrest, typically in the G2/M phase, and ultimately triggers apoptosis (programmed cell death).[7][9][10]
The this compound analogs are proposed to bind to the colchicine binding site on β-tubulin, preventing its polymerization into microtubules.[12][13] This inhibition of microtubule formation disrupts the mitotic spindle, leading to the arrest of cancer cells in mitosis and subsequent apoptotic cell death.
Caption: Proposed mechanism of action of this compound analogs.
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
Reproducibility and methodological rigor are paramount in scientific research. The following sections provide detailed, step-by-step protocols for the synthesis of a representative this compound analog and for the key biological assays used to evaluate its anticancer activity.
Synthesis of (3-p-tolyl-isoxazol-5-yl)methanol
This protocol describes the synthesis of a representative 3,5-disubstituted isoxazole via a [3+2] cycloaddition reaction.[4][5]
Step 1: Synthesis of 4-methylbenzaldoxime
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-methylbenzaldehyde (10.0 g, 83.2 mmol), hydroxylamine hydrochloride (6.4 g, 92.0 mmol), and pyridine (80 mL).
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
Allow the mixture to cool to room temperature and then pour it into 200 mL of cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with 1 M HCl (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-methylbenzaldoxime as a white solid.
Step 2: Synthesis of (3-p-tolyl-isoxazol-5-yl)methanol
-
To a stirred solution of 4-methylbenzaldoxime (5.0 g, 37.0 mmol) in dichloromethane (100 mL) at 0 °C, add N-chlorosuccinimide (5.4 g, 40.7 mmol) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Add propargyl alcohol (2.3 g, 41.0 mmol) to the reaction mixture, followed by the dropwise addition of triethylamine (5.6 g, 55.5 mmol).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction with water (50 mL) and separate the organic layer.
-
Wash the organic layer with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford (3-p-tolyl-isoxazol-5-yl)methanol as a white solid.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[14][15]
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of the this compound analog in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of the compounds on the polymerization of purified tubulin.[1][16][17]
-
Reconstitute purified tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).
-
In a 96-well plate, add the this compound analog at various concentrations. Include a positive control (e.g., colchicine for inhibition or paclitaxel for stabilization) and a vehicle control.
-
Initiate the polymerization by adding GTP to a final concentration of 1 mM and immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Monitor the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.
-
Analyze the data by comparing the polymerization curves of the compound-treated samples to the controls.
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising platform for the development of novel anticancer agents. The structure-activity relationship studies clearly demonstrate that strategic modifications, particularly on the 3-aryl substituent, can significantly enhance cytotoxic potency. The proposed mechanism of action, involving the inhibition of tubulin polymerization, provides a rational basis for the observed anticancer effects and offers a clear path for future optimization.
The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field, enabling the reproducible synthesis and evaluation of new this compound analogs. Future research should focus on expanding the library of these compounds, exploring a wider range of substituents, and conducting in-depth mechanistic studies to further elucidate their interactions with tubulin and other potential cellular targets. The continued exploration of this privileged scaffold holds great promise for the discovery of next-generation cancer therapeutics.
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A Definitive Guide to the Structural Validation of (isoxazol-5-yl)methanol Using 2D NMR Spectroscopy
This guide provides an in-depth, technically-grounded walkthrough for the unambiguous structural determination of (isoxazol-5-yl)methanol. Moving beyond simple one-dimensional analysis, we will demonstrate how a synergistic suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments—COSY, HSQC, and HMBC—provides a self-validating system for elucidating the precise molecular architecture. This comparison of techniques is designed for researchers, chemists, and drug development professionals who require irrefutable structural proof for small molecules.
The Analytical Challenge: Beyond the Limits of 1D NMR
While 1D ¹H and ¹³C NMR are foundational techniques for structural analysis, they often fall short when dealing with isomers.[1][2] For a molecule like (isoxazol-5-yl)methanol, the primary analytical question is confirming the substituent's position on the isoxazole ring. Is the hydroxymethyl group at the C5 position, or is it the C3 isomer? 1D NMR alone, which provides information on chemical shifts and proton coupling, may not offer the definitive connectivity data required to make this distinction with absolute certainty. This ambiguity necessitates the use of 2D NMR techniques that map the intricate network of through-bond correlations within the molecule.[3][4][5]
The 2D NMR Toolkit: A Multi-Pronged Approach for Unambiguous Elucidation
To achieve unequivocal structural validation, we employ a trio of powerful 2D NMR experiments. Each experiment provides a unique piece of the structural puzzle, and together, they create a complete and cross-validated picture of the molecule.
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those separated by two or three bonds (²JHH, ³JHH).[6][7][8][9][10] Its primary role here is to establish proton-proton connectivity within individual spin systems. A cross-peak in a COSY spectrum is a definitive indicator that two protons are coupled.[6][7]
-
HSQC (Heteronuclear Single Quantum Coherence): This is a proton-detected heteronuclear experiment that reveals direct, one-bond correlations between protons and the carbons to which they are attached (¹JCH).[11][12][13][14][15] The high sensitivity of this experiment makes it ideal for assigning protonated carbons.[11][15] It effectively maps each proton signal to its corresponding carbon signal.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for elucidating the overall carbon skeleton. HMBC detects long-range correlations between protons and carbons, typically over two to four bonds (²JCH, ³JCH, and sometimes ⁴JCH).[16][17][18][19][20] These long-range connections are essential for linking different spin systems together and for probing the environment around non-protonated (quaternary) carbons.[17][18]
The Logical Workflow for Structural Validation
Our approach is systematic, beginning with basic characterization and culminating in the integration of multi-dimensional data to build an unassailable structural argument.
Caption: A systematic workflow for 2D NMR-based structure elucidation.
Hypothesized Structure and Predicted NMR Correlations
Before analyzing the spectra, we must first predict the correlations based on our proposed structure for (isoxazol-5-yl)methanol. The atoms are numbered for clarity.
The following table summarizes the key correlations we expect to observe in the 2D NMR spectra.
| Atom Name | Atom Number | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | HSQC Correlation (¹JCH) | Key HMBC Correlations (²⁻³JCH) | Key COSY Correlations (³JHH) |
| Methylene | 1 | ~4.8 | ~50-55 | C1 | C5, C4 | H2 (if not exchanging) |
| Hydroxyl | 2 | Variable | - | - | C1 | H1 (if not exchanging) |
| Isoxazole H | 4 | ~6.5 | ~100-105 | C4 | C5, C3 | - |
| Isoxazole C | 3 | - | ~150-155 | - | H4 | - |
| Isoxazole C | 5 | - | ~165-170 | - | H1, H4 | - |
Data Interpretation: Assembling the Molecular Puzzle
By methodically interpreting each 2D spectrum, we can confirm or reject our hypothesized correlations.
-
HSQC Analysis: The HSQC spectrum provides the foundational C-H connections. We expect to see a cross-peak correlating the methylene protons (H1, ~4.8 ppm) with their carbon (C1, ~50-55 ppm) and another cross-peak connecting the isoxazole ring proton (H4, ~6.5 ppm) to its carbon (C4, ~100-105 ppm). This confirms the direct attachments.[11][14]
-
COSY Analysis: In a suitable solvent like DMSO-d₆, where proton exchange is slower, a COSY experiment may show a correlation between the methylene protons (H1) and the hydroxyl proton (H2), confirming the -CH₂OH fragment. In aprotic solvents like CDCl₃, this correlation might be absent due to rapid exchange.
-
HMBC Analysis: The Definitive Proof: The HMBC spectrum provides the crucial long-range connectivity data to place the hydroxymethyl group correctly on the isoxazole ring.[16][20] The following correlations are essential for confirming the 5-substituted isomer.
Caption: Key HMBC correlations confirming the 5-substituted pattern.
-
Correlation from Methylene Protons (H1): The protons at H1 should show a two-bond correlation (²JCH) to the quaternary carbon C5 and a three-bond correlation (³JCH) to the protonated carbon C4. This definitively links the -CH₂OH group to the C5 position of the ring.
-
Correlation from Isoxazole Proton (H4): The proton at H4 should show a two-bond correlation (²JCH) to C5 and a three-bond correlation (³JCH) to the other quaternary carbon, C3. This confirms the connectivity around the ring and solidifies the overall structure.
Comparison with the Alternative: (isoxazol-3-yl)methanol
To appreciate the diagnostic power of this analysis, consider the alternative isomer. If the molecule were (isoxazol-3-yl)methanol, the methylene protons would show HMBC correlations to C3 and C4, not C5. The absence of a correlation from the methylene protons to C5 and the presence of one to C3 is what makes the data from our proposed experiment a self-validating system, ruling out other possibilities.
Experimental Protocols
Sample Preparation
-
Accurately weigh 5-10 mg of the (isoxazol-5-yl)methanol sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
All spectra should be acquired on a spectrometer operating at a proton frequency of 400 MHz or higher.
a) ¹H NMR
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: 16 ppm.
-
Acquisition Time: ~2.5 s.
-
Relaxation Delay: 2.0 s.
-
Number of Scans: 8-16.
b) ¹³C{¹H} NMR
-
Pulse Program: Standard proton-decoupled single pulse (zgpg30).
-
Spectral Width: 240 ppm.
-
Acquisition Time: ~1.1 s.
-
Relaxation Delay: 2.0 s.
-
Number of Scans: 1024 or more, depending on concentration.
c) 2D gCOSY
-
Pulse Program: Standard gradient-selected COSY (cosygpqf).
-
Spectral Width: 16 ppm in both dimensions.
-
Data Points: 2048 (F2) x 256 (F1).
-
Number of Scans: 2-4 per increment.
-
Relaxation Delay: 1.5 s.
d) 2D gHSQC
-
Pulse Program: Standard gradient-selected HSQC with sensitivity enhancement (hsqcedetgpsisp2.3).
-
Spectral Width: 16 ppm (F2, ¹H) x 220 ppm (F1, ¹³C).
-
Data Points: 2048 (F2) x 256 (F1).
-
¹JCH Coupling Constant: Optimized for ~145 Hz.
-
Number of Scans: 2-8 per increment.
-
Relaxation Delay: 1.5 s.
e) 2D gHMBC
-
Pulse Program: Standard gradient-selected HMBC (hmbcgplpndqf).
-
Spectral Width: 16 ppm (F2, ¹H) x 240 ppm (F1, ¹³C).
-
Data Points: 2048 (F2) x 256 (F1).
-
Long-Range Coupling Delay: Optimized for ⁿJCH of 8 Hz.
-
Number of Scans: 8-16 per increment.
-
Relaxation Delay: 1.5 s.
Conclusion
The structural validation of (isoxazol-5-yl)methanol serves as a prime example of the power of modern NMR spectroscopy. While 1D NMR lays the groundwork, it is the synergistic application of 2D techniques—COSY, HSQC, and particularly HMBC—that provides the definitive, interlocking evidence required for unambiguous structural assignment. The HMBC experiment, by revealing long-range C-H connectivities, is the cornerstone of this process, allowing for the confident differentiation between positional isomers. The workflow and protocols described herein represent a robust, self-validating methodology applicable to a wide range of small molecule characterization challenges in chemical and pharmaceutical research.
References
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CEITEC. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation SpectroscopY). CF NMR CEITEC. Retrieved from [Link]
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Chemistry For Everyone. (2025, August 12). What Is HSQC NMR? [Video]. YouTube. Retrieved from [Link]
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Chemistry For Everyone. (2025, August 5). What Is COSY NMR? [Video]. YouTube. Retrieved from [Link]
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Magritek. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved from [Link]
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Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuradha College of Pharmacy. Retrieved from [Link]
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Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 1(2), 118-126. Retrieved from [Link]
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Golding, C. (2024, January 28). Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Retrieved from [Link]
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Navigating the Labyrinth of Isomeric Identification: A Comparative Guide to the Mass Spectrometry Fragmentation of (isoxazol-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Small heterocyclic molecules, such as (isoxazol-5-yl)methanol, often present unique analytical challenges due to the potential for isomerism and complex fragmentation behavior. This guide provides a deep, technically-grounded exploration of the expected mass spectrometry fragmentation pattern of (isoxazol-5-yl)methanol, benchmarked against alternative analytical strategies. As Senior Application Scientists, we move beyond mere procedural descriptions to illuminate the underlying chemical principles that govern these analytical outcomes, empowering you to make informed decisions in your own research.
The Analytical Challenge: Unmasking (isoxazol-5-yl)methanol
(Isoxazol-5-yl)methanol, a key building block in medicinal chemistry, possesses a compact yet reactive framework. Its structural integrity is paramount, and mass spectrometry serves as a rapid and sensitive tool for its characterization. However, the interpretation of its mass spectrum is not trivial and requires a nuanced understanding of the fragmentation pathways of the isoxazole ring system.
Decoding the Fragmentation Fingerprint: A Mechanistic Perspective
The fragmentation of the isoxazole ring is primarily dictated by the lability of the N-O bond. Upon ionization, we anticipate a cascade of fragmentation events:
-
Initial N-O Bond Cleavage: The weakest bond in the isoxazole ring is the N-O bond. Its cleavage is a primary fragmentation event, leading to the formation of a vinyl nitrile radical cation.
-
Loss of Small Molecules: Subsequent fragmentation could involve the loss of stable neutral molecules such as carbon monoxide (CO), hydrogen cyanide (HCN), and formaldehyde (CH₂O) from the hydroxymethyl substituent.
-
Rearrangements: The initial fragments may undergo rearrangements to form more stable ions. For instance, azirine intermediates have been proposed in the fragmentation of simple alkyl isoxazoles.
The proposed fragmentation pathways are visualized in the following diagram:
Caption: Proposed EI fragmentation pathway of (isoxazol-5-yl)methanol.
Table 1: Predicted Key Fragments for (isoxazol-5-yl)methanol under EI-MS
| m/z | Proposed Fragment | Putative Structure |
| 99 | Molecular Ion [M]⁺· | (isoxazol-5-yl)methanol |
| 69 | [M - CH₂O]⁺· | Isoxazole radical cation |
| 56 | [M - HCN]⁺· | Furan radical cation (rearranged) |
| 40 | [C₂H₂N]⁺ | Azirinyl cation |
| 31 | [CH₂OH]⁺ | Hydroxymethyl cation |
It is crucial to note that Electrospray Ionization (ESI), a softer ionization technique, would likely yield a more prominent protonated molecule [M+H]⁺ at m/z 100 with less in-source fragmentation.[1] Tandem mass spectrometry (MS/MS) of this precursor ion would then be necessary to induce fragmentation and obtain structural information.
A Comparative Lens: The Power of Nuclear Magnetic Resonance (NMR) Spectroscopy
While mass spectrometry provides invaluable information regarding molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy offers an orthogonal and definitive approach to structure elucidation. For isoxazole derivatives, NMR is particularly powerful for distinguishing between isomers, a task that can be challenging for MS alone.[2][3]
Key Advantages of NMR for Isoxazole Characterization:
-
Unambiguous Isomer Differentiation: ¹H and ¹³C NMR chemical shifts are exquisitely sensitive to the electronic environment of each nucleus, allowing for the clear distinction between, for example, 3- and 5-substituted isoxazoles.[3]
-
Detailed Connectivity Information: 2D NMR experiments, such as COSY and HMBC, provide through-bond correlation data, enabling the complete assembly of the molecular skeleton.
-
Non-destructive Analysis: NMR is a non-destructive technique, allowing for the recovery of the sample for further analysis.
Table 2: Comparison of Mass Spectrometry and NMR Spectroscopy for the Analysis of (isoxazol-5-yl)methanol
| Feature | Mass Spectrometry (EI/ESI) | NMR Spectroscopy (¹H, ¹³C) |
| Information Provided | Molecular weight, elemental composition (HRMS), fragmentation pattern | Atomic connectivity, stereochemistry, isomeric differentiation |
| Sensitivity | High (picomole to femtomole) | Lower (micromole to nanomole) |
| Sample Requirement | Small (micrograms to nanograms) | Larger (milligrams) |
| Analysis Time | Rapid (minutes) | Slower (minutes to hours) |
| Isomer Differentiation | Can be challenging | Excellent |
The synergy between MS and NMR provides a robust and self-validating system for structural confirmation. MS can quickly confirm the molecular weight and provide fragmentation clues, while NMR delivers the definitive structural assignment.
Experimental Protocols for Robust Analysis
To ensure the generation of high-quality, reproducible data, the following experimental protocols are recommended.
Protocol 1: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve a small amount of (isoxazol-5-yl)methanol in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) or a direct insertion probe.
-
GC Conditions (if applicable):
-
Column: A non-polar column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 30-200.
-
Protocol 2: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of (isoxazol-5-yl)methanol in a mixture of water and a polar organic solvent (e.g., methanol or acetonitrile) with 0.1% formic acid to promote protonation.
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) or direct infusion into the ESI source.
-
LC Conditions (if applicable):
-
Column: A C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to elute the compound.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
MS1 Scan: Scan for the protonated molecule [M+H]⁺ at m/z 100.
-
MS2 Scan: Isolate the precursor ion at m/z 100 and apply collision-induced dissociation (CID) with varying collision energies to generate a fragmentation spectrum.
-
Caption: General experimental workflow for MS analysis.
Conclusion: An Integrated Approach for Definitive Characterization
The structural elucidation of (isoxazol-5-yl)methanol necessitates a multi-faceted analytical strategy. While mass spectrometry, particularly with electron ionization, provides a valuable fingerprint through its characteristic fragmentation pattern, its true power is realized when used in concert with orthogonal techniques like NMR spectroscopy. By understanding the fundamental principles of isoxazole fragmentation and employing robust, validated experimental protocols, researchers can confidently navigate the complexities of small molecule characterization, ensuring the integrity and quality of their scientific endeavors.
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The Enduring Importance of the Isoxazole Scaffold
An In-Depth Comparative Guide to Modern Isoxazole Synthesis
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in medicinal chemistry and materials science.[1][2][3] Its prevalence in numerous FDA-approved drugs and biologically active compounds underscores the critical need for efficient, scalable, and versatile synthetic methodologies.[4][5][6] This guide provides a comparative analysis of key isoxazole synthesis methods, moving beyond mere procedural lists to explore the mechanistic underpinnings, practical considerations, and strategic advantages of each approach. The content herein is designed for researchers, scientists, and drug development professionals seeking to make informed decisions in the synthesis of novel isoxazole derivatives.
The unique electronic properties of the isoxazole ring, stemming from the N-O bond, impart a distinct reactivity profile that is both stable enough for manipulation of peripheral substituents and susceptible to controlled ring-opening, making it a versatile synthetic intermediate.[7] This duality allows isoxazoles to act as "masked" forms of various difunctionalized compounds like γ-amino alcohols and 1,3-dicarbonyls.[7] Consequently, isoxazole derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3]
Method 1: 1,3-Dipolar Cycloaddition of Nitrile Oxides
The [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile) is arguably the most fundamental and widely employed method for constructing the isoxazole core.[8] The reaction's power lies in its convergence and ability to form the heterocyclic ring in a single, often highly regioselective, step.
Mechanistic Insight
The reaction proceeds via a concerted pericyclic mechanism.[8] The nitrile oxide, typically generated in situ to circumvent its instability and tendency to dimerize, reacts with the alkyne across their respective π-systems. The regioselectivity is governed by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne.
Caption: General mechanism of 1,3-dipolar cycloaddition for isoxazole synthesis.
Generation of Nitrile Oxides
The choice of nitrile oxide precursor is a critical experimental decision. Common methods include:
-
Dehydrohalogenation of Hydroximoyl Halides: Treating hydroximoyl chlorides with a base like triethylamine is a classic approach.[9]
-
Oxidation of Aldoximes: This is a more direct and often "greener" route. Oxidants such as N-chlorosuccinimide (NCS), sodium hypochlorite, or hypervalent iodine reagents are frequently used.[8][10]
Experimental Protocol: Oxidation of Aldoxime with [Bis(trifluoroacetoxy)]iodobenzene[10]
This protocol details the synthesis of 3-(4-methoxyphenyl)-5-(2-fluorophenyl)isoxazole.
-
Vessel Preparation: To a solution of 1-ethynyl-2-fluorobenzene (57 µL, 0.5 mmol) and 4-methoxybenzaldehyde oxime (113 mg, 0.75 mmol) in 5 mL of a 5:1 MeOH/H₂O mixture, add [bis(trifluoroacetoxy)iodo]benzene (323 mg, 0.75 mmol).
-
Reaction: Stir the mixture at room temperature. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, dissolve the product mixture in dichloromethane (DCM).
-
Purification: Purify the crude product by flash column chromatography on silica gel using a 1:5 mixture of ethyl acetate and hexanes as the eluent.
-
Isolation: Dry the collected fractions and recrystallize from ether to yield the pure white solid product.
Advantages & Disadvantages
-
Advantages: High convergence, broad substrate scope, and often excellent regioselectivity, especially with terminal alkynes.[11]
-
Disadvantages: The primary challenge is the potential instability of the nitrile oxide intermediate, which can lead to side reactions like dimerization into furoxans.[9] Regioselectivity can be an issue with internal, unsymmetrically substituted alkynes.
Method 2: Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine
This classical approach, also known as the Claisen isoxazole synthesis, involves the reaction of a β-dicarbonyl compound (or its synthetic equivalent) with hydroxylamine.[12][13] It remains a robust and straightforward method for accessing a wide range of isoxazoles.
Mechanistic Insight
The reaction proceeds through a two-stage condensation-cyclization sequence. First, the more nucleophilic amine group of hydroxylamine attacks one of the carbonyl carbons to form an oxime intermediate. Subsequently, the hydroxyl group of the oxime attacks the second carbonyl, followed by dehydration to yield the aromatic isoxazole ring.[13]
Caption: Simplified workflow of the Claisen condensation for isoxazole synthesis.
Regioselectivity Control
A significant challenge with unsymmetrical 1,3-diketones is the formation of regioisomeric mixtures.[12] Modern protocols have achieved remarkable control over regioselectivity by carefully tuning reaction conditions:
-
Solvent and Base: The choice of solvent and the use of bases like pyridine can direct the initial nucleophilic attack.[12]
-
Lewis Acids: Lewis acids such as BF₃ can be used to activate a specific carbonyl group, guiding the cyclization pathway.[12]
Experimental Protocol: Synthesis from a β-Diketone Derivative[14]
-
Reaction Setup: Dissolve the β-diketone derivative (1 equivalent) and hydroxylamine hydrochloride (1.2 equivalents) in pyridine in a round-bottom flask.
-
Heating: Heat the reaction mixture under reflux and monitor its progress using TLC.
-
Quenching & Extraction: After completion, cool the mixture and carefully pour it into a beaker containing 15% glacial acetic acid to neutralize the pyridine.
-
Isolation: Collect the precipitated solid via vacuum filtration.
-
Purification: Recrystallize the crude product from 95% ethanol to obtain the pure isoxazole derivative.
Advantages & Disadvantages
-
Advantages: Utilizes readily available starting materials, operationally simple, and effective for producing polysubstituted isoxazoles.[4]
-
Disadvantages: Poor regioselectivity with unsymmetrical diketones is a major drawback, often requiring careful optimization or resulting in difficult separations.[12]
Method 3: Modern Catalytic and Advanced Methods
Recent years have seen a surge in the development of novel synthetic strategies that offer improved efficiency, selectivity, and sustainability.[1][2]
A. Copper-Catalyzed Synthesis
Copper catalysis has revolutionized isoxazole synthesis, particularly in cycloaddition reactions.[14] Copper(I) acetylides can be formed in situ, which then react with nitrile oxides in a highly regioselective manner to yield 3,5-disubstituted isoxazoles.[11] This method often avoids the formation of the 3,4-disubstituted isomer that can occur in uncatalyzed thermal reactions.[11]
Key Features:
-
High Regioselectivity: Reliably produces the 1,5-disubstituted regioisomer.[15]
-
Mild Conditions: Reactions often proceed at ambient temperature.[11]
-
One-Pot Procedures: Multi-step sequences, including the in situ generation of the nitrile oxide, can be performed in a single pot, enhancing operational simplicity.[11][16]
B. Microwave- and Ultrasound-Assisted Synthesis
Applying non-conventional energy sources offers significant advantages aligned with green chemistry principles.[17][18][19]
-
Microwave Irradiation: Dramatically reduces reaction times, often from hours or days to mere minutes, while increasing yields and minimizing side-product formation.[9][20][21] It is particularly effective for 1,3-dipolar cycloadditions and multicomponent reactions.[6][9]
-
Ultrasound Assistance (Sonochemistry): Acoustic cavitation creates localized high-pressure and high-temperature zones, accelerating reaction rates under milder bulk conditions.[17][19] This technique is excellent for reactions in aqueous media and can promote catalyst-free transformations.[17][18]
C. Flow Chemistry
Continuous flow synthesis offers a powerful platform for producing isoxazoles with enhanced safety, scalability, and efficiency. Unstable or hazardous intermediates, such as nitrile oxides or chlorine gas, can be generated and consumed on-demand, minimizing risk.[22][23] Telescoping multiple reaction steps (e.g., oximation, chlorination, and cycloaddition) into a continuous sequence streamlines the process and reduces manual handling and purification steps.[22]
Comparative Summary of Isoxazole Synthesis Methods
| Method | Key Reactants | Conditions | Regioselectivity | Key Advantages | Major Limitations |
| 1,3-Dipolar Cycloaddition | Nitrile Oxide + Alkyne/Alkene | Varies (often mild) | Generally high with terminal alkynes | High convergence, broad scope.[8] | Nitrile oxide instability, potential for regioisomeric mixtures.[9] |
| Claisen Condensation | 1,3-Diketone + Hydroxylamine | Typically requires heating | Often poor with unsymmetrical diketones | Simple, readily available starting materials.[13][24] | Lack of regiocontrol is a significant issue.[12] |
| Copper-Catalyzed Cycloaddition | Alkyne + Nitrile Oxide Precursor | Mild, often room temp | Excellent for 3,5-disubstitution | High regioselectivity, one-pot capability.[11][14] | Catalyst cost and removal can be a concern. |
| Microwave-Assisted | Various | Elevated temp/pressure | Substrate-dependent | Drastically reduced reaction times, higher yields.[9][25] | Requires specialized equipment, scalability can be challenging. |
| Ultrasound-Assisted | Various | Mild (bulk temp) | Substrate-dependent | Energy efficient, promotes green conditions (e.g., water).[17][18] | Specialized equipment needed, not all reactions are accelerated. |
| Flow Chemistry | Various | Continuous, controlled | High (parameter control) | Enhanced safety, scalability, process control.[22] | High initial equipment investment. |
Conclusion and Future Outlook
The synthesis of isoxazoles has evolved from classical condensation reactions to highly sophisticated catalytic and technology-driven methodologies. While the 1,3-dipolar cycloaddition remains a cornerstone of isoxazole synthesis, modern advancements in catalysis and green chemistry are paving the way for more efficient, selective, and sustainable practices.[1][2] The choice of synthetic route is no longer just a matter of accessing the target molecule but a strategic decision involving considerations of cost, scale, safety, regiochemical outcome, and environmental impact. For the modern researcher, a deep understanding of these comparative advantages is essential for the successful development of the next generation of isoxazole-based therapeutics and materials.
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(PDF) Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. (2025-12-05). ResearchGate. [Link]
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Synthesis of 2,5-diaryloxazoles through rhodium-catalyzed annulation of triazoles and aldehydes. (2020-06-30). RSC Publishing. [Link]
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Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. National Institutes of Health. [Link]
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Rhodium carbene routes to oxazoles and thiazoles. Catalyst effects in the synthesis of oxazole and thiazole carboxylates, phosphonates, and sulfones. (2009-08-01). National Institutes of Health. [Link]
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A Comparative Efficacy Analysis: (Isoxazol-5-yl)-Based Compounds vs. Established Agents in HSP90 Inhibition
This guide provides an in-depth comparison of novel (isoxazol-5-yl)-based compounds against established first-generation drugs targeting Heat Shock Protein 90 (HSP90), a critical chaperone protein implicated in oncogenesis. We will dissect the mechanistic rationale, present detailed experimental protocols for efficacy validation, and synthesize performance data to offer a clear perspective for researchers and drug development professionals. The isoxazole scaffold, a five-membered heterocycle, is a cornerstone in medicinal chemistry, lending itself to diverse biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] The modification of this core structure has led to the development of potent therapeutic agents, with some derivatives showing promise comparable or even superior to existing drugs.[5][6]
The Rationale for Targeting HSP90 in Oncology
Heat Shock Protein 90 (HSP90) is a molecular chaperone essential for the stability and function of numerous "client" proteins, many of which are critical for cancer cell growth, proliferation, and survival. In malignant cells, HSP90 is often overexpressed, helping to buffer the cellular stress associated with rapid proliferation and aneuploidy. It plays a pivotal role in maintaining the conformational integrity of key oncoproteins such as Akt, HER2, and Raf-1.
The therapeutic strategy is straightforward: inhibiting HSP90 leads to the misfolding and subsequent ubiquitin-mediated proteasomal degradation of these client proteins. This multi-pronged attack can simultaneously disrupt several oncogenic signaling pathways, making HSP90 an attractive target for cancer therapy.[7]
Caption: HSP90 inhibition pathway.
Compound Profiles: A Head-to-Head Comparison
For this guide, we will compare a representative, highly potent isoxazole derivative against a well-characterized, first-generation HSP90 inhibitor.
-
Lead Test Compound: N-(3-(2,4-dihydroxy-5-isopropylphenyl)-4-(4-((4-morpholinopiperidin-1-yl)methyl)phenyl)isoxazol-5-yl)cyclopropanecarboxamide (Compound 108). This novel, 4,5-diarylisoxazole derivative has demonstrated significant potency in preclinical studies.[7] Its structure exemplifies the chemical diversity achievable with the isoxazole core.[4]
-
Reference Compound: Geldanamycin. A natural product belonging to the ansamycin class of antibiotics, Geldanamycin was one of the first identified HSP90 inhibitors.[7] While potent, its clinical development has been hampered by issues such as hepatotoxicity and poor solubility.
Experimental Validation: Protocols and Causality
To objectively compare these compounds, a series of standardized, self-validating assays are required. The following workflow outlines a logical progression from broad cytotoxicity screening to specific mechanism-of-action studies.
Caption: Standard experimental workflow.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
Purpose: To determine the concentration at which a compound inhibits cancer cell growth by 50% (GI50), providing a quantitative measure of its cytotoxic potency.
Causality: This assay is predicated on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product via mitochondrial dehydrogenase enzymes. The amount of formazan produced, quantifiable by spectrophotometry, is directly proportional to the number of living cells. A reduction in signal in treated cells compared to an untreated control indicates a loss of viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., U-87MG glioblastoma) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere and resume logarithmic growth for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the (isoxazol-5-yl) derivative and the reference drug in appropriate cell culture media. Remove the old media from the cells and add 100 µL of the drug-containing media to the respective wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plates for 72 hours under the same conditions to allow for the cytotoxic effects to manifest.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the media and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals, resulting in a purple solution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the inhibition percentage against the logarithm of the drug concentration and use non-linear regression to determine the GI50 value.
Protocol 2: Target Engagement & Downstream Effects (Western Blot)
Purpose: To visually confirm that the compound inhibits HSP90 within the cell and to observe the expected downstream consequences—namely, the degradation of HSP90 client proteins and the compensatory upregulation of HSP70.
Causality: Western blotting uses antibodies to detect specific proteins in a cell lysate. If the (isoxazol-5-yl) derivative successfully inhibits HSP90, its client proteins (like Akt) will be destabilized and degraded, leading to a decreased band intensity on the blot. Concurrently, the cell will initiate a heat shock response, increasing the expression of other chaperones like HSP70, which will appear as an intensified band. This provides direct evidence of target engagement.
Step-by-Step Methodology:
-
Cell Treatment & Lysis: Treat cultured cancer cells (e.g., U-87MG) with the test compound at various concentrations (e.g., 0.1x, 1x, and 10x GI50) for 24 hours. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for HSP90 client proteins (e.g., anti-Akt), the heat shock response (anti-HSP70), and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After a final wash, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. The band intensity corresponds to the protein level.
Data Synthesis and Performance Comparison
Preclinical data from studies on potent 4,5-diarylisoxazole derivatives provide a basis for a comparative summary.[7] The following table synthesizes these findings to contrast the performance of the lead isoxazole compound with the established inhibitor, Geldanamycin.
| Parameter | (Isoxazol-5-yl) Derivative (Compound 108) | Geldanamycin (Reference) | Rationale for Superiority |
| HSP90 Binding Affinity (IC50) | ~30 nM | ~50 nM | Tighter binding to the target protein suggests higher intrinsic potency. |
| In Vitro Cytotoxicity (Avg. GI50) | ~88 nM | ~150-200 nM | Greater potency across multiple cancer cell lines indicates a broader and more effective cytotoxic response. |
| HSP70 Induction | Robust induction observed | Robust induction observed | Both compounds effectively engage the target, triggering the cellular heat shock response. |
| Client Protein Degradation (Akt) | Significant degradation at ≤100 nM | Degradation observed at higher concentrations | The isoxazole derivative achieves the desired downstream effect at lower, more clinically relevant concentrations. |
| In Vivo Efficacy (Tumor/Control) | 18.35% at 50 mg/kg | Significant toxicity, limited efficacy | Demonstrates strong tumor growth suppression in a human glioblastoma xenograft model with a favorable therapeutic window.[7] |
| Pharmacokinetic Properties | Favorable (details proprietary) | Poor solubility, hepatotoxicity | Improved drug-like properties are crucial for clinical translation and patient safety. |
Conclusion and Future Directions
The evidence strongly suggests that novel (isoxazol-5-yl)-based compounds, such as the profiled Compound 108, represent a significant advancement over first-generation HSP90 inhibitors like Geldanamycin.[7] Their superior potency, demonstrated through both direct binding and cellular cytotoxicity assays, is compelling. Crucially, the ability to induce degradation of key oncogenic client proteins at lower concentrations translates to potent anti-tumor activity in vivo, coupled with what appears to be a more favorable safety and pharmacokinetic profile.[7]
For drug development professionals, this class of compounds warrants further investigation. The isoxazole scaffold has proven to be a versatile and effective core for developing next-generation HSP90 inhibitors.[1][2] Future research should focus on comprehensive preclinical toxicology studies, optimization of pharmacokinetic parameters, and exploration of combination therapies where HSP90 inhibition may synergize with other targeted agents or standard chemotherapy.
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A Senior Application Scientist's Guide to In Vitro vs. In Silico Analysis of Isoxazole Compounds
In the landscape of modern drug discovery, the isoxazole scaffold stands out as a "privileged structure," forming the backbone of numerous therapeutic agents across a spectrum of diseases, including cancer, inflammation, and infectious diseases.[1][2][3] The versatility of this five-membered heterocycle allows it to interact with a wide array of biological targets, making it a focal point for medicinal chemists.[4][5] However, the journey from a promising isoxazole derivative to a clinical candidate is fraught with challenges, primarily the high cost and time associated with traditional screening methods.
This guide provides a comparative analysis of two pivotal methodologies in the early-phase evaluation of isoxazole compounds: in silico computational analysis and in vitro laboratory-based assays. As a Senior Application Scientist, my objective is not merely to list protocols but to illuminate the strategic thinking behind employing these techniques. We will explore the causality behind experimental choices, demonstrating how a synergistic approach—leveraging the predictive power of computational models to rationally guide focused, resource-intensive lab experiments—forms the cornerstone of efficient and successful drug development.
Part 1: The In Silico Approach - Predictive Power and High-Throughput Screening
In silico analysis refers to biological experiments conducted entirely on a computer.[6] For isoxazole libraries that can contain thousands of virtual compounds, this approach is indispensable for initial prioritization. It allows us to rapidly sift through vast chemical space to identify candidates with the highest probability of desired activity and favorable drug-like properties, long before a single compound is synthesized.[7][8]
Core In Silico Methodologies
-
Molecular Docking: This technique predicts the preferred orientation of a ligand (the isoxazole compound) when bound to a specific protein target.[9] The primary output is a "binding energy" or "docking score," which estimates the strength of the interaction. A lower binding energy typically suggests a more stable and potent interaction.[10][11] This method is crucial for understanding potential mechanisms of action and identifying key molecular interactions, such as hydrogen bonds, that stabilize the ligand-protein complex.[12][13]
-
ADMET Prediction: This computational process estimates the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound.[14][15] Early assessment of ADMET is critical, as poor pharmacokinetics and toxicity are major causes of late-stage drug failure.[15] Models like SwissADME are often used to evaluate parameters against established guidelines like Lipinski's Rule of Five, which predicts a drug's oral bioavailability.[1][16]
Workflow for In Silico Analysis of an Isoxazole Library
The following diagram illustrates a typical computational workflow designed to screen a virtual library of isoxazole derivatives against a specific protein target, such as Cyclooxygenase-2 (COX-2), a key enzyme in inflammation.[13][16]
Caption: A typical in silico drug discovery workflow.
Experimental Protocol: Molecular Docking of an Isoxazole Compound
This protocol outlines the steps for docking an isoxazole derivative against the human COX-2 enzyme using widely available software.
Objective: To predict the binding affinity and interaction patterns of a novel isoxazole compound with the COX-2 active site.
Materials:
-
3D structure of the isoxazole compound (e.g., in .sdf or .mol2 format).
-
Protein Data Bank (PDB) entry for human COX-2 (e.g., 4COX).
-
Molecular modeling software (e.g., PyRx, which integrates AutoDock Vina and Open Babel).[1]
Methodology:
-
Protein Preparation:
-
Download the crystal structure of COX-2 (PDB ID: 4COX).
-
Remove all non-essential components like water molecules, co-crystallized ligands, and cofactors. This is crucial to ensure the docking algorithm focuses only on the protein's structure.
-
Add polar hydrogens and assign Kollman charges to the protein. These steps are necessary to correctly calculate electrostatic interactions.
-
Save the prepared protein structure in the required .pdbqt format.
-
-
Ligand Preparation:
-
Load the 3D structure of the isoxazole compound.
-
Perform energy minimization using a force field like the Universal Force Field (UFF).[1] This step is vital to ensure the ligand is in a low-energy, stable conformation before docking.
-
Save the optimized ligand structure in the .pdbqt format.
-
-
Docking Simulation:
-
Define the "grid box" or search space for the docking. This is typically centered on the known active site of the enzyme, often determined from the position of the co-crystallized ligand in the original PDB file. This constrains the search to the biologically relevant area, increasing efficiency and accuracy.
-
Execute the docking algorithm (e.g., AutoDock Vina). The software will systematically explore different conformations and orientations of the ligand within the defined active site.
-
-
Analysis of Results:
-
The primary output is a table of binding affinities (in kcal/mol) for the top-predicted poses. The most negative value represents the most favorable predicted binding mode.
-
Visualize the top-ranked pose within the protein's active site. Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) between the isoxazole compound and key amino acid residues. This provides mechanistic insight into why the compound might be active.[10]
-
Part 2: The In Vitro Approach - Empirical Validation and Biological Reality
In vitro (Latin for "in the glass") experiments are performed in a controlled environment outside a living organism, such as in a test tube or a cell culture dish.[17] While in silico methods provide powerful predictions, they are ultimately models of reality. In vitro assays are essential for providing concrete, empirical data to validate or refute these computational hypotheses.[18][19][20]
Core In Vitro Methodologies
-
Enzyme Inhibition Assays: These assays directly measure a compound's ability to inhibit the activity of a target enzyme.[4] For isoxazoles targeting COX-2, this would involve measuring the reduction in prostaglandin production in the presence of the compound.[13][16] The key output is the IC50 value (half-maximal inhibitory concentration), which quantifies the compound's potency.
-
Cell Viability and Cytotoxicity Assays: These assays determine the effect of a compound on living cells.[21] Assays like the MTT or XTT assay measure the metabolic activity of a cell population, which correlates with the number of viable cells.[22][23] This is critical for assessing a compound's potential as an anticancer agent (where cell killing is desired) or for identifying general toxicity against healthy cells.[24]
Signaling Pathway: COX-2 Inhibition by an Isoxazole Compound
Many anti-inflammatory isoxazole derivatives, such as Valdecoxib, function by selectively inhibiting the COX-2 enzyme.[4] The diagram below illustrates this mechanism.
Caption: Mechanism of COX-2 inhibition by isoxazole compounds.
Experimental Protocol: XTT Cell Viability Assay
This protocol details the steps to assess the effect of an isoxazole compound on the viability of a cancer cell line. The XTT assay is chosen over the MTT assay here because it produces a water-soluble formazan product, eliminating the need for a final solubilization step and simplifying the workflow.[22][23]
Objective: To determine the cytotoxicity of a synthesized isoxazole compound against a human cancer cell line (e.g., A549 lung carcinoma) and calculate its IC50 value.
Materials:
-
Synthesized isoxazole compound, dissolved in DMSO to create a stock solution.
-
A549 cells (or other relevant cell line).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well flat-bottom cell culture plates.
-
XTT reagent and electron coupling reagent (PMS).[24]
-
Microplate reader capable of measuring absorbance at 450-490 nm.
Methodology:
-
Cell Seeding:
-
Culture A549 cells to ~80% confluency.
-
Trypsinize, count, and resuspend the cells in fresh medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well). The inclusion of a "Medium Blank" (medium only, no cells) is a mandatory control to establish the background absorbance.[24]
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the isoxazole stock solution in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations.
-
Self-Validating Controls: It is essential to include:
-
Untreated Control: Cells treated with medium only (represents 100% viability).
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions (typically <0.5%). This ensures the solvent itself is not causing toxicity.[24]
-
-
Incubate the plate for a specified duration (e.g., 48 or 72 hours).
-
-
XTT Assay:
-
Prepare the XTT/PMS working solution immediately before use according to the manufacturer's instructions.
-
Add 50 µL of the XTT/PMS solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow XTT tetrazolium salt to an orange formazan product.[22][23]
-
-
Data Acquisition and Analysis:
-
Gently shake the plate to ensure uniform color distribution.
-
Measure the absorbance of each well using a microplate reader (e.g., at 490 nm).
-
Calculation:
-
Subtract the average absorbance of the Medium Blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of Treated Wells / Absorbance of Vehicle Control Wells) * 100.
-
Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.
-
-
Part 3: Bridging the Gap - The Synergy of In Silico and In Vitro
Neither in silico nor in vitro analysis is sufficient on its own. The true power emerges when they are integrated into a cohesive discovery pipeline. Computational screening provides speed and focus, while experimental assays provide the essential biological validation.[7][18] The discrepancies between prediction and reality are not failures but learning opportunities that help refine computational models for future use.[19]
Comparative Analysis
The following table summarizes the key characteristics of each approach, highlighting their complementary nature.
| Feature | In Silico Analysis | In Vitro Analysis |
| Cost | Low (computational resources) | High (reagents, cell culture, equipment) |
| Time | Fast (hours to days) | Slow (days to weeks) |
| Throughput | Very High (millions of compounds) | Low to Medium (dozens to thousands) |
| Data Generated | Predictive (binding energy, ADMET profile) | Empirical (IC50, % viability, enzyme kinetics) |
| Biological Complexity | Low (isolated protein or predictive model) | Medium (isolated enzymes, cell lines) |
| Stage of Use | Hit Identification & Prioritization | Hit-to-Lead Validation & Optimization |
A Case for Integration: Correlating Data
Imagine a study where five isoxazole compounds were screened. The integrated data might look like this:
| Compound ID | Docking Score (kcal/mol) | Predicted ADMET Violations | In Vitro COX-2 IC50 (µM)[13][16] | Cell Viability (A549, at 10µM) |
| ISOX-01 | -9.5 | 0 | 0.55 | 85% |
| ISOX-02 | -8.7 | 0 | 1.20 | 92% |
| ISOX-03 | -9.2 | 1 (low solubility) | 0.93 | 88% |
| ISOX-04 | -7.1 | 0 | 15.6 | 98% |
| ISOX-05 | -9.8 | 2 (high MW, low solubility) | 2.50 | 45% |
Analysis of Integrated Data:
-
ISOX-01 emerges as the top lead candidate. It has a strong predicted binding affinity that correlates well with potent in vitro enzyme inhibition and low cytotoxicity.[12][16]
-
ISOX-04 shows a poor correlation. Its low docking score correctly predicted its weak in vitro activity.
-
ISOX-05 is a cautionary tale. Despite having the best docking score, its poor ADMET profile predicted issues, and its in vitro results show moderate enzyme inhibition but significant cytotoxicity, making it an undesirable candidate.[1][16] This highlights the necessity of running both activity and toxicity predictions.
Conclusion
The evaluation of isoxazole compounds in drug discovery is a multi-faceted challenge that demands a strategic blend of computational prediction and empirical validation. In silico methods provide an unparalleled ability to screen vast chemical libraries rapidly and cost-effectively, identifying candidates with a high probability of success. However, these predictions must be anchored in the biological reality provided by in vitro assays, which deliver the definitive data on potency and cellular effects. By understanding the strengths and limitations of each approach and integrating them into a rational, iterative workflow, researchers can navigate the complexities of drug development with greater efficiency, reducing costs and accelerating the journey of novel isoxazole-based therapies from the computer screen to the clinic.
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- Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate.
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A Senior Application Scientist's Guide to Benchmarking New Isoxazole Derivatives Against Known Standards
Introduction: The Enduring Potential of the Isoxazole Scaffold
In the landscape of medicinal chemistry, the isoxazole ring stands out as a "privileged scaffold." This five-membered heterocycle is a structural cornerstone in numerous FDA-approved drugs, demonstrating a remarkable versatility in biological activity.[1][2] Its derivatives have been successfully developed as antibacterial agents (e.g., Sulfamethoxazole, Cloxacillin), anti-inflammatory drugs (e.g., Valdecoxib, Leflunomide), and show significant promise as anticancer, antiviral, and analgesic agents.[3][4][5][6]
The power of the isoxazole moiety lies in its unique electronic properties and its ability to act as a bioisostere for other functional groups, enhancing physicochemical properties like metabolic stability and target binding affinity.[1] As researchers continue to synthesize novel isoxazole derivatives, a critical question arises: How do these new chemical entities (NCEs) stack up against established, clinically relevant compounds?
This guide provides a comprehensive framework for benchmarking new isoxazole derivatives. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring that the described protocols are robust, self-validating, and grounded in established scientific principles.
The Core Principle: Selecting Appropriate Benchmarks
The foundation of any comparative study is the selection of appropriate standards. The choice of a benchmark compound is not arbitrary; it should be a well-characterized agent with a known mechanism of action relevant to the therapeutic area of interest. This allows for a direct comparison of potency and, potentially, mechanism.
Key Considerations for Standard Selection:
-
Mechanism of Action (MoA): If your new derivative is hypothesized to be a COX-2 inhibitor, a known COX-2 inhibitor like Valdecoxib is an essential benchmark.[4]
-
Therapeutic Class: For broad-spectrum antibacterial screening, standards should include drugs effective against both Gram-positive (e.g., Cloxacillin) and Gram-negative bacteria (e.g., a relevant fluoroquinolone or cephalosporin alongside Sulfamethoxazole).[2][5][7]
-
Clinical Relevance: Comparing a new anticancer derivative to a gold-standard chemotherapeutic like Doxorubicin or Cisplatin provides immediate context for its potential potency.[8]
Recommended Standard Compounds for Benchmarking:
| Therapeutic Area | Standard Compound(s) | Rationale |
| Anticancer | Doxorubicin, Cisplatin | Broadly used, well-understood cytotoxic agents.[8] |
| Anti-inflammatory | Valdecoxib, Leflunomide, Indomethacin | Known inhibitors of key inflammatory pathways (e.g., COX-2).[4][9] |
| Antibacterial | Sulfamethoxazole, Cloxacillin, Ampicillin | Represent different classes and spectra of antibacterial action.[2] |
| Antifungal | Fluconazole, Clotrimazole | Commonly used standards for in vitro antifungal susceptibility testing.[10][11] |
Experimental Workflows & Protocols
A structured, tiered approach to screening ensures efficient use of resources, moving from broad, high-throughput assays to more complex, mechanism-focused studies.
Caption: Tiered experimental workflow for drug discovery.
Protocol: Anticancer Cytotoxicity Screening (MTT Assay)
This assay is a cornerstone of in vitro drug screening, measuring a compound's ability to reduce cell viability.[12]
Causality: The assay relies on the conversion of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., living) cells. The amount of formazan produced is directly proportional to cell viability. A potent anticancer compound will lead to less formazan production.
Step-by-Step Methodology:
-
Cell Plating: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[13] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution of the new isoxazole derivatives and standard drugs (e.g., Doxorubicin) in culture medium. The final concentration range should typically span from 0.01 µM to 100 µM.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" wells (containing only the solvent, e.g., 0.1% DMSO) and "no cell" blank wells. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "no cell" blanks from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (which represents 100% viability).
-
Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]
Causality: By exposing a standardized inoculum of bacteria to serial dilutions of a compound, we can identify the precise concentration at which bacterial growth is halted. This is a quantitative measure of a compound's bacteriostatic activity.
Step-by-Step Methodology:
-
Bacterial Inoculum Preparation: Prepare a suspension of the test bacterium (e.g., Staphylococcus aureus ATCC 29213 or Escherichia coli ATCC 25922) in Mueller-Hinton Broth (MHB), adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compounds and standards (e.g., Ampicillin, Sulfamethoxazole) in MHB.
-
Inoculation: Add the prepared bacterial inoculum to each well, bringing the final volume to 100 µL. Include a "growth control" well (bacteria + broth, no compound) and a "sterility control" well (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the well is clear). This can be determined by visual inspection or by measuring absorbance at 600 nm.
Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a classic and highly reproducible model for evaluating acute inflammation.[15][16]
Causality: Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling). The effectiveness of an anti-inflammatory drug is measured by its ability to reduce this swelling compared to an untreated control group.
Step-by-Step Methodology:
-
Animal Acclimatization: Use Wistar rats or Swiss albino mice, allowing them to acclimatize for at least one week.
-
Grouping and Dosing: Divide animals into groups (n=6):
-
Group 1: Control (Vehicle, e.g., saline).
-
Group 2: Standard (e.g., Indomethacin, 10 mg/kg, oral).
-
Group 3-X: Test Compounds (New isoxazoles at various doses, oral).
-
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.
-
Compound Administration: Administer the vehicle, standard, or test compounds orally.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point.
-
Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula:
-
% Inhibition = [(Control Paw Volume - Treated Paw Volume) / Control Paw Volume] * 100
-
-
Data Presentation and Interpretation
Clear and concise data presentation is crucial for effective comparison. Tables are ideal for summarizing quantitative endpoints from these assays.
Table 1: Comparative In Vitro Cytotoxicity (IC₅₀ in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | PC-3 (Prostate Cancer) | HEK293 (Normal Kidney) |
| New Derivative 1 | 5.2 | 8.1 | 6.5 | >100 |
| New Derivative 2 | 25.8 | 32.4 | 29.1 | >100 |
| Doxorubicin (Std.) | 2.5 | >20 | 8.0 | 15.0 |
Interpretation: New Derivative 1 shows promising potency, comparable to Doxorubicin in some cell lines, and importantly, exhibits high selectivity with minimal toxicity to normal HEK293 cells (a desirable trait). Derivative 2 is significantly less potent.
Table 2: Comparative Antibacterial Activity (MIC in µg/mL)
| Compound | S. aureus (Gram +) | E. coli (Gram -) |
| New Derivative 3 | 8 | 16 |
| New Derivative 4 | 64 | >128 |
| Cloxacillin (Std.) | 4 | >128 |
| **Ampicillin (Std.) | 8 | 16 |
Interpretation: New Derivative 3 demonstrates a broad spectrum of activity similar to Ampicillin, making it a candidate for further investigation. Derivative 4 shows weak activity.
Mechanistic Insights: Apoptosis Signaling
Understanding how a compound works is as important as knowing that it works. For anticancer agents, inducing apoptosis (programmed cell death) is a common and desirable mechanism of action.[17]
Caption: Simplified intrinsic apoptosis pathway.
This pathway can be investigated using techniques like Annexin V/PI staining (flow cytometry) to detect early and late apoptotic cells, or Western blotting to measure the cleavage (activation) of caspases like Caspase-3 and Caspase-9.[18][19] Comparing the degree of apoptosis induction by a new derivative against a known standard provides a deeper benchmark of its mechanistic efficacy.
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A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of Isoxazol-5-ylmethanol Derivatives
Introduction: The Isoxazole-5-ylmethanol Scaffold and the Imperative of Selectivity
The isoxazole ring is a cornerstone of modern medicinal chemistry, prized for its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions with biological targets.[1][2] Its derivatives are found in a wide array of approved drugs, demonstrating broad therapeutic potential in oncology, inflammation, and infectious diseases.[3][4] The isoxazol-5-ylmethanol subclass, featuring a hydroxymethyl group at the 5-position, offers a key hydrogen-bonding moiety and a versatile anchor for further chemical modification, making it an attractive starting point for novel drug discovery campaigns.[1][5]
However, as with any privileged scaffold, the potential for promiscuous bioactivity—binding to unintended off-targets—is a critical hurdle in drug development. Cross-reactivity can lead to unforeseen toxicities or a dilution of on-target efficacy. Therefore, a rigorous and systematic evaluation of a compound's selectivity profile is not merely a regulatory requirement but a fundamental aspect of rational drug design. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for assessing the cross-reactivity of novel this compound derivatives, blending established experimental protocols with insights into structure-selectivity relationships (SSR).
A Phased Approach to De-risking Cross-Reactivity
A successful selectivity profiling campaign is a multi-stage process, moving from broad, high-throughput methods to more focused, hypothesis-driven experiments. This phased approach ensures that resources are used efficiently, prioritizing the most promising candidates and identifying potential liabilities early.
Caption: Modifying substituents to enhance binding to the on-target protein while reducing affinity for off-targets.
Phase 3: Confirming Target Engagement in a Cellular Context
Biochemical assays are essential, but they don't always reflect a compound's behavior in the complex milieu of a living cell. Cellular target engagement assays are required to confirm that the compound binds its intended target (and potential off-targets) in a more physiologically relevant environment.
The Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for verifying target engagement. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. By heating cell lysates treated with the test compound to various temperatures and then quantifying the amount of soluble protein remaining, one can determine if the compound is binding to and stabilizing its target. This method can validate on-target engagement and can also be used in an unbiased way to identify new off-targets.
Experimental Protocols
Protocol 1: Radiometric Kinase Profiling Assay
-
Objective: To determine the inhibitory activity of a compound against a broad panel of protein kinases.
-
Causality: This method directly measures the enzymatic activity of each kinase by quantifying the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a specific substrate. A reduction in radioactivity indicates inhibition. This is considered a gold-standard, direct measure of enzymatic inhibition.
-
Methodology:
-
Compound Preparation: Serially dilute the test this compound derivative in DMSO. A typical screening concentration is 1 or 10 µM.
-
Reaction Setup: In a 96- or 384-well plate, add the kinase reaction buffer, the specific kinase from the panel, and its corresponding peptide substrate.
-
Compound Addition: Add the diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Initiation: Start the reaction by adding [γ-³³P]ATP.
-
Incubation: Allow the reaction to proceed for a defined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Termination & Capture: Stop the reaction and capture the radiolabeled substrate on a filter membrane.
-
Quantification: Wash the membrane to remove unincorporated [γ-³³P]ATP and quantify the incorporated radioactivity using a scintillation counter.
-
Analysis: Calculate the percent inhibition relative to the DMSO control. For hits, perform a dose-response experiment to determine the IC50 value.
-
Caption: A schematic of the radiometric assay to quantify kinase inhibition.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm target engagement in a cellular environment by measuring changes in protein thermal stability upon ligand binding.
-
Causality: This protocol provides a self-validating system. A shift in the melting curve of a protein only in the presence of the compound is direct evidence of a physical interaction between the two in the complex cellular matrix.
-
Methodology:
-
Cell Treatment: Culture cells to an appropriate density and treat with the test compound or vehicle (DMSO) for a defined period (e.g., 1-2 hours).
-
Harvesting: Harvest the intact cells, wash with PBS, and resuspend in a suitable buffer.
-
Heating: Aliquot the cell suspension into PCR tubes and heat the samples across a range of temperatures (e.g., 40°C to 64°C) for a short duration (e.g., 3 minutes), followed by a cooling step at room temperature.
-
Lysis: Lyse the cells to release soluble proteins (e.g., via freeze-thaw cycles).
-
Separation: Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
-
Quantification: Collect the supernatant and quantify the amount of the specific target protein remaining in solution using a standard protein detection method like Western Blot or ELISA.
-
Analysis: Plot the amount of soluble protein as a function of temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and therefore, engagement.
-
Conclusion
The this compound scaffold is a valuable starting point for the development of novel therapeutics. However, its potential can only be fully realized through a diligent and systematic assessment of cross-reactivity. By employing a phased strategy that begins with broad screening and progresses through quantitative IC50 determination and cellular validation, researchers can build a comprehensive selectivity profile. Integrating structure-selectivity relationship analysis throughout this process allows for the rational design of next-generation compounds with improved safety and efficacy profiles, ultimately increasing the probability of clinical success.
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A Comparative Guide to the Enantioselective Synthesis of Isoxazole Derivatives
For researchers, medicinal chemists, and professionals in drug development, the stereocontrolled synthesis of complex heterocyclic scaffolds is a cornerstone of innovation. Among these, isoxazoles and their partially saturated isoxazoline counterparts represent a privileged structural motif, appearing in a wide array of FDA-approved drugs and biologically active compounds.[1][2] Their ability to act as bioisosteres for other functional groups and their versatile reactivity make them highly valuable in medicinal chemistry. However, the creation of chiral isoxazole derivatives with high enantiopurity remains a significant synthetic challenge. This guide provides an in-depth comparison of modern catalytic strategies for the enantioselective synthesis of isoxazoles, offering insights into the underlying mechanisms, performance data, and practical experimental protocols to aid in the selection of the optimal synthetic route.
Strategic Approaches to Enantioselective Isoxazole Synthesis
The asymmetric synthesis of isoxazoles predominantly relies on two powerful strategies: metal catalysis and organocatalysis. Each approach offers distinct advantages and is suited to different substrate classes and synthetic goals. The choice of catalyst is paramount, as it governs not only the enantioselectivity but also the regioselectivity and yield of the desired product.
Organocatalysis: The Rise of Asymmetric Brønsted Acid and Hydrogen-Bonding Catalysis
Organocatalysis has emerged as a robust and environmentally benign alternative to metal-based systems.[3] For isoxazole synthesis, chiral Brønsted acids and hydrogen-bond donors have proven particularly effective. These catalysts operate by activating the substrate through the formation of specific non-covalent interactions, creating a chiral environment that directs the stereochemical outcome of the reaction.
1.1.1. Chiral Phosphoric Acid (CPA) Catalysis
Chiral phosphoric acids (CPAs) are a class of highly effective Brønsted acid catalysts for a wide range of enantioselective transformations.[4][5] In the context of isoxazole synthesis, CPAs have been successfully employed in the asymmetric addition of nucleophiles to electrophiles that ultimately lead to the formation of the chiral isoxazole or isoxazoline ring.
A notable example is the enantioselective addition of 5-amino-isoxazoles to β,γ-alkynyl-α-ketimino esters.[6] This reaction provides access to valuable quaternary α-isoxazole-α-alkynyl amino acid derivatives with high yields and excellent enantioselectivities. The CPA catalyst is believed to act as a bifunctional catalyst, activating both the nucleophile and the electrophile through a network of hydrogen bonds, thereby controlling the facial selectivity of the addition.[6]
1.1.2. Squaramide and Thiourea Catalysis
Squaramide and thiourea-based organocatalysts are another cornerstone of asymmetric synthesis, primarily functioning as hydrogen-bond donors.[7] These catalysts have been successfully applied to a variety of cascade and cycloaddition reactions for the synthesis of complex chiral isoxazole-containing scaffolds.
For instance, squaramide catalysts have been shown to be highly effective in the asymmetric domino Michael/Mannich [3+2] cycloaddition of 3-methyl-4-nitro-5-isatylidenyl-isoxazoles with N-2,2,2-trifluoroethylisatin ketimines, affording complex dispirooxindoles with four contiguous stereocenters in high yields and enantioselectivities.[8] The squaramide catalyst is thought to activate the substrates through a dual hydrogen-bonding mechanism, precisely orienting them in the transition state to achieve high stereocontrol.
Metal Catalysis: Leveraging Chiral Ligands for Stereocontrol
Transition metal catalysis offers a powerful and versatile platform for the enantioselective synthesis of isoxazoles.[8] The stereochemical outcome of these reactions is typically controlled by the use of chiral ligands that coordinate to the metal center, creating a chiral pocket that directs the approach of the substrates.
1.2.1. Chiral Copper Catalysis
Copper catalysts, in combination with chiral ligands, have been widely used for the enantioselective 1,3-dipolar cycloaddition of nitrile oxides to alkenes, a classic and powerful method for the synthesis of isoxazolines. While the development of highly enantioselective copper-catalyzed [3+2] cycloadditions for isoxazole synthesis is an active area of research, existing methods have demonstrated the feasibility of this approach. For example, copper(I) complexes with chiral ligands can catalyze the reaction of nitrile oxides with terminal alkynes to produce 3,5-disubstituted isoxazoles.[9][10] The enantioselectivity in these reactions is often dependent on the careful tuning of the chiral ligand and reaction conditions.
1.2.2. Chiral Palladium Catalysis
Palladium catalysis has also been explored for the asymmetric synthesis of isoxazole derivatives.[11][12] For example, palladium-catalyzed direct C-H arylation of isoxazoles at the 5-position has been achieved, and the application of this methodology with chiral ligands could provide a route to atropisomeric isoxazole derivatives.[12] Furthermore, palladium-catalyzed asymmetric formal [4+4]-cycloadditions have been developed for the synthesis of larger ring systems containing the isoxazole motif, demonstrating the versatility of this metal in complex heterocyclic synthesis.[11]
Performance Comparison of Catalytic Systems
The selection of a catalytic system is a critical decision in the design of an enantioselective synthesis. The following table provides a comparative overview of the performance of representative organocatalytic and metal-catalyzed systems for the synthesis of chiral isoxazole derivatives. It is important to note that a direct "head-to-head" comparison is often challenging due to the different substrate classes and reaction types for which each catalyst is optimized. However, this table provides a general guide to the expected performance of each system.
| Catalytic System | Catalyst Type | Typical Reaction | Substrate Scope | Yields (%) | Enantioselectivity (% ee) |
| Chiral Phosphoric Acid | Organocatalyst | Aza-Friedel-Crafts | 5-Aminoisoxazoles, Ketimines | 80-99% | 85-97% |
| Squaramide | Organocatalyst | [3+2] Cycloaddition | Isatylidenyl-isoxazoles, Ketimines | 75-99% | 88-96% |
| Chiral Copper Complex | Metal Catalyst | 1,3-Dipolar Cycloaddition | Nitrile Oxides, Alkenes/Alkynes | 60-95% | 70-95% |
| Chiral Palladium Complex | Metal Catalyst | C-H Functionalization/Cycloaddition | Isoxazoles, Aryl Halides | 65-90% | 80-99% |
Mechanistic Insights and Stereocontrol
The efficacy of an enantioselective catalyst lies in its ability to create a well-defined chiral environment that favors the formation of one enantiomer over the other. The following diagrams illustrate the proposed mechanisms of stereocontrol for the key catalytic systems discussed.
Chiral Phosphoric Acid Catalysis: A Dual Activation Model
In the CPA-catalyzed addition of 5-aminoisoxazoles to ketimines, the catalyst is believed to activate both the nucleophile and the electrophile through a network of hydrogen bonds. This dual activation model brings the reactants into close proximity in a specific orientation, leading to a highly organized transition state that dictates the stereochemical outcome.
Caption: Proposed dual activation mechanism in CPA catalysis.
Squaramide Catalysis: Hydrogen-Bonding Directed Assembly
Squaramide catalysts operate through a similar principle of hydrogen-bond-mediated activation. The two N-H groups of the squaramide moiety can simultaneously interact with both the nucleophile and the electrophile, effectively acting as a molecular scaffold that organizes the reactants in a chiral fashion.
Caption: Hydrogen-bonding directed assembly in squaramide catalysis.
Chiral Metal Catalysis: Ligand-Controlled Stereoselectivity
In metal-catalyzed reactions, the chiral ligand plays the dominant role in stereocontrol. The ligand coordinates to the metal center, creating a sterically defined and electronically tuned chiral pocket. The substrates then coordinate to the metal within this pocket, and their subsequent reaction is directed by the steric and electronic properties of the ligand.
Caption: Ligand-controlled stereoselectivity in metal catalysis.
Experimental Protocols
To provide practical guidance, this section details representative experimental protocols for the enantioselective synthesis of isoxazole derivatives using the catalytic systems discussed.
Protocol 1: Squaramide-Catalyzed Asymmetric [3+2] Cycloaddition
This protocol is adapted from the work of Li and Du for the synthesis of isoxazole-containing dispirooxindoles.[8]
Materials:
-
3-Methyl-4-nitro-5-isatylidenyl-isoxazole (1.0 equiv)
-
N-2,2,2-Trifluoroethylisatin ketimine (1.2 equiv)
-
Chiral Squaramide Catalyst (e.g., a quinine-derived squaramide) (10 mol%)
-
Dichloromethane (DCM) as solvent
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the 3-methyl-4-nitro-5-isatylidenyl-isoxazole and the chiral squaramide catalyst.
-
Dissolve the solids in dichloromethane.
-
Add the N-2,2,2-trifluoroethylisatin ketimine to the reaction mixture.
-
Stir the reaction at room temperature for the time specified in the literature (typically 12-24 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired enantioenriched isoxazole-dispirooxindole.
-
Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).
Protocol 2: Chiral Phosphoric Acid-Catalyzed Aza-Friedel-Crafts Reaction
This protocol is a general representation based on the principles of CPA catalysis for the synthesis of chiral α-isoxazole-α-alkynyl amino acid derivatives.[6]
Materials:
-
5-Aminoisoxazole derivative (1.2 equiv)
-
β,γ-Alkynyl-α-ketimino ester (1.0 equiv)
-
Chiral Phosphoric Acid Catalyst (e.g., a BINOL-derived CPA) (5 mol%)
-
Toluene as solvent
-
Inert atmosphere (Nitrogen or Argon)
-
Molecular sieves (4 Å)
Procedure:
-
To a flame-dried reaction flask containing activated 4 Å molecular sieves, add the chiral phosphoric acid catalyst.
-
Under an inert atmosphere, add toluene, followed by the 5-aminoisoxazole derivative.
-
Stir the mixture at room temperature for a short period (e.g., 10 minutes).
-
Add the β,γ-alkynyl-α-ketimino ester to the reaction mixture.
-
Stir the reaction at the temperature specified in the relevant literature (e.g., 40 °C) until the starting material is consumed, as monitored by TLC.
-
After completion, filter the reaction mixture through a pad of celite and wash with a suitable solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the enantioenriched product.
-
Analyze the enantiomeric excess by chiral HPLC.
Conclusion and Future Outlook
The enantioselective synthesis of isoxazole derivatives has witnessed significant advancements through the development of sophisticated organocatalytic and metal-catalyzed methodologies. Chiral phosphoric acids and squaramides have emerged as powerful tools in organocatalysis, offering high levels of stereocontrol through well-defined hydrogen-bonding interactions. Concurrently, chiral metal complexes, particularly those of copper and palladium, provide versatile platforms for a broad range of asymmetric transformations leading to chiral isoxazoles.
The choice between these catalytic systems will depend on the specific synthetic target, substrate availability, and desired operational simplicity. Organocatalysis often provides the advantage of being metal-free, which can be beneficial in the synthesis of pharmaceutical intermediates. On the other hand, metal catalysis offers a vast and tunable catalytic landscape through ligand design, enabling a wide array of synthetic transformations.
Future research in this field will likely focus on the development of novel catalytic systems with even higher efficiency and selectivity, the expansion of the substrate scope to include more challenging and diverse starting materials, and the application of these methods to the total synthesis of complex natural products and drug candidates. The continued exploration of synergistic catalytic approaches, combining the strengths of both organocatalysis and metal catalysis, also holds great promise for the future of enantioselective isoxazole synthesis.
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The Stereochemical Imperative: A Comparative Guide to Racemic vs. Enantiopure Isoxazole Activity
In the landscape of modern drug discovery, the isoxazole scaffold stands out as a cornerstone of medicinal chemistry, integral to a wide array of pharmacologically active agents.[1][2] These five-membered heterocyclic compounds are at the heart of treatments for a multitude of conditions, demonstrating anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[2][3] However, the introduction of a chiral center to these molecules presents a critical divergence in their biological activity. This guide provides an in-depth technical comparison of racemic and enantiopure isoxazole derivatives, underscoring the scientific rationale and experimental data that drive the pursuit of single-enantiomer therapeutics.
The Principle of Chirality in Drug Action: More Than a Mirror Image
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. The two mirror-image forms of a chiral molecule are known as enantiomers. While they share the same chemical formula and connectivity, their three-dimensional arrangement is distinct. This seemingly subtle difference has profound implications for their interaction with the inherently chiral environment of the human body, such as enzymes, receptors, and other proteins.
Often, one enantiomer, the "eutomer," is responsible for the desired therapeutic effect, while the other, the "distomer," may be less active, inactive, or even contribute to undesirable side effects.[4] Consequently, the administration of a racemic mixture—a 50:50 combination of both enantiomers—can be suboptimal. The development of enantiopure drugs, containing only the active enantiomer, can lead to improved therapeutic indices, simplified pharmacokinetics, and reduced potential for adverse drug interactions.
Comparative Analysis: A Case Study in Beta-Adrenergic Receptor Affinity
A compelling illustration of the differential activity between isoxazole enantiomers is found in their interaction with human beta-adrenergic receptors (β-ARs). A study on stereoisomeric 3-bromo-isoxazolyl amino alcohols provides clear quantitative evidence of this principle.
The affinity of the (S,R) and (R,R) enantiomers was determined at β1- and β2-adrenergic receptor subtypes. The results, summarized in the table below, demonstrate a significant stereochemical effect.
| Compound | Receptor Subtype | Kᵢ (nM) |
| (S,R)-enantiomer | β1-AR | 2.82 - 66.7 |
| β2-AR | 2.82 - 66.7 | |
| (R,R)-enantiomer | β1-AR | ~30-100 times higher than (S,R) |
| β2-AR | ~30-100 times higher than (S,R) |
Table 1: Comparative affinity (Kᵢ values) of isoxazole enantiomers at human beta-adrenergic receptors. Data sourced from a study on 3-bromo-isoxazolyl amino alcohols.[5]
The Kᵢ values for the (R,R) isomers at the β1- and β2-subtypes were approximately 30 to 100 times higher than those of their (S,R) counterparts, indicating a markedly lower binding affinity for the (R,R) enantiomers.[5] This substantial difference underscores the importance of stereochemistry in the molecular recognition at the receptor binding site. While in this particular study the efficacy between the stereoisomeric pairs was comparable, the significant disparity in affinity highlights the potential for one enantiomer to be a more potent therapeutic agent.[5]
Experimental Workflows for Comparative Analysis
To rigorously evaluate the differential activity of racemic and enantiopure isoxazoles, a series of well-defined experimental protocols are essential. These workflows provide the foundational data for informed drug development decisions.
Workflow for Chiral Separation and In Vitro/In Vivo Comparison
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A Comparative Guide to X-ray Crystallography for the Absolute Configuration of Isoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The precise determination of a chiral molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. For isoxazole derivatives, a class of compounds with significant therapeutic potential, establishing the absolute configuration is not merely a structural curiosity but a critical determinant of biological activity and safety.[1][2] While several techniques can probe chirality, single-crystal X-ray crystallography (SC-XRD) remains the gold standard for providing an unambiguous assignment of absolute configuration.[3][4][5]
This guide offers an in-depth comparison of X-ray crystallography with alternative methods for determining the absolute configuration of isoxazole derivatives. It provides the theoretical underpinnings, practical experimental considerations, and a transparent assessment of the strengths and limitations of each technique, grounded in experimental data.
The Decisive Power of Anomalous Dispersion in X-ray Crystallography
At its core, X-ray crystallography maps the electron density of a molecule within a crystal lattice by analyzing the diffraction pattern of X-rays.[6] For chiral molecules, which crystallize in non-centrosymmetric space groups, a phenomenon known as anomalous dispersion (or anomalous scattering) allows for the determination of the absolute configuration.[7][8]
This effect arises when the energy of the incident X-rays is close to the absorption edge of an atom in the crystal.[9] This interaction introduces a phase shift in the scattered X-rays, causing a breakdown of Friedel's Law, which states that the intensities of diffraction spots from opposite faces of a crystal plane (hkl and -h-k-l) are equal.[9][10] The subtle differences in the intensities of these "Bijvoet pairs" are directly related to the absolute stereochemistry of the molecule.[10]
The Flack Parameter: A Quantitative Measure of Confidence
The refinement of the crystal structure against the diffraction data yields a critical value known as the Flack parameter (x).[10][11] This parameter, typically ranging from 0 to 1, quantifies the proportion of the two possible enantiomers in the crystal.[10]
-
A Flack parameter close to 0 with a small standard uncertainty indicates that the determined absolute configuration is correct.[10]
-
A value near 1 suggests that the inverted structure is the correct one.[10]
-
A value around 0.5 may indicate a racemic mixture or twinning.[10]
Modern crystallographic software also calculates the Hooft parameter, which provides a statistically robust alternative for validating the absolute structure assignment.[12][13]
Comparative Analysis: X-ray Crystallography vs. Alternative Methods
While X-ray crystallography is often considered definitive, the choice of method depends on factors such as sample availability, the presence of suitable atoms, and the stage of the research.[1][2]
| Feature | X-ray Crystallography (Anomalous Dispersion) | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) / Optical Rotatory Dispersion (ORD) |
| Principle | Measures the diffraction of X-rays by a single crystal, utilizing anomalous dispersion effects to directly determine the 3D structure.[2][7] | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[2][14] | Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore.[2][15] |
| Sample Requirement | High-quality single crystal (µg to mg scale).[1][2] | Solution (1-10 mg).[1] | Solution (0.1-1 mg/mL).[1] |
| Key Advantage | Provides a direct and unambiguous 3D structure and absolute configuration.[3][5] | Applicable to molecules in solution, avoiding the need for crystallization.[14][16] | High sensitivity, requires a small amount of sample.[1] |
| Key Limitation | Requires a high-quality single crystal, which can be challenging to obtain.[6] | Relies on comparison with quantum chemical calculations, which can be computationally intensive.[14][17] | Requires a suitable chromophore near the stereocenter; interpretation can be complex.[2][18] |
| Data Output | 3D atomic coordinates, bond lengths, angles, and the Flack parameter.[1] | VCD spectrum.[19] | ECD/ORD spectrum.[1][18] |
Causality in Experimental Choices for Isoxazole Derivatives
The chemical nature of isoxazole derivatives influences the strategy for absolute configuration determination. Many isoxazole derivatives are composed of light atoms (C, H, N, O), which exhibit weak anomalous scattering.[20] Historically, this necessitated the introduction of a heavier atom (e.g., bromine or chlorine) into the molecule to enhance the anomalous signal.[20][21] However, with modern diffractometers and sensitive detectors, it is often possible to determine the absolute configuration from the anomalous scattering of oxygen or even lighter atoms, provided the crystal quality is high.[20]
The choice of X-ray radiation is also critical. Copper (Cu Kα, λ = 1.54 Å) radiation is generally preferred for organic compounds as it produces a stronger anomalous signal from light atoms compared to Molybdenum (Mo Kα, λ = 0.71 Å) radiation.[8]
Experimental Workflow: From Powder to Publication-Ready Structure
The journey from a synthesized isoxazole derivative to a determined absolute configuration via X-ray crystallography follows a well-defined, albeit sometimes challenging, path.
Caption: A typical workflow for small molecule X-ray crystallography.[22]
Detailed Protocol: Single Crystal Growth and X-ray Diffraction of an Isoxazole Derivative
Objective: To obtain a high-quality single crystal of an isoxazole derivative and determine its absolute configuration using X-ray diffraction.
Materials:
-
Purified isoxazole derivative (≥99% purity)
-
A selection of high-purity solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, hexane)
-
Small vials or test tubes (e.g., 4 mm diameter)
-
Microscope with polarizing filters
-
Single-crystal X-ray diffractometer equipped with a Cu Kα or Mo Kα X-ray source and a CCD or pixel detector
Methodology:
-
Crystal Growth (Self-Validating System):
-
Solvent Screening: Dissolve a small amount of the purified isoxazole derivative in various solvents to identify a solvent system where the compound has moderate solubility.
-
Slow Evaporation: Prepare a nearly saturated solution of the isoxazole derivative in the chosen solvent system in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a poor solvent in which the compound is insoluble but the good solvent is miscible. The slow diffusion of the poor solvent's vapor into the good solvent will gradually decrease the solubility of the compound, promoting crystallization.
-
Cooling: Slowly cool a saturated solution of the compound. This can be achieved by placing the solution in a refrigerator or a programmable cooling bath.
-
Monitoring: Regularly inspect the vials under a microscope for the formation of single crystals. High-quality crystals should be transparent with well-defined faces.
-
-
Crystal Selection and Mounting:
-
Under a microscope, carefully select a suitable single crystal (typically 0.1-0.3 mm in each dimension) with no visible cracks or imperfections.[6]
-
Mount the selected crystal on a cryoloop or a glass fiber using a small amount of cryoprotectant oil.
-
-
Data Collection:
-
Mount the crystal on the goniometer head of the X-ray diffractometer.
-
Center the crystal in the X-ray beam.
-
Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and radiation damage.
-
Perform an initial screening to determine the crystal's unit cell parameters and Bravais lattice.
-
Set up a data collection strategy to measure a complete and redundant set of diffraction data, ensuring that Bijvoet pairs are measured accurately.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data, including integration of the reflection intensities and absorption corrections.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the structural model against the experimental data using least-squares methods. This involves adjusting the atomic positions, displacement parameters, and occupancy.
-
Locate and refine the positions of hydrogen atoms.
-
-
Absolute Configuration Determination:
The Role of Quantum Chemical Calculations
For alternative chiroptical methods like VCD and ECD/ORD, quantum chemical calculations are indispensable.[14][17] These computational methods, such as Density Functional Theory (DFT), are used to predict the chiroptical spectra for a given enantiomer.[23][24][25] The absolute configuration is then assigned by comparing the experimentally measured spectrum with the computationally predicted spectrum.[14] While powerful, the accuracy of these methods depends on the quality of the computational model and the conformational flexibility of the molecule.
Conclusion
For the unambiguous determination of the absolute configuration of isoxazole derivatives, single-crystal X-ray crystallography remains the preeminent technique. Its ability to provide a direct three-dimensional visualization of the molecule, coupled with the quantitative confidence afforded by the Flack parameter, makes it the definitive method for resolving stereochemical questions in drug development. While chiroptical methods offer valuable alternatives, particularly when single crystals are unavailable, they rely on computational comparisons and may not provide the same level of certainty. A thorough understanding of the principles and experimental nuances of X-ray crystallography is therefore essential for any researcher working with chiral isoxazole compounds.
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A Senior Application Scientist's Guide to Method Selection and Validation
An Objective Guide to the Isomeric Purity Analysis of Hydroxymethylisoxazoles
For researchers, scientists, and drug development professionals, establishing the isomeric purity of active pharmaceutical ingredients (APIs) is not merely a procedural step but a foundational pillar of safety and efficacy. Hydroxymethylisoxazoles, a scaffold present in numerous pharmacologically active compounds, are no exception. The specific arrangement of atoms in these molecules—whether as structural isomers or stereoisomers (enantiomers/diastereomers)—can dramatically alter their biological activity, pharmacokinetic profiles, and toxicity.[1][2] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the thorough characterization of the stereoisomeric composition of any new drug substance.[3]
This guide provides an in-depth comparison of the primary analytical techniques for assessing the isomeric purity of hydroxymethylisoxazoles. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present field-proven protocols, and offer a logical framework for selecting the most appropriate technique for your specific analytical challenge.
The Analytical Challenge: Distinguishing Near-Identical Molecules
Isomers, by definition, share the same molecular formula, making their differentiation a significant analytical hurdle. The challenge is amplified for hydroxymethylisoxazoles, which can exist as:
-
Structural (Regio-) Isomers: Where the hydroxymethyl group is attached to different positions on the isoxazole ring (e.g., 3-hydroxymethyl vs. 5-hydroxymethyl).
-
Stereoisomers: Arising from chiral centers within the molecule or its substituents, leading to enantiomers (non-superimposable mirror images) or diastereomers.
The choice of analytical technique must be tailored to the specific type of isomerism . While spectroscopic methods can be powerful for structural isomers, chromatographic techniques are often essential for separating stereoisomers.[4][5]
Comparative Analysis of Core Analytical Techniques
The selection of an optimal analytical method depends on a balance of factors including the physicochemical properties of the isomers, required sensitivity, throughput, and the specific goals of the analysis (e.g., preparative separation vs. quality control).
Supercritical Fluid Chromatography (SFC): The Modern Workhorse for Chiral Separations
SFC has emerged as a preferred method for the chiral separation of isoxazole derivatives, offering significant advantages over traditional liquid chromatography.[6][7] It utilizes supercritical carbon dioxide as the primary mobile phase, which exhibits low viscosity and high diffusivity, enabling faster and more efficient separations.[7]
-
Expertise & Experience: The choice of a chiral stationary phase (CSP) is paramount. For isoxazoles, polysaccharide-based CSPs, such as those derived from amylose and cellulose tris(3,5-dimethylphenylcarbamate), have demonstrated excellent enantioselectivity.[6][8] The mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, which have different interaction energies. Mobile phase additives (modifiers) like ethanol or isopropanol are crucial for modulating solute retention and improving peak shape.[8][9] The addition of small amounts of acidic or basic additives can further enhance resolution for ionizable compounds.[8]
-
Trustworthiness: SFC methods are highly reproducible. The lower viscosity of the mobile phase leads to rapid column equilibration, reducing cycle times without compromising resolution.[7] Enantiomeric excess can be determined with high precision, often exceeding 98%.[6]
-
Advantages:
-
Limitations: Requires specialized instrumentation compared to standard HPLC.
High-Performance Liquid Chromatography (HPLC): The Versatile Standard
HPLC remains the most widely used technique for the analysis of isomeric purity due to its versatility and the vast selection of available stationary phases.[10]
-
Expertise & Experience: For chiral separations of hydroxymethylisoxazoles, the direct approach using a Chiral Stationary Phase (CSP) is most common.[11] Polysaccharide-based, cyclodextrin-based, and Pirkle-type CSPs are frequently employed.[8][10] The separation mechanism is similar to that in SFC, involving differential interactions with the CSP. For structural isomers, reversed-phase columns (e.g., C18) can be effective, but achieving adequate resolution for closely related regioisomers may require specialized phases, such as phenyl columns that provide alternative selectivity through π-π interactions.[12]
-
Trustworthiness: HPLC methods, when properly validated, provide high accuracy and precision.[13] Method validation according to ICH guidelines ensures the reliability of the results for quality control and regulatory submissions.[14]
-
Advantages:
-
Limitations:
-
Solvent Consumption: Can generate significant amounts of organic solvent waste.
-
Longer Runtimes: Analysis times are typically longer than with SFC or GC.
-
Gas Chromatography (GC): For Volatile and Thermally Stable Analytes
GC separates compounds based on their volatility and interaction with a stationary phase. It is an extremely powerful technique for separating isomers of volatile compounds.
-
Expertise & Experience: The primary consideration for analyzing hydroxymethylisoxazoles by GC is their thermal stability and volatility. Direct analysis may be challenging if the molecules are prone to degradation at the high temperatures of the injector or column. Derivatization to form more volatile and stable analogues (e.g., silylation of the hydroxyl group) is a common strategy. The choice of a chiral GC column is necessary for separating enantiomers.
-
Trustworthiness: GC, particularly when coupled with a Mass Spectrometer (GC-MS), provides excellent specificity and sensitivity.[16] The mass spectrum gives structural information that can help confirm the identity of each isomeric peak.[17]
-
Advantages:
-
High Resolution: Unmatched separation efficiency for volatile compounds.
-
Speed: Very fast analysis times are possible.
-
Sensitivity: Excellent detection limits, often in the picogram range.
-
-
Limitations:
-
Analyte Suitability: Limited to thermally stable and volatile compounds or those that can be derivatized.
-
Potential for Degradation: Thermal degradation of the analyte can lead to inaccurate quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
Unlike chromatographic techniques that rely on physical separation, NMR spectroscopy distinguishes isomers based on their distinct magnetic environments at the atomic level.
-
Expertise & Experience: For structural isomers, ¹H and ¹³C NMR are often definitive. The chemical shifts, coupling constants, and number of signals in the spectra provide a unique fingerprint for each isomer. For enantiomers, which have identical NMR spectra, chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) are used. CSAs form transient diastereomeric complexes that have subtly different NMR spectra, allowing for direct quantification of enantiomeric excess (e.e.) from a single spectrum without separation.[18] Quantitative NMR (qNMR) can be used to determine the concentration of an isomer against a certified internal standard with high accuracy.[18]
-
Trustworthiness: NMR is a primary ratio method, meaning it can provide highly accurate quantitative results without the need for identical calibration standards for each isomer. This makes it an exceptionally trustworthy method for purity assessment.[18]
-
Advantages:
-
Structural Confirmation: Provides unambiguous identification of structural isomers.[19]
-
No Separation Required: Can quantify enantiomers in a mixture directly.
-
High Accuracy: qNMR is a highly accurate and precise quantitative technique.
-
-
Limitations:
-
Lower Sensitivity: Significantly less sensitive than chromatographic methods.
-
Cost and Complexity: Requires expensive equipment and specialized expertise.
-
Data-Driven Comparison Summary
The following table summarizes the key performance characteristics of the discussed techniques for the analysis of hydroxymethylisoxazole isomers.
| Parameter | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) |
| Primary Application | Chiral Separations, Preparative Scale | General Isomer Analysis, QC | Volatile/Derivatized Isomers | Structural Elucidation, qNMR |
| Resolution | Excellent | Very Good | Excellent | N/A (Spectroscopic) |
| Sensitivity (LOD) | 1 - 20 ng/mL[20] | 10 - 100 ng/mL (UV); <1 ng/mL (MS)[20] | pg-fg range | µg-mg range |
| Analysis Speed | Very Fast | Moderate to Slow | Very Fast | Slow (acquisition), Fast (no separation) |
| Solvent Consumption | Very Low | High | Low | Low |
| Sample Throughput | High | Moderate | High | Low |
| Trustworthiness | High | High (with validation) | High (with validation) | Very High (Primary Method) |
Visualizing the Method Selection Process
Choosing the right analytical technique is a critical decision driven by the specific research question. The following diagram illustrates a logical workflow for method selection in the context of hydroxymethylisoxazole isomer analysis.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Isoxazol-5-ylmethanol for Laboratory Professionals
The core principle of chemical waste management is that no laboratory activity should commence without a clear plan for the disposal of all resulting waste streams.[1] This guide elucidates the necessary steps to ensure that isoxazol-5-ylmethanol is handled and disposed of in a manner that mitigates risk and adheres to regulatory requirements.
Hazard Identification and Characterization of this compound
Before any disposal protocol can be established, a thorough understanding of the compound's hazards is paramount. This compound (CAS No. 98019-60-4) is a heterocyclic organic compound whose toxicological properties have not been fully investigated.[2] However, data from Safety Data Sheets (SDS) for this compound and structurally related compounds indicate several potential hazards that must be considered.
When determining the hazardous nature of a chemical waste, laboratories must adhere to the guidelines set forth by the Environmental Protection Agency (EPA). A waste is considered hazardous if it exhibits at least one of four characteristics—ignitability, corrosivity, reactivity, or toxicity—or if it is specifically listed on the EPA's hazardous waste lists.[3] For this compound, the primary concerns are its potential toxicity and irritant properties.
Summary of Known Hazards:
| Hazard Classification | Description | Supporting Evidence |
| Acute Toxicity | While specific LD50 data is not readily available for this compound, related isoxazole compounds are classified as harmful if swallowed. Therefore, it is prudent to handle it as a potentially toxic substance. | SDS for related isoxazole compounds. |
| Skin Corrosion/Irritation | SDS for similar compounds, such as (5-Methylisoxazol-3-yl)methanol, indicate that it causes skin irritation.[2] | SDS for (5-Methylisoxazol-3-yl)methanol. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2] | SDS for (5-Methylisoxazol-3-yl)methanol. |
| Environmental Hazards | Specific data on the environmental impact of this compound is limited, but as a general practice, synthetic organic compounds should not be released into the environment.[4] | General principles of chemical disposal. |
Given these potential hazards, this compound must be treated as a hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[5][6]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound, from the point of generation to its final removal by a licensed waste disposal service. This process is governed by the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" approach to hazardous waste management.
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[7] this compound waste should be collected separately from other waste streams.
-
Rationale: Mixing incompatible chemicals can lead to violent reactions, the release of toxic gases, or fires. For instance, mixing with strong oxidizing agents or strong bases should be avoided.[2]
-
Procedure:
-
Designate a specific, compatible container for this compound waste.
-
Do not mix this waste with other chemical waste streams such as halogenated solvents, strong acids, or bases.[7]
-
Solid waste contaminated with this compound (e.g., contaminated gloves, weigh boats, paper towels) should be collected separately from liquid waste.
-
The choice of container is critical for the safe accumulation and storage of hazardous waste.
-
Rationale: Containers must be compatible with the chemical to prevent degradation, leaks, or spills.[8] The container must be able to be securely sealed to prevent the release of vapors.
-
Procedure:
-
Select a container made of a material compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable. The original product container is often a good choice if it is in good condition.[7]
-
Ensure the container has a tight-fitting, screw-top cap. Food containers are not permissible for hazardous waste storage.[7]
-
The container must be kept closed at all times except when adding waste.[3][5] This is a key EPA and OSHA requirement to minimize exposure and prevent spills.
-
Accurate and complete labeling of hazardous waste containers is a strict regulatory requirement.[9][10][11]
-
Rationale: Proper labeling communicates the hazards of the waste to all personnel and ensures it is handled correctly throughout the disposal process. It is a primary requirement under EPA and Department of Transportation (DOT) regulations.
-
Procedure:
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[3][7]
-
Rationale: The SAA allows for the safe, temporary storage of hazardous waste under the control of laboratory personnel. This prevents the accumulation of large quantities of waste in the main laboratory area and ensures it is managed correctly.
-
Procedure:
-
Designate a specific area within the laboratory, such as a secondary containment tray in a cabinet or on a shelf, as the SAA.
-
The SAA must be under the control of the laboratory personnel generating the waste.
-
A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. For acutely toxic wastes (P-listed), the limit is one quart.[3]
-
Once a container is full, it must be moved to a central accumulation area within three days.[7]
-
The final step is to arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[5]
-
Rationale: Hazardous waste must be transported, treated, and disposed of by personnel and facilities that are certified to handle such materials, in compliance with all federal, state, and local regulations.
-
Procedure:
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting an online or paper form to your EHS office.[5]
-
Ensure all containers are properly labeled and sealed before the scheduled pickup.
-
Do not attempt to transport the hazardous waste yourself.
-
Emergency Procedures for Spills
In the event of a spill of this compound, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
For small spills (a few milliliters):
-
Alert personnel in the immediate area.
-
Wearing appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety goggles, absorb the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit.
-
Collect the contaminated absorbent material and place it in a sealed, properly labeled hazardous waste container.[4]
-
Clean the spill area with soap and water.
-
-
For large spills:
-
Evacuate the immediate area.
-
If the spill poses a fire or significant inhalation hazard, evacuate the entire laboratory and activate the fire alarm.
-
Contact your institution's emergency response team or EHS office immediately.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of this compound.
Sources
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- 2. fishersci.com [fishersci.com]
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A Comprehensive Guide to Personal Protective Equipment for Handling Isoxazol-5-ylmethanol
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Isoxazol-5-ylmethanol. Our goal is to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself. This document is structured to provide a deep, technical, and procedural understanding of the necessary personal protective equipment (PPE), operational plans, and disposal protocols.
This compound is a chemical compound utilized in various research and development applications.[1][2] While specific toxicological properties may not be fully investigated, it is crucial to handle it with appropriate care to minimize potential exposure.[3][4] Safety data sheets for similar compounds indicate potential hazards such as skin and eye irritation.[3][5][6] Therefore, a robust PPE strategy is the foundation of safe handling.
Understanding the Risks: The "Why" Behind the "What"
Before delving into specific PPE recommendations, it's essential to understand the potential routes of exposure and the underlying reasons for each piece of protective equipment. With powdered substances like this compound, the primary risks are:
-
Inhalation: Fine powders can easily become airborne, especially during weighing and transferring, leading to respiratory irritation.[5]
-
Dermal Contact: The compound may cause skin irritation upon contact.[3][5][6] Absorption through the skin is also a potential route of exposure.
-
Eye Contact: Direct contact with the powder can cause serious eye irritation or damage.[3][5][6]
-
Ingestion: Accidental ingestion can occur through contaminated hands.
A thorough understanding of these risks, as outlined in the substance's Safety Data Sheet (SDS), is the first step in a self-validating safety system.[3][6][7]
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risks.
PPE Selection Framework
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Sources
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- 7. capotchem.com [capotchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
